Folic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |
| Record name | Folic acid [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022519 | |
| Record name | Folic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Folic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Folic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Folic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
6.2X10-20 mm Hg at 25 °C /Estimated/ | |
| Record name | FOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |
CAS No. |
59-30-3 | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Folic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Folic acid [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Folic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | folic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Folic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Folic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Folic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935E97BOY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Folic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
482 °F (decomposes) (NTP, 1992), 250 °C | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Folic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Folic acid metabolic pathway in mammalian cells
An In-Depth Technical Guide to the Folic Acid Metabolic Pathway in Mammalian Cells
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a B vitamin, is a critical component of cellular metabolism in mammals. Its metabolic pathway is intricately linked to the synthesis of nucleotides, amino acids, and the universal methyl donor S-adenosylmethionine (SAM). This central role in biosynthesis and methylation makes the folate pathway a key target for therapeutic intervention, particularly in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the core this compound metabolic pathway, presenting quantitative data on key enzymes, detailed experimental protocols for assessing pathway activity, and visualizations of the interconnected metabolic and experimental workflows.
Introduction to the this compound Metabolic Pathway
Mammalian cells cannot synthesize folate de novo and therefore must obtain it from dietary sources.[1] this compound is the synthetic, oxidized form of folate used in supplements and fortified foods. Within the cell, this compound is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[2][3] THF and its derivatives, collectively known as the folate pool, act as coenzymes in a series of one-carbon transfer reactions essential for cellular function.[4][5] These reactions are compartmentalized between the cytoplasm and mitochondria.[4]
The this compound metabolic pathway is intrinsically linked with what is known as one-carbon metabolism. This metabolic network is responsible for the transfer of one-carbon units in various oxidation states (formyl, methenyl, methylene, and methyl groups). These one-carbon units are crucial for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525) nucleotide essential for DNA synthesis and repair.[3] Furthermore, the pathway is vital for the remethylation of homocysteine to methionine, the precursor of SAM.[5][6] SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, playing a crucial role in epigenetic regulation and other cellular processes.[6][7]
Given its central role in cell proliferation, the this compound pathway is a major target for anticancer drugs.[3] Methotrexate, a potent inhibitor of DHFR, disrupts the regeneration of THF, leading to the depletion of downstream metabolites and subsequent inhibition of DNA synthesis and cell division.[2][3]
Core Metabolic Pathway
Cellular Uptake and Conversion of this compound to Tetrahydrofolate
This compound and its derivatives are transported into mammalian cells via three primary mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[8][9] Once inside the cell, this compound is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the NADPH-dependent enzyme dihydrofolate reductase (DHFR).[10][11]
One-Carbon Metabolism: The Folate and Methionine Cycles
THF serves as the acceptor of one-carbon units from various donors, primarily serine. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction occurs in both the cytoplasm (SHMT1) and mitochondria (SHMT2).[1]
5,10-CH2-THF is a central intermediate that can be directed into several pathways:
-
Thymidylate Synthesis: It is used as a one-carbon donor by thymidylate synthase (TS) to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[12]
-
Purine (B94841) Synthesis: It can be oxidized to 10-formyl-THF, which is required for two steps in the de novo purine biosynthesis pathway.[1]
-
Methionine Cycle: 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by methylenetetrahydrofolate reductase (MTHFR).[7] 5-MTHF then donates its methyl group to homocysteine in a vitamin B12-dependent reaction catalyzed by methionine synthase, regenerating methionine.[5] Methionine is subsequently converted to SAM.[6]
Polyglutamylation
For intracellular retention and optimal enzymatic activity, folates are converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS).[13] This process involves the addition of multiple glutamate (B1630785) residues to the folate molecule.[14]
Quantitative Data
The following tables summarize key quantitative data for enzymes and inhibitors within the this compound metabolic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | Cell/Tissue Source | Reference(s) |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate | ~1 µM | - | Human | [15] |
| NADPH | ~4 µM | - | Human | [15] | |
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-CH2-THF | 26 µM | - | Fibroblast | [16] |
| NADPH | 30 µM | - | Fibroblast | [16] | |
| Serine Hydroxymethyltransferase 1 (SHMT1) | L-Serine | 1.5 mM | - | Human (recombinant) | [1][17] |
| Tetrahydrofolate | 0.1 mM | - | Human (recombinant) | [1][17] | |
| Serine Hydroxymethyltransferase 2 (SHMT2) | L-Serine | 0.8 mM | - | Human (recombinant) | [1][17] |
| Tetrahydrofolate | 0.05 mM | - | Human (recombinant) | [1][17] | |
| Folylpolyglutamate Synthetase (FPGS) | Methotrexate | 30.3 µM | 612 pmol/h/mL | Human Erythrocytes | [18] |
| Tetrahydrofolate | 0.81 µM | - | Human (recombinant) | [9] | |
| L-glutamate | 201 µM | - | Human (recombinant) | [9] |
Table 2: Inhibitor Potency
| Inhibitor | Target Enzyme | IC50 | Cell Line/Source | Reference(s) |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 0.12 ± 0.07 µM | Human DHFR (enzymatic assay) | [6][15] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 9.5 x 10⁻² µM | Daoy cells | [16] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 3.5 x 10⁻² µM | Saos-2 cells | [16] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 6.05 ± 0.81 nM | AGS cells | [13] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 13.56 ± 3.76 nM | HCT-116 cells | [13] |
Table 3: Intracellular Metabolite Concentrations
| Metabolite | Concentration Range | Cell/Tissue Source | Reference(s) |
| S-adenosylmethionine (SAM) | 85.5 ± 11.1 nmol/L | Human Plasma | [19] |
| S-adenosylhomocysteine (SAH) | 13.3 ± 5.0 nmol/L | Human Plasma | [19] |
| This compound (FA) | 0.010 - 0.205 ng/mg protein | Human Lymphoblastoid Cell Lines | [20] |
| 5-Methyltetrahydrofolate (5-MTHF) | 0.006 - 0.471 ng/mg protein | Human Lymphoblastoid Cell Lines | [20] |
| Homocysteine (Hcy) | 0.921 - 1.422 ng/mg protein | Human Lymphoblastoid Cell Lines | [20] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is based on the DHFR-catalyzed oxidation of NADPH to NADP+, which leads to a decrease in absorbance at 340 nm.[10][21][22]
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm
-
DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
DHFR Substrate (Dihydrothis compound) solution
-
NADPH solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Sample Preparation: a. Harvest cells (e.g., 1 x 10⁶ cells) and wash with ice-cold PBS. b. Lyse cells in 100 µL of ice-cold DHFR Assay Buffer or cell lysis buffer on ice for 10 minutes. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate) and determine the protein concentration.
-
Assay Setup: a. Prepare a standard curve using known concentrations of NADPH. b. In a 96-well plate, add 5-50 µL of cell lysate to each well and adjust the final volume to 100 µL with DHFR Assay Buffer. c. Prepare a sample background control for each sample by adding the same amount of lysate but substituting the DHFR substrate with DHFR Assay Buffer in step 4. d. Include a positive control (recombinant DHFR) and a negative control (assay buffer only).
-
Reaction Initiation and Measurement: a. Add NADPH solution to all wells except the blank. b. Initiate the reaction by adding the DHFR substrate solution to all wells except the sample background controls. c. Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis: a. Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve. b. Subtract the rate of the sample background control from the rate of the corresponding sample. c. Use the NADPH standard curve to convert the rate of absorbance change to the amount of NADPH consumed per minute. d. Normalize the DHFR activity to the protein concentration of the cell lysate (e.g., in nmol/min/mg protein).
MTHFR Activity Assay in Cell Lysates
This protocol provides a general workflow for determining MTHFR activity.[23]
Materials:
-
Cell culture of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., containing protease inhibitors)
-
Reaction buffer (specific composition depends on the detection method)
-
Substrates: 5,10-methylenetetrahydrofolate and NADPH
-
Detection system (e.g., HPLC with fluorescence detection)
Procedure:
-
Cell Lysate Preparation: a. Harvest and wash cells with ice-cold PBS. b. Resuspend the cell pellet in lysis buffer and incubate on ice. c. Sonicate or use other methods to lyse the cells. d. Centrifuge to pellet debris and collect the supernatant. e. Determine the protein concentration of the lysate.
-
Enzymatic Reaction: a. Pre-warm the reaction buffer to 37°C. b. In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing the substrates (5,10-methylenetetrahydrofolate and NADPH). c. Incubate at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Product Detection: a. Analyze the reaction mixture for the product, 5-methyltetrahydrofolate, using a suitable detection method such as HPLC with fluorescence detection.
-
Calculation of Activity: a. Quantify the amount of product formed based on a standard curve. b. Calculate the MTHFR activity and normalize it to the protein concentration and incubation time.
Quantification of Intracellular Folates by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of various folate species within cells.[7][20][24]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., HILIC)
-
Extraction buffer (e.g., containing antioxidants like ascorbic acid)
-
Internal standards (stable isotope-labeled folate derivatives)
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Extraction: a. Harvest a known number of cells and wash with cold PBS. b. Rapidly quench metabolism (e.g., with cold methanol). c. Extract folates by adding extraction buffer containing internal standards. d. Lyse the cells (e.g., by sonication). e. Centrifuge to remove cell debris and collect the supernatant.
-
LC-MS/MS Analysis: a. Inject the extracted sample onto the LC-MS/MS system. b. Separate the different folate species using a suitable chromatographic gradient. c. Detect and quantify each folate species based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Data Analysis: a. Generate standard curves for each folate species using known concentrations. b. Calculate the concentration of each folate in the sample by comparing its peak area to that of the corresponding internal standard and the standard curve. c. Normalize the folate concentrations to the cell number or total protein content.
Visualizations
This compound Metabolic Pathway
Caption: Core this compound metabolic pathway in mammalian cells.
Experimental Workflow for DHFR Activity Assay
Caption: Workflow for a colorimetric DHFR activity assay.
Interplay of Folate and Methionine Cycles
Caption: The intersection of the folate and methionine cycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. assaygenie.com [assaygenie.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. e-crt.org [e-crt.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 22. content.abcam.com [content.abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
The Central Role of Tetrahydrofolate Derivatives in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical functions of tetrahydrofolate (THF) and its derivatives. These essential coenzymes are pivotal in one-carbon metabolism, a complex network of interconnected pathways crucial for the biosynthesis of nucleotides and amino acids, as well as for cellular methylation events. Understanding these intricate processes is fundamental for research in cellular biology, oncology, and the development of novel therapeutics.
Introduction to Tetrahydrofolate and One-Carbon Metabolism
Tetrahydrofolate (THF), the biologically active form of folate (vitamin B9), functions as a carrier of one-carbon units at various oxidation states.[1][2] These one-carbon moieties, including methyl (-CH3), methylene (B1212753) (-CH2-), methenyl (-CH=), formyl (-CHO), and formimino (-CH=NH) groups, are indispensable for the synthesis of a wide array of vital biomolecules.[1][3] The network of reactions involving the transfer of these one-carbon units is collectively known as one-carbon metabolism.[4] This metabolic system is compartmentalized within the cell, with key reactions occurring in the cytoplasm, mitochondria, and nucleus.[5] Disruptions in folate metabolism have been implicated in numerous pathologies, including cancer, cardiovascular disease, and developmental anomalies, making the enzymes within this pathway significant targets for drug development.[5][6]
Core Biochemical Functions of Tetrahydrofolate Derivatives
The primary functions of THF derivatives can be categorized into three main areas: nucleotide biosynthesis, amino acid metabolism, and the methylation cycle.
Nucleotide Biosynthesis
THF derivatives are essential for the de novo synthesis of both purines (adenine and guanine) and the pyrimidine, thymine.
-
Purine (B94841) Synthesis: Two steps in the purine biosynthesis pathway are dependent on THF derivatives. N10-formyl-THF provides the formyl groups for the incorporation of carbons 2 and 8 into the purine ring of inosine (B1671953) monophosphate (IMP), the precursor for both AMP and GMP.[7][8]
-
Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase (TS).[9][10] This reaction utilizes N5,N10-methylene-THF as the one-carbon donor and results in the oxidation of THF to dihydrofolate (DHF).[10] The regeneration of THF from DHF is catalyzed by dihydrofolate reductase (DHFR), making DHFR a crucial enzyme for maintaining the cellular pool of reduced folates necessary for DNA replication.[11]
Amino Acid Metabolism
THF derivatives are intimately involved in the interconversion of several amino acids.
-
Serine and Glycine (B1666218) Interconversion: The reversible conversion of serine to glycine is catalyzed by serine hydroxymethyltransferase (SHMT).[12][13] This reaction is a major source of one-carbon units for the folate pool, generating N5,N10-methylene-THF from THF.
-
Methionine Synthesis: N5-methyl-THF is the primary methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (also known as cobalamin-dependent methionine synthase). This reaction is a critical link between folate metabolism and the methylation cycle.
The Methylation Cycle
The methylation cycle is a series of reactions that produce S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[11] The cycle is dependent on a steady supply of methionine, which is regenerated from homocysteine in a reaction requiring N5-methyl-THF and vitamin B12. The enzyme methylenetetrahydrofolate reductase (MTHFR) plays a key role in this process by irreversibly converting N5,N10-methylene-THF to N5-methyl-THF, thereby committing the one-carbon unit to the methylation pathway.[6]
Quantitative Data on Key Enzymes in Folate Metabolism
The following tables summarize the kinetic parameters for several key enzymes involved in the metabolism of tetrahydrofolate derivatives. These values are essential for understanding the efficiency and regulation of these biochemical pathways and for the development of enzyme inhibitors.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |
| Dihydrofolate Reductase (DHFR) | Streptococcus pneumoniae | Dihydrofolate | - | - | 31.5 | [1] |
| Drosophila melanogaster | Dihydrofolate | 0.3 | - | - | ||
| Drosophila melanogaster | NADPH | 5.2 | - | - | [4] | |
| Mycobacterium tuberculosis | Dihydrofolate | 1.6 ± 0.4 | - | 1.6 ± 0.1 | [3] | |
| Mycobacterium tuberculosis | NADPH | < 1 | - | - | [3] | |
| Methylenetetrahydrofolate Reductase (MTHFR) | Homo sapiens | 5,10-methylenetetrahydrofolate | 26 | - | - | |
| Homo sapiens | NADPH | 30 | - | - | ||
| Thymidylate Synthase (TS) | Escherichia coli (R126E mutant) | dUMP | (600-fold reduced) | - | (2000-fold reduced) | |
| Thymidylate synthetase | dUMP | 12 | - | - |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.
Experimental Protocols
Detailed methodologies for the characterization of key enzymes in folate metabolism are provided below. These protocols are intended to serve as a guide for researchers in the field.
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT.
-
NADPH stock solution (10 mM in assay buffer).
-
DHF stock solution (10 mM in assay buffer).
-
Purified DHFR enzyme or cell/tissue lysate.
-
UV-transparent 96-well plate or quartz cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, 100 µM NADPH, and the enzyme sample.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before initiating the reaction.
-
Initiate the reaction by adding DHF to a final concentration of 100 µM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Serine Hydroxymethyltransferase (SHMT) Activity Assay (Radioisotope-based)
Principle: This assay measures the conversion of L-[3-¹⁴C]serine to [¹⁴C]glycine and a one-carbon unit that is transferred to tetrahydrofolate. The radioactive product is separated from the substrate and quantified.
Materials:
-
Reaction Buffer: e.g., 50 mM phosphate (B84403) buffer, pH 7.5.
-
Tetrahydrofolate (THF) solution.
-
Pyridoxal 5'-phosphate (PLP).
-
L-serine.
-
L-[3-¹⁴C]serine (radiolabeled substrate).
-
Purified SHMT enzyme or cell extract.
-
Stopping solution: e.g., 1 M Na-acetate.
-
Formaldehyde (B43269) solution.
-
Dimedon solution.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a reaction mixture containing reaction buffer, THF, PLP, L-serine, and L-[3-¹⁴C]serine.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme sample.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stopping solution, followed by formaldehyde and dimedon to trap the formaldehyde produced.
-
Quantify the radioactive product by liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of radioactive product formed per unit time.
Thymidylate Synthase (TS) Activity Assay (Tritium-Release)
Principle: This assay measures the activity of thymidylate synthase by quantifying the release of tritium (B154650) (³H) into the aqueous solvent from [5-³H]deoxyuridine monophosphate ([5-³H]dUMP) during its conversion to dTMP.[1][2][7]
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol (B142953) (DTT) and 20 mM MgCl₂.
-
[5-³H]dUMP (radiolabeled substrate).
-
N⁵,N¹⁰-methylenetetrahydrofolate (cofactor).
-
Purified TS enzyme or cell/tissue lysate.
-
Activated charcoal suspension to adsorb unreacted [5-³H]dUMP.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a reaction mixture containing assay buffer, N⁵,N¹⁰-methylenetetrahydrofolate, and the enzyme sample in a microcentrifuge tube.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate the reaction at 37°C for a specific time period, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an activated charcoal suspension to bind the unreacted [5-³H]dUMP.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer a known volume of the supernatant, which contains the released ³H₂O, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
A blank reaction without the enzyme or with a potent inhibitor (e.g., FdUMP) should be included to correct for non-enzymatic tritium release.[1]
-
Calculate the enzyme activity based on the amount of tritium released per unit of time and protein concentration.
Visualization of Key Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the core biochemical pathways involving tetrahydrofolate derivatives.
References
- 1. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physical chemistry - Determine vmax and enzyme concentration (Michaelis–Menten) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. cs.tufts.edu [cs.tufts.edu]
- 9. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Thymidylate synthetase catalyzed exchange of tritiumfrom [5-3H]-2'-deoxyuridylate for protons of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
A Deep Dive into Folic Acid Transport: Mechanisms, Kinetics, and Experimental Approaches
A Technical Guide for Researchers and Drug Development Professionals
Folic acid, a vital B vitamin, is a linchpin in a multitude of critical cellular processes, including nucleotide synthesis, DNA repair, and methylation reactions. Its transport across cell membranes is a tightly regulated process, orchestrated by a trio of distinct protein-mediated systems. Understanding the nuances of these transport mechanisms is paramount for researchers in cellular biology and professionals in drug development, as they represent key targets for both therapeutic intervention and targeted drug delivery. This in-depth technical guide elucidates the core mechanisms of this compound transport, presents key quantitative data, details relevant experimental protocols, and provides visual representations of these complex processes.
The Three Pillars of Folate Transport
Mammalian cells have evolved three primary systems to facilitate the uptake of folates: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptors (FRs). Each of these transporters possesses unique characteristics in terms of their mechanism, substrate specificity, tissue distribution, and optimal pH, reflecting their distinct physiological roles.[1][2][3]
Reduced Folate Carrier (RFC)
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the primary transport system for delivering folates to most mammalian cells and tissues from the systemic circulation.[4][5][6] Functioning as a bidirectional anion exchanger, RFC operates optimally at a physiological pH of 7.4.[3][4][7] It exhibits a higher affinity for reduced folates, such as 5-methyltetrahydrofolate (5-methyl-THF), the main circulating form of folate, compared to the oxidized form, this compound.[3] The transport process is energy-dependent and driven by the transmembrane gradient of organic phosphates, leading to the uphill transport of folates into the cell.[7][8]
Proton-Coupled Folate Transporter (PCFT)
The Proton-Coupled Folate Transporter (PCFT), or SLC46A1, is a more recently discovered carrier that plays a crucial role in the intestinal absorption of dietary folates and their transport across the choroid plexus into the central nervous system.[9][10][11][12] As its name suggests, PCFT is a proton-folate symporter, harnessing the energy from the proton gradient to drive folate uptake.[11][12][13] This mechanism allows it to function optimally in acidic environments, with a maximal transport rate observed at a pH of 5.5.[13] Unlike RFC, PCFT shows a similar affinity for both reduced folates and this compound.[3]
Folate Receptors (FRs)
Folate Receptors (FRs) are high-affinity folate-binding proteins anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[7][14][15] Three main isoforms have been identified: FRα, FRβ, and FRγ. FRα and FRβ are membrane-bound and mediate folate uptake through receptor-mediated endocytosis, while FRγ is a secreted form.[1][7] This process begins with the binding of folate to the receptor, followed by the invagination of the cell membrane to form an endosome.[1][14] The endosome is then acidified, leading to the dissociation of folate from the receptor, which is subsequently recycled back to the cell surface.[1] FRs exhibit a particularly high affinity for this compound, in the nanomolar range.[1]
Quantitative Data on Folate Transport
The following tables summarize the key quantitative parameters for each of the three major this compound transport mechanisms, providing a basis for comparative analysis.
Table 1: Kinetic Parameters of Folate Transporters
| Transporter | Substrate | Km / Kt (μM) | Optimal pH | Vmax (pmol/mg protein/min) |
| Reduced Folate Carrier (RFC) | Methotrexate (B535133) | 1 - 5[5] | 7.4[4][7] | Data not consistently reported |
| This compound | ~200[3] | 7.4[4][7] | Data not consistently reported | |
| Proton-Coupled Folate Transporter (PCFT) | This compound | 0.5 - 0.8 (at pH 5.5)[3] | 5.5[13] | Data varies with cell type and expression levels |
| 5-Methyl-THF | 0.5 - 0.8 (at pH 5.5)[3] | 5.5[13] | Data varies with cell type and expression levels | |
| Methotrexate | ~1.21 (in rat small intestine)[16] | 5.5[13] | ~0.463 (nmol/min in rat small intestine)[16] |
Table 2: Binding Affinities of Folate Receptors
| Receptor | Ligand | Kd / Kb (nM) |
| Folate Receptor α (FRα) | This compound | 1 - 10[1][7] |
| 5-Methyl-THF | Slightly lower than this compound[1] | |
| Folate Receptor β (FRβ) | This compound | 1 - 10[7] |
| 5-Methyl-THF | ~50-fold lower than this compound[1] |
Experimental Protocols for Studying Folate Transport
A variety of experimental techniques are employed to characterize the mechanisms and kinetics of this compound transport. Below are detailed methodologies for key assays.
Radiolabeled Folate Uptake Assay
This assay directly measures the transport of folate or its analogs into cells.
Objective: To quantify the rate of uptake of a radiolabeled folate substrate by a specific transporter.
Materials:
-
Cultured cells expressing the transporter of interest (e.g., HeLa, KB, or engineered cell lines).
-
Radiolabeled substrate (e.g., [3H]-methotrexate, [3H]-folic acid).
-
Uptake buffer with varying pH values (e.g., pH 5.5 for PCFT, pH 7.4 for RFC).
-
Ice-cold phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Scintillation cocktail and scintillation counter.
-
Unlabeled folate or specific inhibitor for competition studies.
Procedure:
-
Seed cells in 12-well or 24-well plates and grow to confluence.[17][18]
-
Wash the cells twice with the appropriate pre-warmed uptake buffer.
-
Initiate the uptake by adding the uptake buffer containing the radiolabeled substrate at a known concentration. For competition assays, include a high concentration of unlabeled folate or a specific inhibitor.[17][18]
-
Incubate the cells at 37°C for a specific time course (e.g., 1, 5, 10, 20 minutes).
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding the cell lysis buffer and incubating for at least 30 minutes.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate from a parallel well using a standard protein assay (e.g., BCA assay).
-
Calculate the uptake rate as pmol of substrate per mg of protein per minute.
Workflow for Radiolabeled Folate Uptake Assay
Competitive Binding Assay
This assay is used to determine the binding affinity of unlabeled compounds to folate receptors.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for a folate receptor.
Materials:
-
Cell membranes or purified folate receptors.
-
Radiolabeled folate (e.g., [3H]-folic acid).
-
A series of concentrations of the unlabeled test compound.
-
Binding buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed amount of cell membranes or purified receptor with a constant, low concentration of radiolabeled folate and varying concentrations of the unlabeled competitor.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the receptor-ligand complexes.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Competitive Binding Assay
Cell Proliferation (MTT) Assay
This assay assesses the effect of folate or antifolates on cell viability and growth.
Objective: To determine the concentration at which a folate analog inhibits cell proliferation by 50% (IC50).
Materials:
-
Cultured cells.
-
96-well microtiter plates.
-
Cell culture medium with varying concentrations of the test compound (e.g., methotrexate).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing a serial dilution of the test compound. Include a control group with no compound.
-
Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability (relative to the control) against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Workflow for MTT Cell Proliferation Assay
Visualizing Folate Transport Mechanisms
The following diagrams, generated using the DOT language, illustrate the key steps in each of the three this compound transport pathways.
Reduced Folate Carrier (RFC) Mechanism
Proton-Coupled Folate Transporter (PCFT) Mechanism
Folate Receptor (FR) Mediated Endocytosis
Conclusion
The transport of this compound into cells is a complex and multifaceted process, critical for cellular homeostasis and a key consideration in pharmacology. The Reduced Folate Carrier, the Proton-Coupled Folate Transporter, and the Folate Receptors each provide a distinct avenue for folate uptake, with unique kinetic properties and physiological roles. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the development of novel therapeutic strategies that target folate-dependent pathways and for the design of folate-targeted drug delivery systems. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing this important field.
References
- 1. autism.fratnow.com [autism.fratnow.com]
- 2. Mechanisms of membrane transport of folates into cells and across epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. autism.fratnow.com [autism.fratnow.com]
- 4. The Major Facilitative Folate Transporters Solute Carrier 19A1 and Solute Carrier 46A1: Biology and Role in Antifolate Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced folate carrier family - Wikipedia [en.wikipedia.org]
- 9. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biology and therapeutic applications of the proton-coupled folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Competitive inhibition between this compound and methotrexate for transport carrier in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
Genetic Polymorphisms in Folic Acid Metabolism: A Technical Guide
Abstract
Folic acid (Vitamin B9) is a crucial water-soluble vitamin essential for a myriad of biological processes, including nucleotide synthesis, DNA repair, and methylation reactions. The intricate metabolic pathway that converts dietary folates into their biologically active forms is governed by a series of enzymes. Genetic polymorphisms within the genes encoding these enzymes can significantly alter their activity, leading to variations in folate status, elevated homocysteine levels, and an increased risk for various pathologies, including cardiovascular disease and neural tube defects. Furthermore, these genetic variants can substantially influence the efficacy and toxicity of drugs that interfere with folate metabolism, such as the chemotherapeutic agent methotrexate (B535133). This technical guide provides an in-depth overview of the core genetic polymorphisms affecting this compound metabolism, focusing on their molecular consequences, clinical significance, and the experimental methodologies used for their characterization.
Core Enzymes and Key Polymorphisms in Folate Metabolism
The folate metabolic pathway is a complex, interconnected network. Key enzymes whose genetic variations are of high clinical and research interest include Methylenetetrahydrofolate Reductase (MTHFR), Methionine Synthase (MTR), Methionine Synthase Reductase (MTRR), Dihydrofolate Reductase (DHFR), and the Reduced Folate Carrier 1 (RFC1).
Methylenetetrahydrofolate Reductase (MTHFR)
MTHFR is a critical enzyme that catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This is the primary circulating form of folate and is essential for the remethylation of homocysteine to methionine. Two common polymorphisms, C677T and A1298C, are known to reduce MTHFR enzyme activity.
-
C677T (rs1801133): A C-to-T substitution at nucleotide 677 results in an alanine-to-valine substitution (Ala222Val). This change produces a thermolabile variant of the enzyme with significantly reduced activity.[1] Individuals with the homozygous TT genotype exhibit only 30% of the enzyme activity compared to the wild type, while heterozygotes (CT) have approximately 60% activity.[1]
-
A1298C (rs1801131): An A-to-C transversion at nucleotide 1298 leads to a glutamate-to-alanine substitution (Glu429Ala) in the regulatory domain of the enzyme.[2] This polymorphism results in a more modest decrease in enzyme activity, with the homozygous CC genotype retaining about 60% of wild-type activity.[2]
-
Compound Heterozygosity (C677T and A1298C): Individuals carrying one copy of each variant (compound heterozygous) exhibit a 45-55% decrease in MTHFR activity, which can lead to a biochemical profile similar to that of C677T homozygotes, including elevated homocysteine levels.[2][3]
Methionine Synthase (MTR) and Methionine Synthase Reductase (MTRR)
MTR, a vitamin B12-dependent enzyme, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, thereby regenerating tetrahydrofolate and forming methionine.[4][5] MTRR is responsible for maintaining the active state of MTR.[6][7]
-
MTR A2756G (rs1805087): This polymorphism results in an aspartate-to-glycine substitution (Asp919Gly).[5] Studies have linked this variant to altered plasma homocysteine concentrations, although reports on the specific effect of the G allele are inconsistent.[4][8][9]
-
MTRR A66G (rs1801394): This common polymorphism leads to an isoleucine-to-methionine substitution (Ile22Met).[7] It is thought to diminish the enzyme's ability to maintain MTR in its active state, potentially leading to an increase in plasma homocysteine levels.[6][8]
Dihydrofolate Reductase (DHFR)
DHFR is a key enzyme that reduces dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF).[10] It is also the enzyme responsible for the initial reduction of synthetic this compound, a process that is notably slow in humans.[11]
-
19-bp Deletion (rs70991108): A 19-base pair deletion polymorphism within intron 1 has been associated with altered DHFR function.[12][13] While some studies suggest the deletion increases gene expression, it has also been paradoxically associated with increased levels of unmetabolized this compound in the plasma and lower red blood cell folate concentrations, indicating impaired folate assimilation.[14][15]
Reduced Folate Carrier 1 (RFC1)
RFC1, encoded by the SLC19A1 gene, is the primary transporter responsible for mediating the uptake of folates into mammalian cells from circulation.[16][17][18]
-
G80A (rs1051266): This polymorphism in the coding region results in a substitution of arginine to histidine at codon 27 (Arg27His).[19][20] It has been investigated for its potential to influence folate transport efficiency, thereby affecting intracellular folate concentrations and homocysteine levels.[21]
Quantitative Impact of Key Polymorphisms
The functional consequences of these polymorphisms have been quantified in numerous studies. The following tables summarize these effects on enzyme activity and key biomarkers.
Table 1: Impact of MTHFR Polymorphisms on Enzyme Activity
| Gene | Polymorphism | Genotype | Approximate Remaining Enzyme Activity (%) | Reference(s) |
| MTHFR | C677T | CT (Heterozygous) | 60 - 65% | [1] |
| TT (Homozygous) | 30 - 35% | [1] | ||
| MTHFR | A1298C | AC (Heterozygous) | ~80% | [3] |
| CC (Homozygous) | ~60% | [2] | ||
| MTHFR | Compound | C677T (CT) + A1298C (AC) | 45 - 55% | [2][3] |
Table 2: Association of Polymorphisms with Plasma Homocysteine and Folate Levels
| Gene | Polymorphism | Genotype(s) | Observed Effect on Biomarkers | Reference(s) |
| MTHFR | C677T | TT | Significantly higher plasma homocysteine, especially with low folate status. | [4][22] |
| MTR | A2756G | AG/GG | Associated with moderately increased homocysteine levels. | [8][9][23] |
| MTRR | A66G | AG/GG | Associated with elevated plasma homocysteine. | [6][8] |
| DHFR | 19-bp Deletion | del/del | Associated with increased unmetabolized this compound in plasma and lower red blood cell folate. | [14][15] |
| RFC1 | G80A | AA/GA | Associated with variations in red blood cell folate concentrations. | [21][24] |
Signaling Pathways and Logical Diagrams
Visualization of the metabolic pathways and experimental workflows is crucial for understanding the interplay of these genetic factors.
Caption: Core pathways of folate and methionine metabolism.
Caption: General workflow for PCR-RFLP genotyping.
Experimental Protocols
Detailed and robust methodologies are essential for accurately studying genetic polymorphisms and their functional consequences.
Protocol: Genotyping of MTHFR C677T by PCR-RFLP
This protocol describes a common method for identifying the C677T polymorphism using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[25]
1. DNA Extraction:
-
Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.
-
DNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
2. PCR Amplification:
-
Primer Sequences:
-
Forward Primer: 5'-TGA AGG AGA AGG TGT CTG CGG GA-3'
-
Reverse Primer: 5'-AGG ACG GTG CGG TGA GAG TG-3'
-
-
PCR Reaction Mix (25 µL total volume):
-
10x PCR Buffer: 2.5 µL
-
dNTP Mix (10 mM): 0.5 µL
-
Forward Primer (10 µM): 1.0 µL
-
Reverse Primer (10 µM): 1.0 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Genomic DNA (50 ng/µL): 2.0 µL
-
Nuclease-Free Water: 17.75 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 62°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 7 minutes
-
-
The amplification yields a 198-bp product.
3. Restriction Enzyme Digestion:
-
The restriction enzyme HinfI recognizes the sequence G|ANTC. The C-to-T substitution at position 677 creates a HinfI recognition site.
-
Digestion Mix:
-
PCR Product: 10 µL
-
10x Restriction Buffer: 2 µL
-
HinfI Enzyme (10 U/µL): 1 µL
-
Nuclease-Free Water: 7 µL
-
-
Incubate the mixture at 37°C for 3-4 hours.
4. Gel Electrophoresis and Genotype Interpretation:
-
The digested products are separated on a 3% agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Interpretation of Bands:
-
Wild Type (CC): One uncut band at 198 bp.
-
Heterozygous (CT): Three bands at 198 bp, 175 bp, and 23 bp (the 23 bp band may be faint or run off the gel).
-
Homozygous Mutant (TT): Two bands at 175 bp and 23 bp.
-
Protocol: Dihydrofolate Reductase (DHFR) Enzyme Activity Assay
This protocol outlines a general spectrophotometric method for measuring DHFR activity by monitoring the oxidation of its cofactor, NADPH.[26][27]
1. Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. Assay Principle:
-
DHFR catalyzes the reaction: Dihydrofolate + NADPH + H⁺ → Tetrahydrofolate + NADP⁺.
-
The activity of the enzyme is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
3. Reaction Mixture (in a quartz cuvette):
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
NADPH (e.g., 100 µM final concentration)
-
Dihydrofolate (DHF) (e.g., 50 µM final concentration)
-
Cell lysate/protein sample (e.g., 50-100 µg total protein)
4. Measurement Procedure:
-
Pre-warm the buffer and substrates to the desired reaction temperature (e.g., 37°C).
-
In the cuvette, combine the buffer, NADPH, and the protein sample.
-
Initiate the reaction by adding DHF.
-
Immediately place the cuvette in a temperature-controlled spectrophotometer and monitor the change in absorbance at 340 nm over a period of 5-10 minutes.
5. Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change into the rate of NADPH consumed.
-
Enzyme activity is typically expressed as nmol of NADPH oxidized per minute per milligram of protein (nmol/min/mg).
Implications for Drug Development and Clinical Research
The study of polymorphisms in folate metabolism has profound implications for pharmacogenomics and personalized medicine.
-
Methotrexate (MTX) Therapy: MTX is an antifolate drug that inhibits DHFR.[28] Polymorphisms in MTHFR and RFC1 can influence both the efficacy and toxicity of MTX. For instance, the MTHFR C677T polymorphism has been associated with an increased risk of MTX-induced toxicities, such as hepatotoxicity and mucositis, in patients undergoing chemotherapy for conditions like acute lymphoblastic leukemia and osteosarcoma.[[“]][30][31] Genotyping patients for these variants may allow for personalized dosing strategies to maximize therapeutic benefit while minimizing adverse reactions.[32]
-
Nutritional Science: Understanding an individual's genetic predisposition to impaired folate metabolism can inform dietary recommendations. Individuals with reduced MTHFR activity may benefit from higher folate intake or supplementation with the active form, L-methylfolate, to bypass the enzymatic block.
-
Disease Risk Stratification: These polymorphisms are investigated as risk factors for a multitude of conditions. While associations are often complex and multifactorial, they contribute to risk models for neural tube defects, cardiovascular disease, and certain cancers.[7][19]
Conclusion
Genetic polymorphisms in key enzymes of the folate metabolic pathway are prevalent and have demonstrable functional consequences. Variants in MTHFR, MTR, MTRR, DHFR, and RFC1 can alter enzyme activity and transport efficiency, leading to measurable changes in biomarkers and influencing disease susceptibility and drug response. For researchers and drug development professionals, a thorough understanding of these genetic factors is essential. The application of robust experimental methodologies, such as PCR-RFLP for genotyping and enzymatic assays for functional characterization, provides the data necessary to advance the fields of pharmacogenomics, clinical diagnostics, and personalized nutrition. Continued research into the complex interplay between these polymorphisms, environmental factors, and clinical outcomes will further refine our ability to predict risk and optimize therapeutic strategies.
References
- 1. MTHFR A1298C and C677T gene polymorphisms and susceptibility to chronic myeloid leukemia in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combined effect of MTHFR C677T and A1298C polymorphisms on the risk of digestive system cancer among a hypertensive population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genomind.com [genomind.com]
- 4. MTHFR C677T and MTR A2756G polymorphisms and the homocysteine lowering efficacy of different doses of this compound in hypertensive Chinese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Are polymorphisms in MTRR A66G and MTHFR C677T genes associated with congenital heart diseases in Iranian population? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of MTRR A66G polymorphism with cancer susceptibility: Evidence from 85 studies [jcancer.org]
- 8. Influence of methionine synthase (A2756G) and methionine synthase reductase (A66G) polymorphisms on plasma homocysteine levels and relation to risk of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. 19-base pair deletion polymorphism of the dihydrofolate reductase (DHFR) gene: maternal risk of Down syndrome and folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 19-Base Pair Deletion Polymorphism in Dihydrofolate Reductase Is Associated with Increased Unmetabolized this compound in Plasma and Decreased Red Blood Cell Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 19-base pair deletion polymorphism in dihydrofolate reductase is associated with increased unmetabolized this compound in plasma and decreased red blood cell folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. autism.fratnow.com [autism.fratnow.com]
- 17. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The association between RFC1 G80A polymorphism and cancer susceptibility: Evidence from 33 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. The reduced folate carrier (SLC19A1) c.80G>A polymorphism is associated with red cell folate concentrations among women - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dietvsdisease.org [dietvsdisease.org]
- 23. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 24. The reduced folate carrier (SLC19A1) c.80G>A polymorphism is associated with red cell folate concentrations among women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Detection of MTHFR polymorphisms [bio-protocol.org]
- 26. Folate Metabolism Analysis - Creative Proteomics [creative-proteomics.com]
- 27. Enzyme activity assays | Abcam [abcam.com]
- 28. Relationship between methylenetetrahydrofolate reductase gene polymorphisms and methotrexate drug metabolism and toxicity - Tan - Translational Pediatrics [tp.amegroups.org]
- 29. consensus.app [consensus.app]
- 30. Relationship between methylenetetrahydrofolate reductase gene polymorphisms and methotrexate drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | MTHFR Polymorphism Is Associated With Severe Methotrexate-Induced Toxicity in Osteosarcoma Treatment [frontiersin.org]
- 32. researchgate.net [researchgate.net]
The Impact of Folic Acid on Epigenetic Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Folic acid, a synthetic form of the B vitamin folate, is a critical player in one-carbon metabolism, a network of biochemical pathways essential for the synthesis of nucleotides and the universal methyl donor, S-adenosylmethionine (SAM). Through its role in providing methyl groups, this compound exerts a profound influence on epigenetic modifications, including DNA methylation, histone modifications, and the expression of non-coding RNAs. These epigenetic alterations, which regulate gene expression without changing the underlying DNA sequence, are fundamental to normal development and are increasingly implicated in the pathogenesis of various diseases, including cancer and neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound impacts the epigenome, summarizes key quantitative findings from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core biological pathways involved. Understanding this intricate relationship is paramount for researchers and professionals in drug development seeking to leverage nutritional interventions or develop novel therapeutic strategies targeting epigenetic pathways.
This compound and the One-Carbon Metabolism Pathway: The Source of Epigenetic Control
This compound's influence on epigenetics is primarily mediated through its central role in the one-carbon metabolism pathway. This intricate network of reactions is responsible for the transfer of one-carbon units, which are essential for various cellular processes, including the methylation of DNA and histones.
This compound, upon entering the cell, is reduced to its biologically active form, tetrahydrofolate (THF). THF then acquires a one-carbon unit to form 5,10-methylenetetrahydrofolate. A key enzyme, methylenetetrahydrofolate reductase (MTHFR), converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This molecule then donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor. This reaction regenerates methionine, the precursor to S-adenosylmethionine (SAM). SAM is the universal methyl donor for virtually all methylation reactions in the cell, including those catalyzed by DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[1][2][3][4][5] The availability of this compound directly impacts the cellular pool of SAM, thereby influencing the extent of DNA and histone methylation.
Impact on DNA Methylation
DNA methylation, the addition of a methyl group to the 5' position of cytosine residues in CpG dinucleotides, is a key epigenetic mark associated with gene silencing.[1] Folate status has been shown to influence both global DNA methylation levels and gene-specific methylation patterns.
Global DNA Methylation
Studies have investigated the effect of this compound supplementation on global DNA methylation, with varying results. Some clinical trials have shown that this compound supplementation can increase global DNA methylation in colon cancer patients.[1] However, other studies in healthy individuals have not observed significant changes in global DNA methylation in response to this compound.[6][7][8] These discrepancies may be due to differences in study design, dosage, duration of supplementation, and the genetic background of the participants, particularly polymorphisms in the MTHFR gene.[8][9]
| Study Population | This compound Dose | Duration | Tissue/Cell Type | Outcome on Global DNA Methylation | Reference |
| Colorectal Adenoma/Cancer Patients | 0.4–10 mg/day | 3-12 months | Colon, Leukocytes | Increased methylation | [1][10] |
| Healthy Elderly Subjects | 400 µ g/day (+ 500 µg Vit B12) | 2 years | Buffy Coat | No pronounced changes | [6] |
| Healthy Male Volunteers | 400 µg or 800 µ g/day | 8 weeks | Peripheral Blood Lymphocytes | No notable changes | [7][11] |
| Women of Reproductive Age | 100, 400, 4000 µ g/day | 6 months | Uncoagulated Blood | No changes | [8][9] |
| Women of Reproductive Age | 100, 400, 4000 µ g/day | 6 months | Coagulated Blood | Time, dose, and MTHFR genotype-dependent changes | [12] |
Gene-Specific DNA Methylation
This compound can also induce changes in the methylation status of specific genes, which can have significant functional consequences. For example, folate status has been linked to the methylation of tumor suppressor genes like BRCA1.[13] In some cellular contexts, this compound treatment has been shown to increase BRCA1 mRNA expression, potentially through epigenetic modifications.[13] Studies in lupus adipocytes have shown that this compound can induce differential methylation at hundreds of CpG sites, affecting pathways related to immune regulation and metabolism.[14]
| Cell Line / Model | This compound Concentration | Key Findings on Gene-Specific Methylation | Reference |
| Lupus Adipocytes (in vitro) | Not specified | Differential methylation at 755 CpG sites in normal-weight adipocytes and 92 CpG sites in obese adipocytes, affecting immune and metabolic pathways. | [14] |
| Colorectal Cancer Cell Lines (HT-29, SW480) | 10,000 ng/mL | Bidirectional DNA methylation changes affecting carcinogenesis-related pathways. | [15][16] |
| C2C12 Myoblasts | Low, Normal, High | Influenced genome-wide DNA methylation and expression of myogenesis-related genes. | [17] |
| SH-SY5Y Neuroblastoma Cells | 10x excess | With MTHFR knockdown, global DNA methylation decreased. | [18][19] |
Impact on Histone Modifications
Histone modifications, such as acetylation and methylation of lysine (B10760008) and arginine residues on histone tails, play a crucial role in regulating chromatin structure and gene expression.[20] Folate metabolism influences histone methylation by providing the methyl donor SAM.[3][4]
Histone Methylation
Histone methyltransferases (HMTs) utilize SAM to methylate histones, a process that can either activate or repress gene transcription depending on the specific residue and the degree of methylation.[3] Folate deficiency can theoretically reduce SAM levels, thereby impairing histone methylation. Conversely, high this compound intake may alter histone methylation patterns.[20]
Histone Acetylation
While the link is less direct, folate metabolism may also influence histone acetylation. Folate supports the production of acetyl-CoA, the substrate for histone acetyltransferases (HATs).[20] Therefore, folate deficiency could potentially reduce histone acetylation, leading to a more condensed chromatin state and transcriptional repression.[20] In a study on SH-SY5Y cells, high this compound treatment in the context of MTHFR knockdown led to a significant increase in histone H3 lysine 18 acetylation (H3K18Ac) and H3 serine 10 phosphorylation (H3S10p).[18][19]
| Cell Line | This compound Condition | Key Findings on Histone Modifications | Reference |
| SH-SY5Y Neuroblastoma Cells | 10x excess with MTHFR knockdown | Substantial increases in H3K18Ac and H3S10p; H3 methylation remained largely unchanged. | [18][19] |
| SH-SY5Y Neuroblastoma Cells | 2x excess | Decreased H3K4me1, H3K4me3, and H3K9Ac. | [21] |
Impact on Non-Coding RNAs
Emerging evidence suggests that this compound can also influence the expression of non-coding RNAs, such as microRNAs (miRNAs), which are small RNA molecules that regulate gene expression post-transcriptionally.[1] These epigenetic regulators are involved in a wide range of biological processes, and their dysregulation has been linked to various diseases. While research in this area is still developing, it represents another avenue through which this compound can exert its epigenetic effects.
Experimental Protocols
A variety of experimental techniques are employed to study the impact of this compound on epigenetic modifications.
DNA Methylation Analysis
-
Bisulfite Sequencing: This is the gold standard for DNA methylation analysis.[22] Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing can then distinguish between methylated and unmethylated cytosines at single-nucleotide resolution.
-
Methylation Arrays: High-throughput platforms like the Illumina Infinium Methylation EPIC or 450K BeadChip arrays allow for the quantitative assessment of methylation at hundreds of thousands of CpG sites across the genome.[11][14]
-
Pyrosequencing: This method provides quantitative methylation analysis of specific CpG sites within a short DNA sequence and is often used to validate findings from array-based studies.[16][23]
-
Reduced Representation Bisulfite Sequencing (RRBS): This technique enriches for CpG-rich regions of the genome, providing a cost-effective method for genome-wide methylation analysis.[16]
Histone Modification Analysis
References
- 1. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-carbon metabolism and epigenetics: understanding the specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wcrf.org [wcrf.org]
- 7. Impact of this compound supplementation on the epigenetic profile in healthy unfortified individuals – a randomized intervention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic DNA Methylation Changes in Response to this compound Supplementation in a Population-Based Intervention Study among Women of Reproductive Age | PLOS One [journals.plos.org]
- 9. Genomic DNA Methylation Changes in Response to this compound Supplementation in a Population-Based Intervention Study among Women of Reproductive Age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Impact of this compound supplementation on the epigenetic profile in healthy unfortified individuals - a randomized intervention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wcrf.org [wcrf.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. High this compound Intake Could Lead to Changes in Gene Expression | EpigenTek [epigentek.com]
- 19. Acute high this compound treatment in SH-SY5Y cells with and without MTHFR function leads to gene expression changes in epigenetic modifying enzymes, changes in epigenetic marks, and changes in dendritic spine densities | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. A 2x this compound treatment affects epigenetics and dendritic spine densities in SHSY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Cognitive benefits of this compound supplementation during pregnancy track with epigenetic changes at an imprint regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Folic Acid's Intricate Relationship with Cancer Pathogenesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Folic acid, a B vitamin essential for life, plays a pivotal and complex role in the landscape of cancer biology. Its influence on one-carbon metabolism, a network of biochemical reactions critical for the synthesis of nucleotides and the methylation of DNA, places it at the heart of cellular proliferation, differentiation, and survival. This technical guide delves into the multifaceted relationship between this compound and cancer pathogenesis, providing an in-depth analysis of the underlying molecular mechanisms, a synthesis of quantitative data from key studies, and detailed experimental methodologies to aid in future research and therapeutic development.
The prevailing evidence suggests a dual role for this compound in carcinogenesis. While adequate folate levels are crucial for maintaining genomic stability and may protect against the initiation of cancer, high doses of this compound supplementation have been observed to potentially promote the growth of existing tumors. This paradoxical effect underscores the importance of understanding the intricate molecular pathways that this compound modulates.
Core Mechanisms: One-Carbon Metabolism, DNA Synthesis, and Methylation
This compound and its derivatives are central to one-carbon metabolism, a vital pathway for the de novo synthesis of purines and thymidylate, the building blocks of DNA.[1][2] Rapidly proliferating cancer cells have a high demand for these precursors to support continuous DNA replication.[3] Consequently, the enzymes within the one-carbon metabolism pathway have become attractive targets for cancer chemotherapy, with antifolate drugs being a long-standing therapeutic strategy.[4]
Furthermore, one-carbon metabolism is intrinsically linked to DNA methylation, a key epigenetic modification that regulates gene expression.[5] Folate provides the methyl group for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[6] Alterations in DNA methylation patterns, such as the hypermethylation of tumor suppressor genes or the hypomethylation of oncogenes, are hallmarks of cancer.[7] Folate deficiency can disrupt these methylation patterns, leading to genomic instability and an increased risk of malignant transformation.[8][9][10]
Quantitative Insights: this compound Supplementation and Cancer Risk
Numerous epidemiological studies and clinical trials have investigated the association between this compound intake and cancer risk, with varying results. The data presented in the following tables summarize key findings from meta-analyses and large-scale studies.
| Cancer Type | Study Population/Design | This compound Intake/Supplementation | Key Findings | Reference(s) |
| Overall Cancer | Meta-analysis of 10 RCTs (N=38,233) | This compound supplements (≥0.4 mg/day) | Borderline significant increase in overall cancer incidence (RR: 1.07, 95% CI: 1.00–1.14). | [11][12] |
| Overall Cancer | Meta-analysis of 13 RCTs (n=49,621) | This compound supplements (0.5 mg to 40 mg daily) | No significant effect on overall cancer incidence (RR 1.06, 95% CI 0.99–1.13). | [13][14] |
| Colorectal Cancer | Meta-analysis of observational studies | High vs. low total folate intake (677CC genotype) | Reduced risk of colorectal cancer (Summary RR: 0.70, 95% CI: 0.56–0.89). | [4][5] |
| Colorectal Cancer | Meta-analysis of observational studies | High vs. low total folate intake (677TT genotype) | Reduced risk of colorectal cancer (Summary RR: 0.63, 95% CI: 0.41–0.97). | [4][5] |
| Prostate Cancer | Meta-analysis of 6 RCTs | This compound supplements | Increased risk of prostate cancer (RR: 1.24, 95% CI: 1.03–1.49). | [11][12] |
| Melanoma | Meta-analysis of 3 trials (n=19,128) | This compound supplements | Significantly reduced risk of melanoma (RR: 0.47, 95% CI: 0.23–0.94). | [9] |
Table 1: Summary of Quantitative Data from Meta-Analyses on this compound and Cancer Risk.
| Cell Line | This compound Concentration | Duration | Effect | Assay | Reference(s) |
| HT-29 (Colorectal) | 100 ng/mL | 72 hours | Increased proliferation (128.43 ± 24.94%) | SRB assay | [8] |
| HT-29 (Colorectal) | 10,000 ng/mL | 72 hours | Decreased proliferation (86.06 ± 20.75%) | SRB assay | [8] |
| SW480 (Colorectal) | 0, 100, 10,000 ng/mL | 72 hours | No significant change in proliferation | SRB assay | [8] |
| PC3 (Prostate) | 1, 10, 100 µM, 1 mM | 24 hours | Inhibition of cellular proliferation | MTT assay | [1] |
| PC3 (Prostate) | IC50 dose | - | Increased apoptosis | TUNEL assay | [1] |
| MCF7 (Breast) | High concentrations | - | Increased DNMT1 expression | - | [15] |
| Hs578T (Breast) | Physiological concentrations | - | Increased pathways associated with cell proliferation | Microarray | [16] |
| Hs578T (Breast) | Physiological concentrations | - | Decreased pathways associated with apoptosis | Microarray | [16] |
Table 2: In Vitro Effects of this compound on Cancer Cell Lines.
| Animal Model | This compound Diet | Carcinogen | Key Findings | Reference(s) |
| Fischer 344 Rats | Folate-deficient [FA(0)] | MNU | Suppressed initiation/early promotion of mammary cancer. | |
| Fischer 344 Rats | Folate-supplemented [FA(2), FA(40)] | MNU | Enhanced initiation/early promotion of mammary cancer. | |
| C57Bl/6 Mice | Folate-deficient | 4-nitroquinoline-1-oxide | Influenced oral carcinogenesis. | [2] |
| Beige Nude XID Mice | 400 nmol folate/kg diet | HPV16 | Facilitated genomic integration of HPV16 DNA and promoted carcinogenesis. |
Table 3: Effects of this compound in Animal Models of Carcinogenesis.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of this compound in cancer pathogenesis, the following diagrams illustrate key signaling pathways and a representative experimental workflow.
Caption: One-Carbon Metabolism Pathway and its Role in Cancer.
Caption: A Representative In Vitro Experimental Workflow.
Detailed Experimental Protocols
To facilitate reproducible research, this section outlines common methodologies for investigating the effects of this compound on cancer cells.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in the appropriate cell culture medium.[1] Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Global DNA Methylation Analysis (LINE-1 Pyrosequencing)
-
DNA Extraction: Extract genomic DNA from cultured cells or tissues using a commercially available kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific for a LINE-1 repetitive element.
-
Pyrosequencing: Perform pyrosequencing on the PCR product using a PyroMark system. The software quantifies the percentage of methylation at specific CpG sites within the LINE-1 element.[8]
Animal Model of Folate Deficiency and Carcinogenesis
-
Animal Model: Use an appropriate rodent model (e.g., C57Bl/6 mice or Fischer 344 rats).[2]
-
Diets: Feed animals a defined diet. The control group receives a diet with a sufficient amount of this compound (e.g., 2 mg/kg), while the experimental group receives a folate-deficient diet (e.g., 0 mg/kg) often supplemented with an antibiotic to inhibit folate synthesis by gut microbiota.[12]
-
Carcinogen Induction: Induce carcinogenesis using a chemical carcinogen relevant to the cancer type being studied (e.g., methylnitrosourea for mammary cancer, 4-nitroquinoline-1-oxide for oral cancer).[2]
-
Monitoring and Analysis: Monitor the animals for tumor development. At the end of the study, collect tissues for histopathological analysis, immunohistochemistry for proliferation markers (e.g., Ki67), and molecular analyses of DNA methylation and gene expression.[2]
Conclusion and Future Directions
The relationship between this compound and cancer is undeniably complex, with dose and timing being critical determinants of its effect. While folate is essential for normal cellular function and the prevention of DNA damage that can initiate carcinogenesis, high levels of this compound in the presence of pre-existing neoplastic lesions may accelerate tumor progression. This dual role has significant implications for public health policies regarding this compound fortification and for the clinical management of cancer patients.
Future research should focus on elucidating the precise molecular mechanisms that govern this dose-dependent effect. Investigating the impact of this compound on the tumor microenvironment, its interaction with other nutrients and genetic factors (such as MTHFR polymorphisms), and its role in cancer stem cell biology will be crucial.[4][12] Furthermore, the development of reliable biomarkers to assess an individual's folate status and predict their response to this compound intervention is a key area for translational research. A deeper understanding of these complexities will be paramount in harnessing the potential benefits of this compound while mitigating its risks in the context of cancer prevention and treatment.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Meta Analysis of Methylenetetrahydrofolate Reductase (MTHFR) C677T polymorphism and its association with folate and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate Intake, MTHFR Polymorphisms, and the Risk of Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. This compound Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound supplementation and cancer risk: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Folate, colorectal carcinogenesis, and DNA methylation: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folate deficient tumor microenvironment promotes epithelial-to-mesenchymal transition and cancer stem-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on overall and site-specific cancer incidence during the randomised trials: meta-analyses of data on 50 000 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound supplementation on overall and site-specific cancer incidence during the randomised trials: meta-analyses of data on 50,000 individuals. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. This compound induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of folate deficiency and supplementation on methylnitrosourea-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Folate Deficiency Facilitates Genomic Integration of Human Papillomavirus Type 16 DNA In Vivo in a Novel Mouse Model for Rapid Oncogenic Transformation of Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Folic Acid Deficiency: A Comprehensive Technical Guide on its Physiological Consequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folic acid, a synthetic form of the water-soluble vitamin B9 (folate), is a critical component of one-carbon metabolism. Its role as a coenzyme is indispensable for the synthesis of nucleic acids (DNA and RNA), the metabolism of amino acids, and the methylation of DNA, proteins, and lipids.[1][2][3] Folate deficiency is a widespread nutritional issue with profound physiological consequences, including megaloblastic anemia, an increased risk of neural tube defects in developing fetuses, and a potential role in the pathogenesis of cardiovascular disease and certain cancers.[4][5] This guide provides an in-depth examination of the biochemical pathways involving folate, the systemic effects of its deficiency, and the experimental methodologies used to investigate these processes.
The Central Role of Folate in One-Carbon Metabolism
Folate's primary function is to act as a carrier of one-carbon units (e.g., methyl, methylene, formyl groups).[1][6] Dietary folates are metabolized into the biologically active form, tetrahydrofolate (THF), which serves as a pivotal coenzyme in numerous biochemical reactions.[6][7] These reactions are fundamental to cellular proliferation, differentiation, and survival.
Key metabolic functions of folate include:
-
Nucleotide Synthesis: Folate coenzymes are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[5][8] This makes folate critical for DNA replication and repair, particularly in rapidly dividing cells like hematopoietic stem cells and embryonic tissues.[1][9]
-
Amino Acid Interconversion: THF is involved in the metabolism of several amino acids, including the conversion of homocysteine to methionine.[2]
-
Methylation Cycle: By facilitating the regeneration of methionine from homocysteine, folate supports the production of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast number of methylation reactions, including the epigenetic modification of DNA.[3][10]
Physiological Consequences of this compound Deficiency
A deficiency in folate disrupts these fundamental processes, leading to a cascade of pathological outcomes.
Hematological Effects: Megaloblastic Anemia
The most well-known consequence of folate deficiency is megaloblastic anemia.[11][12] The impairment of DNA synthesis in erythroid precursors within the bone marrow leads to the production of abnormally large, immature, and dysfunctional red blood cells (megaloblasts).[13][14] This results in ineffective erythropoiesis and anemia.[12]
Key Hematological Changes in Folate Deficiency:
-
Macrocytic Erythrocytes: Red blood cells are larger than normal.[11]
-
Nuclear-to-Cytoplasmic Dyssynchrony: Megaloblastic precursor cells in the bone marrow exhibit delayed nuclear maturation compared to cytoplasmic development.[12]
-
Intramedullary Hemolysis: Ineffective red blood cell production leads to their destruction within the bone marrow.[12]
Developmental Consequences: Neural Tube Defects (NTDs)
Maternal folate deficiency during the periconceptional period is a major risk factor for neural tube defects in the developing fetus.[15][16] The neural tube, which develops into the brain and spinal cord, requires rapid cell division and differentiation—processes heavily reliant on folate-mediated DNA synthesis.[17][18] Inadequate folate levels can lead to failure of the neural tube to close properly, resulting in severe congenital malformations like spina bifida and anencephaly.[13][17]
Cardiovascular Implications: Hyperhomocysteinemia
Folate is a crucial cofactor for the enzyme methionine synthase, which remethylates homocysteine to methionine.[2] In a state of folate deficiency, this conversion is impaired, leading to an accumulation of homocysteine in the blood (hyperhomocysteinemia).[19][20] Elevated homocysteine is recognized as an independent risk factor for cardiovascular disease, including atherothrombosis.[19][21] It is believed to promote endothelial dysfunction, oxidative stress, and inflammation.[22][23]
Carcinogenesis and Epigenetic Instability
Folate's role in the methylation cycle directly links it to epigenetics, specifically DNA methylation.[10][24] Folate deficiency can lead to reduced levels of SAM, the methyl donor for DNA methyltransferases (DNMTs).[10] This can cause global DNA hypomethylation and aberrant, site-specific methylation patterns, which are hallmarks of cancer.[25][26] Such epigenetic alterations can result in genomic instability and the inappropriate expression of oncogenes or silencing of tumor suppressor genes, thereby increasing the risk for certain cancers, particularly colorectal cancer.[10][27]
Quantitative Data Summary
The following tables summarize key quantitative data associated with folate deficiency and its physiological consequences.
| Parameter | Deficient Level | Normal/Sufficient Level | Clinical Significance | References |
| Serum Folate | < 3 ng/mL (< 6.7 nmol/L) | 5.8 - 32.8 ng/mL (post-fortification) | Indicates recent dietary intake. Low levels suggest potential deficiency. | [28] |
| Red Blood Cell (RBC) Folate | < 140 ng/mL (< 322 nmol/L) | 153 - 515 ng/mL (post-fortification) | Reflects long-term folate status and tissue stores. | [28] |
| Plasma Homocysteine | > 15 µmol/L (moderate elevation) | 5 - 15 µmol/L | Elevated levels are a functional indicator of folate (or B12) deficiency and a risk factor for cardiovascular disease. | [29] |
| Neural Tube Defect (NTD) Prevention | < 400 ng/mL (blood folate) | > 400 ng/mL (blood folate) | The World Health Organization (WHO) determined this concentration is sufficient to prevent most NTDs. | [17] |
| This compound Supplementation for NTD Prevention | N/A | ≥ 400 mcg/day | Recommended daily intake for women of childbearing age to reduce NTD risk. | [15][17] |
Signaling Pathways and Visualizations
Folate Metabolism and One-Carbon Transfer
Dietary folate is converted to its active form, tetrahydrofolate (THF), which then acquires a one-carbon unit (e.g., from serine) to form 5,10-methylene-THF. This central compound can be directed towards either DNA synthesis (conversion to 5,10-methenyl-THF for purine (B94841) synthesis or direct use in thymidylate synthesis) or the methylation cycle (reduction to 5-methyl-THF).
Caption: Core pathways of folate metabolism, showing the roles in DNA synthesis and the methylation cycle.
Homocysteine Remethylation and the Methylation Cycle
Folate deficiency directly impacts the methylation cycle by limiting the supply of 5-methyl-THF. This form of folate donates its methyl group to homocysteine, a reaction catalyzed by methionine synthase (MS) with vitamin B12 as a cofactor, to regenerate methionine. Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for numerous cellular reactions, including DNA methylation. The resulting S-adenosylhomocysteine (SAH) is hydrolyzed back to homocysteine, completing the cycle. A lack of folate traps homocysteine, preventing its remethylation and depleting the SAM pool.
Caption: The folate-dependent methylation cycle, highlighting the remethylation of homocysteine.
Experimental Workflow for Assessing Folate Status and Consequences
A typical experimental workflow to investigate the impact of folate deficiency involves subject screening, sample collection, and a series of biochemical and molecular analyses to measure folate levels, functional markers like homocysteine, and downstream epigenetic effects like DNA methylation.
Caption: A generalized experimental workflow for studying the effects of folate deficiency.
Experimental Protocols
Measurement of Folate Levels
The assessment of folate status is typically performed by measuring its concentration in serum or red blood cells (RBCs).
-
Serum Folate:
-
Principle: Measures circulating folate levels, reflecting recent dietary intake.[30]
-
Methodology: Competitive immunoassays are common. Patient serum is combined with a known quantity of labeled folate, which competes with the patient's endogenous folate for binding to a folate-binding protein. The amount of bound labeled folate is inversely proportional to the patient's folate concentration. Liquid chromatography-mass spectrometry (LC-MS) offers higher specificity.
-
Protocol Outline (Immunoassay):
-
Patient Preparation: 8-hour fast is required.[30]
-
Sample Collection: Collect venous blood in a serum separator tube.
-
Processing: Centrifuge the sample within 2 hours of collection to separate serum. Protect the specimen from light.[28][30]
-
Analysis: Perform the competitive binding assay according to the manufacturer's instructions (e.g., ARCHITECT folate assay).
-
Interpretation: Compare results to established reference ranges. Levels <3 ng/mL are indicative of deficiency.[28]
-
-
-
Red Blood Cell (RBC) Folate:
-
Principle: Measures folate concentration within red blood cells, providing an indicator of long-term body stores as it is less susceptible to short-term dietary changes.[31]
-
Methodology: Requires preparation of a hemolysate from a whole blood sample. The total folate in the hemolysate is measured, and the RBC folate concentration is calculated using the whole blood folate, serum folate, and hematocrit values.
-
Protocol Outline:
-
Sample Collection: Collect venous blood in an EDTA or heparinized tube.[28]
-
Aliquot Preparation: Immediately after collection, prepare a 1:10 or 1:20 dilution of whole blood with a solution of 1% ascorbic acid to prevent folate oxidation. This creates the hemolysate.
-
Incubation: Incubate the hemolysate for 90 minutes at room temperature to allow for the release of folate from RBCs.
-
Analysis: Measure the folate concentration in the hemolysate and a corresponding serum sample using an immunoassay or LC-MS.
-
Calculation: RBC Folate (ng/mL) = [Whole Blood Folate - (Serum Folate x (1 - Hematocrit))] / Hematocrit.
-
-
Measurement of Plasma Homocysteine
Elevated homocysteine is a key functional marker of folate deficiency.
-
Principle: Total plasma homocysteine (tHcy) is measured after a reduction step that liberates homocysteine from its disulfide bonds with itself (forming homocystine) and with proteins.
-
Methodology: High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods.[32][33] Enzymatic immunoassays are also available.
-
Protocol Outline (LC-MS/MS):
-
Sample Collection: Collect blood in an EDTA tube. Place the sample on ice immediately.[29]
-
Processing: Centrifuge the blood within 1 hour of collection to separate the plasma. This is critical as homocysteine is released from red blood cells over time, artificially elevating results.[34]
-
Reduction: Treat the plasma sample with a reducing agent, such as dithiothreitol (B142953) (DTT), to convert all forms of homocysteine to its free thiol form.[33]
-
Protein Precipitation: Add a precipitating agent (e.g., perchloric acid or acetonitrile) to remove proteins.
-
Derivatization (for HPLC-Fluorescence): React the free homocysteine with a fluorescent tag. This step is not required for LC-MS/MS.
-
Analysis: Inject the processed sample into the LC-MS/MS system. Homocysteine is separated chromatographically and then detected and quantified by the mass spectrometer. An isotopically labeled internal standard (e.g., homocystine-d8) is used for accurate quantification.[33]
-
Assessment of DNA Methylation
-
Principle: To determine if folate deficiency alters epigenetic patterns, DNA methylation can be assessed at a global level or at specific gene loci.
-
Methodology:
-
Global Methylation: High-performance liquid chromatography (HPLC) or LC-MS/MS can be used to determine the overall percentage of 5-methylcytosine (B146107) in the genome.[26]
-
Gene-Specific/Genome-Wide Methylation:
-
Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Analysis: The converted DNA is then analyzed. For specific genes, PCR followed by sequencing can be used. For genome-wide analysis, microarrays (e.g., Infinium Human Methylation 450K/EPIC BeadChip) or whole-genome bisulfite sequencing (WGBS) are employed.[35]
-
-
-
Protocol Outline (Microarray-based):
-
DNA Extraction: Isolate high-quality genomic DNA from target cells or tissues (e.g., peripheral blood leukocytes, colorectal mucosa).
-
Bisulfite Conversion: Convert 500 ng to 1 µg of genomic DNA using a commercial bisulfite conversion kit.
-
Microarray Hybridization: The bisulfite-converted DNA is amplified, fragmented, and hybridized to the microarray chip. The chip contains probes designed to distinguish between methylated and unmethylated cytosines at hundreds of thousands of CpG sites across the genome.
-
Scanning and Data Analysis: The chip is scanned, and the fluorescence intensity signals for methylated and unmethylated probes are used to calculate a methylation level (Beta value) for each CpG site, ranging from 0 (unmethylated) to 1 (fully methylated).
-
Induction of Folate Deficiency in Animal Models
-
Principle: To study the causal effects of folate deficiency, animal models (typically rats or mice) are fed specially formulated diets.
-
Methodology: Weanling animals are placed on a synthetic diet completely devoid of this compound. A control group receives the same diet supplemented with a sufficient amount of this compound (e.g., 2 mg/kg of diet).[36] To exacerbate the deficiency, the diet may also be low in methionine and choline.[36] The duration of the diet can range from weeks to months, depending on the physiological outcome being studied.[26] Blood and tissue samples are collected at specified time points to assess folate status and the development of pathological changes.
References
- 1. Folate - Wikipedia [en.wikipedia.org]
- 2. This compound: An Overview of Metabolism, Dosages, and Benefits of Optimal Periconception Supplementation | InfantRisk Center [infantrisk.com]
- 3. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. This compound Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [this compound in physiology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Importance, deficiencies, and side effects [medicalnewstoday.com]
- 10. Nutritional epigenetics: impact of folate deficiency on DNA methylation and colon cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hopkinsmedicine.org [hopkinsmedicine.org]
- 12. ccjm.org [ccjm.org]
- 13. Vitamin B12 & folate anaemia | NHS inform [nhsinform.scot]
- 14. Vitamin B12 or folate deficiency anaemia - Causes - NHS [nhs.uk]
- 15. mdpi.com [mdpi.com]
- 16. Periconceptional Folate Deficiency and Implications in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uspharmacist.com [uspharmacist.com]
- 18. Vitamin B12 or folate deficiency anaemia - Complications - NHS [nhs.uk]
- 19. Folate deficiencies and cardiovascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. imrpress.com [imrpress.com]
- 21. Homocysteine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Folate, homocysteine, endothelial function and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Nutritional epigenetics: impact of folate deficiency on DNA methylation and colon cancer susceptibility. | Semantic Scholar [semanticscholar.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Mild folate deficiency induces genetic and epigenetic instability and phenotype changes in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. emedicine.medscape.com [emedicine.medscape.com]
- 29. corelabsupplies.com [corelabsupplies.com]
- 30. mayocliniclabs.com [mayocliniclabs.com]
- 31. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 35. Impact of this compound supplementation on the epigenetic profile in healthy unfortified individuals – a randomized intervention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 36. A Folate- and Methyl-Deficient Diet Alters the Expression of DNA Methyltransferases and Methyl CpG Binding Proteins Involved in Epigenetic Gene Silencing in Livers of F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unmetabolized Folic Acid in Circulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Issued: December 18, 2025
Abstract
Folic acid, the synthetic form of folate (Vitamin B9), is crucial for various biological processes, including DNA synthesis, repair, and methylation.[1][2][3] While widely used in supplements and food fortification to prevent neural tube defects, concerns are mounting over the presence of unmetabolized this compound (UMFA) in systemic circulation.[4][5][6] This occurs when intake exceeds the reductive capacity of the dihydrofolate reductase (DHFR) enzyme, primarily in the liver.[7][8] This technical guide provides an in-depth analysis of UMFA, consolidating current research on its metabolic origins, physiological effects, and associated health concerns. It summarizes quantitative data on UMFA levels, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to support advanced research and drug development.
Introduction: The Emergence of Unmetabolized this compound
This compound is a synthetic oxidized form of folate that lacks biological function until it is reduced to its active form, tetrahydrofolate (THF).[7][8] This conversion is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR).[9][10]
The widespread fortification of foods and the common use of supplements have led to increased this compound intake.[4] When intake surpasses approximately 200-260 micrograms at a time, the capacity of DHFR can be overwhelmed, leading to the appearance of UMFA in the bloodstream.[7][8][11] The presence of UMFA is now nearly ubiquitous in populations with mandatory food fortification.[11][12] While many studies have established the safety and efficacy of this compound at recommended doses for preventing conditions like neural tube defects, questions remain about the long-term consequences of circulating UMFA.[5]
This compound Metabolism and the Role of DHFR
Dietary folates and synthetic this compound undergo enzymatic conversion to become biologically active. The central enzyme in this pathway is DHFR, which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[9][13] THF is a pivotal molecule that enters the one-carbon metabolism cycle, where it is converted into various forms, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate.[3][11] These derivatives are essential for nucleotide synthesis (purines and thymidylate) and methionine regeneration.[3]
Excess this compound can competitively inhibit DHFR, potentially limiting the conversion of DHF to THF.[10] This bottleneck is the primary reason for the accumulation of UMFA in circulation.
Quantitative Data on UMFA in Circulation
The concentration of UMFA in serum or plasma varies significantly based on this compound intake from fortified foods and supplements, as well as fasting status.[11][12]
| Population / Condition | UMFA Concentration (nmol/L) | Key Findings | Reference |
| US Population (NHANES 2007-2008) | Geometric Mean (Supplement Users): 1.54 | UMFA was detectable (>0.3 nmol/L) in >95% of the population. | [11][12] |
| Geometric Mean (Non-Supplement Users): 0.794 | Concentrations were significantly higher in supplement users. | [11][12] | |
| Prevalence >1 nmol/L (Overall): 33.2% | Factors associated with >1 nmol/L UMFA included older age, non-fasting, and higher total this compound intake. | [11][12] | |
| Prevalence >1 nmol/L (Fasting Adults): 21.0% | [11][12] | ||
| Pregnant Canadian Women | Detectable in >90% of maternal and cord plasma samples. | Maternal and cord blood UMFA concentrations were higher than previously reported values. | [14] |
| Archival Fasted Plasma Samples | Median: 0.63 (Range: 0–2.54) | UMFA was detected in 43.4% of samples and accounted for an average of 1.57% of total folate. | [15] |
| Colorectal Cancer Study (Prefortification) | Non-multivitamin users: 0.17 | UMFA levels were correlated with supplemental this compound intake. | [16] |
| Multivitamin users: 1.93 | [16] |
Potential Health Effects of Circulating UMFA
The health implications of chronic exposure to UMFA are a subject of ongoing research and debate. While some organizations state that no confirmed health risks have been identified, several areas of concern have emerged from preclinical and observational studies.[5][6]
Immune System Modulation
A significant concern is the potential negative impact of UMFA on the immune system, particularly on Natural Killer (NK) cells. NK cells are critical for defending against viral infections and malignant cells.[17]
-
Reduced Cytotoxicity: Studies in postmenopausal women and aged mice have shown an association between high this compound intake, detectable UMFA, and reduced NK cell activity.[1][18] An in-vitro study, however, reported that NK cell function was not influenced by this compound.[17]
-
MR1-Restricted T-Cells: A hypothesis suggests that UMFA-related side effects could be mediated by its metabolite, 6-formylpterin (B158403) (6-FP), which may interfere with Major Histocompatibility Complex-related molecule 1 (MR1)-restricted T-cells, including MAIT cells, that are important for mucosal integrity and anti-tumor responses.[4]
Cancer Risk
The relationship between folate and cancer is complex. While adequate folate is protective against cancer initiation, excessive intake may promote the growth of existing tumors.[16][19][20] The role of UMFA in this process is not fully understood.
-
Colorectal Cancer: A study found no overall association between prediagnostic plasma UMFA and colorectal cancer (CRC) risk.[16][21] However, a positive association was observed in men and in those with a specific MTHFR genotype (CT/TT).[16][21]
-
Breast Cancer: Research has yielded conflicting results. One study in a population without mandatory fortification found no association between circulating UMFA and breast cancer risk.[19] Other studies have suggested high this compound intake could increase risk.[19] The MTHFR C677T polymorphism, which alters folate metabolism, may also modify the association between UMFA and breast cancer risk.[20]
Masking of Vitamin B12 Deficiency
High this compound intake can correct the megaloblastic anemia associated with Vitamin B12 deficiency without addressing the underlying neurological damage.[7][8][17] This can delay diagnosis and treatment of a B12 deficiency, potentially leading to irreversible neurological consequences.[7][17]
Experimental Protocols
Accurate measurement of UMFA is critical for research. The primary method employed is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Protocol: Measurement of UMFA in Human Plasma/Serum
This protocol is a generalized summary based on methodologies described by the Centers for Disease Control and Prevention (CDC) and other research laboratories.[11][22]
Objective: To quantify the concentration of unmetabolized this compound in human plasma or serum.
Principle: Stable isotope-labeled internal standards are added to the sample. Proteins are precipitated, and the supernatant is analyzed by HPLC-MS/MS. UMFA is separated from other folates chromatographically and detected by mass spectrometry based on its specific mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice, protected from light.
-
To 100 µL of sample, add an internal standard solution containing a known concentration of stable isotope-labeled this compound (e.g., ¹³C₅-folic acid).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the sample.
-
Vortex vigorously to ensure complete protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Extraction & Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a specific volume (e.g., 10-20 µL) into the HPLC-MS/MS system.
-
-
Chromatography & Detection:
-
HPLC: Use a suitable C18 column with a gradient elution mobile phase (e.g., a mixture of water and acetonitrile with an acid modifier like formic acid) to separate UMFA from 5-MTHF and other compounds.[6]
-
MS/MS: Employ electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for both unlabeled UMFA and the labeled internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve using standards of known UMFA concentrations.
-
Calculate the concentration of UMFA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
The presence of circulating unmetabolized this compound is a direct consequence of high this compound intake in populations with food fortification and widespread supplement use. While this compound has undisputed benefits in preventing neural tube defects, the potential long-term health effects of UMFA require further investigation.[4][5] Contradictory findings regarding its role in cancer and immune function highlight the complexity of folate metabolism and the need for more nuanced research.[17][23]
Future research should focus on:
-
Elucidating the precise molecular mechanisms through which UMFA may influence cellular pathways, particularly in immune and cancer cells.
-
Conducting large-scale, long-term prospective studies to clarify the association between UMFA concentrations and the risk of chronic diseases.
-
Investigating the impact of genetic variations in folate-metabolizing enzymes (e.g., DHFR, MTHFR) on UMFA levels and associated health outcomes.
-
Exploring whether substituting this compound with its already-reduced form, 5-methyltetrahydrofolate (5-MTHF), in supplements and fortified foods could mitigate the potential risks associated with UMFA.[4]
This guide provides a foundational resource for professionals engaged in this critical area of research and development. A deeper understanding of UMFA is essential for optimizing public health strategies and ensuring the safety and efficacy of folate interventions.
References
- 1. Uncovering the Hidden Dangers and Molecular Mechanisms of Excess Folate: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Importance, deficiencies, and side effects [medicalnewstoday.com]
- 3. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MR1-dependence of unmetabolized this compound side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Safety, Interactions, and Health Outcomes | this compound | CDC [cdc.gov]
- 6. Circulating Unmetabolized this compound: Relationship to Folate Status and Effect of Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eu.intelligentlabs.org [eu.intelligentlabs.org]
- 8. ca.intelligentlabs.org [ca.intelligentlabs.org]
- 9. researchgate.net [researchgate.net]
- 10. DHFR and MTHFR: this compound Metabolism [geneticlifehacks.com]
- 11. Unmetabolized this compound Is Detected in Nearly All Serum Samples from US Children, Adolescents, and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unmetabolized this compound is detected in nearly all serum samples from US children, adolescents, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of unmetabolized this compound in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. sg.intelligentlabs.org [sg.intelligentlabs.org]
- 18. High this compound intake in aged mice causes a lowered immune response | Tufts Now [now.tufts.edu]
- 19. Circulating unmetabolized this compound and 5-methyltetrahydrofolate and risk of breast cancer: A nested case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dune.une.edu [dune.une.edu]
- 21. Unmetabolized this compound in Prediagnostic Plasma and the Risk of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Association between serum unmetabolized this compound concentrations and this compound from fortified foods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
The Interplay of Folic Acid and Vitamin B12 in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical interaction between folic acid (vitamin B9) and vitamin B12 (cobalamin) in fundamental cellular processes. A comprehensive understanding of this relationship is paramount for research in numerous fields, including hematology, neurology, oncology, and developmental biology, as well as for the development of therapeutic agents that may impact one-carbon metabolism.
Core Biochemical Interaction: The One-Carbon Metabolism Pathway
This compound and vitamin B12 are indispensable cofactors in a series of interconnected biochemical pathways collectively known as one-carbon metabolism.[1] This metabolic network is central to the synthesis of nucleotides (purines and thymidylate) for DNA replication and repair, and for the generation of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][2]
The nexus of the folate and methionine cycles is the vitamin B12-dependent enzyme, methionine synthase (MTR).[3][4] MTR catalyzes the remethylation of homocysteine to methionine by transferring a methyl group from 5-methyltetrahydrofolate (5-methyl-THF), the primary circulating form of folate.[3][4] This reaction is not only crucial for methionine regeneration but also for the conversion of 5-methyl-THF back to tetrahydrofolate (THF).[5] THF is a precursor for other folate cofactors, such as 5,10-methylenetetrahydrofolate, which is essential for the synthesis of thymidylate, a building block of DNA.[5]
The "Methyl Folate Trap" Hypothesis
A deficiency in vitamin B12 leads to a functional folate deficiency through a mechanism known as the "methyl folate trap".[6][7] In the absence of sufficient vitamin B12, the activity of methionine synthase is impaired.[5] As the conversion of 5,10-methylenetetrahydrofolate to 5-methyl-THF is largely irreversible, folate becomes "trapped" in the 5-methyl-THF form.[7][8] This sequestration prevents the regeneration of THF, thereby limiting the pools of other folate cofactors necessary for nucleotide synthesis.[6][8] Consequently, even with adequate dietary folate intake, a vitamin B12 deficiency can induce a state of functional folate deficiency, leading to impaired DNA synthesis and megaloblastic anemia.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the assessment of folate and vitamin B12 status and the metabolic consequences of their interaction.
Table 1: Clinical Reference Ranges for Folate, Vitamin B12, and Related Metabolites
| Analyte | Specimen | Conventional Units | SI Units | Notes |
| Serum Folate | Serum | 2-20 ng/mL | 4.5-45.3 nmol/L | Levels <4 ng/mL are suggestive of deficiency.[6][9] |
| RBC Folate | Red Blood Cells | 140-628 ng/mL | 317-1422 nmol/L | Reflects long-term folate status.[6] |
| Vitamin B12 | Serum | 180-914 pg/mL | 133-675 pmol/L | Levels <150-180 pg/mL suggest deficiency; borderline levels require further investigation.[9][10] |
| Homocysteine | Plasma | <15 µmol/L | <15 µmol/L | Elevated in both folate and B12 deficiency.[11] |
| Methylmalonic Acid (MMA) | Serum | <0.4 µmol/L | <0.4 µmol/L | Specific marker for vitamin B12 deficiency.[11] |
| S-Adenosylmethionine (SAM) | Plasma | 75.4 - 120.6 nM | 75.4 - 120.6 nmol/L | Reference ranges can vary between labs.[1][3] |
| S-Adenosylhomocysteine (SAH) | Plasma | 13.3 - 21.5 nM | 13.3 - 21.5 nmol/L | Reference ranges can vary between labs.[1][3] |
| SAM:SAH Ratio | Plasma | ~7.0 | ~7.0 | An indicator of cellular methylation potential.[3] |
Table 2: Data from an Animal Model of Combined Folate and Vitamin B12 Deficiency
This table presents data from a study on rats fed a vitamin-deficient diet for 12 weeks compared to a control group.
| Parameter | Control Group (Mean ± SD) | Vitamin-Deficient Group (Mean ± SD) | p-value |
| Plasma Homocysteine | 6.8 ± 2.7 µM | 61.1 ± 12.8 µM | < 0.001 |
| Plasma SAH | 24.1 ± 5.9 nM | 86.4 ± 44.3 nM | < 0.001 |
Data adapted from a study on the effects of folate and vitamin B12 deficiency in rats.[4]
Key Experimental Protocols
This section details the methodologies for key experiments used to investigate the interaction between this compound and vitamin B12.
Measurement of Serum/Plasma Folate and Vitamin B12
Principle: Competitive binding immunoassays are commonly used for the simultaneous or separate quantification of folate and vitamin B12 in serum or plasma. These assays utilize a specific binding protein for each vitamin (e.g., intrinsic factor for B12, folate-binding protein for folate) and a labeled form of the vitamin in a competitive binding format.
Protocol Outline (General Immunoassay):
-
Sample Preparation: Serum or plasma is collected from whole blood by centrifugation. For red blood cell (RBC) folate, a whole blood hemolysate is prepared.[12][13]
-
Pre-treatment: Samples are treated to release the vitamins from their endogenous binding proteins.[13]
-
Competitive Binding: The treated sample is incubated with a known amount of labeled vitamin and a limited amount of the specific binding protein. The unlabeled vitamin in the sample competes with the labeled vitamin for binding sites.
-
Separation: The bound and free labeled vitamins are separated.
-
Detection: The amount of labeled vitamin in the bound phase is measured. The concentration of the vitamin in the sample is inversely proportional to the signal detected.
-
Quantification: The concentration is determined by comparing the signal to a standard curve generated with known concentrations of the vitamin.
Quantification of Homocysteine and Methylmalonic Acid (MMA)
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of homocysteine and MMA in plasma or serum. This method offers high sensitivity and specificity.
Protocol Outline (LC-MS/MS):
-
Sample Preparation: Plasma or serum samples (typically 100 µL) are deproteinized, and internal standards (stable isotope-labeled versions of the analytes) are added.[14]
-
Derivatization (Optional but common): Analytes may be derivatized to improve their chromatographic properties and ionization efficiency.[14]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system to separate homocysteine and MMA from other plasma components.
-
Mass Spectrometric Detection: The separated analytes are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and its internal standard, ensuring high specificity.
-
Quantification: The concentration of each analyte is calculated based on the ratio of the peak area of the analyte to its corresponding internal standard, and by comparison to a calibration curve.
Methionine Synthase Activity Assay
Principle: The activity of methionine synthase can be determined by measuring the conversion of radiolabeled 5-methyl-THF to THF, or by a non-radioactive spectrophotometric method.
Protocol Outline (Spectrophotometric Assay):
-
Reaction Mixture: A reaction mixture is prepared containing cell or tissue lysate, homocysteine, 5-methyl-THF, and necessary cofactors (e.g., a reducing agent).
-
Enzyme Reaction: The reaction is initiated by adding the enzyme source (lysate) and incubated at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Derivatization: The reaction is stopped, and the product, THF, is converted to a stable, colored derivative (methenyltetrahydrofolate) under acidic conditions with a formylating agent.[15]
-
Spectrophotometric Measurement: The absorbance of the methenyltetrahydrofolate is measured at a specific wavelength (e.g., 350 nm).[15]
-
Calculation of Activity: The enzyme activity is calculated based on the rate of product formation, determined from the change in absorbance over time and the molar extinction coefficient of the derivative.
Analysis of DNA Methylation
Principle: Genome-wide DNA methylation can be assessed using microarray-based techniques or sequencing-based approaches after bisulfite conversion of DNA.
Protocol Outline (Microarray-based):
-
DNA Isolation: Genomic DNA is isolated from whole blood or specific cell types.
-
Bisulfite Conversion: The isolated DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Whole-Genome Amplification and Fragmentation: The bisulfite-converted DNA is amplified and then fragmented.
-
Hybridization: The fragmented DNA is hybridized to a microarray chip containing probes for hundreds of thousands of CpG sites across the genome.
-
Scanning and Data Analysis: The microarray is scanned, and the intensity of the signals for the methylated and unmethylated alleles is measured. The methylation level for each CpG site is calculated as the ratio of the methylated signal to the total signal.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for investigating the effects of folate and vitamin B12 deficiency and the logical relationship of their deficiencies to cellular consequences.
Conclusion
The intricate and essential relationship between this compound and vitamin B12 underscores the importance of maintaining adequate levels of both micronutrients for cellular health. A deficiency in vitamin B12 can precipitate a functional folate deficiency, leading to significant pathological consequences, including megaloblastic anemia and neurological damage. For researchers and professionals in drug development, a thorough understanding of these metabolic pathways is critical for interpreting preclinical and clinical data, identifying potential drug-nutrient interactions, and developing novel therapeutic strategies that target or are influenced by one-carbon metabolism. The methodologies and data presented in this guide provide a foundational resource for the continued investigation of this vital biochemical interplay.
References
- 1. mdpi.com [mdpi.com]
- 2. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental folate and vitamin B12 deficiency does not alter bone quality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Age-specific reference ranges are needed to interpret serum methylmalonic acid concentrations in the US population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. community.patient.info [community.patient.info]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. droracle.ai [droracle.ai]
- 12. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medilinkltd.com [medilinkltd.com]
- 14. Automated assay for the determination of methylmalonic acid, total homocysteine, and related amino acids in human serum or plasma by means of methylchloroformate derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Stability of Different Forms of Folate: An In-Depth Technical Guide
Introduction
Folate, a water-soluble B-vitamin, is crucial for a myriad of metabolic processes, including one-carbon metabolism, which is essential for the synthesis of nucleotides and the regulation of homocysteine levels.[1] Folate exists in various forms, known as vitamers, which differ in their oxidation state, one-carbon substitutions, and the number of glutamate (B1630785) residues. The most common forms of interest in research, clinical settings, and drug development are the synthetic, oxidized form, folic acid; the primary active form in the body, L-5-methyltetrahydrofolate (L-5-MTHF); and the reduced and formylated vitamer, folinic acid.
The chemical stability of these folate forms varies significantly and is influenced by several environmental factors, including pH, temperature, light, and oxygen.[2] Understanding the stability of different folate vitamers is paramount for their effective use in fortified foods, dietary supplements, and pharmaceutical formulations, as degradation can lead to a loss of biological activity.[2] This technical guide provides a comprehensive overview of the chemical stability of this compound, L-5-MTHF, and folinic acid, supported by quantitative data, detailed experimental protocols, and visual representations of degradation pathways and analytical workflows.
General Principles of Folate Stability
The stability of folates is intrinsically linked to their chemical structure. Reduced folates, such as L-5-MTHF and folinic acid, are generally less stable than the oxidized form, this compound.[3][4] The pteridine (B1203161) ring in the folate molecule is susceptible to oxidative cleavage, particularly at the C9-N10 bond.[2] The presence of antioxidants, such as ascorbic acid and 2-mercaptoethanol, can significantly enhance the stability of reduced folates by protecting them from oxidation.[5][6]
Chemical Stability of this compound
This compound (pteroylmonoglutamic acid) is the most stable form of folate.[4] Its fully oxidized pteridine ring makes it less susceptible to oxidative degradation compared to its reduced counterparts.
Effect of pH and Temperature: this compound is relatively stable over a wide pH range, particularly between pH 4 and 12, even at elevated temperatures.[7] However, its degradation accelerates in highly acidic conditions (pH < 4).[7] The thermal degradation of this compound generally follows first-order kinetics.[7]
Effect of Light: this compound is known to be sensitive to light, particularly ultraviolet (UV) radiation.[2] Photodegradation can lead to the cleavage of the C9-N10 bond, resulting in the formation of pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[8]
Chemical Stability of L-5-Methyltetrahydrofolate (L-5-MTHF)
L-5-MTHF is the predominant form of folate in human plasma and is the active form used in cellular metabolism.[9] However, it is considerably less stable than this compound, primarily due to its reduced pteridine ring, which is highly susceptible to oxidation.[10]
Effect of pH and Temperature: The thermal stability of L-5-MTHF is highly dependent on pH. It exhibits greater stability in acidic conditions (around pH 4) compared to neutral or alkaline conditions.[11][12] The degradation of L-5-MTHF typically follows first-order reaction kinetics.[11] The calcium salt of L-5-MTHF, particularly in a crystalline form, has demonstrated improved stability, even at elevated temperatures and humidity.[13][14]
Effect of Oxygen and Antioxidants: Oxygen is a major factor in the degradation of L-5-MTHF.[15] In the absence of oxygen, its stability is significantly increased.[15] The presence of antioxidants, such as ascorbic acid (vitamin C) and vitamin E, can effectively protect L-5-MTHF from oxidative degradation.[10][15]
Effect of Light: L-5-MTHF is susceptible to photodegradation, although it is primarily degraded by UVB and UVC radiation, which have limited penetration through the atmosphere and skin.[16][17] Its degradation by UVA and visible light is significantly enhanced in the presence of photosensitizers like riboflavin.[2][18]
Chemical Stability of Folinic Acid
Folinic acid (5-formyltetrahydrofolate) is a reduced form of folate that can be converted to other active folate forms in the body. It is more stable than L-5-MTHF but less stable than this compound. It is commercially available as both a calcium and a sodium salt.
Effect of pH and Temperature: Folinic acid demonstrates good stability in solution, with both calcium and sodium salts showing stability for extended periods when stored at refrigerated temperatures.[1][19][20] The stability of calcium folinate has been demonstrated in both concentrate and diluted infusions for at least 30 days at room and refrigerator temperatures when protected from light.[1][19]
Quantitative Stability Data
The following tables summarize the quantitative data on the degradation kinetics of different folate forms under various conditions.
Table 1: Thermal Degradation Rate Constants (k) of L-5-Methyltetrahydrofolate (L-5-MTHF) at Different pH and Temperatures
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Reference |
| 100 | 4 | Lower degradation rate | [11] |
| 100 | 6.8 | Higher degradation rate | [11] |
| 60 | 3 | 2.8 x 10⁻² | [13] |
| 80 | 3 | Not specified | [13] |
| 100 | 3 | Not specified | [13] |
| 60 | 5 | Lower degradation than pH 7 | [13] |
| 80 | 5 | Lower degradation than pH 7 | [13] |
| 100 | 5 | Lower degradation than pH 7 | [13] |
| 60 | 7 | Higher degradation than pH 5 | [13] |
| 80 | 7 | Higher degradation than pH 5 | [13] |
| 100 | 7 | Higher degradation than pH 5 | [13] |
Table 2: Photodegradation of this compound and L-5-Methyltetrahydrofolate (L-5-MTHF)
| Folate Form | Radiation | Rate Constant (k) (min⁻¹) | Conditions | Reference |
| L-5-MTHF | UVB | 9.2 x 10⁻³ | Fluence rate of 2.15 mW cm⁻² | [16][17] |
| This compound | UVA | Concentration-dependent | pH 7.4 | [8] |
Table 3: Stability of Folinic Acid Salts in Solution
| Folate Salt | Concentration | Diluent | Storage Conditions | Stability | Reference |
| Calcium Folinate | 10 mg/mL (concentrate) | - | 15-25°C and 2-8°C, protected from light | >90% for at least 30 days | [1][19] |
| Calcium Folinate | 0.12 mg/mL | 0.9% NaCl | 15-25°C and 2-8°C, protected from light | >90% for at least 30 days | [1][19] |
| Sodium Folinate | 3.2 mg/mL | 5% Dextrose | 4°C | Stable for at least 30 days | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the chemical stability of folate.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing
Principle: This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound and its degradation products. The decrease in the concentration of this compound over time under specific stress conditions (e.g., temperature, pH, light) is monitored to determine its stability.
Reagents and Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Dipotassium (B57713) hydrogen phosphate
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
Inertsil C8 column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC system with UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., pH 6.4) by dissolving appropriate amounts of potassium dihydrogen phosphate and dipotassium hydrogen phosphate in HPLC-grade water and adjusting the pH with ortho-phosphoric acid. The mobile phase is typically a mixture of this buffer and methanol (e.g., 88:12, v/v).[21] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to known concentrations to create a calibration curve.
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound at a known concentration in the desired buffer systems (for pH stability) or solvents.
-
For thermal stability, incubate the solutions at the desired temperatures for specific time intervals.
-
For photostability, expose the solutions to a controlled light source (e.g., UVA lamp) for specific time intervals, ensuring a dark control is also maintained.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples from the stability study at each time point.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order rate constant, k) from the slope of the natural logarithm of the concentration versus time plot.
-
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Folate Vitamers Stability
Principle: This highly sensitive and specific method allows for the simultaneous quantification of multiple folate vitamers. It employs UPLC for rapid separation followed by tandem mass spectrometry for detection and quantification based on the mass-to-charge ratio of the parent and daughter ions of each vitamer.
Reagents and Materials:
-
Reference standards for this compound, L-5-MTHF, folinic acid, and other relevant vitamers
-
Stable isotope-labeled internal standards for each vitamer
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance, volumetric flasks, pipettes
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of each folate vitamer and its corresponding stable isotope-labeled internal standard in a suitable solvent. Create a combined working standard solution and a combined internal standard solution.
-
Sample Preparation:
-
For stability studies, prepare solutions of the folate vitamers in the desired matrices and subject them to the stress conditions.
-
Spike a known amount of the combined internal standard solution into each sample.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[7][22]
-
-
UPLC-MS/MS Analysis:
-
Set the UPLC-MS/MS conditions:
-
Column: e.g., Raptor ARC-18 (2.7 µm, 100 x 2.1 mm)[3]
-
Mobile Phase A: 0.1% Formic acid in water[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[3]
-
Gradient elution is typically used for optimal separation.
-
Flow Rate: e.g., 0.4 mL/min[3]
-
Injection Volume: e.g., 3 µL
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for each vitamer and its internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve for each vitamer by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the concentration of each vitamer in the samples using the calibration curve.
-
Analyze the degradation kinetics as described in the HPLC protocol.
-
Protocol 3: Microbiological Assay for Folate Activity
Principle: This bioassay measures the total biological activity of folate. It utilizes a folate-dependent microorganism, typically Lactobacillus rhamnosus, which grows in proportion to the amount of available folate in the sample. The bacterial growth is measured by turbidity.[23]
Reagents and Materials:
-
Lactobacillus rhamnosus (e.g., ATCC 7469)
-
This compound reference standard
-
This compound assay medium
-
Ascorbic acid
-
Sodium hydroxide (B78521) (0.1 M)
-
Sterile water, test tubes, and microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (650 nm)
Procedure:
-
Preparation of Inoculum: Prepare a fresh culture of Lactobacillus rhamnosus in a suitable growth medium.
-
Standard Preparation: Prepare a stock solution of this compound by dissolving a known amount in 0.1 M NaOH and diluting with water.[24] Create a series of working standards with known folate concentrations.[24]
-
Sample Preparation:
-
Extract folate from the sample matrix. For solid samples, this may involve homogenization and enzymatic treatment (e.g., with α-amylase, protease, and conjugase) to release bound folates.[25]
-
Dilute the sample extracts to a concentration that falls within the range of the standard curve. Add ascorbic acid to protect reduced folates from oxidation.
-
-
Assay Procedure:
-
In sterile test tubes or a microtiter plate, add a fixed volume of the assay medium.
-
Add varying volumes of the standard solutions and the diluted sample extracts to respective tubes/wells.
-
Add a constant volume of sterile water to bring the total volume in each tube/well to a fixed amount.
-
Inoculate each tube/well (except for the uninoculated blanks) with a small, uniform amount of the Lactobacillus rhamnosus inoculum.
-
Incubate the tubes/plate at 37°C for 18-24 hours.[26]
-
-
Data Analysis:
-
Measure the turbidity (optical density) of each tube/well at 650 nm.[26]
-
Plot the turbidity of the standards against their known concentrations to create a standard curve.
-
Determine the folate concentration in the samples by interpolating their turbidity readings on the standard curve.
-
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the degradation pathways of this compound and L-5-MTHF, as well as a general workflow for assessing folate stability.
Caption: Degradation pathway of this compound under UV light.
Caption: Oxidative degradation pathway of L-5-MTHF.
Caption: General experimental workflow for assessing folate stability.
Conclusion
The chemical stability of folate is a critical consideration for its application in various fields. This compound stands out as the most stable form, making it suitable for food fortification and supplementation where processing and storage may compromise the integrity of more labile forms. L-5-methyltetrahydrofolate, the biologically active form, is significantly more susceptible to degradation, particularly through oxidation. Its stability can be enhanced through the use of its calcium salt, microencapsulation, and the addition of antioxidants. Folinic acid offers intermediate stability.
For researchers, scientists, and drug development professionals, a thorough understanding of these stability profiles is essential for designing stable formulations, ensuring accurate analytical measurements, and ultimately delivering the intended biological effect of this vital nutrient. The methodologies and data presented in this guide provide a robust framework for assessing and mitigating the challenges associated with folate instability.
References
- 1. [PDF] Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of impact of different antioxidants on stability of dietary folates during food sample preparation and storage of extracts prior to analysis | SLU publication database (SLUpub) [publications.slu.se]
- 6. researchgate.net [researchgate.net]
- 7. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Thermal oxidation studies on reduced folate, L-5-methyltetrahydrothis compound (L-5-MTHF) and strategies for stabilization using food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcp.bmj.com [jcp.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. fao.org [fao.org]
- 14. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ous-research.no [ous-research.no]
- 17. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ptfarm.pl [ptfarm.pl]
- 20. researchgate.net [researchgate.net]
- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 22. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 23. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bevital.no [bevital.no]
- 25. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assay of this compound or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]
Folic Acid's Role as a Cofactor in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a water-soluble B vitamin (B9), is a critical precursor for a group of cofactors collectively known as folates.[1] In its biologically active form, tetrahydrofolate (THF) and its derivatives are essential for a wide range of metabolic reactions.[2] These cofactors function as carriers of one-carbon units at various oxidation states, including methyl, methylene, and formyl groups.[1][3] This one-carbon metabolism is fundamental to the biosynthesis of nucleic acids (DNA and RNA) and the metabolism of several amino acids, making folate a pivotal molecule for cell division, growth, and overall cellular function.[4] This technical guide provides an in-depth exploration of the core enzymatic reactions dependent on folate cofactors, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development endeavors.
This compound Metabolism and Bioactivation
Dietary folates, primarily in the form of polyglutamates, are hydrolyzed to monoglutamates in the intestine before absorption.[5] Synthetic this compound, used in supplements and fortified foods, is already in the monoglutamate form.[1] Following absorption, this compound undergoes a two-step reduction to its active form, tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[1][6] This process requires NADPH as a cofactor.[1]
Once formed, THF can be converted into a variety of derivatives, each carrying a one-carbon unit. These derivatives, including 5-methyl-THF, 5,10-methylene-THF, and 10-formyl-THF, are the functional cofactors in enzymatic reactions.[2][7] The interconversion of these folate derivatives is a highly regulated process, ensuring the appropriate one-carbon units are available for various metabolic demands.
Core Enzymatic Reactions and Pathways
Folate cofactors are indispensable for three major metabolic pathways: nucleotide synthesis, amino acid metabolism, and methylation reactions.
Nucleotide Synthesis
The de novo synthesis of both purines and pyrimidines is critically dependent on folate cofactors.[1]
-
Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase (TS).[1] This reaction utilizes 5,10-methylenetetrahydrofolate as the one-carbon donor.[1]
-
Purine (B94841) Synthesis: The formation of the purine ring requires two separate one-carbon donations from 10-formyl-THF.[1]
A deficiency in folate can lead to impaired DNA synthesis and repair, resulting in megaloblastic anemia and an increased risk of neural tube defects during pregnancy.[4]
Amino Acid Metabolism
Folate cofactors are involved in the metabolism of several amino acids, including serine, glycine (B1666218), methionine, and histidine.[7][8]
-
Serine-Glycine Interconversion: Serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylene-THF.[9] This reaction is a major source of one-carbon units for folate-mediated reactions.[10]
-
Methionine Synthesis: Methionine synthase utilizes 5-methyl-THF to remethylate homocysteine to methionine.[7] This reaction is also dependent on vitamin B12 as a cofactor.[7] Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[7]
Signaling Pathways and Logical Relationships
The intricate network of folate metabolism is tightly regulated and interconnected with other metabolic pathways. The following diagrams illustrate these relationships.
References
- 1. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 6. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical Perspectives on Folic Acid Discovery and Research: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive historical account of the discovery and early research of folic acid, intended for researchers, scientists, and drug development professionals. It details the pivotal experiments that led to the identification of "Wills' factor" and its eventual crystallization and synthesis as pteroylglutamic acid. The document summarizes key quantitative data from early clinical studies in clearly structured tables, outlines the detailed experimental protocols of seminal research, and illustrates the nascent understanding of this compound's metabolic role through signaling pathway diagrams created using Graphviz (DOT language). This guide serves as a valuable resource for understanding the foundational research that has shaped our current knowledge of folate biology and its therapeutic applications.
Introduction
The discovery of this compound, a B vitamin now recognized as essential for numerous physiological processes, was a landmark achievement in 20th-century nutritional science. This journey, spanning over a decade, involved the convergence of clinical observations, animal studies, and meticulous biochemical analysis. Initially observed as a mysterious "Wills' factor" capable of curing macrocytic anemia, its eventual isolation and synthesis paved the way for a deeper understanding of its role in cellular metabolism and the prevention of developmental defects. This guide revisits the critical experiments and findings that laid the groundwork for modern this compound research.
The Discovery of "Wills' Factor": Early Clinical Observations
The story of this compound begins in the late 1920s with the work of Dr. Lucy Wills, a British hematologist studying macrocytic anemia in pregnant textile workers in Bombay, India.[1] This form of anemia, characterized by abnormally large red blood cells, was a serious health concern.[2] Wills observed that the prevailing treatment for pernicious anemia, purified liver extract, was ineffective in these women.[2] This led her to hypothesize the existence of a different nutritional deficiency.
Key Experiment: Wills' Study on Macrocytic Anemia of Pregnancy (1931)
Dr. Wills conducted a series of clinical investigations to identify the curative factor for this specific type of macrocytic anemia.[2] Her research provided the first evidence for a previously unknown vitamin, which she termed the "Wills' factor".[1]
-
Subject Population: Pregnant women in Bombay, India, presenting with macrocytic anemia.[2]
-
Intervention: Patients were administered Marmite, a commercially available yeast extract, daily. While the exact dosage varied, a common regimen was half an ounce of Marmite three times a day.[3]
-
Data Collection: Red blood cell (RBC) counts and hemoglobin (Hb) levels were measured before and after the treatment period.[2] The duration of treatment and observation varied between patients.
-
Control/Comparison: The response to Marmite was implicitly compared to the lack of response observed with purified liver extracts in the same patient population.
Quantitative Data from Wills' 1931 Study
The following table summarizes the hematological response observed in patients treated with Marmite in Dr. Wills' 1931 study.[2]
| Patient Case | Treatment Duration | Initial RBC Count (cells/mm³) | Final RBC Count (cells/mm³) | Initial Hb Level (%) | Final Hb Level (%) |
| Case 7 | 5 days | 1,300,000 | 2,490,000 | 34 | 50 |
| Case 8 | 10 days | 1,300,000 | 2,560,000 | 34 | 41 |
Isolation and Synthesis of this compound
Following Wills' discovery, the race was on to isolate and identify the active compound in yeast and liver. This effort involved multiple research groups and culminated in the mid-1940s with the successful isolation, characterization, and synthesis of what we now know as this compound.
Key Experiment: Isolation of Vitamin Bc (this compound) from Yeast
A team of researchers led by E.L.R. Stokstad at Lederle Laboratories played a pivotal role in isolating a crystalline form of the vitamin from yeast, which they initially termed vitamin Bc.
-
Starting Material: Large quantities of yeast or liver.
-
Extraction: The initial step likely involved the extraction of the active factor using solvents.
-
Purification: A series of biochemical purification techniques would have been employed. These may have included:
-
Precipitation: Using salts or organic solvents to selectively precipitate proteins and other macromolecules, leaving the smaller vitamin molecule in solution.
-
Adsorption Chromatography: Passing the extract through columns packed with materials like charcoal or alumina (B75360) to separate compounds based on their affinity for the stationary phase.
-
Fractional Crystallization: A common technique at the time to obtain pure crystalline compounds from a solution.
-
-
Bioassay: Throughout the purification process, fractions were tested for their biological activity using microbiological assays (e.g., growth of Lactobacillus casei) or animal models (e.g., chick anemia assay) to guide the isolation of the active component.[4]
Key Milestone: Chemical Synthesis of Pteroylglutamic Acid
In 1945, a team at the Lederle Laboratories, including Robert B. Angier, successfully determined the chemical structure of the isolated factor and accomplished its complete chemical synthesis.[5][6] They named the synthetic compound pteroylglutamic acid, which became known as this compound.
The synthesis of pteroylglutamic acid was a complex multi-step process. A simplified conceptual outline is as follows:
-
Synthesis of the Pteridine (B1203161) Moiety: This involved the condensation of a diaminopyrimidine derivative with a diketone.
-
Synthesis of p-Aminobenzoylglutamic Acid: This intermediate was prepared by coupling p-aminobenzoic acid with L-glutamic acid.
-
Coupling Reaction: The pteridine component was then chemically linked to the p-aminobenzoylglutamic acid moiety to form pteroylglutamic acid.
-
Purification and Characterization: The final product was purified, likely through recrystallization, and its identity was confirmed by comparing its chemical and biological properties to the naturally isolated vitamin.
Early Clinical Trials with Synthetic this compound
The availability of synthetic this compound allowed for more controlled clinical trials to confirm its efficacy in treating various forms of macrocytic anemia. Dr. Tom Spies was a prominent researcher in this area.
Quantitative Data from Early this compound Clinical Trials
The following table presents a conceptual summary of the typical hematological responses observed in early clinical trials of this compound for macrocytosis.
| Anemia Type | Number of Patients (Illustrative) | This compound Dosage (Illustrative) | Mean Increase in RBC Count (cells/mm³) | Mean Increase in Hemoglobin (g/dL) |
| Nutritional Macrocytic Anemia | 25 | 10-20 mg/day | 1.5 - 2.5 million | 3 - 5 |
| Macrocytic Anemia of Pregnancy | 15 | 10-20 mg/day | 1.8 - 2.8 million | 4 - 6 |
| Sprue with Macrocytic Anemia | 10 | 15-30 mg/day | 1.2 - 2.2 million | 2.5 - 4.5 |
Elucidation of this compound's Metabolic Role
Early research began to unravel the biochemical functions of this compound, establishing its central role in one-carbon metabolism, which is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and the metabolism of certain amino acids.
The Folate-Mediated One-Carbon Metabolism Pathway (Historical Perspective)
The initial understanding of folate's function centered on its conversion to a metabolically active form, tetrahydrofolate (THF), which then acts as a carrier of one-carbon units.
Caption: Early conceptualization of this compound metabolism.
The Role of Dihydrofolate Reductase (DHFR)
A key enzyme in the activation of this compound was identified as dihydrofolate reductase (DHFR). This enzyme was found to catalyze the two-step reduction of this compound to its active form, tetrahydrofolate.
Caption: The two-step reduction of this compound by DHFR.
Conclusion
The journey from the initial clinical observations of a mysterious "Wills' factor" to the isolation and synthesis of this compound represents a triumph of scientific inquiry. The pioneering work of researchers like Lucy Wills, E.L.R. Stokstad, and Robert B. Angier not only provided a cure for a debilitating form of anemia but also laid the foundation for our understanding of a vitamin crucial for human health. The early experimental protocols and quantitative findings detailed in this guide highlight the rigorous scientific process that underpinned these discoveries. This historical perspective is essential for contemporary researchers as it underscores the fundamental principles of nutritional biochemistry and its profound impact on medicine and public health.
References
- 1. mindat.org [mindat.org]
- 2. Nutrition Classics. British Medical Journal 1:1059-64, 1931. Treatment of "pernicious anaemia of pregnancy" and "tropical anaemia" with special reference to yeast extract as a curative agent. By Lucy Wills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. TREATMENT OF “PERNICIOUS ANAEMIA OF PREGNANCY” AND “TROPICAL ANAEMIA” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Combination in Cancer Treatment—From Cocktails to Conjugated Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further studies on this compound in the treatment of macrocytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Folic Acid in Human Plasma using High-Performance Liquid Chromatography
Abstract
This application note provides a detailed protocol for the quantification of unmetabolized folic acid in human plasma using a rapid and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented. These methods are crucial for researchers, scientists, and drug development professionals involved in nutritional assessment, pharmacokinetic studies, and clinical diagnostics. The protocols herein describe sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results.
Introduction
This compound, the synthetic form of the B-vitamin folate, is essential for numerous biological processes, including DNA synthesis, repair, and methylation. Its quantification in plasma is a key indicator of nutritional status and is vital in the investigation of the pharmacokinetic profiles of this compound supplements and fortified foods. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the determination of this compound in complex biological matrices like plasma due to its high resolution and sensitivity. This document outlines a validated HPLC-MS/MS method, offering high sensitivity and specificity, and an alternative HPLC-UV method suitable for routine analysis.
Experimental Protocols
Method 1: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is adapted from a rapid and sensitive method for the determination of unmetabolized this compound in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
A simple protein precipitation step is employed for sample cleanup.[1][2]
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for HPLC analysis.
2. HPLC and Mass Spectrometry Conditions
-
HPLC System: Agilent 1200 series or equivalent.[1]
-
Mobile Phase: Isocratic elution with 1 mM Ammonium (B1175870) Acetate, Acetic Acid, and Acetonitrile in a ratio of 9.9:0.1:90 (v/v/v).[1]
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.[1]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 440.4 → 293.1
-
This compound-d4 (Internal Standard): m/z 444.4 → 297.1
-
3. Preparation of Standards
-
Stock Solutions: Prepare stock solutions of this compound and this compound-d4 (internal standard) in a mixture of 0.1% ammonium hydroxide (B78521) and methanol (B129727) (40:60, v/v).[1]
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
Method 2: HPLC with UV Detection (HPLC-UV)
This protocol is a general representation derived from multiple sources for routine this compound analysis.
1. Sample Preparation
Follow the same protein precipitation protocol as described in Method 1.
2. HPLC Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Inertsil C8, 250 x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of methanol and a phosphate (B84403) buffer (pH 6.4) in a 12:88 (v/v) ratio.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 280 nm.[4]
Data Presentation
The performance of the described methods is summarized below.
Table 1: HPLC Method Parameters
| Parameter | HPLC-MS/MS Method | HPLC-UV Method |
| Column | Luna C18 (50 x 3.00 mm, 3 µm)[1][3] | Inertsil C8 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 1 mM Ammonium Acetate, Acetic Acid, Acetonitrile (9.9:0.1:90)[1] | Methanol, Phosphate Buffer (pH 6.4) (12:88)[4] |
| Flow Rate | 0.5 mL/min[1][3] | 0.7 mL/min[4] |
| Detector | Tandem Mass Spectrometer[1] | UV Detector (280 nm)[4] |
| Run Time | 3.5 min[1] | ~10 min |
Table 2: Method Validation Parameters
| Parameter | HPLC-MS/MS Method | HPLC-UV Method |
| Linearity (r²) | ≥ 0.999[6] | ≥ 0.999[5] |
| Accuracy (% Recovery) | 91-108%[6] | 98-102%[6] |
| Precision (%RSD) | ≤ 11.4%[6] | ≤ 2.0%[5][6] |
| Limit of Detection (LOD) | 37.5 pmol/L[2] | ~0.01 µg/mL[7] |
| Limit of Quantitation (LOQ) | 80 pmol/L[2] | Not specified |
Discussion
The HPLC-MS/MS method offers superior sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of unmetabolized this compound. The short run time of 3.5 minutes allows for high-throughput analysis.[1] The simple protein precipitation sample preparation is a significant advantage over more laborious techniques like solid-phase extraction.[1][8]
The HPLC-UV method, while less sensitive than the MS/MS approach, provides a robust and cost-effective alternative for routine quantification where high sensitivity is not the primary requirement. The method demonstrates good accuracy and precision, making it suitable for quality control and some clinical applications.[4][5]
Conclusion
This application note details two reliable HPLC-based methods for the quantification of this compound in human plasma. The choice between the HPLC-MS/MS and HPLC-UV methods will depend on the specific requirements of the study, including the need for sensitivity, sample throughput, and available instrumentation. Both protocols, when properly validated, will yield accurate and precise data for a variety of research and clinical applications.
References
- 1. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. chemrj.org [chemrj.org]
- 6. benchchem.com [benchchem.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
Application Note and Protocols for LC-MS/MS Analysis of Folate Vitamers in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, a B-vitamin, is crucial for a myriad of biological processes, including DNA synthesis, repair, and methylation.[1] Its deficiency has been implicated in a range of pathologies, from neural tube defects to cancer and cardiovascular diseases.[2] Folates exist in multiple forms, known as vitamers, which participate in the one-carbon metabolic pathway.[1][3] Accurate quantification of these individual vitamers in tissues is essential for understanding their metabolic roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[4][5] The stable isotope dilution assay (SIDA) coupled with LC-MS/MS is a particularly robust method that corrects for analyte loss during sample preparation and variations in instrument response.[6][7][8]
This document provides a detailed protocol for the extraction and quantification of folate vitamers from tissue samples using LC-MS/MS, a summary of representative quantitative data, and visualizations of the experimental workflow and the folate metabolic pathway.
Folate Metabolism Pathway
The folate metabolic pathway is central to cellular function, providing one-carbon units for the synthesis of nucleotides and for methylation reactions. The cycle involves the conversion of various folate vitamers, as depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies | PLOS One [journals.plos.org]
- 7. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Total Folate Activity Determination using Microbiological Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of total folate activity in various samples using the microbiological assay. This method remains a "gold standard" for folate analysis, valued for its ability to measure the biological activity of all folate forms.
Introduction and Principle
The microbiological assay for folate determination is based on the principle that certain microorganisms require folate for growth. The growth of the microorganism Lactobacillus rhamnosus (ATCC 7469), formerly known as Lactobacillus casei, is proportional to the amount of folate present in the sample.[1][2] The assay involves extracting folate from the sample, adding the extract to a folate-free culture medium, inoculating it with the microorganism, and incubating it. The resulting microbial growth is measured as turbidity (optical density), which is then compared to a standard curve generated with known concentrations of folic acid to quantify the total folate content in the sample.[1] This method is recognized by organizations such as AOAC International and is recommended by the World Health Organization (WHO) for assessing folate status in populations.[2][3]
Key Considerations and Applications
Applications:
-
Nutritional Analysis: Quantifying total folate in foods, including fortified cereals, grains, fruits, and vegetables.[1][3]
-
Clinical Research: Measuring folate levels in serum, plasma, and red blood cells to assess folate status in human subjects.[2][4]
-
Drug Development: Evaluating the folate content in vitamin supplements and pharmaceutical preparations.
Advantages:
-
Measures the total biological activity of all folate vitamers.
-
High sensitivity with a limit of quantitation as low as 0.8 µ g/100g in some matrices.[1]
-
Does not require expensive or highly specialized equipment.[2]
Limitations:
-
Can be more time-consuming than other methods like HPLC or mass spectrometry.[5]
-
Susceptible to interference from antibiotics or other antimicrobial substances that may be present in the sample.[6]
-
The precision can be lower compared to chromatographic methods.[1]
Experimental Workflow
The overall workflow for the microbiological determination of total folate activity is depicted below.
Figure 1. General workflow for the microbiological determination of total folate activity.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Media
-
Phosphate (B84403) Buffer (pH 7.0): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve the desired pH.
-
Ascorbic Acid Solution (1%): Freshly prepare by dissolving 1 g of ascorbic acid in 100 mL of distilled water. This solution is used to protect folates from oxidation during sample preparation.
-
This compound Stock Standard Solution (100 µg/mL): Accurately weigh 25 mg of USP this compound Reference Standard and dissolve it in 250 mL of 25% ethanol (B145695) with the pH adjusted to 7.0 using 0.1N NaOH.[7] Store protected from light at 4°C.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations typically ranging from 0.0 to 1.0 ng/mL.[7]
-
This compound Casei Medium: Prepare according to the manufacturer's instructions. This medium contains all necessary nutrients for L. rhamnosus growth except for folate.
-
Cryoprotected Lactobacillus rhamnosus Inoculum:
-
Subculture L. rhamnosus (ATCC 7469) in a suitable broth (e.g., Micro Inoculum Broth) for 18-24 hours at 37°C.
-
Centrifuge the culture, wash the cells with sterile saline, and resuspend them in a cryoprotective medium (e.g., broth with 10-15% glycerol).
-
Aliquot and store at -70°C or lower. The use of a cryopreserved inoculum ensures consistency between assays.[3][4]
-
Protocol 2: Sample Preparation and Folate Extraction (Trienzyme Method for Food Matrices)
This protocol is based on established methods for extracting folate from complex food matrices.[1][3]
-
Homogenization: Homogenize a representative portion of the sample.
-
Initial Extraction: Suspend a known weight of the homogenized sample in a phosphate buffer containing ascorbic acid.
-
Enzyme Digestion:
-
Amylase Treatment: Add α-amylase to the sample suspension and incubate to digest starch.
-
Protease Treatment: Add a protease and incubate to break down proteins and release folate.[1]
-
Conjugase (γ-glutamyl-carboxy-peptidase) Treatment: Add a source of conjugase (e.g., chicken pancreas, rat plasma) to hydrolyze polyglutamyl folates to monoglutamyl forms, which are available to the microorganism.[1][7] Incubate as required.
-
-
Termination and Centrifugation: Stop the enzymatic reactions by heating. Cool and centrifuge the mixture to obtain a clear supernatant containing the extracted folate.
-
Dilution: Dilute the supernatant with buffer to a folate concentration that falls within the range of the standard curve.
Protocol 3: Microbiological Assay Procedure (Microplate Method)
The microplate method is a higher-throughput alternative to the traditional tube assay.[3][8]
-
Plate Setup: In a 96-well microplate, add in triplicate:
-
Blank wells: Uninoculated assay medium.
-
Standard wells: Assay medium and the different working standard solutions.
-
Sample wells: Assay medium and the diluted sample extracts.
-
-
Inoculation: Thaw a vial of the cryopreserved L. rhamnosus inoculum and dilute it in the folate-free assay medium. Add the inoculated medium to all standard and sample wells.
-
Incubation: Seal the plate and incubate at 37°C for 18 to 48 hours, or until sufficient turbidity has developed.[1][2]
-
Measurement: After incubation, gently mix the contents of the wells and measure the turbidity (optical density) at a wavelength between 590 nm and 650 nm using a microplate reader.[1][9]
Data Presentation and Analysis
Principle of Quantification
The growth of Lactobacillus rhamnosus is directly proportional to the concentration of available folate in the medium. This relationship allows for the quantification of folate in an unknown sample by comparing its growth-promoting effect to that of known standards.
Figure 2. Logical relationship for the quantification of folate.
Data Calculation
-
Standard Curve: Average the optical density (OD) readings for each standard concentration and subtract the average OD of the blank. Plot the net OD versus the this compound concentration (ng/mL) and perform a linear regression to generate a standard curve.
-
Sample Concentration: Average the OD readings for each sample and subtract the average OD of the blank. Use the standard curve equation to calculate the folate concentration in the diluted sample extract.
-
Final Calculation: Account for the dilution factor used during sample preparation to determine the total folate concentration in the original, undiluted sample. Report the results in appropriate units (e.g., µ g/100g for food, ng/mL for serum).
Quantitative Data Summary
The following tables provide examples of typical data generated during a microbiological folate assay.
Table 1: Example of a this compound Standard Curve
| This compound Concentration (ng/mL) | Average Optical Density (OD at 620 nm) |
| 0.0 | 0.052 |
| 0.1 | 0.185 |
| 0.2 | 0.321 |
| 0.4 | 0.588 |
| 0.6 | 0.854 |
| 0.8 | 1.120 |
| 1.0 | 1.385 |
Table 2: Precision of the Microbiological Assay in Cereal Products (Collaborative Study Data)
| Product Type | Fortified/Enriched | Relative Standard Deviation Between Laboratories (RSDR) (%) |
| Cereal Grains | Yes | 7.4 - 21.6 |
| Cereal Grains | No | 22.7 - 52.9 |
| Optional Cereal Products | Yes | 1.8 - 11.2 |
| Optional Cereal Products | No | 27.9 - 28.7 |
Data adapted from a collaborative study on the microbiological assay with trienzyme extraction.[3][10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or poor growth in all wells | Inactive inoculum, incorrect incubation temperature, error in media preparation. | Verify inoculum viability, check incubator temperature, and review media preparation protocol. |
| High blank readings | Contamination of media or reagents with folate, contaminated water. | Use dedicated glassware, check reagent purity, and use high-purity water.[4] |
| Poor standard curve linearity | Errors in standard dilution, improper mixing, issues with the microplate reader. | Prepare fresh standards, ensure thorough mixing of plate contents, and verify reader performance. |
| Sample OD is too high or too low | Incorrect sample dilution. | Adjust the sample dilution factor to ensure the OD falls within the linear range of the standard curve. |
| Inhibition of growth in sample wells | Presence of antibiotics or other inhibitory substances in the sample. | If suspected, consider sample cleanup steps or use a different analytical method. For some antibiotics, treatment with β-lactamase may be effective.[8] |
References
- 1. medallionlabs.com [medallionlabs.com]
- 2. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological assay-trienzyme procedure for total folates in cereals and cereal foods: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. [PDF] Comparison of radioassay and microbiological assay for serum folate, with clinical assessment of discrepant results. | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Assay of this compound or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Folic Acid Extraction from Cultured Cells
Introduction
Folic acid (Vitamin B9) and its derivatives, collectively known as folates, are essential water-soluble vitamins crucial for a variety of metabolic processes. In cell culture, folates are vital for the synthesis of nucleotides (purines and thymidylates) and amino acids, making them indispensable for cell proliferation and maintenance. The accurate quantification of intracellular folate levels is critical for research in areas such as cancer biology, toxicology, and drug development, particularly for evaluating the efficacy of antifolate drugs like methotrexate.
This document provides a detailed protocol for the extraction of total intracellular folates from cultured mammalian cells. The described method is a composite of established principles, primarily adapted from protocols for red blood cells and other biological samples, ensuring high recovery and stability of the extracted folates. The protocol is designed to be compatible with downstream quantification methods, including the gold standard microbiological assay and chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Core Principles of Folate Extraction
The successful extraction of intracellular folates hinges on three key steps:
-
Efficient Cell Lysis: Complete disruption of the cell membrane is necessary to release the entire intracellular pool of folates.
-
Stabilization of Folates: Folates, particularly the reduced forms like tetrahydrofolate (THF), are highly susceptible to oxidation. The use of reducing agents, such as ascorbic acid or dithiothreitol (B142953) (DTT), in the extraction buffer is critical to prevent degradation.[1][2][3]
-
Deconjugation of Polyglutamates (Optional but Recommended): Inside the cell, folates exist predominantly as polyglutamated forms.[4] Many analytical methods, including the standard microbiological assay, require the hydrolysis of these polyglutamate tails to monoglutamate forms for accurate measurement. This is typically achieved using a conjugase enzyme (γ-glutamyl hydrolase).[5][6][7]
Experimental Protocol: this compound Extraction
This protocol is designed for adherent or suspension cultured mammalian cells.
I. Materials and Reagents
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Extraction Buffer: 1% (w/v) Ascorbic Acid in deionized water. Prepare fresh on the day of the experiment and protect from light. The pH should be between 4.0 and 4.5 for optimal folate stability and subsequent deconjugation.[8]
-
Cell Scrapers (for adherent cells).
-
Microcentrifuge Tubes (1.5 mL, light-blocking or wrapped in foil).
-
Sonicator or option for freeze-thaw cycles.
-
Heat Block or Water Bath set to 100°C.
-
Centrifuge capable of >12,000 x g at 4°C.
II. Step-by-Step Methodology
1. Cell Harvesting and Washing:
- Adherent Cells:
- Aspirate the culture medium from the flask or plate.
- Wash the cell monolayer twice with ice-cold PBS to remove any extracellular folates from the medium.
- Add a minimal volume of ice-cold PBS and gently scrape the cells.
- Transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Suspension Cells:
- Transfer the cell suspension to a centrifuge tube.
- Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
- Discard the supernatant and wash the cell pellet twice by resuspending in ice-cold PBS and repeating the centrifugation step.
2. Cell Counting and Lysis:
- After the final wash, resuspend the cell pellet in a known volume of PBS.
- Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter) to normalize the final folate concentration.
- Pellet the remaining cells by centrifugation (300 x g for 5 minutes at 4°C) and discard the supernatant.
- Resuspend the cell pellet in 500 µL of freshly prepared, ice-cold 1% Ascorbic Acid Extraction Buffer. The exact volume can be adjusted based on the cell pellet size, but a typical starting point is 1x10^7 cells per mL.
- Lyse the cells using one of the following methods:
- Sonication: Place the tube on ice and sonicate with short bursts (e.g., 3 cycles of 15 seconds on, 30 seconds off) to disrupt the cells.[9]
- Freeze-Thaw: Perform three cycles of freezing the cell suspension in liquid nitrogen or a -80°C freezer, followed by thawing at room temperature or 37°C.
3. Heat Treatment and Clarification:
- To precipitate proteins and inactivate endogenous enzymes that could degrade folates, incubate the cell lysate at 100°C for 10-15 minutes.[9]
- Immediately cool the tubes on ice for at least 5 minutes.
- Centrifuge the lysate at high speed (e.g., 12,000 - 15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[9]
4. Supernatant Collection:
- Carefully transfer the clear supernatant, which contains the extracted folates, to a new, clean, light-protected microcentrifuge tube.
- The sample is now ready for downstream analysis (e.g., microbiological assay or HPLC) or can be stored at -80°C. Samples should be protected from light and repeated freeze-thaw cycles should be avoided.[10]
Data Presentation
| Extraction Method | Key Reagents/Steps | Typical Application | Advantages | Considerations |
| Sonication & Boiling | PBS wash, Sonication, Boiling | Bacterial & Cultured Cells[9] | Rapid, efficient lysis | Sonication can generate heat; requires specific equipment. |
| Hypotonic Lysis | 1% Ascorbic Acid | Red Blood Cells[1][11][12] | Simple, effective for RBCs | May be less efficient for some cultured cell lines with robust membranes. |
| Freeze-Thaw Cycles | Lysis Buffer (e.g., with Ascorbic Acid) | Various Cell Types | No specialized equipment needed | Can be time-consuming; may not be as efficient as mechanical disruption. |
| Tri-Enzyme Digestion | Protease, α-amylase, Conjugase | Food Matrices, Cereals[6][7][13] | Releases bound folates from complex matrices | More complex and time-consuming; primarily for solid samples. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the this compound extraction protocol from cultured cells.
Caption: Workflow for intracellular this compound extraction from cultured cells.
Downstream Analysis Considerations
The choice of extraction protocol should be compatible with the intended downstream analysis.
-
Microbiological Assay: This method, typically using Lactobacillus rhamnosus, measures total functional folate.[5][14] It is highly sensitive but can be affected by antibiotics or other substances that inhibit bacterial growth. The use of a conjugase enzyme to convert polyglutamates to monoglutamates is often required for accurate results.
-
HPLC and LC-MS/MS: These chromatographic methods offer the advantage of separating and quantifying specific folate vitamers (e.g., 5-methyl-THF, THF, this compound).[2][15][16] This provides a more detailed profile of the intracellular folate pool. These methods require careful sample clean-up to avoid column contamination.
References
- 1. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurements of Intra- and Extra-Cellular 5-Methyltetrahydrofolate Indicate that Bifidobacterium Adolescentis DSM 20083T and Bifidobacterium Pseudocatenulatum DSM 20438T Do Not Actively Excrete 5-Methyltetrahydrofolate In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Tetrahydrofolates in Cell Culture [sigmaaldrich.com]
- 5. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and quantification of intracellular folate. [bio-protocol.org]
- 10. medilinkltd.com [medilinkltd.com]
- 11. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. Optimization of the trienzyme extraction for the microbiological assay of folate in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Folic Acid from Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of folic acid from various food matrices using solid-phase extraction (SPE). The information is compiled from various scientific sources to ensure robust and reliable methodologies.
Introduction
This compound (Vitamin B9) is a crucial micronutrient, and its accurate quantification in food is vital for nutritional assessment and food fortification programs. Solid-phase extraction is a widely used technique for the clean-up and concentration of this compound from complex food matrices prior to analytical determination by methods such as High-Performance Liquid Chromatography (HPLC).[1][2][3] The choice of SPE sorbent and protocol depends on the specific food matrix and the analytical method employed. Commonly used sorbents include strong anion exchange (SAX), phenyl, and C18 materials.[4]
Key Considerations for this compound SPE
-
Stability: Folates are labile and can degrade during storage, processing, and analysis.[5] The use of antioxidants, such as ascorbic acid, throughout the extraction and SPE procedure is critical to prevent degradation, especially of reduced forms like tetrahydrofolate.[5]
-
Sample Preparation: For naturally occurring folates, enzymatic digestion is often necessary to release them from the food matrix and to deconjugate polyglutamates to their monoglutamyl forms.[3][5][6][7] For fortified foods, a simpler aqueous extraction may be sufficient.[5]
-
pH Control: The pH of the sample solution is a critical factor that influences the ionization of this compound and its interaction with the SPE sorbent.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the SPE of this compound from different food matrices.
Table 1: Recovery of this compound using SPE from Various Food Matrices
| Food Matrix | SPE Sorbent | Spiked Concentration (mg/L) | Average Recovery (%) | Reference |
| Blackcurrant Nectar | Strong Anion Exchange (SAX) | 0.5 and 1.0 | 78 - 93 | |
| Apple Juice | Strong Anion Exchange (SAX) | 0.5 and 1.0 | 78 - 93 | |
| Cherry Nectar | Strong Anion Exchange (SAX) | 0.5 and 1.0 | 78 - 93 | |
| Infant Formula | Strong Anion Exchange (SAX) & Octyl (C8) | Not specified | 95.5 - 100.2 | |
| Pasteurized Milk | Strong Anion Exchange (SAX) | 0.5 and 1.0 | 97 - 100 | [1] |
| Boza (Malt-based beverage) | C18 | Not specified | 97.8 - 106 | [2] |
| Vitamin Fortified Malt Drink | C18 | Not specified | 97.8 - 106 | [2] |
| Fortified Salt | - | Not specified | 99 - 101.7 | [8] |
Table 2: Method Detection and Quantification Limits for this compound Analysis post-SPE
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV (after SAX-SPE) | 0.04 mg/L | 0.06 mg/L | |
| HPLC-UV (after SAX-SPE) | 0.006 µg/mL | 0.020 µg/mL | [1] |
| UHPLC-UV (after C18-SPE) | 6.66 µg/L | 20.13 µg/L | [2] |
| Spectrophotometric | 0.011 µg/mL | 0.033 µg/mL | [8] |
Experimental Protocols
The following are generalized protocols for the solid-phase extraction of this compound. These should be optimized for specific sample types and analytical requirements.
Protocol 1: Strong Anion Exchange (SAX) SPE for Fortified Fruit Juices
This protocol is adapted from a method for determining this compound in fortified fruit juices.[1]
1. Sample Preparation: a. Centrifuge the juice sample to remove particulate matter. b. Adjust the pH of the supernatant to the optimal range for SAX binding (typically around pH 5-7).
2. SPE Cartridge Conditioning: a. Condition a SAX SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[1]
3. Sample Loading: a. Load 2.5 mL of the prepared sample solution onto the conditioned cartridge at a flow rate of approximately 3 mL/min.[1]
4. Washing: a. Wash the cartridge with a suitable solvent (e.g., ethanol) to remove interfering compounds. A flow rate of 1.5 mL/min is recommended.[1]
5. Elution: a. Elute the retained this compound with 2.5 mL of a phosphate (B84403) buffer (pH 9) at a flow rate of 1.5 mL/min.[1] b. The eluate is then ready for analysis by HPLC-UV.
Protocol 2: Immunoaffinity Column (IAC) SPE for Fortified Rice and Wheat Flour
This protocol is based on a method using immunoaffinity columns for this compound extraction.[9]
1. Sample Extraction: a. Weigh 5 g of the ground sample into a 100 mL amber glass bottle. b. Add 50 mL of 0.1 M phosphate buffer (pH 7.0) and mix thoroughly. c. Add 1 g of pancreatin (B1164899) and 6 mL of 10% L-ascorbic acid solution. d. Incubate and then filter the extract.
2. Immunoaffinity Column Clean-up: a. Bring the immunoaffinity cartridges to room temperature. b. Pass 15 mL of the filtrate through the cartridge at a flow rate of 2-3 mL/min. c. Wash the cartridge with 10 mL of distilled water. d. Remove any remaining water under vacuum.
3. Elution: a. Elute this compound with 1 mL of elution solution (30% acetonitrile: 70% water containing 0.2% TFA) at a flow rate of one drop per second. b. Repeat the elution with another 1 mL of distilled water. c. The combined eluate is then analyzed by HPLC.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from food matrices.
Caption: General workflow for this compound purification using SPE.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. ars.usda.gov [ars.usda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A spectrophotometric method for determining the amount of this compound in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fssai.gov.in [fssai.gov.in]
Application Note & Protocol: Spectrophotometric Determination of Folic Acid in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative determination of folic acid in pharmaceutical formulations using spectrophotometric methods. This compound (Vitamin B9) is a crucial component in various pharmaceutical preparations, and its accurate quantification is essential for quality control. The described methods are simple, cost-effective, and suitable for routine analysis. This note covers direct UV-Vis spectrophotometry and derivative spectrophotometry, outlining the principles, required instrumentation, and detailed experimental procedures. Validation parameters for the methods, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are also discussed and summarized.
Introduction
This compound, chemically known as pteroyl-L-glutamic acid, is a water-soluble B vitamin that plays a vital role in cell growth and metabolism. Its presence in pharmaceutical tablets and other formulations necessitates reliable and accessible analytical methods for quality assurance. UV-Visible spectrophotometry offers a straightforward and rapid approach for the quantification of this compound, leveraging its characteristic absorption of ultraviolet light. This application note details validated protocols for this purpose.
This compound's UV spectrum is characterized by two main absorption bands.[1] The shape of the absorption spectrum is generally independent of concentration at low levels, adhering to the Beer-Lambert law.[2]
Spectrophotometric Methods
Several spectrophotometric methods have been developed for the determination of this compound in pharmaceutical dosage forms.[3] These include direct measurement of UV absorbance and derivative spectrophotometry, which can help to eliminate spectral interference from excipients.[3][4]
Method A: Direct UV-Vis Spectrophotometry in Alkaline Medium
This method is based on the measurement of the absorbance of a this compound solution in an alkaline medium, typically 0.1 M sodium hydroxide, at its maximum absorption wavelength.
Principle: this compound exhibits strong absorbance in the UV region, with specific absorption maxima in an alkaline solution that can be used for quantification.
Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cuvettes is required for all absorbance measurements.
Method B: First-Order Derivative Spectrophotometry
Derivative spectrophotometry is a useful technique for determining the concentration of an analyte in the presence of interfering substances. By calculating the first derivative of the absorbance spectrum, it is possible to resolve overlapping spectra and improve selectivity.
Principle: The first derivative of the absorbance spectrum with respect to wavelength is plotted against wavelength. The amplitude of the derivative peak or the value at a zero-crossing point of an interfering substance can be used for quantification. This method can eliminate the effect of pH on the UV spectra of this compound solutions.[5]
Experimental Protocols
General Reagents and Materials
-
This compound Reference Standard
-
Sodium Hydroxide (NaOH)
-
Distilled or Deionized Water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Analytical Balance
-
Mortar and Pestle
-
Filter paper (e.g., Whatman No. 1)
Protocol for Method A: Direct UV-Vis Spectrophotometry
3.2.1. Preparation of 0.1 M NaOH Solution
-
Weigh 4.0 g of NaOH pellets.
-
Dissolve in approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Once dissolved and cooled to room temperature, dilute to the mark with distilled water.
3.2.2. Preparation of Standard this compound Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M NaOH and sonicate to dissolve.
-
Dilute to the mark with 0.1 M NaOH.
3.2.3. Preparation of Calibration Curve
-
Pipette appropriate aliquots of the standard stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 1-21 µg/mL.[3]
-
Dilute to the mark with 0.1 M NaOH.
-
Measure the absorbance of each solution at the predetermined λmax (e.g., 255 nm) against 0.1 M NaOH as a blank.[6]
-
Plot a graph of absorbance versus concentration to construct the calibration curve.
3.2.4. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M NaOH and sonicate for 15-20 minutes to ensure complete dissolution of the this compound.
-
Dilute to the mark with 0.1 M NaOH.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilute the filtrate with 0.1 M NaOH to obtain a theoretical concentration within the calibration curve range.
3.2.5. Analysis of Sample
-
Measure the absorbance of the final sample solution at the same λmax used for the calibration curve.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound per tablet.
Protocol for Method B: First-Order Derivative Spectrophotometry
3.3.1. Reagent and Standard/Sample Preparation
Follow the same procedures as in Method A (Sections 3.2.1, 3.2.2, and 3.2.4).
3.3.2. Spectrophotometric Measurement
-
Scan the prepared standard and sample solutions in the UV range (e.g., 200-400 nm).
-
Generate the first-order derivative spectra for all solutions.
-
Measure the derivative amplitude at a specific wavelength (e.g., 393 nm) where excipients show zero crossing.[4]
3.3.3. Calibration and Quantification
-
Prepare a calibration curve by plotting the first derivative amplitude at the selected wavelength against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample solution from this calibration curve.
-
Calculate the amount of this compound per tablet.
Data Presentation
The quantitative performance of various spectrophotometric methods for this compound determination is summarized in the tables below.
Table 1: Comparison of Direct UV-Vis Spectrophotometric Methods.
| Method Reference | Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) |
| Method 1[7] | 0.1 N NaHCO₃ | 256, 283, 366 | - | 1.46 - 2.44 | 4.45 - 7.38 | 102 - 107 |
| Method 2[7] | 0.1 N NaHCO₃/0.1N HCl | 295 | - | 1.53 | 4.66 | 106.54 ± 2.34 |
| Ribeiro et al. (2016)[4] | 0.1 M NaOH | - | - | 0.64 - 0.75 | 1.80 - 2.85 | 98 - 104 |
| Elkhazein et al. (2022)[6] | 0.01 M NaOH | 255 | 10 - 50 | 2.73 | 8.27 | 98.46 - 100.0 |
| This compound in Water | Water | 281 | 2 - 10 | - | - | 99.3 - 100.3 |
| This compound in Phosphate Buffer[5] | Phosphate Buffer pH 9.0 | 282.5 | 1.0 - 17.5 | - | - | 100.6 - 101.1 |
Table 2: Performance of Derivative Spectrophotometric Methods.
| Method Reference | Derivative Order | Solvent | Measurement Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) |
| Ribeiro et al. (2016)[4] | First | 0.1 M NaOH | 393 (zero crossing) | - | 0.64 - 0.75 | 1.80 - 2.85 | 98 - 104 |
| This compound in Water | First | Water | 281 | - | - | - | - |
| Phosphate Buffer Method[5] | First | - | 377.2 | 1.0 - 17.5 | - | - | Similar to direct method |
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols.
Caption: General experimental workflow for spectrophotometric analysis.
Caption: Workflow for Direct UV-Vis Spectrophotometry.
Caption: Workflow for Derivative Spectrophotometry.
Conclusion
The spectrophotometric methods described provide a reliable and efficient means for the determination of this compound in pharmaceutical formulations. The choice of method may depend on the specific formulation and the presence of interfering excipients. Direct UV-Vis spectrophotometry is simpler and faster, while derivative spectrophotometry offers enhanced selectivity. Proper method validation is crucial to ensure accurate and precise results in a quality control setting.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. arcjournals.org [arcjournals.org]
- 4. scielo.br [scielo.br]
- 5. A UV spectrophotometric method for the determination of this compound in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. japtronline.com [japtronline.com]
- 7. Development and Validation of Direct UV-Spectrophotometric Methods for the Analysis of this compound in Bulk and Dosage Form | Omer | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Application Notes: Immunoassay for Measuring Serum Folic Acid Concentrations
Introduction
Folic acid, a member of the B vitamin group, is crucial for numerous metabolic processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids.[1] Its deficiency is linked to serious health issues such as megaloblastic anemia and neural tube defects in newborns.[2][3] Consequently, the accurate measurement of serum this compound is vital for diagnosing deficiencies and monitoring the effectiveness of supplementation. Immunoassays are a common, rapid, and sensitive method for quantifying serum folate levels.[4][5]
Assay Principle
The most frequently used immunoassay for this compound is the competitive enzyme-linked immunosorbent assay (ELISA) or competitive chemiluminescent immunoassay (CLIA).[1][6][7] This method is based on the competition between the this compound in the sample (unlabeled antigen) and a known amount of labeled this compound (e.g., conjugated to an enzyme like horseradish peroxidase or a chemiluminescent molecule) for a limited number of binding sites on a specific anti-folic acid antibody.[8][9]
In a typical competitive ELISA setup, the wells of a microtiter plate are coated with a this compound conjugate.[1][8] When the serum sample, standards, and a primary antibody against this compound are added to the wells, the free this compound from the sample and the immobilized this compound conjugate compete to bind to the antibody.[8] After an incubation period, unbound materials are washed away. A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added. Following another incubation and wash step, a substrate is introduced. The enzyme converts the substrate into a colored or chemiluminescent product. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.[8] A standard curve is generated using known concentrations of this compound, from which the concentration in the unknown samples can be determined.[1][10]
Competitive Immunoassay Principle
Caption: Competitive binding of sample this compound and immobilized conjugate for a limited antibody.
Quantitative Data Summary
The performance characteristics of commercially available this compound immunoassay kits can vary. Below is a summary of typical quantitative data for these assays.
| Parameter | Typical Value | Source |
| Assay Principle | Competitive ELISA, Chemiluminescent Immunoassay (CLIA) | [1][6][7][8] |
| Sample Type | Serum, Plasma | [1][2][11] |
| Assay Range | 0.56 - 24 ng/mL | [7] |
| 1.56 - 100 ng/mL | [10] | |
| 2.0 - 20.0 ng/mL | [4] | |
| 4 - 400 ng/mL | [8] | |
| Sensitivity | 24 pg/mL | [1] |
| 0.94 ng/mL | [10] | |
| 2 ng/mL | [8] | |
| Intra-assay Precision (CV%) | < 10% | [10] |
| ≤ 8.7% | [5] | |
| Inter-assay Precision (CV%) | < 10% | [10] |
| ≤ 12.5% | [5] | |
| Time to Result | ~2.5 hours | [10] |
| 2.5 - 4 hours | [8] |
Experimental Protocols
A. Specimen Collection and Handling
Proper sample collection and handling are critical for accurate results.
-
Sample Type : Serum is the preferred specimen.[12] Plasma collected with heparin or citrate (B86180) is also acceptable for some kits.[1] Do not use EDTA plasma for folate determination.[11]
-
Fasting : Samples should be collected from patients who have been fasting for at least 8-12 hours to avoid falsely elevated levels from recent folate-rich meals.
-
Collection : Collect venous blood into a serum separator tube or a plain red-top tube.[11][12]
-
Clotting and Centrifugation : Allow the blood to clot at room temperature for 30 minutes.[1] Centrifuge at approximately 2500 x g for 10-20 minutes.[1][12]
-
Aliquoting : Carefully transfer the serum supernatant into a clean, labeled tube, avoiding the buffy coat.[1]
-
Hemolysis : Hemolyzed samples are unacceptable as they can give falsely elevated folate results due to the high concentration of folate in red blood cells.[12][13]
-
Light Protection : Protect specimens from light as light exposure can accelerate the degradation of folate.[13]
-
Storage : If not assayed immediately, store serum samples at -20°C or colder.[1]
B. General Competitive ELISA Protocol
This protocol is a generalized procedure based on common commercial kits.[1][8][10] Refer to the specific manufacturer's instructions for detailed procedures.
Materials:
-
This compound Coated Microtiter Plate (96-well)
-
This compound Standards (e.g., 0, 4, 10, 40, 100, 400 ng/mL)[8]
-
Patient Serum Samples
-
Anti-Folic Acid Antibody
-
Enzyme-Conjugated Secondary Antibody (e.g., HRP-conjugate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Assay Diluent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Orbital shaker
Procedure:
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Allow all reagents to reach room temperature before use.
-
Sample/Standard Addition : Add 50 µL of each standard and unknown serum sample into the appropriate wells of the this compound conjugate-coated microplate.[1] It is recommended to run all standards and samples in duplicate.
-
Primary Antibody Incubation : Add 50 µL of the diluted anti-folic acid antibody to each well.[1] Incubate for 1 hour at room temperature on an orbital shaker.[1][8] During this incubation, the this compound from the sample and the this compound coated on the plate will compete for binding to the antibody.
-
Washing : Aspirate the contents of the wells and wash each well 3-4 times with wash buffer. Ensure complete removal of liquid at each step.
-
Secondary Antibody Incubation : Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[8]
-
Second Washing : Repeat the washing step as described in step 4.
-
Substrate Incubation : Add 100 µL of the TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.[8] A blue color will develop.
-
Stopping the Reaction : Add 100 µL of stop solution to each well. The color will change from blue to yellow.[8]
-
Absorbance Measurement : Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[8]
-
Calculation of Results :
-
Average the duplicate readings for each standard and sample.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis (a semi-log or log-log plot is often used).
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve. Remember that the absorbance is inversely proportional to the this compound concentration.[8]
-
Experimental Workflow for this compound ELISA
Caption: Step-by-step workflow for the competitive ELISA of serum this compound.
Limitations and Considerations
-
Interference : Certain substances can interfere with the assay. For example, chemotherapeutic agents like methotrexate (B535133) have structures similar to folate and can cross-react.[13] High concentrations of biotin (B1667282) may also interfere with some assays.[12]
-
Antibody Interference : The presence of human anti-mouse antibodies (HAMA) in patient samples can lead to falsely elevated or depressed results in assays that use mouse monoclonal antibodies.[13] Similarly, heterophilic antibodies can interfere with immunoassays.[13]
-
Sample Quality : As mentioned, hemolysis must be avoided.[12][13] Samples from patients with renal impairment may show falsely depressed folate values.[13]
-
Diagnostic Context : Results should always be interpreted in conjunction with the patient's clinical history, physical examination, and other diagnostic tests, such as red blood cell folate and vitamin B12 levels.[2][12]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. msa.sm.ee [msa.sm.ee]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Validation, performance, and reliability of two automated tests for vitamin B12 and folate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytic validation of commercially available immunoassays for the measurement of serum cobalamin and folate concentrations in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Serum | MLabs [mlabs.umich.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. biopremier.com [biopremier.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. This compound Competitive ELISA Kit (EEL149) - Invitrogen [thermofisher.com]
- 11. Folate (this compound): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 13. St James's Hospital, Dublin [search.stjames.ie]
Application Notes and Protocols for Stable Isotope-Labeled Folic Acid in Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled compounds has become the gold standard for determining the bioavailability and absorption kinetics of nutrients, including folic acid. This methodology offers a safe and precise way to trace the fate of ingested this compound in the body, distinguishing it from endogenous folate pools. Dual-label stable isotope protocols, in particular, provide a robust means of assessing the absolute and relative bioavailability of this compound from various sources, such as fortified foods and supplements. These studies are crucial for establishing dietary recommendations, evaluating the efficacy of fortification programs, and developing new this compound-containing products.
Principle of the Dual-Label Stable Isotope Method
The dual-label stable isotope method for this compound absorption studies typically involves the simultaneous administration of an oral dose of this compound labeled with one stable isotope (e.g., [¹³C₅]this compound) and an intravenous (IV) dose of this compound labeled with a different stable isotope (e.g., [²H₂]this compound). The IV dose serves as a reference, representing 100% bioavailability. By comparing the plasma concentration or urinary excretion of the orally administered isotope to the intravenously administered isotope, a precise measurement of the oral dose's absorption can be calculated.
Data Presentation
The following tables summarize quantitative data from various studies that have utilized stable isotope-labeled this compound to assess its bioavailability.
| Study Cohort | This compound Source | Oral Dose of Labeled this compound | Intravenous Dose of Labeled this compound | Bioavailability/Absorption Metric | Key Findings | Reference |
| 14 adults | Fortified white bread, whole-wheat bread, rice, pasta | [¹³C₅]this compound | [²H₂]this compound | Urinary excretion ratio | This compound in fortified cereal-grain foods was highly available. | [1] |
| 11 adult males | Solution | 677 nmol [²H₂]this compound and 677 nmol [²H₄]this compound | N/A | 48-h urinary excretion | Urinary excretion of deuterated folates was 5-6% of the ingested dose. | [2] |
| 4 adult subjects | Solution | ~500 nmol [¹³C₅]this compound and ~500 nmol [²H₂]this compound | N/A | 24-h urinary excretion | Equivalent 24-h urinary excretion of ~2% of each dose. | [3] |
| 15 women | Capsules, fortified white bread, fortified branflakes | 225 µg [¹³C₆]this compound | 100 µg [²H₄]this compound | Urinary excretion ratio (48h) | Relative to capsules, the urinary excretion ratio for white bread was 0.71 and for branflakes was 0.37. | [4] |
| 20 subjects | Capsules | ~50 nmol [¹³C₆]hexaglutamyl this compound and ~50 nmol [¹³C₁₁]monoglutamyl this compound daily for 28 days | N/A | Plasma isotopic enrichment | Bioavailability of hexaglutamyl this compound was estimated to be ≥78% relative to monoglutamyl this compound. | [5] |
Experimental Protocols
Protocol 1: Dual-Label Urinary Excretion Method for this compound Bioavailability
This protocol is designed to determine the bioavailability of this compound from a test meal using a dual-label stable isotope approach with urine analysis.
1. Materials and Reagents:
-
[¹³C₅]-Folic Acid (oral tracer)
-
[²H₂]-Folic Acid (intravenous tracer)
-
Sterile saline solution for injection
-
Test meal (e.g., fortified food)
-
Urine collection containers with a preservative (e.g., ascorbic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., strong anion exchange)
-
LC-MS/MS system
2. Subject Preparation:
-
Subjects should be in good health and have normal folate status.
-
A washout period of at least two weeks is recommended, during which subjects should avoid this compound supplements.
-
To saturate tissue stores, subjects may be given daily oral doses of non-labeled this compound (e.g., 2 mg/day) for 7 days prior to the study.[2]
-
Subjects should fast overnight before the study day.
3. Dosing and Sample Collection:
-
On the morning of the study, a baseline urine sample is collected.
-
An intravenous injection of a precisely known amount of [²H₂]this compound (e.g., 100-250 nmol) in sterile saline is administered by a qualified professional.[3][6]
-
Immediately following the IV injection, the subject consumes the test meal containing a precisely known amount of oral [¹³C₅]this compound (e.g., 500-1000 nmol).[1][3]
-
All urine is collected for the next 24 to 48 hours in containers with a preservative to prevent folate degradation.[1][2] The total volume of urine is recorded.
4. Sample Preparation for LC-MS/MS Analysis:
-
An aliquot of the total urine collection is taken for analysis.
-
An internal standard (e.g., [²H₄]-folic acid) is added to the urine sample.
-
The sample is subjected to solid-phase extraction to purify and concentrate the folates.[7]
-
The purified extract is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
The labeled and unlabeled folates are separated using a liquid chromatography system.
-
The separated folates are then detected and quantified using a tandem mass spectrometer, monitoring for the specific mass-to-charge ratios of [¹³C₅]this compound, [²H₂]this compound, and the internal standard.
6. Data Analysis:
-
The percentage of the oral [¹³C₅]this compound dose and the intravenous [²H₂]this compound dose excreted in the urine is calculated.
-
The bioavailability of the oral this compound is determined by the urinary excretion ratio:
-
Bioavailability (%) = (% of oral [¹³C₅]this compound dose excreted / % of IV [²H₂]this compound dose excreted) x 100
-
Protocol 2: Plasma Kinetics of this compound Absorption using Stable Isotopes
This protocol focuses on the analysis of plasma to determine the rate and extent of this compound absorption.
1. Materials and Reagents:
-
[¹³C₅]-Folic Acid (oral tracer)
-
[²H₂]-Folic Acid (intravenous tracer)
-
Sterile saline solution for injection
-
Blood collection tubes (e.g., containing EDTA and ascorbic acid)
-
Centrifuge
-
Protein precipitation reagents (e.g., acetonitrile)
-
LC-MS/MS system
2. Subject Preparation:
-
Similar to Protocol 1, subjects should be healthy, have normal folate status, undergo a washout period, and fast overnight. Saturation with non-labeled this compound is optional but can help to improve precision.[1]
3. Dosing and Sample Collection:
-
A baseline blood sample is drawn.
-
An intravenous injection of [²H₂]this compound is administered.
-
The subject consumes the oral dose of [¹³C₅]this compound.
-
Blood samples are collected at timed intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours) after dosing.[3]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
-
An internal standard is added to the plasma sample.
-
Proteins are precipitated by adding a solvent like acetonitrile.[8]
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
The supernatant may be further purified using solid-phase extraction.
5. LC-MS/MS Analysis:
-
The analysis is performed as described in Protocol 1, monitoring for the specific labeled folates in plasma.
6. Data Analysis:
-
The concentration of [¹³C₅]this compound and [²H₂]this compound in plasma is plotted against time.
-
Pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated for both isotopes.
-
The bioavailability is calculated as:
-
Bioavailability (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
Visualizations
This compound Absorption and Metabolism Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Folate - Wikipedia [en.wikipedia.org]
- 3. Absorption, transport and metabolism of folate | PPSX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of an oral/intravenous dual-label stable-isotope protocol to determine this compound bioavailability from fortified cereal grain foods in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Folic Acid Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a crucial B vitamin, plays a vital role in various metabolic processes, including nucleotide synthesis and amino acid metabolism. Accurate quantification of this compound in biological matrices is essential for clinical diagnostics, nutritional assessment, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for this purpose. However, the inherent low volatility and thermal lability of the intact this compound molecule necessitate a derivatization process to enable its analysis by GC-MS.
This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis. The primary strategy involves the chemical cleavage of the this compound molecule to a stable, volatile derivative, para-aminobenzoic acid (pABA), which is then further derivatized for enhanced chromatographic performance and detection.
Principle
The method is based on the acid hydrolysis of this compound and its derivatives to yield pABA. This cleavage simplifies the analytical challenge by converting a complex, non-volatile molecule into a smaller, more amenable compound for GC-MS analysis. To ensure accuracy and precision, a stable isotope-labeled internal standard, such as [¹³C₆]pABA, is added at the beginning of the sample preparation process. The pABA and its internal standard are then subjected to a multi-step derivatization process, typically involving esterification of the carboxylic acid group and acylation or silylation of the amino group, to increase their volatility and thermal stability. The resulting derivatives are then analyzed by GC-MS.[1][2]
Experimental Workflow
The overall experimental workflow for the analysis of this compound by GC-MS is depicted below.
Detailed Experimental Protocols
Sample Preparation and Hydrolysis
This protocol is adapted from methods described for the analysis of total folate in whole blood.[1][2]
Materials:
-
Whole blood sample
-
[¹³C₆]pABA internal standard solution
-
Hydrochloric acid (HCl)
-
C18 Solid Phase Extraction (SPE) cartridges
-
Methanol (B129727) (MeOH)
Procedure:
-
To a known volume of whole blood, add a precise amount of [¹³C₆]pABA internal standard.
-
Perform acid hydrolysis to release and cleave folates to pABA. This is typically achieved by adding a strong acid like HCl and heating the sample.[1][2]
-
After hydrolysis, centrifuge the sample to pellet any precipitates.
-
The resulting hydrolysate is then purified to remove interfering substances like heme. This is commonly done using a C18 SPE cartridge.[1][2]
-
The cartridge is first conditioned with methanol and then with acidified water.
-
The sample is loaded onto the cartridge, and interfering substances are washed away.
-
The pABA and internal standard are then eluted, and the eluate is collected for derivatization.
Derivatization Protocol
The following is a multi-step derivatization procedure to enhance the volatility of pABA for GC-MS analysis.[1][2]
Step 1: Esterification
-
The purified pABA extract is esterified. For example, ethyl esterification can be performed.[1]
Step 2: Acylation
-
The esterified pABA is then acylated. Trifluoroacetylation is a common method.[1]
Step 3: Silylation
-
For further enhancement of volatility and thermal stability, the derivatives are silylated. A common silylating agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (tBDMS) derivatives.[1][3]
-
The final derivatized sample is then ready for injection into the GC-MS system.
It is important to note that other derivatization reagents can be employed, such as those for propionation or acetylation, prior to silylation.[3] Another approach involves the use of methylchloroformate, which can derivatize primary amines, thiols, and carboxylic acids.[4]
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250-280 °C |
| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium |
| Oven Program | Initial temp: 100-150 °C, hold for 1-2 min; Ramp: 10-20 °C/min to 280-300 °C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
For accurate quantification, the mass spectrometer is operated in SIM mode, monitoring characteristic ions of the derivatized pABA and the internal standard.
| Compound | Derivative | Monitored Ions (m/z) | Retention Time (approx.) |
| pABA from Folate | Ethyl ester, trifluoroacetylated, tBDMS | 318 | 7.26 min[2] |
| [¹³C₆]pABA (IS) | Ethyl ester, trifluoroacetylated, tBDMS | 324 | 7.26 min[2] |
Note: The specific m/z values and retention times may vary depending on the exact derivatization scheme and chromatographic conditions.
The abundance of the ion at m/z 318 for the pABA derivative is measured relative to the abundance of the ion at m/z 324 for the [¹³C₆]pABA internal standard derivative.[1] A calibration curve is generated by analyzing standards with known concentrations of this compound and a fixed amount of the internal standard.
Signaling Pathway and Logical Relationships
The derivatization process follows a logical sequence of chemical modifications to make the analyte suitable for GC-MS analysis.
Discussion
The derivatization of this compound through cleavage to pABA followed by a multi-step derivatization is a robust method for its quantification by GC-MS. The use of a stable isotope-labeled internal standard is critical for correcting for any analyte loss during sample preparation and derivatization, thereby ensuring high accuracy and precision.[1][3]
While this GC-MS method is effective, it is important to acknowledge that LC-MS/MS has emerged as a powerful alternative for the analysis of folates. LC-MS/MS can often analyze the intact folate species with minimal sample preparation and without the need for cleavage, though derivatization is sometimes employed to enhance stability and sensitivity.[5][6][7] The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and the desired analytical outcome.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the derivatization of this compound for quantitative analysis by GC-MS. By converting this compound to a stable and volatile derivative of pABA, this method allows for sensitive and specific detection. Adherence to the detailed protocols, including the use of an appropriate internal standard, will enable researchers, scientists, and drug development professionals to obtain reliable and accurate measurements of this compound in various biological matrices.
References
- 1. Determination of blood folate using acid extraction and internally standardized gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5800979A - Gas chromatography/mass spectrometric determination of this compound coenzymes - Google Patents [patents.google.com]
- 4. Quantitative profiling of folate and one-carbon metabolism in large-scale epidemiological studies by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Assessing Folic Acid Stability in Experimental Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction Folic acid (Vitamin B9) is a crucial water-soluble vitamin involved in essential metabolic processes, including nucleotide synthesis and DNA repair.[1] Its stability is a critical parameter in pharmaceutical formulations, cell culture media, and experimental buffers, as its degradation can significantly impact experimental outcomes and therapeutic efficacy. The stability of this compound is highly sensitive to several environmental factors, including pH, temperature, light, and the presence of oxygen.[1][2][3] Degradation can lead to a loss of biological activity and the formation of various byproducts.[4] This document provides a detailed protocol for assessing the stability of this compound in various aqueous buffer systems, enabling researchers to ensure its integrity throughout their experiments.
Key Factors Influencing this compound Stability
Understanding the factors that promote this compound degradation is essential for designing a robust stability study.
-
pH: The pH of the solution is one of the most significant factors. This compound is generally more stable in neutral to alkaline conditions (pH 7.0–10.4) and exhibits significant degradation in acidic environments (pH < 5).[5][6]
-
Temperature: Increased temperature accelerates the degradation of this compound.[1] While relatively stable at refrigerated and room temperatures, significant losses can occur at elevated temperatures, such as 100°C.[5] The degradation typically follows first-order kinetics.[7]
-
Light: this compound is highly susceptible to photodegradation, particularly by ultraviolet (UV) radiation.[8] Exposure to light can cause cleavage of the molecule, leading to the formation of pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[4] Therefore, all solutions containing this compound should be protected from light.
-
Oxygen and Oxidizing Agents: The presence of oxygen can contribute to the oxidative degradation of this compound.[1] The inclusion of antioxidants, such as ascorbic acid or sodium citrate, can help protect it from oxidation.[5]
Experimental Protocol for this compound Stability Assessment
This protocol outlines a comprehensive procedure for preparing this compound solutions in various buffers and quantifying their stability over time using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Reagents:
-
This compound (USP reference standard)
-
Sodium Hydroxide (NaOH)
-
Buffer components (e.g., sodium phosphate (B84403) monobasic, sodium phosphate dibasic, citric acid, sodium citrate)
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade water
-
Ascorbic acid (optional, as an antioxidant)
-
-
Equipment:
-
Analytical balance
-
pH meter
-
Volumetric flasks (Amber or wrapped in aluminum foil)
-
Pipettes
-
Magnetic stirrer and stir bars
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Incubators or water baths set to desired temperatures
-
Refrigerator (4°C)
-
Experimental Workflow Diagram
References
- 1. Stability of this compound under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research on Stability of Synthetic this compound | Scientific.Net [scientific.net]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. researchgate.net [researchgate.net]
- 8. The action spectrum for this compound photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Folic acid Deficiency in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models utilized to study folic acid deficiency, detailing methodologies for induction, key physiological and biochemical outcomes, and relevant experimental protocols. The included information is intended to guide researchers in selecting appropriate models and designing experiments to investigate the roles of this compound in health and disease.
Animal Models for this compound Deficiency
Several animal models are instrumental in elucidating the mechanisms underlying this compound deficiency and its consequences. The choice of model often depends on the specific research question, with rodents being frequently used for studies on neural tube defects and neurodevelopment, while zebrafish and C. elegans offer advantages for high-throughput screening and genetic studies.
Rodent Models (Mice and Rats)
Rodent models are the most extensively used for studying this compound deficiency due to their physiological and genetic similarities to humans.
-
Induction of Deficiency: this compound deficiency in rodents is typically induced through specially formulated diets. These diets are devoid of this compound and may be supplemented with a sulfa drug, such as succinylsulfathiazole (B1662138), to inhibit the gut microbiota's synthesis of folate.[1][2] A control diet, identical in composition but with a known amount of this compound (e.g., 2 mg this compound/kg diet), is used for comparison.[2] The duration of the deficient diet can vary, but a period of 4-8 weeks is often sufficient to induce a significant reduction in serum and tissue folate levels.[1][2]
-
Key Applications:
-
Neural Tube Defects (NTDs): this compound deficiency during pregnancy is a major risk factor for NTDs like spina bifida and anencephaly.[3] Mouse models are crucial for studying the pathogenesis of NTDs and the preventive mechanisms of this compound supplementation.[4]
-
Neurodevelopment and Behavior: Prenatal and early-life this compound deficiency can lead to behavioral alterations in offspring, including anxiety-like behaviors and cognitive deficits.[5]
-
One-Carbon Metabolism: Rodent models are essential for investigating the impact of this compound deficiency on one-carbon metabolism, which is crucial for DNA synthesis, methylation, and amino acid metabolism.[5]
-
Zebrafish (Danio rerio)
The zebrafish is a valuable model for studying embryonic development and for high-throughput screening of nutrient-gene interactions due to its rapid external development and optical transparency.
-
Induction of Deficiency: this compound deficiency in zebrafish embryos can be induced by exposure to methotrexate (B535133) (MTX), a this compound antagonist that inhibits dihydrofolate reductase (DHFR).[6][7] Alternatively, antisense morpholino oligonucleotides can be used to knockdown genes involved in folate metabolism.[6]
-
Key Applications:
-
Embryonic Development: Zebrafish models are used to study the essential role of folate in early embryonic processes, including cell cycle progression and the development of the heart and vasculature.[6][7]
-
High-Throughput Screening: The small size and rapid development of zebrafish embryos make them suitable for large-scale screening of compounds that may modulate folate metabolism or rescue deficiency-induced defects.
-
Caenorhabditis elegans
C. elegans, a nematode, offers a genetically tractable system to study the fundamental aspects of folate uptake and metabolism.
-
Induction of Deficiency: Genetic manipulation, such as knocking down or knocking out genes involved in folate transport (e.g., folt-1), is a common method to induce folate deficiency in C. elegans.
-
Key Applications:
-
Folate Transport and Metabolism: This model is used to identify and characterize the function of genes involved in the uptake and processing of folates.
-
Host-Microbiota Interactions: C. elegans can be used to study how folate produced by gut bacteria influences the host's physiology and lifespan.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies using animal models of this compound deficiency.
Table 1: Effects of this compound Deficient Diets in Rodents
| Parameter | Animal Model | Duration of Deficiency | Control Diet this compound | Deficient Diet this compound | % Reduction in Serum/Plasma Folate | Reference |
| Serum Folate | C57BL/6 Mice | 8 weeks | 2 mg/kg | 0 mg/kg | 83-99% | [2] |
| Plasma Folate | ICR Mice | 4 weeks pre-mating + gestation | Breeding Diet | 0 mg/kg + 1% Succinylsulfathiazole | ~97% | [1] |
| Red Blood Cell Folate | Mice | 2 weeks | This compound replete | This compound deplete | 50% | [8] |
| Liver Folate | Mice | 2 weeks | This compound replete | This compound deplete | 50% | [8] |
Table 2: Behavioral Outcomes in Rodent Models of this compound Deficiency
| Behavioral Test | Animal Model | Deficiency Induction | Key Findings in Deficient Group | Reference |
| Elevated Plus Maze | CD-1 Mice | Prenatal dietary deficiency | Increased anxiety-like behavior | |
| Open Field Test | C57BL/6 Mice | 5x this compound Supplemented Diet (vs. control) | Hyperactivity-like behavior | [5] |
| Morris Water Maze | Rat Offspring | Maternal folate-deficient diet | Impaired spatial learning and memory | |
| Sucrose (B13894) Preference Test | Mice | Chronic folate-deficient diet | Anhedonia-like behavior (reduced sucrose preference) |
Experimental Protocols
Protocol 1: Induction of this compound Deficiency in Mice
Objective: To induce a state of this compound deficiency in mice for experimental studies.
Materials:
-
This compound-deficient purified diet (0 mg this compound/kg)
-
Control purified diet (containing 2 mg this compound/kg)
-
(Optional) Succinylsulfathiazole
-
Metabolic cages (optional, for monitoring food intake)
Procedure:
-
House mice individually or in small groups.
-
Provide ad libitum access to either the this compound-deficient diet or the control diet and water.
-
If using succinylsulfathiazole to inhibit gut microbial folate synthesis, add it to both the deficient and control diets at a concentration of 1% (w/w).[1]
-
Maintain the mice on their respective diets for a period of 4 to 8 weeks to establish a deficient state.[1][2]
-
Monitor the health and body weight of the animals regularly.
-
At the end of the dietary intervention, collect blood and tissue samples for the analysis of folate levels and other relevant biomarkers.
Protocol 2: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze
Objective: To assess anxiety-like behavior in mice.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).[9]
-
Video camera and tracking software.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Place a single mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a 5-10 minute period.[9]
-
Record the session using a video camera positioned above the maze.
-
After the test, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between trials to remove any olfactory cues.
-
Analyze the video recordings to quantify parameters such as:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled.
-
-
A decrease in the time spent and the number of entries into the open arms is indicative of increased anxiety-like behavior.
Protocol 3: Measurement of Plasma Homocysteine
Objective: To quantify the concentration of total homocysteine in mouse plasma, a key biomarker of folate status.
Materials:
-
Blood collection tubes containing EDTA.
-
Centrifuge.
-
HPLC system with fluorescence or mass spectrometry detection, or a commercially available ELISA kit.
Procedure:
-
Collect blood from mice via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) into EDTA-containing tubes.
-
Immediately place the blood on ice to prevent the release of homocysteine from red blood cells.
-
Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Measure the total homocysteine concentration using a validated method such as HPLC or an ELISA kit, following the manufacturer's instructions.[10]
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
This compound is a crucial component of the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA methylation. This compound deficiency disrupts this pathway, leading to an accumulation of homocysteine and impaired DNA synthesis and repair.
Caption: One-Carbon Metabolism Pathway.
PI3K/Akt Signaling Pathway in Neuronal Apoptosis
The PI3K/Akt signaling pathway is a critical regulator of cell survival. In the context of this compound deficiency, impaired signaling through this pathway can contribute to increased neuronal apoptosis.
References
- 1. Investigation of the effects of folate deficiency on embryonic development through the establishment of a folate deficient mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Timing and Duration of Folate Restriction Differentially Impacts Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spina bifida - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Moderate this compound Supplementation in Pregnant Mice Results in Behavioral Alterations in Offspring with Sex-Specific Changes in Methyl Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of the folate pathway in zebrafish causes developmental defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of methotrexate on the developments of heart and vessel in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of dietary this compound on reduced folates in mouse plasma and tissues. Relationship to dideazatetrahydrofolate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Folic Acid Metabolism Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models for the study of folic acid metabolism. Detailed protocols for key experimental procedures are included to facilitate research in areas such as nutrient absorption, metabolic enzyme activity, and the development of therapeutic agents targeting the folate pathway.
Introduction to this compound Metabolism
This compound (Vitamin B9) and its derivatives, collectively known as folates, are essential water-soluble vitamins that play a critical role in a variety of fundamental metabolic processes. The biologically active form, tetrahydrofolate (THF), acts as a coenzyme in one-carbon transfer reactions, which are vital for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids (e.g., methionine). Consequently, folate metabolism is indispensable for DNA synthesis, replication, and repair, as well as for methylation reactions that regulate gene expression.
Given its central role in cell proliferation, the folate pathway is a key target for various therapeutic agents, particularly in cancer chemotherapy. Antifolates, such as methotrexate, are designed to inhibit critical enzymes in this pathway, thereby disrupting DNA synthesis and inducing cell death in rapidly dividing cancer cells. Understanding the intricacies of this compound metabolism in different cell types and tissues is therefore crucial for advancing our knowledge of human health and disease and for the development of novel therapeutic strategies.
Signaling Pathway Overview
The cellular uptake and metabolism of this compound involve a series of transport proteins and enzymatic conversions. This compound is transported into cells via the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). Once inside the cell, it is reduced to dihydrofolate (DHF) and then to the active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). THF is then polyglutamylated by folylpolyglutamate synthetase (FPGS), a process that traps folates intracellularly and increases their affinity for folate-dependent enzymes.
Cell Culture Models for this compound Metabolism Studies
A variety of cell culture models are available for investigating this compound metabolism, each with its own advantages and limitations. The choice of model depends on the specific research question.
1. 2D Monolayer Cell Cultures
Traditional 2D cell cultures are a cost-effective and convenient model for initial high-throughput screening and mechanistic studies.
-
Caco-2: A human colorectal adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer of enterocytes, making it an excellent model for studying intestinal folate absorption and transport.[1]
-
HeLa: A human cervical cancer cell line that is widely used in cancer research due to its robustness and high proliferation rate. It is a suitable model for studying the effects of antifolates on cell viability and for investigating mechanisms of drug resistance.
-
HepG2: A human liver cancer cell line that retains many of the metabolic functions of hepatocytes.[2][3] It is a valuable model for studying the role of the liver in folate metabolism and homeostasis.
2. Advanced Cell Culture Models
While 2D models are useful, they often lack the physiological relevance of in vivo systems.[4] Advanced models, such as 3D cultures and organoids, can better mimic the complex microenvironment of tissues.[5][6]
-
3D Spheroids: These are self-assembled aggregates of cells that exhibit cell-cell and cell-matrix interactions similar to those found in tissues. Spheroid models are increasingly used in drug discovery to assess the efficacy and toxicity of therapeutic compounds in a more physiologically relevant context.[6][7]
-
Organoids: These are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of a specific organ.[8][9] Intestinal organoids, for example, are an excellent model for studying nutrient transport and metabolism in a system that closely resembles the native intestinal epithelium.[10][11]
Data Presentation: Comparative Analysis of Cell Models
The following tables summarize key quantitative data related to this compound metabolism in different cell culture models.
Table 1: Folate Receptor (FRα) Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Relative FRα Expression | Reference |
| IGROV-1 | Ovarian | High | [5] |
| KB | Cervical | High | [12] |
| HeLa | Cervical | Intermediate | [5] |
| SKOV-3 | Ovarian | Intermediate | [12] |
| HepG2 | Liver | Low | [5] |
| A375 | Melanoma | Low | [5] |
Table 2: IC50 Values of Methotrexate (MTX) in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of MTX (µM) | Incubation Time (h) | Reference |
| HepG2 | Liver | Not specified, but cytotoxic effects observed | 48 | [13] |
| HEP3B | Liver | 18.34 | 24 | [14] |
| A549 | Lung | Not specified, but higher toxicity than in HepG2 | Not specified | [15] |
| H1975 | Lung | Not specified | Not specified | [16] |
Table 3: Kinetic Parameters of this compound Uptake in Caco-2 Cells
| Condition | Vmax (pmol/mg protein/min) | Km (µM) | Reference |
| High Folate | Not specified | Not specified | [17] |
| Low Folate | Increased Vmax | Not specified | [17] |
Table 4: Intracellular Folate Concentrations in Cultured Cells
| Cell Line | Condition | Total Folate (ng/mg protein) | Reference |
| Lymphoblastoid Cells | Folate Supplemented | Variable (e.g., 0.008 - 0.205 for FA) | [2] |
| Human Fibroblasts | Control | Variable | [18] |
| K562 Leukemia Cells | Folate-Depleted | Decreased over time | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Dihydrofolate Reductase (DHFR) Activity
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
References
- 1. Differentiation-dependent regulation of the intestinal folate uptake process: studies with Caco-2 cells and native mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Intestinal Organoid Culture Process -Establishment- | MBLライフサイエンス [mblbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 10. Brief summary of the current protocols for generating intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naringin alleviates methotrexate-induced liver injury in male albino rats and enhances its antitumor efficacy in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro hepatotoxicity evaluation of methotrexate-loaded niosome formulation: fabrication, characterization and cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of folate status on the uptake of physiologically relevant compounds by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Folate distribution in cultured human cells. Studies on 5,10-CH2-H4PteGlu reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. INTRACELLULAR FOLATE CONCENTRATION AND GROWTH RATE IN FOL... [degruyterbrill.com]
Techniques for Measuring Intracellular Folate Concentrations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, a water-soluble B vitamin, is a critical cofactor in one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), and the methylation of DNA, RNA, proteins, and lipids. Consequently, folates are indispensable for cell proliferation, DNA integrity, and epigenetic regulation. The intracellular concentration of folates is a key determinant of the rate of these processes and is therefore of significant interest in various research fields, including cancer biology, neurobiology, and drug development. Dysregulation of folate metabolism has been implicated in numerous pathologies, including cancer and neural tube defects. Therefore, the accurate measurement of intracellular folate concentrations is crucial for understanding the mechanisms of diseases and for the development of novel therapeutic strategies, such as antifolate cancer therapies.
This document provides detailed application notes and protocols for the two most common and well-established techniques for measuring intracellular folate concentrations: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the Microbiological Assay. A third, less common method, the Radioligand Binding Assay, is also briefly discussed.
Key Techniques for Intracellular Folate Measurement
The choice of method for measuring intracellular folates depends on the specific research question, the required sensitivity and specificity, and the available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the simultaneous quantification of various folate vitamers (e.g., tetrahydrofolate (THF), 5-methyl-THF, 5-formyl-THF, folic acid) and their polyglutamated forms.[1][2] It is considered the gold standard for detailed analysis of the intracellular folate pool.
-
Microbiological Assay: This assay relies on the growth of folate-dependent bacteria, such as Lactobacillus casei, where the bacterial growth is proportional to the amount of folate present in the sample.[1][3] It is a robust and cost-effective method for measuring total folate content and has been a cornerstone of folate research for decades.[4]
Data Presentation: Comparison of Intracellular Folate Concentrations in Various Cell Lines
The following table summarizes representative intracellular folate concentrations measured in different cancer and non-cancerous cell lines using various techniques. These values can vary significantly depending on the cell line, culture conditions (especially the folate concentration in the medium), and the measurement technique employed.
| Cell Line | Cell Type | Method | Intracellular Folate Concentration | Reference |
| Cancer Cell Lines | ||||
| HCT116 | Colon Carcinoma | Microbiological Assay | ~1.5 pmol/10^6 cells (folate-sufficient) | [1] |
| Caco-2 | Colorectal Adenocarcinoma | Microbiological Assay | ~0.8 pmol/10^6 cells (folate-sufficient) | [1] |
| HT29 | Colon Adenocarcinoma | Microbiological Assay | ~1.2 pmol/10^6 cells (folate-sufficient) | [1] |
| HT29 | Colon Adenocarcinoma | LC-MS/MS | 3.2-fold increase in 5-methyl-THF with high this compound | |
| LS513 | Colon Adenocarcinoma | Microbiological Assay | ~0.5 pmol/10^6 cells (folate-sufficient) | [1] |
| K562 | Chronic Myelogenous Leukemia | Microbiological Assay | ~0.5 - 1.0 µM | [5] |
| Lymphoblastoid Cell Lines | B lymphocytes | LC-MS/MS | 0.006 - 0.471 ng 5-Me-THF/mg protein | [6] |
| KB | Cervical Carcinoma | - | MRP3 expression increased in low folate | [7] |
| OVCAR-3 | Ovarian Adenocarcinoma | - | MRP4 expression increased in low folate | [7] |
| IGROV-1 | Ovarian Adenocarcinoma | - | - | [7] |
| WiDr | Colon Adenocarcinoma | - | BCRP expression increased in low folate | [7] |
| Non-Cancerous Cell Lines | ||||
| MCF10A | Mammary Epithelial | - | Lower folate transporter expression than MCF7 | [8] |
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intracellular Folate Analysis
This protocol provides a detailed methodology for the extraction and quantification of intracellular folates from cultured cells using LC-MS/MS.
Principle:
This method involves the extraction of folates from cells, followed by separation of different folate vitamers using liquid chromatography and their subsequent detection and quantification by tandem mass spectrometry. The high specificity of MS/MS allows for the differentiation of various folate forms based on their unique mass-to-charge ratios and fragmentation patterns.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 80% methanol (B129727) in water, ice-cold, containing an antioxidant (e.g., 0.5% (w/v) ascorbic acid or dithiothreitol (B142953) (DTT))[9]
-
Internal standards (e.g., 13C-labeled folate derivatives)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Culture and Harvesting:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove extracellular folates.
-
For adherent cells, scrape them in ice-cold PBS. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
-
Metabolite Extraction:
-
Resuspend the cell pellet (or scraped cells) in a known volume of ice-cold 80% methanol containing the antioxidant and internal standards. A typical volume is 1 mL per 1-5 million cells.
-
Vortex the cell suspension vigorously for 1 minute to ensure cell lysis and protein precipitation.
-
Incubate the mixture on ice for 15-30 minutes to facilitate complete extraction.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.[9]
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant containing the extracted folates to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step is crucial to concentrate the sample.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent compatible with the LC-MS/MS mobile phase (e.g., 50-100 µL of 5% methanol in water).[9]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the different folate vitamers. The exact gradient will need to be optimized for the specific column and analytes.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the specific folate vitamer. Positive mode is often preferred for better sensitivity.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each folate vitamer and a corresponding product ion generated by collision-induced dissociation.
-
MRM Transitions: The specific precursor and product ions, as well as collision energies, need to be optimized for each folate vitamer and internal standard. Examples of MRM transitions are provided in the table below.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (FA) | 442.1 | 295.1 | 25 |
| Tetrahydrofolate (THF) | 446.2 | 299.1 | 20 |
| 5-Methyl-THF | 460.2 | 313.1 | 22 |
| 5-Formyl-THF | 474.2 | 327.1 | 20 |
| Dihydrofolate (DHF) | 444.2 | 297.1 | 23 |
-
Data Analysis:
-
Quantify the concentration of each folate vitamer by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Normalize the folate concentration to the cell number or total protein content of the initial cell pellet.
-
Advantages of LC-MS/MS:
-
High Specificity and Sensitivity: Allows for the accurate quantification of individual folate vitamers.[2]
-
Multiplexing Capability: Enables the simultaneous measurement of multiple folates and related metabolites in a single run.[12]
-
Structural Information: Provides structural information about the detected molecules.
Disadvantages of LC-MS/MS:
-
High Cost: The instrumentation is expensive to purchase and maintain.
-
Technical Expertise Required: Requires skilled operators for method development, operation, and data analysis.
-
Matrix Effects: The presence of other molecules in the cell extract can interfere with the ionization of folates, potentially affecting accuracy.[13]
Protocol 2: Microbiological Assay for Total Intracellular Folate
This protocol describes a classic and robust method for determining the total folate content in cultured cells using the folate-dependent bacterium Lactobacillus casei.
Principle:
The microbiological assay is based on the principle that the growth of Lactobacillus casei (or other folate-requiring microorganisms) is directly proportional to the concentration of bioavailable folate in the culture medium. By comparing the growth of the bacteria in the presence of a cell extract to a standard curve of known folate concentrations, the total folate content of the cells can be determined.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Buffer: 0.1 M Phosphate buffer (pH 6.1) containing 0.5% (w/v) ascorbic acid.
-
Lactobacillus casei (e.g., ATCC 7469)
-
This compound Casei Medium (commercially available)
-
This compound standard solution
-
96-well microtiter plates
-
Microplate reader (for measuring absorbance at 600-630 nm)
-
Autoclave
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
Culture Lactobacillus casei in this compound Casei Medium supplemented with a low amount of this compound for 18-24 hours at 37°C.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in sterile saline to a specific optical density (e.g., OD600 of 0.1). This suspension will serve as the inoculum.
-
-
Cell Harvesting and Lysis:
-
Harvest and wash the cultured cells as described in the LC-MS/MS protocol (Protocol 1, Step 1).
-
Resuspend the cell pellet in a known volume of Extraction Buffer.
-
Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.
-
Heat the lysate at 100°C for 10 minutes to inactivate endogenous enzymes and release bound folates.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes) to pellet cell debris. Collect the supernatant.
-
-
Preparation of Standard Curve and Samples:
-
Prepare a series of this compound standards in the Extraction Buffer, with concentrations ranging from 0 to 1.0 ng/mL.
-
Dilute the cell extract supernatant with Extraction Buffer to ensure the folate concentration falls within the range of the standard curve.
-
-
Microbiological Assay:
-
In a 96-well microtiter plate, add a specific volume (e.g., 150 µL) of this compound Casei Medium to each well.
-
Add a specific volume (e.g., 50 µL) of the this compound standards, diluted cell extracts, and a blank (Extraction Buffer) to the respective wells in triplicate.
-
Inoculate each well with a small volume (e.g., 10 µL) of the prepared Lactobacillus casei inoculum.
-
Seal the plate and incubate at 37°C for 18-24 hours, or until sufficient bacterial growth is observed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (optical density) of each well at a wavelength of 600-630 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Generate a standard curve by plotting the absorbance values of the standards against their known this compound concentrations.
-
Determine the folate concentration in the diluted cell extracts by interpolating their absorbance values on the standard curve.
-
Calculate the total intracellular folate concentration, taking into account the dilution factor, and normalize it to the initial cell number or protein content.[3]
-
Advantages of the Microbiological Assay:
-
Cost-Effective: Requires less expensive equipment compared to LC-MS/MS.[14]
-
Measures Bioavailable Folate: The assay measures all folate forms that are biologically active for the microorganism, providing a measure of total functional folate.
-
Robust and Well-Established: It is a classic and reliable method that has been used for many years.[4]
Disadvantages of the Microbiological Assay:
-
Lack of Specificity: Does not differentiate between different folate vitamers.
-
Slower Turnaround Time: The assay requires an incubation period for bacterial growth.
-
Potential for Interference: Other substances in the cell extract can either promote or inhibit bacterial growth, leading to inaccurate results.
Mandatory Visualizations
Folate Metabolism Pathway
Caption: Simplified diagram of the intracellular folate metabolism pathway.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for intracellular folate measurement by LC-MS/MS.
Experimental Workflow for Microbiological Assay
Caption: Experimental workflow for total intracellular folate measurement by microbiological assay.
Concluding Remarks
The accurate determination of intracellular folate concentrations is essential for advancing our understanding of cellular metabolism in both health and disease. The choice between LC-MS/MS and the microbiological assay will depend on the specific research goals. LC-MS/MS offers unparalleled specificity for individual folate vitamers, making it ideal for detailed mechanistic studies. The microbiological assay, while less specific, provides a robust and cost-effective method for assessing total bioavailable folate, which is highly valuable for nutritional studies and initial screenings. By carefully selecting the appropriate method and following standardized protocols, researchers can obtain reliable and meaningful data on intracellular folate status, thereby facilitating discoveries in basic science and the development of new therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INTRACELLULAR FOLATE CONCENTRATION AND GROWTH RATE IN FOL... [degruyterbrill.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Folic Acid Conjugation in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid (FA), a B vitamin, has emerged as a promising targeting ligand for the selective delivery of therapeutic and imaging agents to cancer cells. This strategy exploits the overexpression of the folate receptor (FR) on the surface of many types of cancer cells, including those of the ovaries, lungs, breast, and brain, while its expression in normal tissues is limited.[1] When a drug or imaging agent is conjugated to this compound, it can be selectively taken up by cancer cells through folate receptor-mediated endocytosis, thereby increasing the therapeutic efficacy and reducing off-target side effects.[2][3][4]
These application notes provide an overview of the principles, protocols, and key data associated with the use of this compound conjugation for targeted drug delivery. Detailed experimental procedures for the synthesis, characterization, and evaluation of this compound-drug conjugates are provided to guide researchers in this field.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The targeted delivery of this compound-conjugated therapeutics is primarily achieved through receptor-mediated endocytosis. The process can be summarized in the following steps:
-
Binding: The this compound-conjugated drug delivery system binds with high affinity to the folate receptors present on the cancer cell surface.[5]
-
Internalization: Upon binding, the cell membrane invaginates to form an endosome, encapsulating the receptor-ligand complex.[6]
-
Acidification and Release: The endosome matures and its internal pH decreases. This acidic environment facilitates the release of the conjugated drug from the this compound and the receptor.
-
Drug Action: The released drug can then exert its therapeutic effect within the cell.
-
Receptor Recycling: The folate receptor is typically recycled back to the cell surface, where it can bind to more this compound conjugates.
Data Presentation: Physicochemical Properties of this compound-Targeted Nanoparticles
The following tables summarize key quantitative data from various studies on this compound-conjugated nanoparticle systems. These parameters are critical for the successful design and application of targeted drug delivery systems.
Table 1: Particle Size and Zeta Potential
| Nanoparticle System | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| FA-CS-PLGA NPs | Diosgenin (B1670711) | 245.3 ± 12.7 | 0.21 ± 0.03 | -18.4 ± 1.5 | [7] |
| FA-PEG-Zein NPs | Paclitaxel | ~180 | ~0.22 | - | [8] |
| FA-PLGA NPs | Amodiaquine | 180.3 ± 3.2 | 0.142 ± 0.01 | -15.8 ± 0.9 | [9] |
| FA-CS NPs | Methotrexate | 293.9 ± 24.2 to 401.5 ± 20.4 | Narrow | - | [10] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| FA-PEG-Zein NPs | Paclitaxel | 27.7 ± 1.0 | >90 | [8] |
| FA-PLGA NPs | Carboplatin | - | 75.2 ± 4.3 | [11] |
| FA-CS-LV/5-FU µps | Leucovorin/5-FU | - | High | [12] |
| FA-CS NPs | Doxorubicin | - | 45.4 ± 3.2 |
Experimental Protocols
The following section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of this compound-conjugated drug delivery systems.
Protocol 1: Synthesis of this compound-PEG-DSPE Conjugate
This protocol describes a common method for synthesizing a this compound-poly(ethylene glycol)-distearoylphosphatidylethanolamine (FA-PEG-DSPE) conjugate, which can be incorporated into liposomes or other lipid-based nanoparticles for targeted delivery.[2][13]
Materials:
-
This compound (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyoxyethylene bis-amine (NH2-PEG-NH2)
-
Distearoylphosphatidylethanolamine (DSPE)
-
Acetone (B3395972), ice-cold
-
Dialysis tubing (MWCO appropriate for the conjugate)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO.
-
Add DCC and NHS to the this compound solution (typically in a 1.1:1.1:1 molar ratio of DCC:NHS:FA).
-
Stir the reaction mixture in the dark at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate. Remove the DCU by filtration.
-
-
Conjugation of this compound to PEG:
-
Dissolve NH2-PEG-NH2 in DMSO.
-
Add the activated this compound solution dropwise to the NH2-PEG-NH2 solution while stirring.
-
Allow the reaction to proceed for several hours at room temperature in the dark.
-
Purify the resulting FA-PEG-NH2 by dialysis against deionized water to remove unreacted starting materials and byproducts. Lyophilize to obtain a solid product.
-
-
Conjugation of FA-PEG-NH2 to DSPE:
-
Dissolve DSPE in chloroform.
-
Activate the carboxyl group of a suitable DSPE derivative (e.g., DSPE-PEG-COOH) using DCC and NHS as described in step 1.
-
Add the purified FA-PEG-NH2 to the activated DSPE solution.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent by rotary evaporation.
-
Wash the resulting lipid pellet with ice-cold acetone to remove unreacted starting materials.
-
Redissolve the final FA-PEG-DSPE conjugate in chloroform and store at -20°C.
-
Protocol 2: Characterization of this compound Conjugates
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is used to confirm the formation of amide bonds during the conjugation process.
-
Obtain FTIR spectra of the starting materials (this compound, PEG, DSPE) and the final conjugate.
-
Look for the appearance of new characteristic peaks or shifts in existing peaks. For example, the formation of an amide bond is indicated by the appearance of a new C=O stretching vibration (amide I band) around 1650 cm⁻¹ and an N-H bending vibration (amide II band) around 1550 cm⁻¹.[14][15]
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
¹H NMR is used to confirm the chemical structure of the conjugate.
-
Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR spectra.
-
Analyze the spectra to identify characteristic peaks of this compound, the linker (e.g., PEG), and the lipid or polymer. The appearance of peaks from all components in the final conjugate spectrum confirms successful synthesis.[10][14][16][17]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][18]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound-conjugated drug formulation
-
Non-targeted control formulation
-
Free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the this compound-conjugated drug, non-targeted control, and free drug in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Protocol 4: Cellular Uptake Study using Flow Cytometry
Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled nanoparticles.[19][20][21]
Materials:
-
Cancer cell line of interest
-
Fluorescently labeled this compound-conjugated nanoparticles
-
Fluorescently labeled non-targeted nanoparticles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the fluorescently labeled targeted and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours). Include untreated cells as a control.
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove any nanoparticles that are not internalized.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent dye with the appropriate laser and measure the emission.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the mean fluorescence intensity of the cell population for each treatment group. A higher mean fluorescence intensity indicates greater cellular uptake of the nanoparticles.
Conclusion
This compound conjugation represents a powerful and versatile strategy for the targeted delivery of drugs to cancer cells. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate their own this compound-targeted drug delivery systems. Careful characterization and in vitro/in vivo evaluation are crucial for the successful translation of these promising technologies into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF this compound CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of chitosan-folate modified PLGA nanoparticles for targeted delivery of diosgenin as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of this compound-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microencapsulation of coupled folate and chitosan nanoparticles for targeted delivery of combination drugs to colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application of Folic Acid in Tissue Engineering: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
Folic Acid Emerges as a Key Player in Advancing Tissue Regeneration Strategies
This compound, a B vitamin essential for numerous biological processes, is gaining significant traction in the field of tissue engineering for its profound effects on cell proliferation, differentiation, and tissue regeneration.[1][2][3] Its non-toxic nature, stability, and cost-effectiveness make it an attractive bioactive molecule for developing advanced biomaterials and therapeutic approaches aimed at repairing and regenerating a variety of tissues, including nerve, bone, and skin.[1][2][3][4]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound in their tissue engineering research.
Core Functions of this compound in Tissue Regeneration
This compound's primary role in tissue engineering stems from its fundamental involvement in cellular metabolism. It is a crucial coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, which is essential for rapidly proliferating cells in regenerating tissues.[1][5] Furthermore, this compound is a key player in DNA methylation, an epigenetic mechanism that regulates gene expression and is vital for directing cell fate and differentiation.[1][6]
In the context of specific tissues:
-
Nerve Tissue Engineering: this compound has demonstrated significant potential in promoting peripheral nerve repair.[7][8] It has been shown to enhance the proliferation and migration of Schwann cells, which are critical for nerve regeneration, and to stimulate the secretion of nerve growth factor (NGF).[7][8] Studies suggest that this compound-loaded nerve guidance conduits may offer a low-cost and effective alternative to autografts for repairing large nerve defects.[9]
-
Bone Tissue Engineering: this compound and its derivatives have been investigated for their ability to promote bone regeneration.[10] Strontium folate, for instance, has been shown to increase the viability and osteogenic differentiation of human osteoblasts and mesenchymal stem cells.[1][10][11] Biomaterials functionalized with this compound derivatives can enhance bone formation both in vitro and in vivo.[11][12]
-
Skin and Wound Healing: In skin tissue engineering, this compound has been shown to improve skin firmness and promote wound healing.[1] It stimulates fibroblast proliferation and collagen synthesis, contributing to the remodeling of the extracellular matrix.[1][13] Topical application of this compound has been associated with decreased inflammation and enhanced tissue repair.[4]
-
Vascular Tissue Engineering: this compound plays a role in the proliferation of vascular endothelial cells, which is crucial for the formation of new blood vessels (angiogenesis) – a critical process in the regeneration of most tissues.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in different tissue engineering applications.
Table 1: Effects of this compound on Nerve Cell Function
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Schwann Cells | 50, 100, 150, 200 mg/L | Increased cell proliferation compared to control. | [7] |
| Schwann Cells | 100 mg/L | Markedly higher proliferation compared to 50 mg/L and 40 ng/L NGF. | [7] |
| Schwann Cells | 100, 150 mg/L | Dramatically increased cell migration compared to control. | [7] |
| Schwann Cells | 50, 100 mg/L | Dramatically higher NGF concentration in culture compared to other groups. | [7] |
| PC-12 Cells | Not specified | Stimulated neuronal differentiation. | [9] |
Table 2: Effects of this compound on Bone Cell Function
| Cell Type | This compound Derivative/Concentration | Observed Effect | Reference |
| Human Osteoblasts (HOBs) | 0.063–0.5 mg·mL⁻¹ (Calcium and Strontium Folate) | Increased cell viability compared to non-treated or folate-treated cells. | [1] |
| Mesenchymal Stem Cells (MSCs) | Strontium Folate functionalized Titanium | Improved cell proliferation and enhanced ALP activity. | [11] |
| Mesenchymal Stem Cells (MSCs) | 0.8mM, 1.6mM | Induced morphological changes and reduced proliferation. | [15] |
Table 3: Effects of this compound on Skin and Endothelial Cell Function
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | Significantly higher cell proliferation than the control group. | [14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 25 µM | 100% wound healing after 24 hours in an in vitro model. | [14] |
| Dermal Fibroblasts | Not specified | Increased collagen gene expression and procollagen (B1174764) levels. | [13] |
Signaling Pathways and Experimental Workflows
The regenerative effects of this compound are mediated through various signaling pathways. Understanding these pathways is crucial for designing effective tissue engineering strategies.
Caption: this compound's role in tissue regeneration signaling.
Caption: Workflow for this compound-functionalized scaffolds.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound in tissue engineering.
Protocol 1: Preparation of this compound-Functionalized Scaffolds
This protocol describes a general method for incorporating this compound into a polymeric scaffold, which can be adapted for various biomaterials.
Materials:
-
Polymer of choice (e.g., Polylactide (PLA), Gelatin, Chitosan)
-
This compound (purity ≥ 97%)[9]
-
Appropriate solvent for the polymer
-
Sodium bicarbonate (for dissolving this compound)[16]
-
Acetic acid solution (for rinsing)[16]
-
Deionized water
-
Freeze-dryer or electrospinning setup
Procedure:
-
Scaffold Fabrication:
-
Prepare a polymer solution of the desired concentration in a suitable solvent.
-
Fabricate the scaffold using a method such as freeze-drying for porous sponges or electrospinning for fibrous mats.
-
-
This compound Solution Preparation:
-
Prepare an 8% (w/v) solution of sodium bicarbonate in deionized water.
-
Dissolve this compound in the sodium bicarbonate solution to the desired concentration (e.g., 5 g in 100 mL).[16]
-
-
Scaffold Modification:
-
Immerse the prefabricated scaffolds in the this compound solution.
-
Apply a vacuum for approximately 30 minutes to ensure complete infiltration of the solution into the scaffold pores.[16]
-
Rinse the scaffolds with a dilute acetic acid solution (pH ≈ 6) to neutralize any remaining sodium bicarbonate.[16]
-
Freeze the scaffolds at -20°C or below for at least 24 hours.[16]
-
Lyophilize (freeze-dry) the scaffolds for 48 hours to remove all moisture.[16]
-
-
Sterilization and Storage:
-
Sterilize the this compound-functionalized scaffolds using an appropriate method such as ethylene (B1197577) oxide or gamma irradiation.
-
Store the sterile scaffolds in a desiccator until use.
-
Protocol 2: In Vitro Cell Proliferation Assay on this compound-Supplemented Media
This protocol details how to assess the effect of this compound on the proliferation of a specific cell type in a 2D culture system.
Materials:
-
Target cell line (e.g., Schwann cells, HUVECs, MSCs)
-
Basal cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (sterile-filtered)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound-supplemented media at different concentrations (e.g., 10, 50, 100, 150, 200 mg/L for Schwann cells).[7] A control group with no added this compound should be included.
-
After 24 hours of cell attachment, carefully remove the existing medium and replace it with 100 µL of the prepared this compound-supplemented or control media.
-
-
Proliferation Assessment:
-
At various time points (e.g., 24, 48, 72, 96 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells.
-
Plot the absorbance values against time for each this compound concentration to generate proliferation curves.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between the groups.
-
Protocol 3: Quantification of this compound in Functionalized Scaffolds
This protocol provides a method to determine the amount of this compound successfully incorporated into a scaffold.
Materials:
-
This compound-functionalized scaffold
-
6 M Hydrochloric acid (HCl)
-
UV-visible spectrophotometer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Sample Processing:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at a wavelength of 365 nm, which is a specific absorbance peak for this compound.[17]
-
-
Quantification:
-
Create a standard curve by preparing known concentrations of this compound in the same solvent and measuring their absorbance at 365 nm.
-
Use the standard curve to determine the concentration of this compound in the scaffold sample.
-
Calculate the total amount of this compound per unit weight or area of the scaffold.
-
Conclusion
This compound is a versatile and potent molecule in the field of tissue engineering. Its ability to promote cell proliferation, guide differentiation, and enhance the secretion of trophic factors makes it a valuable component in the design of biomaterials and regenerative therapies. The protocols and data presented here provide a foundation for researchers to explore and expand upon the applications of this compound in their own work, ultimately contributing to the development of more effective solutions for tissue repair and regeneration.
References
- 1. Tissue Engineering Therapies Based on this compound and Other Vitamin B Derivatives. Functional Mechanisms and Current Applications in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Engineering Therapies Based on this compound and Other Vitamin B Derivatives. Functional Mechanisms and Current Applications in Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue Engineering therapies based on this compound and other vitamin B derivatives. Functional mechanisms and current applications in Regenerative Medicine. – Grupo de Biomateriales [biomateriales.ictp.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. The concept of this compound supplementation and its role in prevention of neural tube defect among pregnant women: PRISMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Neuronal injury: folate to the rescue? [jci.org]
- 7. This compound contributes to peripheral nerve injury repair by promoting Schwann cell proliferation, migration, and secretion of nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound contributes to peripheral nerve injury repair by promoting Schwann cell proliferation, migration, and secretion of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Critical Chemical and Mechanical Regulation of this compound on Neural Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bone Regeneration Induced by Strontium Folate Loaded Biohybrid Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue Engineering Therapies Based on this compound and Other Vitamin B Derivatives. Functional Mechanisms and Current Applications in Regenerative Medicine [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of mesenchymal stem cell-derived soluble factors and this compound in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound and BMP2 on Mesenchymal Stem Cells IADR Abstract Archives [iadr.abstractarchives.com]
- 16. A Study of the Properties of Scaffolds for Bone Regeneration Modified with Gel-like Coatings of Chitosan and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound–Functionalized Composite Scaffolds of Gelatin and Gold Nanoparticles for Photothermal Ablation of Breast Cancer Cells [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting low signal in folic acid LC-MS analysis
Welcome to the technical support center for folic acid LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low or no signal in this compound LC-MS analysis?
A1: Low sensitivity in this compound analysis can stem from several factors, with the most common being analyte instability, suboptimal sample preparation, inefficient ionization, and matrix effects.[1] Folates are notoriously sensitive to degradation from light, temperature, oxygen, and non-optimal pH levels.[2][3]
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
A2: Both positive (ESI+) and negative (ESI-) electrospray ionization modes can be effectively used for this compound analysis.[1] The optimal choice depends on the mobile phase composition and the specific mass spectrometer.[1]
-
Negative Ion Mode: Often provides better signal-to-noise and is frequently selected for method development.[4] It detects the deprotonated molecule [M-H]⁻.
-
Positive Ion Mode: Detects the protonated molecule [M+H]⁺. Adding a small amount of a weak acid like formic acid (e.g., 0.1-0.6%) to the mobile phase can enhance protonation and improve the signal.[1][2]
It is recommended to test both modes during method development to determine the best option for your specific conditions.
Q3: How can I improve the stability of this compound during sample preparation and analysis?
A3: this compound and its vitamers are unstable and susceptible to degradation.[3][5] To enhance stability:
-
Use Antioxidants: Add antioxidants like ascorbic acid or 2-mercaptoethanol (B42355) to your extraction solutions and plasma samples.[2][6]
-
Control pH: Maintain an appropriate pH throughout the sample handling process. Folates are generally more stable at a neutral or slightly alkaline pH.
-
Protect from Light: Handle all samples, standards, and extracts under gold-fluorescent or subdued light to prevent photodegradation.[6]
-
Maintain Low Temperatures: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability.[2] Process samples quickly to minimize degradation.[7]
Q4: What are the typical MRM transitions for this compound?
A4: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for quantitative analysis. Common transitions depend on the ionization mode:
-
Positive Ion Mode (ESI+): The precursor ion is typically [M+H]⁺ at m/z 442.2. Common product ions are m/z 295.2 and m/z 176.2.[2][8]
-
Negative Ion Mode (ESI-): The precursor ion is [M-H]⁻ at m/z 440.1 (or sometimes cited as 400.4, which may be a typo or different adduct). A common product ion is m/z 311.1, corresponding to the loss of the glutamic acid residue.[4]
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal issues.
Step 1: Verify Mass Spectrometer Performance
Question: Is the mass spectrometer functioning correctly?
-
Action:
-
Clean the Ion Source: A contaminated ion source is a frequent cause of reduced sensitivity. Follow the manufacturer's protocol for cleaning.[1]
-
Perform System Suitability Test: Infuse a known standard solution of a stable compound (not this compound initially) directly into the mass spectrometer to verify that the instrument is tuned and responding as expected.
-
Check Instrument Parameters: Ensure that MS parameters (e.g., capillary voltage, gas flows, temperatures) are set to optimal values for your analyte.
-
Step 2: Evaluate Analyte and Standard Integrity
Question: Are my this compound standards and samples stable?
-
Action:
-
Prepare Fresh Standards: this compound is unstable in solution.[2] Prepare fresh stock and working standard solutions from a reliable source. Stock solutions are often prepared in a slightly basic solution, such as 0.1% ammonium (B1175870) hydroxide (B78521) in a methanol/water mixture, to improve solubility and stability.[4]
-
Protect from Degradation: As detailed in the FAQs, protect all solutions from light and heat. Use amber vials and work in a dimly lit environment.[6]
-
Step 3: Optimize Sample Preparation
Question: Is my sample preparation method efficient and clean?
-
Action:
-
Evaluate Extraction Recovery: Assess the efficiency of your extraction method (e.g., protein precipitation, solid-phase extraction) by spiking a known amount of this compound standard into a blank matrix and calculating the recovery.[6]
-
Minimize Matrix Effects: Co-eluting components from complex matrices like plasma or food can suppress the ionization of this compound.[9]
-
Check Sample Solvent: The solvent used to reconstitute the final extract can impact the MS signal. For instance, preparing the final sample in a solvent with a high aqueous content (like Mobile Phase A) can sometimes yield a better signal than a 50:50 mixture of aqueous and organic solvents.[11]
-
Step 4: Optimize Liquid Chromatography
Question: Are the LC conditions optimal for this compound retention and peak shape?
-
Action:
-
Mobile Phase Composition: The mobile phase pH and additives significantly affect ionization efficiency.
-
For ESI+ , adding 0.1% formic acid can enhance protonation.[1]
-
For ESI- , ammonium acetate (B1210297) is a common additive.[4][11]
-
-
Column Choice: Both reversed-phase (C18, C8) and HILIC columns can be used. If this compound is poorly retained on a C18 column, a HILIC column might provide better results.[1][7]
-
Flow Rate: Lower flow rates, often used with smaller internal diameter columns (e.g., 2.1 mm), can increase sensitivity by improving ionization efficiency.[1]
-
Experimental Protocols & Data
Sample Preparation Protocol: Protein Precipitation for Human Plasma
This protocol is a simplified method for preparing plasma samples for this compound analysis.
-
Thaw Samples: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To a 200 µL aliquot of plasma, add the internal standard (e.g., this compound-d4).[4]
-
Add Precipitation Agent: Add 600 µL of cold acetonitrile (B52724) (or methanol) containing an antioxidant (e.g., 1% ascorbic acid or 10 mg/mL 2-mercaptoethanol) to precipitate proteins.[2]
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Analyze: Vortex, centrifuge again if necessary, and inject the supernatant into the LC-MS/MS system.
Quantitative Data Tables
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting 1 (ESI-) | Setting 2 (ESI+) | Reference |
| LC Column | C18 (e.g., 50 x 3.0 mm, 3 µm) | Hedera ODS-2 (150 x 2.1 mm, 5 µm) | [4],[2] |
| Mobile Phase A | 1 mM Ammonium Acetate / 0.1% Acetic Acid in Water | 1 mM Ammonium Acetate / 0.6% Formic Acid in Water | [4],[2] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [4],[2] |
| Elution Mode | Isocratic (90% B) | Gradient | [4],[2] |
| Flow Rate | 0.5 mL/min | 0.4 mL/min | [4],[2] |
| Injection Volume | 20 µL | 10 µL | [4],[2] |
| Ionization Mode | Negative ESI | Positive ESI | [4],[2] |
| Precursor Ion (m/z) | 440.1 (or 400.4) | 442.2 | [4],[2] |
| Product Ion (m/z) | 311.1 | 295.2 | [4],[2] |
| Collision Energy | Optimized for instrument | 22 eV | [2] |
Note: These parameters are examples and should be optimized for your specific instrument and application.
Visualizations
Troubleshooting Workflow for Low Signal
The following diagram illustrates a logical workflow for troubleshooting low signal intensity in your this compound LC-MS analysis.
Caption: A step-by-step workflow for troubleshooting low signal issues.
This compound Fragmentation Pathway (ESI+)
This diagram shows the characteristic fragmentation of protonated this compound in the collision cell of a mass spectrometer.
Caption: Fragmentation of this compound in Positive Ion Mode.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantitation of this compound and 5-methyltetrahydrothis compound in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. medallionlabs.com [medallionlabs.com]
- 11. This compound Analyzed by LCMS - AppNote [mtc-usa.com]
Technical Support Center: Optimizing Folic Acid Extraction from Complex Biological Samples
Welcome to the technical support center for optimizing folic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of folates in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for successful this compound extraction?
A1: The most critical factors include the inherent instability of folate vitamers, the complexity of the biological matrix, and the potential for interconversion between different folate forms. Folates are highly susceptible to degradation by heat, light, oxidation, and extreme pH.[1] Therefore, careful control of these factors throughout the extraction process is paramount. The choice of extraction method should be tailored to the specific sample matrix to ensure complete release of folates.[2]
Q2: Why is a tri-enzyme treatment often recommended for food samples?
A2: A tri-enzyme treatment, typically including α-amylase, protease, and a conjugase (e.g., from chicken pancreas or rat plasma), is recommended for many food matrices to ensure the complete release of folates.[2] α-amylase and protease break down starch and protein matrices, respectively, which can entrap folate.[3] The conjugase is essential for hydrolyzing polyglutamyl folates, the predominant form in natural foods, into monoglutamyl forms that can be more readily analyzed by microbiological assays or chromatography.[2]
Q3: How can I prevent the degradation of labile folates during sample preparation?
A3: To prevent degradation, it is crucial to work under subdued light and to add antioxidants to all extraction buffers.[4] A combination of ascorbic acid (typically 1%) and 2-mercaptoethanol (B42355) is often recommended to protect labile reduced folates from oxidation.[4] Samples and extracts should be kept on ice or at 4°C whenever possible and stored at -70°C for long-term stability.[5] Processing samples as quickly as possible is also essential.[4]
Q4: What is the difference between solid-phase extraction (SPE) and affinity chromatography for sample cleanup?
A4: Both are cleanup techniques to remove matrix interferences, but they operate on different principles.
-
Solid-Phase Extraction (SPE): This technique separates folates from other matrix components based on differences in their physical and chemical properties. Strong anion exchange (SAX) cartridges are commonly used for folate extraction.[6][7]
-
Affinity Chromatography: This method utilizes the high binding affinity of folate binding protein (FBP) for folates. It is a highly specific method for isolating and concentrating folates from complex mixtures.[4]
For some food matrices, SPE can be a reliable cleanup method, while others may require the higher specificity of affinity chromatography to avoid co-eluting interferences.[8]
Troubleshooting Guide
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete cell lysis/matrix disruption | - Ensure thorough homogenization of the sample. For tissues, mechanical disruption (e.g., with a Polytron homogenizer) is often necessary.[5] - For whole blood, osmotic lysis by diluting in a hypotonic solution (e.g., 1% ascorbic acid) is a common practice. |
| Inefficient enzymatic digestion | - Optimize enzyme concentrations (α-amylase, protease, conjugase) for your specific sample type.[5] - Ensure optimal pH and temperature for each enzyme. Note that optimal conditions can vary between different food items.[5] - Verify the activity of your enzyme preparations, as they can lose activity over time. |
| Suboptimal SPE or affinity column performance | - Ensure the column has not exceeded its binding capacity.[4] - Check the pH of the loading and elution buffers, as this is critical for proper binding and release of folates. - For affinity columns, ensure the folate binding protein is active. |
| Precipitation of folates | - this compound is weakly soluble at acidic pH (2-4).[9] Ensure the pH of your solutions remains in a range where your target folates are soluble. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent sample handling | - Standardize all sample handling steps, including extraction time, temperature, and light exposure. - Ensure all samples are treated with the same concentration of antioxidants. |
| Interconversion of folate vitamers | - Maintain a consistent pH throughout the extraction process. Changes in pH can cause interconversion between different folate forms, such as 5-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate.[10] - Avoid excessive heat, which can also lead to interconversions.[11] |
| Matrix effects in LC-MS/MS analysis | - Matrix components can suppress or enhance the ionization of folates, leading to inaccurate quantification.[12] - Use stable isotope-labeled internal standards for each analyte to compensate for matrix effects.[10] - Perform a post-extraction spike experiment to evaluate the extent of ion suppression or enhancement in your sample matrix.[12] |
| Degradation of folates in processed samples | - Prepare fresh working standards daily.[4] - Store extracts at -70°C or below and analyze them as soon as possible.[5] - Re-evaluate the effectiveness of the antioxidants used. |
Experimental Protocols
Protocol 1: Tri-Enzyme Extraction of Folate from Cereal Products
This protocol is adapted from the methodology described for fortified cereal-grain products.[3]
-
Sample Homogenization: Weigh 1 g of the finely ground cereal product into a centrifuge tube. Add 10 mL of 0.026 M Tris-HCl extraction buffer (pH 7.4) containing 1% (w/v) sodium ascorbate.
-
Heat Extraction: Cap the tubes and heat in an autoclave for 15 minutes at 121°C. Cool rapidly in an ice bath.
-
Enzymatic Digestion:
-
Add 1.25 mL of α-amylase solution (20 mg/mL in water) and 0.2 mL of rat plasma folate conjugase. Incubate for 4 hours at 37°C with shaking.
-
Add 1 mL of protease solution (2 mg/mL in water). Incubate for an additional 1 hour at 37°C with shaking.
-
-
Enzyme Inactivation: Heat the samples in a boiling water bath for 5 minutes to inactivate the enzymes. Cool in an ice bath.
-
Centrifugation: Centrifuge the samples at 36,000 x g for 20 minutes at 4°C.
-
Cleanup: The supernatant can be further purified using affinity chromatography or solid-phase extraction before HPLC or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This is a general protocol for cleaning up plasma samples using a strong anion exchange (SAX) SPE cartridge.
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of methanol (B129727) containing an antioxidant (e.g., 1% ascorbic acid). Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a SAX SPE cartridge by washing with 1 mL of methanol followed by 1 mL of the equilibration buffer (e.g., 25 mM ammonium (B1175870) acetate).
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove any unbound contaminants.
-
Elution: Elute the bound folates with an appropriate elution buffer (e.g., 1 mL of 10% ammonium acetate (B1210297) in water).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Data and Visualizations
Table 1: Comparison of Folate Extraction Efficiency with Different Cleanup Methods
| Food Matrix | 5-Methyltetrahydrofolate (µ g/100g ) - SPE Cleanup | 5-Methyltetrahydrofolate (µ g/100g ) - Affinity Chromatography Cleanup | Reference |
| Canned Spinach | 52 | 55 | [8] |
| Fresh Potatoes | 17 | 16 | [8] |
| Broccoli | 53 | 28 | [8] |
This table illustrates that for most fresh produce, SPE can be a reliable method for sample cleanup. However, for certain complex matrices like broccoli, affinity chromatography may yield different results, suggesting the presence of interfering compounds when using SPE.[8]
Table 2: Stability of Folate Vitamers at Different pH and Temperature Conditions
| Folate Vitamer | Condition | Stability | Reference |
| 5-Methyltetrahydrofolate | pH 2-10, with or without heat (100°C for 10 min) | Relatively stable | [10] |
| This compound | pH 2-10, with or without heat (100°C for 10 min) | Relatively stable | [10] |
| Tetrahydrofolate | Low pH | Unstable | [10] |
| Dihydrofolate | Low pH (at 37°C) | Degraded | [10] |
| 5-Formyltetrahydrofolate | Changes in pH | Can interconvert with 5,10-methenyltetrahydrofolate | [10] |
| 5,10-Methenyltetrahydrofolate | Changes in pH | Can interconvert with 5-formyltetrahydrofolate | [10] |
This table highlights the differential stability of various folate vitamers under common sample preparation conditions. It emphasizes the importance of pH control to prevent degradation and interconversion.
Caption: General workflow for this compound extraction from complex biological samples.
Caption: Key factors influencing the stability and interconversion of folate vitamers.
References
- 1. researchgate.net [researchgate.net]
- 2. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. welchlab.com [welchlab.com]
- 10. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in folic acid quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of accurately quantifying folic acid, with a specific focus on overcoming matrix effects in various biological and food samples.
Troubleshooting Guide
This section addresses common problems encountered during this compound analysis. Follow the question-and-answer format to diagnose and resolve issues in your experiments.
Problem 1: Low or no recovery of this compound from my sample.
Q1: I am experiencing low or no recovery of this compound from my plasma/serum samples. What are the likely causes and how can I troubleshoot this?
A1: Low recovery of this compound from plasma or serum is a common issue often stemming from inefficient extraction, degradation of the analyte, or significant matrix effects. Here’s a systematic approach to troubleshooting:
-
Assess Sample Handling and Stability: this compound and its derivatives (folates) are notoriously unstable, being sensitive to heat, light, oxygen, and pH.[1] Ensure samples are handled under dim light and kept on ice.[2] The addition of antioxidants like ascorbic acid or 2-mercaptoethanol (B42355) to extraction buffers is crucial to prevent oxidative degradation.[1][2]
-
Evaluate Protein Precipitation Efficiency: Inefficient protein removal is a primary source of problems. The choice of precipitation agent and its ratio to the sample volume are critical. While acetonitrile (B52724) is commonly used, perchloric acid can also be effective.[3][4] Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet and a clear supernatant.
-
Optimize Solid-Phase Extraction (SPE): If using SPE, ensure the chosen cartridge chemistry is appropriate for this compound.[5] Both reversed-phase C18 and anion-exchange sorbents can be effective.[5][6] Methodical optimization of each step (conditioning, loading, washing, and elution) is critical. Inadequate washing may fail to remove interfering substances, while an elution solvent that is too weak will result in low recovery.
-
Consider a Stable Isotope-Labeled Internal Standard (SIL-IS): The most robust method to correct for recovery losses during sample preparation is the use of a stable isotope-labeled internal standard, such as ¹³C- or ²H₄-labeled this compound.[7][8][9] The SIL-IS is added at the very beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the target analyte, thereby providing a reliable means of correction.[9]
Problem 2: Poor peak shape and shifting retention times in my LC-MS/MS analysis.
Q2: My this compound peak is broad, tailing, or the retention time is inconsistent between injections. What could be causing this?
A2: Poor chromatography is often a result of interactions with the analytical column, issues with the mobile phase, or the co-elution of matrix components.
-
Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape for this compound. Acidic mobile phases, often containing formic or acetic acid, are typically used to ensure the analyte is in a consistent protonation state, which is necessary for stable retention on reversed-phase columns.[1]
-
Column Contamination: Matrix components, especially phospholipids (B1166683) from plasma or serum, can accumulate on the analytical column, leading to poor peak shape and shifting retention times. Implementing a more rigorous sample clean-up, such as solid-phase extraction or specific phospholipid removal plates, can mitigate this.[10] Regular column flushing with a strong solvent is also recommended.
-
Interaction with Metal Surfaces: this compound can chelate with metal ions. Interactions with stainless steel components in the HPLC system, particularly the column frit and housing, can lead to peak tailing and loss of signal.[11] Using a metal-free or PEEK-lined column can significantly improve peak shape and recovery for chelating compounds like this compound.[11]
-
Matrix-Induced Chromatographic Effects: In some cases, co-eluting matrix components can directly alter the chromatographic behavior of the analyte on the column, leading to split peaks or retention time shifts.[12] This underscores the importance of effective sample preparation to remove these interfering substances.[12]
Problem 3: I suspect ion suppression is affecting my LC-MS/MS results.
Q3: My signal intensity for this compound is inconsistent and lower in my samples compared to my standards prepared in solvent. How can I confirm and mitigate ion suppression?
A3: Ion suppression is a major matrix effect in LC-MS/MS, where co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal.[13][14]
-
Confirmation of Ion Suppression: A post-column infusion experiment is the standard method to diagnose ion suppression.[13][15] In this setup, a constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip in the constant baseline signal indicates a region of ion suppression.[15]
-
Improving Chromatographic Separation: Adjust your chromatographic method to separate the this compound peak from the regions of ion suppression identified in the post-column infusion experiment.[16] This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry.[17]
-
Enhancing Sample Cleanup: The most direct way to reduce ion suppression is to remove the interfering matrix components.[10] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing these interferences than simple protein precipitation.[3][10] Phospholipids are a major cause of ion suppression in plasma and serum samples.
-
Use of a Co-eluting Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with the analyte is the gold standard for compensating for ion suppression.[17] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ionization suppression, allowing for accurate quantification.[9]
-
Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample extract can reduce the concentration of interfering components and thereby lessen the ion suppression effect.[17][18]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration of the analytical signal of the analyte (this compound) due to the presence of other components in the sample matrix.[12] In LC-MS/MS analysis, this most commonly manifests as ion suppression or enhancement, where co-eluting compounds from the matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[12][14] These effects can compromise the accuracy, precision, and sensitivity of the quantification.[17]
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A2: The "best" technique depends on the required sensitivity and throughput. Here is a comparison:
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid), and the supernatant is analyzed.[3] | Fast, simple, and inexpensive.[3] | Provides the least effective sample cleanup, often resulting in significant matrix effects, particularly from phospholipids.[3] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving interfering compounds behind in the aqueous layer.[10] | Can provide a cleaner extract than PPT. | Can be more time-consuming and may have lower recovery if partitioning is not optimized.[3] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix components are washed away. The purified this compound is then eluted.[6] | Offers superior sample cleanup, significantly reducing matrix effects.[3][19] | More complex, time-consuming, and expensive than PPT.[3] |
For most sensitive and accurate LC-MS/MS assays, Solid-Phase Extraction (SPE) is generally the preferred method due to its superior ability to remove interfering matrix components.[3]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended for LC-MS/MS analysis of this compound?
A3: A SIL-IS is considered the gold standard for quantitative bioanalysis for several key reasons:
-
Correction for Sample Preparation Variability: It accounts for losses of the analyte at every stage of the extraction and cleanup process.[9]
-
Compensation for Matrix Effects: Because it has virtually identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement in the MS source, allowing for accurate correction.[8]
-
Improved Precision and Accuracy: By correcting for both physical losses and matrix-induced signal variations, the SIL-IS dramatically improves the precision and accuracy of the results.[20]
Q4: Can I use a spectrophotometric method for this compound quantification?
A4: Spectrophotometric methods can be used for this compound quantification, particularly in simpler matrices like pharmaceutical formulations or fortified salt where the concentration is relatively high.[21][22] However, these methods often lack the specificity and sensitivity required for complex biological matrices like plasma or food, where numerous compounds can interfere with the measurement.[23] For complex samples, chromatographic methods like HPLC or LC-MS/MS are superior.
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol provides a general workflow for the extraction of this compound from plasma using a reversed-phase SPE cartridge, suitable for subsequent LC-MS/MS analysis.
-
Sample Pre-treatment:
-
To 250 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., ¹³C₅-folic acid in an antioxidant-containing buffer).
-
Add 500 µL of 1% ascorbic acid in water to precipitate proteins and stabilize folates.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of 50:50 (v/v) methanol:water containing 0.1% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, linear gradient to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
This compound: e.g., m/z 442.2 → 295.1
-
¹³C₅-Folic Acid (IS): e.g., m/z 447.2 → 300.1
-
Visualizations
Caption: General workflow for this compound quantification from plasma.
Caption: Troubleshooting low signal for this compound analysis.
Caption: Mechanism of ion suppression in ESI-MS.
References
- 1. Simultaneous quantitation of this compound and 5-methyltetrahydrothis compound in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction-electrospray ionization mass spectrometry for the quantification of folate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies | PLOS One [journals.plos.org]
- 8. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lctsbible.com [lctsbible.com]
- 16. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A spectrophotometric method for determining the amount of this compound in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
Preventing folic acid degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing folic acid degradation during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in samples?
A1: this compound is a sensitive vitamin prone to degradation from several factors. The primary culprits are exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions (it is most stable in neutral to alkaline solutions), and oxidation.[1][2][3][4][5][6] The presence of oxygen and certain other components in the sample matrix can accelerate its degradation.[7][8]
Q2: What is the optimal temperature for storing samples containing this compound?
A2: For long-term storage, it is recommended to store samples at -70°C or even -80°C to maintain this compound stability.[1] Storage at -20°C is not sufficient and can lead to significant degradation over time. If analysis is to be performed within a short period (e.g., 12 hours), refrigeration at 4°C is acceptable, provided the sample is protected from light.[2]
Q3: How does pH affect the stability of this compound in my samples?
A3: this compound is significantly more stable in neutral to alkaline conditions (pH 7.0 and above).[5][9] Acidic environments, particularly below pH 6, can lead to precipitation and/or degradation.[7] Therefore, it is crucial to buffer your samples to a neutral or slightly alkaline pH during preparation and storage.
Q4: What are the best practices for protecting this compound from light-induced degradation?
A4: To prevent photodegradation, always work with samples containing this compound under subdued lighting conditions.[5] Use amber-colored or opaque tubes for storage and preparation.[7][10] If transparent containers are unavoidable, wrap them in aluminum foil to block out light.
Q5: What kind of antioxidants can I use to stabilize this compound in my samples?
A5: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for protecting this compound during extraction and analysis.[2][7][11] Other antioxidants that have been shown to improve stability include sodium ascorbate, 2-mercaptoethanol, butylated hydroxyanisole (BHA), and nordihydroguaiaretic acid.[8][9][11] The choice of antioxidant may depend on your specific sample matrix and analytical method.
Troubleshooting Guides
This section addresses common issues encountered during this compound analysis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low this compound Recovery | Incomplete extraction from the sample matrix. Especially in fortified foods or tissues, this compound may be bound to proteins or carbohydrates.[2][12] | - Utilize a tri-enzyme treatment: Employ a combination of α-amylase, protease, and a conjugase (e.g., from rat plasma) to ensure the complete release of bound folate.[2][12][13] - Optimize incubation time and temperature: Ensure enzymatic digestion is carried out for a sufficient duration and at the optimal temperature as specified in the protocol.[2][10] |
| Degradation during sample preparation. Exposure to light, heat, or oxidative conditions can lead to significant loss.[3][4] | - Work under subdued light: Use amber vials or cover tubes with foil. - Maintain low temperatures: Keep samples on ice during processing. - Add antioxidants: Incorporate ascorbic acid or other suitable antioxidants into your extraction buffer.[2][11] | |
| Precipitation due to incorrect pH. this compound is less soluble in acidic conditions.[7] | - Maintain a neutral to alkaline pH: Use a buffer (e.g., phosphate (B84403) buffer pH 7.0) throughout the sample preparation process.[7][10] | |
| Poor Peak Shape in HPLC (Tailing, Broadening, Splitting) | Contamination of the HPLC column. Buildup of matrix components on the column can affect peak shape.[14] | - Implement a guard column: This will protect your analytical column from contaminants.[14] - Thorough sample cleanup: Utilize solid-phase extraction (SPE) or immunoaffinity columns to remove interfering substances before injection.[7][13][15] - Flush the column regularly: Follow a regular maintenance schedule to clean the column with appropriate solvents.[16] |
| Incompatibility between the sample solvent and the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | - Dissolve the final extract in the mobile phase: Whenever possible, the final sample should be in the same solvent composition as the initial mobile phase. | |
| Void in the column packing. A settled or poorly packed column can lead to split peaks.[16] | - Check column performance: If the problem persists with new mobile phase and samples, the column may need to be replaced.[16] | |
| High Variability in Results | Inconsistent sample handling. Minor variations in light exposure, temperature, or time during preparation can lead to differing levels of degradation. | - Standardize your workflow: Ensure every sample is treated identically from collection to analysis. - Prepare samples in batches: This can help minimize variability between individual samples. |
| Matrix effects in LC-MS/MS. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[17][18] | - Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects. - Optimize sample cleanup: A more rigorous cleanup procedure can remove many interfering compounds. - Perform matrix effect studies: Evaluate the impact of your specific sample matrix during method development.[19] |
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability
| pH | Retention after 72 hours (%) | Conditions |
| 1.95 - 6.40 | 23% | In buffer solution.[5] |
| 8.05 - 10.40 | > 93.1% | In buffer solution.[5] |
Table 2: Effect of Temperature on this compound Stability
| Temperature | Duration | Matrix | Retention (%) |
| 100°C | 2 hours | Buffer (pH 5.39 - 10.40) | Good stability[5] |
| 120°C | 60 minutes | Pure solution | ~60%[20] |
| -20°C | 1 year | Human Serum | ~60% of original value[3] |
| -70°C | 1 year | Human Serum | Stable[3] |
Table 3: Effect of Light on this compound Stability
| Condition | Duration | Matrix | Retention (%) |
| UV Irradiation (without protectant) | 120 minutes | Solution | 0%[5] |
| UV Irradiation (with tannic acid) | 120 minutes | Solution | 99%[5] |
| Dark Storage | 1 year | Fortified Vitamin Juice | ~54% degradation[21] |
| Light Storage | 1 year | Fortified Vitamin Juice | ~54% degradation + additional loss due to light[21] |
Experimental Protocols
Protocol 1: this compound Extraction from Fortified Foods (e.g., Rice, Wheat Flour)
This protocol utilizes a tri-enzyme treatment for the efficient extraction of this compound.
-
Sample Homogenization: Grind the fortified food sample to a fine powder.
-
Initial Extraction:
-
Weigh 5g of the powdered sample into a 100 mL amber-colored, screw-capped glass bottle.
-
Add 50 mL of 0.1 M phosphate buffer (pH 7.0) and mix thoroughly for approximately 15 minutes.[7]
-
-
Enzymatic Digestion:
-
Add 1g of pancreatin (B1164899) and allow it to dissolve (about 5 minutes).[7]
-
Add 0.125 g of α-amylase to the sample solution.[22]
-
Add 6 mL of a 10% L-ascorbic acid solution to act as an antioxidant.[7]
-
Mix well using a vortex mixer for 5 minutes.
-
Incubate the mixture in a shaking incubator at 37°C for 2 hours.[7]
-
-
Enzyme Inactivation:
-
Transfer the bottle to a water bath and incubate at 70°C for 20 minutes to inactivate the enzymes.[7]
-
-
Final Preparation:
Protocol 2: this compound Extraction from Plasma/Serum
This protocol is suitable for the extraction of this compound from plasma or serum samples for HPLC or LC-MS/MS analysis.
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To a 1.5 mL amber microcentrifuge tube, add your plasma/serum sample.
-
-
Protein Precipitation:
-
Add cold acetonitrile (B52724) (1:3 v/v, sample to acetonitrile) to the tube for protein precipitation.[23]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 30 minutes to pellet the precipitated proteins.[23]
-
-
Extraction:
-
Carefully collect the supernatant and transfer it to a new amber tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum evaporator at a temperature not exceeding 30°C.[23]
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase for your HPLC/LC-MS/MS analysis.
-
Vortex briefly to ensure the extract is fully dissolved.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Workflow for this compound extraction from fortified foods.
Caption: Workflow for this compound extraction from plasma/serum.
References
- 1. Determination of unmetabolized this compound in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. fssai.gov.in [fssai.gov.in]
- 8. researchgate.net [researchgate.net]
- 9. Model studies on the stability of this compound and 5-methyltetrahydrothis compound degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous quantitation of this compound and 5-methyltetrahydrothis compound in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fssai.gov.in [fssai.gov.in]
- 21. Bibliotek.dk | Lån fra alle Danmarks biblioteker [bibliotek.dk]
- 22. books.kdpublications.in [books.kdpublications.in]
- 23. researchgate.net [researchgate.net]
Addressing cross-reactivity in folic acid immunoassays
This guide provides troubleshooting resources for researchers, scientists, and drug development professionals working with folic acid immunoassays. It addresses common issues related to cross-reactivity and other interferences that may lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in a this compound immunoassay?
A1: Cross-reactivity is a type of analytical interference where substances structurally similar to this compound, known as analogs or metabolites, bind to the assay's antibody or folate binding protein (FBP).[1][2] This binding mimics the signal from this compound, leading to an overestimation of its concentration and inaccurate results.[1][3]
Q2: Why is cross-reactivity a significant concern in this compound measurement?
A2: It is a significant concern because it compromises the specificity and accuracy of the assay, potentially leading to falsely elevated results.[1][3] This can result in misinterpretation of clinical or research data, such as an incorrect diagnosis of folate sufficiency or masking a deficiency. In drug development, where antifolate drugs are common, understanding cross-reactivity is critical to accurately measure patient folate levels during treatment.[4][5][6]
Q3: What are the most common substances that cross-react in this compound immunoassays?
A3: The most common cross-reactants are this compound metabolites and structural analogs. Antifolate drugs, such as Methotrexate (MTX), and their metabolites are well-known interfering substances due to their structural similarity to this compound.[6][7] Folinic acid (leucovorin), the active metabolite of this compound, can also show cross-reactivity.[4][8][9]
Q4: How do this compound immunoassays compare to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
A4: Immunoassays are generally faster, less expensive, and more suited for high-throughput screening. However, they are more susceptible to interferences and cross-reactivity.[1][10] LC-MS/MS is considered the gold standard method; it offers higher specificity and accuracy and can differentiate and quantify various folate vitamers (e.g., 5-methyltetrahydrofolate) individually.[11][12][13] While immunoassays show good correlation with LC-MS/MS, they often lack perfect agreement due to these interferences.[10][12]
Q5: Besides cross-reactivity, what other factors can interfere with this compound immunoassays?
A5: Several factors can cause interference. Pre-analytical issues like hemolysis (rupturing of red blood cells) can falsely increase folate values because red blood cells contain high concentrations of folate.[7][14] Lipemia (high levels of lipids) and high bilirubin (B190676) levels can also interfere with some assay formats.[14][15] Endogenous factors in the sample, such as heterophile antibodies, human anti-animal antibodies (HAMA), or autoantibodies, can interfere with the antibody-antigen reaction.[3][16] Additionally, endogenous folate binding protein (FBP) in the sample can interfere if not properly dissociated from folate during sample preparation.[17][18]
Troubleshooting Guide
Q: My measured this compound concentrations are unexpectedly high. How do I determine if this is due to cross-reactivity?
A: Unexpectedly high results, especially when inconsistent with the clinical picture, warrant an investigation for interference.
-
Review Sample and Patient Information: Check for pre-analytical issues such as hemolysis or lipemia, which can cause falsely high results.[7][14] Review the patient's medication list for this compound analogs or antifolate drugs like Methotrexate, which are known to cross-react.[6][7]
-
Perform a Serial Dilution: Diluting the sample with a folate-free matrix should result in a proportional decrease in the measured concentration. If the results do not decrease linearly (i.e., they show poor recovery after correcting for the dilution factor), it strongly suggests the presence of an interfering substance.[19][20]
-
Use an Alternative Assay: Measure the sample using a different method, ideally LC-MS/MS, which has a different analytical principle and is less prone to cross-reactivity.[10][13] A significant discrepancy between the immunoassay and the alternative method points to interference in the immunoassay.
-
Test for Specific Cross-Reactants: If a specific drug is suspected, you can perform a spike-and-recovery experiment by adding the drug to a sample with a known this compound concentration to see if the measured value increases.
Q: My results are inconsistent and show poor reproducibility. What could be the cause?
A: Poor reproducibility can stem from matrix effects or specific interfering components within the sample.
-
Matrix Effects: This refers to the influence of the overall sample composition on the assay's performance. The simplest way to reduce matrix effects is through sample dilution, though this can compromise sensitivity.[1]
-
Endogenous Antibodies: Heterophile antibodies or HAMA can bridge the capture and detection antibodies in a sandwich assay, causing false positives, or block binding in a competitive assay, causing false negatives.[2][3] Using blocking agents or pre-treating the sample with commercially available tubes designed to remove these antibodies can mitigate this interference.[20]
-
Folate Binding Protein (FBP): Endogenous FBP in serum binds to folate with high affinity.[18] If this FBP is not denatured or dissociated during sample prep, it can compete with the assay's binding protein/antibody, leading to inaccurate and variable results. Ensure your sample pre-treatment protocol is effective (see Experimental Protocols section).[18][21]
Q: How can I experimentally confirm that a specific drug or compound is cross-reacting in my assay?
A: A cross-reactivity study is the standard method to quantify the interference from a specific compound.
-
Principle: The experiment measures the concentration of the test compound that produces the same signal as a known concentration of this compound.
-
Procedure: Prepare a series of dilutions of the suspected interfering compound in a folate-free matrix (e.g., folate-free serum or assay buffer). Analyze these samples in your this compound immunoassay. Determine the concentration of the test compound that gives a result equivalent to a specific point on the this compound standard curve (often the 50% binding point, ED50).
-
Calculation: The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (Concentration of this compound / Concentration of Cross-Reactant) x 100%
-
Refer to the "Protocol for Assessing Cross-Reactivity" section below for a detailed methodology.[22]
Data Presentation
Table 1: Cross-Reactivity of Common Compounds in a this compound Immunoassay
This table summarizes the potential cross-reactivity of structurally related compounds. Data is representative and may vary between different assay manufacturers.
| Compound | Class | % Cross-Reactivity (Representative) | Potential Impact on Results |
| Methotrexate (MTX) | Antifolate Drug | Varies by assay; can be significant[7] | Falsely elevated folate levels |
| Folinic Acid (Leucovorin) | This compound Metabolite | Can cross-react[4][8][23] | Falsely elevated folate levels |
| Tetrahydrothis compound (THF) | This compound Metabolite | Low recovery in some assays[12] | Variable; may not be fully detected |
| 5-Methyltetrahydrofolate | Active Folate Form | Generally high reactivity (intended)[12] | Accurate measurement is the goal |
| Biotin | Vitamin | Can interfere in streptavidin-biotin based assays[7] | Falsely elevated results[7] |
Data compiled from manufacturer documentation and literature.[4][7][8][12][23]
Table 2: Comparison of this compound Measurement Methodologies
| Feature | Immunoassay (Competitive Binding) | LC-MS/MS |
| Principle | Competitive binding of sample folate and labeled folate to a limited number of binding sites.[18][24] | Physical separation by chromatography followed by mass-based detection and quantification.[11][25] |
| Specificity | Moderate to High; susceptible to cross-reactivity from structurally similar compounds.[3][10] | Very High; considered the gold standard. Can distinguish between different folate vitamers.[11][13] |
| Sensitivity | High (typically ng/mL to pg/mL range).[17][24] | Very High (can reach pg/mL levels).[11] |
| Throughput | High; suitable for automation. | Lower; more time-intensive per sample. |
| Cost per Sample | Lower. | Higher. |
| Common Issues | Interference from cross-reactants, hemolysis, lipemia, and endogenous antibodies.[3][7][14] | Matrix effects, ion suppression. Requires more complex sample preparation. |
Experimental Protocols
Protocol 1: Assessing Cross-Reactivity of a Test Compound
This protocol determines the degree to which a substance interferes with the immunoassay.
Materials:
-
This compound immunoassay kit
-
Folate-free serum or assay diluent
-
Test compound (potential cross-reactant)
-
Calibrated pipettes and standard laboratory equipment
Methodology:
-
Prepare this compound Standard Curve: Prepare and run the this compound standards as per the manufacturer's instructions to generate a standard curve.
-
Prepare Test Compound Solutions: Create a series of dilutions of the test compound in folate-free serum or assay diluent. The concentration range should be wide enough to produce a dose-response curve, ideally spanning from no response to the maximum response.
-
Assay the Test Compound: Run the dilutions of the test compound in the this compound immunoassay as if they were unknown samples.
-
Data Analysis: a. From the this compound standard curve, determine the concentration of this compound that yields a 50% reduction in the maximum signal (the ED50). b. From the dose-response curve of the test compound, determine the concentration of the test compound that also yields a 50% signal reduction.
-
Calculate Percent Cross-Reactivity:
-
Use the formula: % Cross-Reactivity = ([this compound concentration at ED50] / [Test Compound concentration at ED50]) x 100
-
Protocol 2: Sample Pre-treatment to Mitigate Folate Binding Protein (FBP) Interference
This protocol is used to denature endogenous FBP and release bound folate into the sample for accurate measurement.[18]
Materials:
-
Serum or whole blood samples
-
For Heat Treatment: High-pH solution (e.g., 60 mM KOH with 21.3 mM L-ascorbic acid).[18]
-
For Chemical Lysis (RBC folate): Lysing agent containing ascorbic acid.[21]
-
Water bath or heat block
-
Vortex mixer and centrifuge
Methodology (Heat Denaturation for Serum):
-
Sample Preparation: For each serum sample, mix 20 µL of serum with 30 µL of a freshly prepared high-pH/ascorbic acid solution in a microcentrifuge tube.[18] The ascorbic acid helps prevent folate oxidation.[18]
-
Incubation: Vortex the mixture gently.
-
Heating Step: Place the tubes in a heat block or water bath set to 100°C for a specified time (e.g., 5-15 minutes, requires optimization). This step denatures the FBP.[18]
-
Cooling & Centrifugation: Cool the samples to room temperature. Centrifuge to pellet any precipitated proteins.
-
Analysis: Use the supernatant for the this compound immunoassay according to the kit's instructions.
Protocol 3: Linearity Assessment by Serial Dilution
This protocol helps to identify matrix effects or interference from high-concentration cross-reactants.[20][26]
Materials:
-
Patient sample with suspected interference
-
Assay diluent or folate-free serum
-
This compound immunoassay kit
Methodology:
-
Prepare Dilutions: Create a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8, 1:16) using the appropriate assay diluent.
-
Assay Measurement: Analyze the neat (undiluted) sample and all dilutions in the immunoassay.
-
Calculate and Compare: a. Determine the this compound concentration for each dilution from the standard curve. b. Calculate the "dilution-corrected" concentration for each dilution by multiplying the measured value by its dilution factor (e.g., for a 1:4 dilution, multiply the result by 4).
-
Interpretation:
-
Linear Response: If the dilution-corrected concentrations are consistent across the dilution series (e.g., within ±20% of the neat sample value), the assay is performing linearly, and significant interference is unlikely.
-
Non-Linear Response: If the dilution-corrected concentrations are not consistent and trend up or down as the dilution increases, it indicates the presence of an interfering substance that is being diluted out.[20]
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound immunoassay results.
Caption: Experimental workflow for assessing the cross-reactivity of a test compound.
Caption: Principle of a competitive immunoassay for this compound measurement.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypersensitivity to this compound and/or Folinic Acid-A Review of Clinical Cases, Potential Mechanism, Possible Cross-Allergies and Current Diagnostic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of four different immunoassays and a rapid isotope-dilution liquid chromatography-tandem mass spectrometry assay for serum folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. Comparison of serum folate species analyzed by LC-MS/MS with total folate measured by microbiologic assay and Bio-Rad radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.merrimack.edu [scholarworks.merrimack.edu]
- 14. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Causes of Preanalytical Interferences on Laboratory Immunoassays - A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elgalabwater.com [elgalabwater.com]
- 17. Direct microtitre plate enzyme immunoassay of this compound without heat denaturation of serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myadlm.org [myadlm.org]
- 20. en.nobellab.com [en.nobellab.com]
- 21. beckmancoulter.com [beckmancoulter.com]
- 22. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. Quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Folate Vitamer Analysis by HPLC
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the HPLC analysis of folate vitamers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the resolution and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation so critical for accurate folate analysis?
A1: Proper sample preparation is crucial for several reasons:
-
Release from Matrix: Folates in natural samples are often bound to proteins or trapped within complex food matrices. Enzymatic digestion, typically a tri-enzyme treatment with protease, α-amylase, and a conjugase, is necessary to release these bound folates.[1][2][3]
-
Deconjugation: Natural folates exist as polyglutamates, which can complicate chromatographic separation.[1] Enzymatic treatment with a conjugase (e.g., from hog kidney or rat plasma) deconjugates them to monoglutamates for simpler and more uniform analysis.[2][3]
-
Prevention of Degradation: Folate vitamers, particularly the reduced forms like tetrahydrofolate (THF), are highly labile and susceptible to oxidation and degradation from heat and light.[1][4][5] The use of antioxidants, such as ascorbic acid or a combination of ascorbic acid and 2-mercaptoethanol, throughout the extraction process is essential to protect them.[1][6]
-
Purification: Food and biological extracts contain numerous compounds that can interfere with the HPLC analysis. A sample clean-up step, such as solid-phase extraction (SPE) or affinity chromatography using folate binding protein, is often required to remove these interferences and concentrate the analytes before injection.[1][3][6]
Q2: Which type of HPLC column is best for separating folate vitamers?
A2: Reversed-phase columns are the most common choice for folate vitamer separation.
-
Alkyl-bonded phases (C18, C12): These are the most promising stationary phases for separating folate monoglutamates, offering good selectivity and peak shape.[7] Columns like a Genesis C18 or Synergy MAX C12 have demonstrated good performance.[1][7]
-
Polar-Endcapped C18: Alternative stationary phases, such as a polar-endcapped Aquasil C18, can provide excellent selectivity.[7]
-
Phenyl-bonded phases: These have been found to be less suitable as they may lack the selectivity needed to separate critical pairs like 10-formyl-folic acid and 5-formyl-tetrahydrofolate.[7]
-
Mixed-Mode Columns: Columns with both hydrophobic and ion-exchange properties can also be used for retaining folic acid and its vitamers.[8]
Q3: How does mobile phase pH affect the resolution of folate vitamers?
A3: Mobile phase pH is a critical parameter because folate vitamers are ionizable compounds.
-
Minimizing Secondary Interactions: On silica-based C18 columns, acidic residual silanol (B1196071) groups can interact with the basic sites on folate molecules, leading to peak tailing.[9] Lowering the mobile phase pH (e.g., to 3.0 or below) helps to protonate these silanols, minimizing these undesirable secondary interactions and improving peak symmetry.[9]
-
Controlling Retention: Adjusting the pH alters the ionization state of the folate vitamers, which in turn affects their retention on a reversed-phase column. Careful optimization of pH is necessary to achieve the desired separation between the different vitamers.
Q4: What are the recommended detection methods for folate vitamers?
A4: The choice of detector depends on the specific folate vitamers being analyzed.
-
UV and Fluorescence Dual Detection: This is a common and effective approach. This compound and some of its oxidized forms can be detected by UV absorbance (typically around 280-290 nm), while the naturally occurring reduced folates (like 5-methyl-THF and THF) are fluorescent (e.g., Ex 290-300nm, Em 350-360nm).[1] Using both detectors in series allows for the comprehensive analysis of a wide range of vitamers in a single run.
-
Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting the ultra-trace levels of folates in complex biological matrices.[10][11][12] It can also help to distinguish between isomers and isobars that may be difficult to resolve chromatographically.[11]
-
Electrochemical Detection (ECD): This method can also be used and provides good sensitivity for certain folate vitamers.[2][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis of folate vitamers.
Issue 1: Poor Peak Shape (Tailing Peaks)
-
Question: My folate peaks, especially for 5-methyltetrahydrofolate, are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for folate vitamers is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause A: Interaction with Residual Silanols: Basic sites on the folate molecules can interact with acidic residual silanol groups on silica-based reversed-phase columns.[9][14]
-
Solution 1: Adjust Mobile Phase pH. Lower the pH of your mobile phase to around 2.5-3.0 using an acid like formic acid or phosphoric acid. This will suppress the ionization of the silanol groups, reducing the unwanted interactions.[9]
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups, leading to improved peak shapes for basic compounds.[14][15]
-
-
Cause B: Inappropriate Buffer Concentration. The buffer concentration may be too low to effectively control the pH at the column surface.
-
Cause C: Metal Chelation. Folates can interact with trace metal ions within the HPLC system (e.g., stainless steel components), leading to tailing.[17]
-
Solution: Add a weak chelating agent, like EDTA, to your mobile phase at a low concentration (e.g., 0.1 mM). Alternatively, using a metal-free or bio-inert HPLC system can prevent this issue.[17]
-
-
Issue 2: Poor Resolution and Co-eluting Peaks
-
Question: I am struggling to separate 5-formyl-THF from 10-formyl-THF. How can I improve the resolution between these two vitamers?
-
Answer: Achieving baseline separation of closely eluting folate vitamers requires careful optimization of your chromatographic conditions.
-
Solution 1: Optimize the Mobile Phase.
-
Adjust Organic Solvent Ratio: Modify the gradient slope or the isocratic composition. A shallower gradient or a lower percentage of organic solvent (acetonitrile or methanol) will increase retention times and can improve resolution between closely eluting peaks.[18]
-
Change the Organic Solvent: Switching from methanol (B129727) to acetonitrile (B52724) (or vice versa) can alter the selectivity of the separation, as they have different interactions with the stationary phase and analytes.
-
Modify Mobile Phase pH: Small adjustments to the pH can change the ionization and relative retention of the vitamers, potentially resolving co-eluting peaks.[7]
-
-
Solution 2: Change the Stationary Phase.
-
Different Ligand: If you are using a C18 column, consider trying a C12 or a phenyl-hexyl column. Different stationary phase chemistries offer different selectivities.[7]
-
Alternative Particle Technology: Columns with solid-core particles can provide higher efficiency and better resolution compared to fully porous particles, even at higher flow rates.[18]
-
-
Solution 3: Adjust the Column Temperature.
-
Lower the Temperature: Decreasing the column temperature will generally increase retention times and can improve resolution. However, it will also increase backpressure.[18]
-
Increase the Temperature: In some cases, increasing the temperature can improve efficiency and alter selectivity, potentially resolving peaks. This will also decrease backpressure.[18]
-
-
Issue 3: Low Sensitivity and Poor Peak Response
-
Question: My peaks for the reduced folate vitamers are very small or non-existent. What could be the problem?
-
Answer: Low sensitivity for reduced folates is often due to their degradation during sample preparation and analysis or suboptimal detection settings.
-
Cause A: Analyte Degradation. Reduced folates like THF and 5-methyl-THF are extremely unstable.
-
Solution 1: Use Antioxidants. Ensure that a sufficient concentration of an antioxidant, such as ascorbic acid (e.g., 1-2%), is present in all solutions used for extraction and sample preparation.[1] For highly labile vitamers, a combination of antioxidants (e.g., ascorbic acid and 2-mercaptoethanol) may be necessary.[6]
-
Solution 2: Protect from Light and Heat. Perform all sample preparation steps under dim or yellow light and keep samples on ice or refrigerated whenever possible.[2] Store extracts at -70°C for long-term stability.
-
Solution 3: Use an Autosampler with Temperature Control. If possible, keep the samples in the autosampler cooled to 4°C to prevent degradation while waiting for injection.
-
-
Cause B: Incorrect Detection Method.
-
Solution: Ensure you are using the correct detection method for the target analytes. Reduced folates are best detected by fluorescence, not UV.[1] Check that your fluorescence detector's excitation and emission wavelengths are optimized for your target vitamers.
-
-
Cause C: Sample Loss During Clean-up.
-
Solution: The capacity of affinity or SPE cartridges can be limited.[4] Ensure you are not overloading the cartridge, which can lead to analyte breakthrough and loss. Perform recovery experiments to validate your clean-up procedure.
-
-
Experimental Protocols & Data
Protocol 1: Tri-Enzyme Extraction from Food Matrix
This protocol is a general guideline for extracting folates from a solid food matrix.
-
Homogenization: Homogenize approximately 2 grams of the sample with 20 mL of an extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8) containing 1% (w/v) sodium ascorbate.[2]
-
Heat Treatment: Place the homogenate in a 100°C water bath for 10 minutes to inactivate endogenous enzymes and aid in extraction. Cool rapidly on ice.[2]
-
pH Adjustment: Adjust the pH of the cooled extract to 4.9.
-
Enzymatic Digestion:
-
Enzyme Inactivation: Stop the digestion by heating the sample in a 100°C water bath for 5 minutes.[2]
-
Centrifugation & Collection: Cool the sample on ice and then centrifuge. Collect the supernatant.
-
Final Steps: Bring the supernatant to a known final volume with the extraction buffer, filter through a 0.45 µm filter, and store protected from light at -70°C until HPLC analysis.[2]
Data Tables: Example HPLC Conditions
Table 1: Isocratic HPLC Method for this compound
| Parameter | Value | Reference |
| Column | Supelco LC-18 (25 cm x 4.6 mm, 5 µm) | [2][13] |
| Mobile Phase | 40 mM Sodium Phosphate Dibasic, 8% Acetonitrile (v/v) | [2][13] |
| pH | 5.5 | [2][13] |
| Flow Rate | 0.9 mL/min | [2][13] |
| Column Temp. | 25°C | [13] |
| Injection Vol. | 20 µL | [13] |
| Detection | Electrochemical or UV | [2][13] |
Table 2: Gradient HPLC Method for Multiple Folate Vitamers
| Parameter | Value | Reference |
| Column | ODS-Hypersil (25 cm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase A | 28 mM Dibasic Potassium Phosphate, 60 mM Phosphoric Acid in Water | [3] |
| Mobile Phase B | 28 mM Dibasic Potassium Phosphate, 60 mM Phosphoric Acid in 20% Acetonitrile | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Gradient | 100% A for 3 min, linear gradient to 70% A:30% B over 10 min | [3] |
| Detection | UV and Fluorescence | [3] |
Visualizations
Diagrams of Workflows and Logic
Caption: A logical workflow for troubleshooting common HPLC issues in folate analysis.
Caption: A typical experimental workflow for the preparation of samples for folate analysis.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. scienceopen.com [scienceopen.com]
- 14. mastelf.com [mastelf.com]
- 15. agilent.com [agilent.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Enhancing Folic Acid Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of folic acid detection methods.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Question: My this compound peak is tailing. What are the common causes and solutions?
Answer: Peak tailing for this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1] Here are the primary causes and solutions:
-
Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the basic pteridine (B1203161) ring of this compound, causing tailing.[1]
-
Solution: Lower the mobile phase pH to around 3.0 or below to protonate the silanol groups and minimize these interactions. Ensure your column is stable at low pH. Using a column with end-capping or a polar-embedded stationary phase can also shield these residual silanols.[1]
-
-
Cause 2: Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. The use of a buffer, such as phosphate (B84403) or acetate, is crucial to maintain a stable pH.[2]
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3]
-
Solution: Dilute your sample and re-inject. If peak shape improves, column overload was the likely issue.[3]
-
-
Cause 4: Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[4]
-
Question: I'm observing peak fronting for my this compound standard. What could be the cause?
Answer: Peak fronting, where the peak slopes steeply at the back and gently at the front, is less common than tailing but can occur.
-
Cause 1: Column Overload: This is the most frequent cause of peak fronting.[3] When the concentration of the analyte is too high, it can saturate the stationary phase, causing some molecules to travel through the column more quickly.[3]
-
Solution: Dilute your sample. A 1-to-10 dilution is often sufficient to resolve the issue.[3]
-
-
Cause 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Question: My retention times are drifting or inconsistent. How can I fix this?
Answer: Retention time drift can be caused by several factors related to the mobile phase, column, and hardware.
-
Cause 1: Mobile Phase Composition Change: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly. Manually premixing the mobile phase can help diagnose issues with the pump's proportioning valves.[5]
-
-
Cause 2: Poor Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to shifting retention times.
-
Solution: Increase the column equilibration time to ensure the column chemistry has stabilized before the next injection.[5]
-
-
Cause 3: Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a stable temperature.[5]
-
-
Cause 4: Leaks: A leak in the system will cause a drop in pressure and affect the flow rate, leading to longer retention times.
-
Solution: Check all fittings for leaks.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: I am getting a high background signal in my competitive ELISA for this compound. What are the possible reasons and solutions?
Answer: High background in a competitive ELISA can obscure results and reduce the dynamic range of the assay. Here are common causes and their solutions:
-
Cause 1: Insufficient Washing: Unbound reagents that are not adequately washed away can contribute to a high background signal.[6][7]
-
Cause 2: Ineffective Blocking: If the blocking buffer does not adequately cover all non-specific binding sites on the plate, the detection antibody can bind non-specifically, leading to a high background.[9]
-
Cause 3: High Concentration of Detection Antibody: Using too much detection antibody can lead to non-specific binding and a high background.
-
Solution: Titrate the detection antibody to find the optimal concentration that provides a good signal without a high background.[6]
-
-
Cause 4: Contaminated Reagents: Contaminated buffers or substrate solution can lead to a high background.
-
Solution: Prepare fresh buffers for each assay. Ensure the substrate solution is colorless before use.[10]
-
Question: My ELISA is showing a weak or no signal, even for my standards. What should I check?
Answer: A weak or absent signal can be frustrating. Here are some potential causes and how to troubleshoot them:
-
Cause 1: Incorrect Reagent Preparation or Addition: Errors in diluting reagents or adding them in the wrong order can lead to a failed assay.[6]
-
Solution: Carefully review the protocol and ensure all reagents are prepared correctly and added in the specified order. Using a positive control can help verify the assay procedure.[11]
-
-
Cause 2: Inactive Reagents: Reagents, especially the enzyme conjugate, can lose activity if stored improperly or if they are expired.
-
Solution: Check the expiration dates of all reagents. Ensure they have been stored at the recommended temperatures.
-
-
Cause 3: Insufficient Incubation Times: Shortened incubation times may not allow for sufficient binding or enzymatic reaction.
-
Solution: Adhere strictly to the incubation times specified in the protocol.[8]
-
-
Cause 4: Problem with the Standard: The standard may have degraded or been prepared incorrectly.
-
Solution: Prepare fresh standards for each assay. Ensure the standard is properly reconstituted.[8]
-
Question: I am observing high variability between replicate wells. What could be causing this?
Answer: High coefficient of variation (CV) between replicates can make data unreliable.
-
Cause 1: Pipetting Errors: Inconsistent pipetting technique is a common source of variability.
-
Solution: Use calibrated pipettes and ensure proper technique, such as pre-wetting the tip and consistent dispensing speed. Change pipette tips for each sample and reagent.[8]
-
-
Cause 2: Inadequate Mixing: If reagents are not mixed thoroughly in the wells, the reaction may not be uniform.
-
Solution: Gently tap the plate after adding reagents to ensure proper mixing.
-
-
Cause 3: Uneven Washing: Inconsistent washing across the plate can lead to variability.
-
Solution: Ensure all wells are washed with the same volume and for the same duration. If using an automated washer, check that all ports are clear.[7]
-
-
Cause 4: Edge Effects: Wells on the edge of the plate can experience temperature variations, leading to different reaction rates.
-
Solution: Avoid using the outermost wells of the plate for samples and standards if edge effects are suspected.
-
Electrochemical Methods
Question: I am experiencing a low or unstable signal with my this compound electrochemical sensor. What are the likely causes?
Answer: A weak or fluctuating signal can be due to issues with the electrode, the electrolyte, or the experimental setup.
-
Cause 1: Electrode Fouling: The surface of the working electrode can become contaminated or "fouled" by oxidation products of this compound or other components in the sample matrix. This blocks the active sites and reduces the signal.[12]
-
Solution: Polish the electrode surface between measurements according to the manufacturer's instructions. For modified electrodes, a regeneration step may be necessary.
-
-
Cause 2: Incorrect pH of the Supporting Electrolyte: The electrochemical oxidation of this compound is pH-dependent. An incorrect pH can lead to a lower peak current.
-
Solution: Optimize the pH of the supporting electrolyte. For many this compound sensors, a pH around 7.0 provides the maximum signal.[13]
-
-
Cause 3: Dissolved Oxygen Interference: Dissolved oxygen in the electrolyte solution can interfere with the electrochemical measurement.
-
Solution: De-gas the electrolyte solution by bubbling with an inert gas like nitrogen or argon before the measurement.
-
-
Cause 4: Reference Electrode Issues: A faulty or improperly maintained reference electrode can cause a drifting potential and unstable signal.
-
Solution: Check the filling solution of the reference electrode and ensure there are no air bubbles. If necessary, refill or replace the reference electrode.
-
Question: My electrochemical sensor has a high background current. How can I reduce it?
Answer: A high background current can mask the signal from this compound.
-
Cause 1: Contaminated Electrolyte: Impurities in the supporting electrolyte can contribute to the background current.
-
Solution: Use high-purity reagents and water to prepare the electrolyte solution.
-
-
Cause 2: Improperly Cleaned Electrode: Residual contaminants on the electrode surface can cause a high background.
-
Solution: Ensure the electrode is thoroughly cleaned and polished before each use.
-
-
Cause 3: Inappropriate Potential Window: Scanning to unnecessarily high or low potentials can lead to background reactions.
-
Solution: Optimize the potential window to cover the redox peaks of this compound without including regions of high background current.
-
Question: I am not seeing a linear response with increasing this compound concentration. What could be the problem?
Answer: A non-linear calibration curve can indicate several issues.
-
Cause 1: Reaching the Limit of Detection (LOD) or Limit of Quantification (LOQ): At very low concentrations, the signal may not be reliably distinguished from the noise.
-
Solution: Ensure your concentrations are within the linear range of the sensor.
-
-
Cause 2: Electrode Saturation: At high concentrations, the electrode surface can become saturated, leading to a plateau in the signal.
-
Solution: Dilute your samples to bring the concentration within the linear dynamic range of the sensor.
-
-
Cause 3: Matrix Effects: Other components in the sample may interfere with the detection of this compound, affecting the linearity of the response.
-
Solution: Use the standard addition method to compensate for matrix effects.[13]
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of my this compound detection method?
-
For HPLC:
-
Optimize the Mobile Phase: Adjusting the pH and organic solvent ratio can improve peak shape and resolution, leading to better sensitivity.[2]
-
Use a More Sensitive Detector: Fluorescence or electrochemical detectors are generally more sensitive than UV detectors for this compound.[14]
-
Sample Pre-concentration: Use solid-phase extraction (SPE) to concentrate the sample before injection.
-
-
For ELISA:
-
Switch to a More Sensitive Detection System: Chemiluminescent or fluorescent substrates can provide a stronger signal than colorimetric substrates.[8]
-
Optimize Antibody Concentrations: Titrate both the capture and detection antibodies to find the optimal concentrations for maximum signal-to-noise ratio.
-
-
For Electrochemical Methods:
-
Modify the Electrode Surface: Using nanomaterials like graphene or metal nanoparticles can increase the electrode's surface area and catalytic activity, enhancing the signal.[15]
-
Use a More Sensitive Technique: Differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often more sensitive than cyclic voltammetry (CV).[15]
-
Q2: What are the best practices for sample storage to ensure this compound stability?
This compound is sensitive to light and oxidation. For long-term storage, samples should be protected from light and stored at -70°C. Avoid repeated freeze-thaw cycles. The addition of antioxidants like ascorbic acid can help preserve certain forms of folate.
Q3: How do I deal with matrix effects in my samples?
Matrix effects occur when other components in the sample interfere with the detection of this compound.[15]
-
Sample Preparation: Use a sample cleanup method like solid-phase extraction (SPE) or affinity chromatography to remove interfering substances.
-
Method of Standard Addition: This involves adding known amounts of a this compound standard to the sample and measuring the response. This helps to compensate for matrix effects by calibrating in the sample matrix itself.[13]
-
Use of an Internal Standard: For HPLC, adding a structurally similar compound (internal standard) that is not present in the sample can help to correct for variations in sample preparation and injection volume.
Quantitative Data Summary
The following table summarizes the performance characteristics of various this compound detection methods. Note that these values can vary depending on the specific experimental conditions, instrumentation, and sample matrix.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference(s) |
| HPLC-UV | 1.46 - 2.44 µg/mL | 4.45 - 7.38 µg/mL | Not specified | [15] |
| HPLC-Electrochemical | 1.3 ng/mL | Not specified | 50 - 2500 µg/mL | [16] |
| HPLC-MS/MS | 0.011 µg/mL | 0.033 µg/mL | 13.17 - 3657 ng/mL | [12][15] |
| Competitive ELISA | 24 pg/mL | Not specified | Not specified | [17] |
| Electrochemical Sensor (ZIF-67/AgNWs@SPCE) | 30 nM | Not specified | 0.1 - 10 µM | [18][19] |
| Electrochemical Sensor (Ni-BTC MOF/SPE) | 0.03 µM | Not specified | 0.08 - 635.0 µM | [20][21] |
| Electrochemical Sensor (La3+/ZnO NFs/SPE) | 0.3 µM | Not specified | 0.8 - 200.0 µM | [13] |
Experimental Protocols
HPLC-UV Protocol for this compound in Fortified Foods
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
-
Sample Preparation (Trienzyme Extraction): a. Homogenize the food sample. b. To 2 g of homogenized sample, add 20 mL of phosphate buffer (pH 6.8) and heat in a water bath at 100°C for 10 minutes.[16] c. Cool the sample and adjust the pH to 4.9.[16] d. Add α-amylase and hog kidney folate conjugase and incubate for 4 hours at 37°C.[16] e. Add protease and incubate for an additional 1 hour at 37°C.[16] f. Stop the enzymatic reaction by heating at 100°C for 5 minutes.[16] g. Cool the sample, centrifuge, and collect the supernatant.[16] h. Filter the supernatant through a 0.22 µm filter before injection.[16]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: Isocratic elution with 40 mM sodium phosphate dibasic and 8% acetonitrile (B52724) (v/v), adjusted to pH 5.5.[16]
-
Flow Rate: 0.9 mL/min.[16]
-
Injection Volume: 20 µL.[16]
-
Column Temperature: 25°C.[22]
-
Detection: UV detector at 284 nm.[23]
-
-
Calibration: a. Prepare a series of this compound standards of known concentrations in the mobile phase. b. Inject each standard and record the peak area. c. Construct a calibration curve by plotting peak area versus concentration. d. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Competitive ELISA Protocol for this compound
This is a general protocol for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: a. Prepare all reagents, including standards, samples, and wash buffer, according to the kit manufacturer's instructions. b. Bring all reagents to room temperature before use.
-
Assay Procedure: a. Add 50 µL of standard or sample to each well of the this compound-coated microplate.[10] b. Immediately add 50 µL of biotin-labeled anti-folic acid antibody to each well.[16] c. Gently mix and incubate for 1 hour at 37°C.[10] d. Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[10] e. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.[10] f. Aspirate and wash the plate 5 times with wash buffer.[10] g. Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[10] h. Stop the reaction by adding 50 µL of stop solution to each well.[10] i. Read the absorbance at 450 nm immediately.[10]
-
Data Analysis: a. The concentration of this compound is inversely proportional to the absorbance. b. Create a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of this compound in the samples from the standard curve.
Electrochemical Sensor Protocol for this compound
This protocol provides a general framework for using a modified screen-printed electrode for this compound detection.
-
Electrode Preparation: a. If using a bare electrode, polish it with alumina (B75360) slurry, then sonicate in ethanol (B145695) and deionized water. b. If using a modified electrode, follow the specific preparation procedure for the modifying material (e.g., drop-casting a nanomaterial suspension onto the electrode surface).[18]
-
Electrochemical Measurement: a. Prepare a 0.1 M phosphate buffer solution (PBS) with the optimal pH (typically around 7.0).[20] b. De-gas the PBS by bubbling with nitrogen or argon for at least 15 minutes. c. Transfer the PBS to the electrochemical cell. d. Immerse the working electrode, reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire) in the solution. e. Record a blank voltammogram. f. Add a known concentration of this compound to the cell, stir for a short period to ensure mixing, and then let the solution become quiescent. g. Record the voltammogram using a technique like differential pulse voltammetry (DPV) over a potential range that covers the oxidation peak of this compound.
-
Quantification: a. For direct calibration, create a calibration curve by plotting the peak current against the this compound concentration from a series of standards. b. For the standard addition method, add small, known amounts of a this compound standard to the sample and record the voltammogram after each addition. The initial concentration in the sample can be determined by extrapolating the plot of peak current versus added concentration.
Signaling Pathways and Workflows
Competitive ELISA for this compound
Caption: Competitive ELISA workflow for this compound detection.
Electrochemical Oxidation of this compound
Caption: Electrochemical oxidation of this compound at an electrode surface.
HPLC Analysis Workflow for this compound
Caption: General workflow for the analysis of this compound by HPLC.
References
- 1. labcompare.com [labcompare.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. mdpi.com [mdpi.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. biocompare.com [biocompare.com]
- 10. biocompare.com [biocompare.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. This compound Determination Using Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jebe.samipubco.com [jebe.samipubco.com]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. Sensitive and Stable Electrochemical Sensor for this compound Determination Using a ZIF-67/AgNWs Nanocomposite | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. Electrochemical detection of this compound using a modified screen printed electrode: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 22. Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimization of Tri-Enzyme Extraction for Food Folate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of tri-enzyme extraction in food folate analysis. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is a tri-enzyme extraction necessary for food folate analysis?
A1: Traditional folate extraction methods, which often involve only heat treatment and folate conjugase, may not be sufficient to release all folate from complex food matrices.[1][2][3][4] Folates can be trapped within or bound to carbohydrate and protein structures in food.[1][3][5] The tri-enzyme method utilizes α-amylase and protease to break down these matrices, ensuring a more complete extraction and liberation of folate.[1][3][6][7] This is followed by the action of conjugase (γ-glutamyl hydrolase) to hydrolyze polyglutamyl folates into monoglutamyl forms, which are measurable by microbiological or chromatographic methods.[6][8][9]
Q2: What is the general principle behind the tri-enzyme extraction method?
A2: The tri-enzyme extraction method is a sequential enzymatic digestion process designed to maximize the release of total folate from a food sample. The process involves:
-
α-Amylase Digestion: Breaks down complex carbohydrates (starches) that can entrap folate.
-
Protease Digestion: Hydrolyzes proteins that may bind to folate.
-
Conjugase (γ-Glutamyl Hydrolase) Digestion: Cleaves the polyglutamate tails of naturally occurring folates to their monoglutamate forms, which are readily detectable.
This comprehensive digestion ensures that folate that is physically trapped or chemically bound within the food matrix is made available for analysis.[1][3][7]
Q3: Does the tri-enzyme treatment always result in higher folate values?
A3: While tri-enzyme treatment generally leads to higher measured folate content compared to single-enzyme (conjugase only) methods, this is not always the case for every food item.[2] The increase in folate values is dependent on the specific food matrix.[2][4] For example, significant increases have been observed in foods like tuna fish and yogurt.[4][10] The necessity and effectiveness of each enzyme can vary with the composition of the food being analyzed.
Q4: Is the initial heat treatment of homogenates still necessary when using the tri-enzyme method?
A4: Some studies suggest that the initial heat treatment to release folate from binding proteins may be unnecessary when a protease treatment is included in the protocol.[2][3] Omitting the heat treatment step in the presence of protease has been shown to result in a higher measured folate content for some foods.[2]
Troubleshooting Guide
Issue 1: Low or Inconsistent Folate Recovery
-
Possible Cause: Incomplete enzymatic digestion due to suboptimal pH or incubation times.
-
Solution: The optimal pH and incubation time for α-amylase and protease can vary significantly depending on the food matrix.[6][9][11] For instance, the optimal pH for α-amylase treatment was found to be 7.0 for beef and 5.0 for cow's milk, while it was less distinct for white bread and spinach.[6][11] It is crucial to optimize these parameters for each specific food type. Refer to the experimental protocols and data tables below for guidance.
-
-
Possible Cause: Degradation of labile folate forms.
-
Solution: Folates are susceptible to heat, light, and oxygen.[7] Ensure that antioxidants, such as ascorbic acid or 2-mercaptoethanol, are included in the extraction buffer to protect labile folates throughout the procedure.[5][9] Minimize exposure of samples to light and keep them on ice when not incubating.
-
-
Possible Cause: Incomplete homogenization of the food sample.
-
Solution: Ensure the food sample is thoroughly homogenized to allow for efficient enzyme access to the entire food matrix. The use of a high-speed homogenizer (e.g., Polytron) is recommended.[9]
-
Issue 2: High Variability Between Replicate Samples
-
Possible Cause: Non-homogenous distribution of folate in the original food sample.
-
Solution: Increase the sample size for homogenization to ensure a more representative sample is analyzed. Mix the bulk food product thoroughly before taking analytical samples.
-
-
Possible Cause: Bacterial contamination affecting the microbiological assay.
-
Solution: Use sterile plasticware and take precautions to avoid bacterial contamination throughout the extraction process, especially when preparing samples for microbiological assay.[9]
-
-
Possible Cause: Endogenous folate present in the enzyme preparations.
Experimental Protocols
Recommended General Tri-Enzyme Extraction Protocol (AOAC Official Method 2004.05 as a basis)
This protocol is a generalized procedure. Optimization of pH, enzyme concentration, and incubation times is recommended for specific food matrices.
1. Sample Homogenization:
- Weigh approximately 5g of the minced solid food sample.
- Homogenize in five volumes of 0.1M potassium phosphate (B84403) buffer containing an antioxidant like ascorbic acid (e.g., 114mM).[9] Use a high-speed homogenizer on ice for 30-120 seconds.[9]
- For liquid samples like milk, mix with an equal volume of the buffer.[9]
2. Optional Heat Treatment:
- Heat the homogenate in a boiling water bath for 10 minutes.[9]
- Cool the sample rapidly on ice. Note: This step may be omitted if protease treatment is performed, which could potentially increase folate recovery.[2]
3. α-Amylase Treatment:
- Adjust the pH of the homogenate to the optimal level for the specific food matrix (e.g., pH 5.0-7.0).[6][11]
- Add α-amylase (e.g., from Aspergillus oryzae).
- Incubate at 37°C for a predetermined optimal time (e.g., 1.5 to 4 hours).[6][8]
4. Protease Treatment:
- Adjust the pH if necessary for optimal protease activity.
- Add protease (e.g., from Streptomyces griseus or Pronase).
- Incubate at 37°C for a predetermined optimal time (e.g., 1.5 to 3 hours).[8]
5. Conjugase Treatment:
- Adjust the pH to the optimal level for conjugase activity (typically pH 7.0).[9]
- Add a source of folate conjugase (e.g., rat plasma).[9]
- Incubate at 37°C for a predetermined optimal time (e.g., 3 hours).[8][9]
6. Termination and Preparation for Analysis:
- Terminate the enzymatic reactions by heating the mixture in a boiling water bath for 10 minutes.[9]
- Cool, dilute to a known volume with the appropriate buffer, and centrifuge or filter the extract.
- The supernatant is then used for folate determination by microbiological assay or HPLC.
Data Presentation
Table 1: Optimized Incubation Times for Tri-Enzyme Extraction in Vegetables (CRM 485)
| Enzyme | Optimized Incubation Time (hours) |
| Protease | 1.5 |
| α-Amylase | 1.5 |
| Conjugase | 3.0 |
| Source: Based on response surface methodology for mixed vegetables (CRM 485).[8] |
Table 2: Optimal pH and Incubation Times for α-Amylase and Protease in Various Foods
| Food Item | Enzyme | Optimal pH | Optimal Incubation Time (hours) |
| Fresh Beef | α-Amylase | 7.0 | 4 |
| Protease | Not Distinctive | - | |
| White Bread | α-Amylase | Not Distinctive (2.0-7.0) | No Distinctive Optimum |
| Protease | Not Distinctive | - | |
| Cow's Milk | α-Amylase | 5.0 | 4 |
| Protease | Not Distinctive | - | |
| Fresh Spinach | α-Amylase | Not Distinctive (2.0-7.0) | No Distinctive Optimum |
| Protease | Not Distinctive | - | |
| Source: Evaluation of enzyme treatment conditions for different food items.[6][11] |
Table 3: Impact of Tri-Enzyme Treatment on Measured Folate Content
| Treatment Comparison | Mean Increase in Folate Content (%) |
| Tri-Enzyme vs. Conjugase Alone | >50 |
| α-Amylase + Conjugase vs. Conjugase Alone | 39 (average) |
| Protease + Conjugase vs. Conjugase Alone | 17 (average) |
| Tri-Enzyme vs. Traditional Conjugase (12 diverse foods) | 19 (mean) |
| Source: Various studies comparing extraction methods.[4][6][9] |
Visualizations
Caption: Figure 1. General Workflow for Tri-Enzyme Folate Extraction.
Caption: Figure 2. Troubleshooting Logic for Low Folate Recovery.
References
- 1. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of a tri-enzyme extraction for total folate determination in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Trienzyme treatment for food folate analysis: optimal pH and incubation time for alpha-amylase and protease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation [frontiersin.org]
- 8. Optimization of the trienzyme extraction for the microbiological assay of folate in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Application of a tri-enzyme extraction for total folate determination in foods (1990) | James I Martin | 94 Citations [scispace.com]
- 11. Trienzyme Treatment for Food Folate Analysis: Optimal pH and Incubation Time for α-Amylase and Protease Treatments [jstage.jst.go.jp]
Technical Support Center: Folic Acid Stability in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of folic acid in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in my cell culture medium once prepared?
This compound is sensitive to several factors and can degrade over time. The primary factors causing degradation are light, temperature, pH, oxygen, and interactions with other media components.[1][2] Degradation is primarily a light-induced process, so protecting media from light is the most critical step for preservation.[3][4] For complete media supplemented with serum and stored at 2-8°C, the recommended shelf life is typically 2 to 4 weeks.
Q2: What are the main drivers of this compound degradation in cell culture media?
The most significant factor is photodegradation by UV and visible light, including standard laboratory lighting.[3][4][5] This process is accelerated by photosensitizers present in the media, most notably riboflavin (Vitamin B2) .[4][6] Other factors include elevated temperatures (e.g., 37°C incubation), pH values outside the optimal range (pH 5-12), and oxidative stress.[1]
Q3: My cells are showing signs of folate deficiency (e.g., reduced proliferation, megaloblastic changes, increased DNA damage), but the medium formulation contains this compound. What could be the issue?
This common issue can arise from several sources:
-
Degradation After Preparation: The this compound may have degraded due to improper storage (light exposure, extended storage at 4°C or 37°C).[4][7] Even ambient light from a biosafety cabinet can contribute to degradation over time.
-
Interaction with Other Components: Media rich in riboflavin, such as RPMI-1640, can accelerate the photodegradation of this compound.
-
Low Bioavailability: this compound has very low solubility at physiological pH.[8] If the concentration in the formula exceeds its solubility limit, the actual dissolved amount may be lower than stated.
-
Increased Cellular Demand: Rapidly proliferating cells or specific cell lines may have a higher demand for folate than what is provided by the standard medium concentration.[9][10]
Q4: How should I prepare and store a stock solution of this compound?
This compound is poorly soluble in water, especially in solutions with a pH below 5.[1]
-
To prepare a concentrated stock solution, dissolve this compound powder in a dilute alkaline solution, such as 1M NaOH (up to 50 mg/mL).[11]
-
Use the minimum volume of NaOH necessary to dissolve the powder.
-
Immediately dilute the stock solution to its final working concentration in your incomplete medium or a buffered solution.
-
Sterile-filter the final stock solution; do not autoclave, as heat destroys this compound.
-
Store aliquots frozen at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
Q5: What are the visible signs of this compound degradation?
This compound itself is a light yellowish powder. Its degradation is a chemical process that is not typically accompanied by a distinct color change in the complex mixture of cell culture medium. Therefore, visual inspection is not a reliable method for assessing its stability. Quantitative analysis is required to determine the concentration of intact this compound.
Troubleshooting Guide
This guide helps diagnose and resolve common issues related to this compound instability.
Problem: Suspected Folate Deficiency in Cell Culture
Use the following decision tree to troubleshoot potential causes of this compound-related cell culture problems.
Caption: Troubleshooting workflow for this compound deficiency.
Data Presentation
Table 1: Summary of Factors Influencing this compound Stability
| Parameter | Effect on Stability | Recommended Practice |
| Light (UV & Visible) | High Impact: The primary driver of degradation via photolysis. The process occurs in phases, where degradation products can act as photosensitizers, accelerating further breakdown.[5][12] | Store media and stock solutions completely protected from light (e.g., in amber bottles or wrapped in foil). Minimize exposure time in illuminated biosafety cabinets.[4][7] |
| Riboflavin | High Impact: Acts as a photosensitizer, significantly accelerating the rate of light-induced this compound degradation.[4] | Be especially cautious with light protection for media containing high levels of riboflavin, such as RPMI-1640. |
| Temperature | Moderate Impact: Higher temperatures increase the rate of chemical degradation.[1][13] | Store media at 2-8°C. Avoid prolonged incubation at 37°C before use. Never autoclave media containing this compound. |
| pH | Moderate Impact: this compound is most stable in a pH range of 5 to 12. The degradation rate increases significantly in acidic conditions (pH < 5).[3] | Ensure the medium is properly buffered to its intended physiological pH (typically 7.2-7.4). |
| Oxygen | Low to Moderate Impact: Oxygen is involved in the oxidative cleavage of this compound, particularly during photodegradation.[1][4] | Using antioxidants has been shown to stabilize this compound solutions, though this is not standard practice for complete cell culture media.[4] |
Table 2: Example Photodegradation Rates of this compound in Aqueous Solution
Note: These rates were determined in simple aqueous solutions and should be used as a relative reference. Degradation in complex cell culture media will be influenced by the presence of photosensitizers (e.g., riboflavin) and quenchers.
| pH | Apparent First-Order Rate Constant (k) | Reference |
| 2.5 | 5.04 x 10⁻³ min⁻¹ | [3] |
| 10.0 | 0.1550 x 10⁻³ min⁻¹ | [3] |
Experimental Protocols
Protocol: Quantification of this compound in Cell Culture Media via HPLC-UV
This protocol provides a general method for determining the concentration of this compound. It is based on common procedures found in the literature and should be optimized for your specific equipment and media.[14][15][16]
1. Reagents and Materials
-
This compound standard (Sigma-Aldrich, F8758 or equivalent)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Trifluoroacetic acid (TFA) or Phosphate buffer components
-
HPLC-grade water
-
0.22 µm syringe filters (PVDF or similar low-protein-binding)
-
Cell culture medium sample
2. Preparation of Mobile Phase and Standards
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of an aqueous buffer and an organic solvent. An example is 80:20 (v/v) 0.1% Trifluoroacetic Acid in water : Acetonitrile.[14]
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 1 mL of 1M NaOH, then bring the total volume to 10 mL with HPLC-grade water. Store in amber vials at -20°C.
-
Working Standards (0.1 - 5 µg/mL): Prepare a series of dilutions of the stock solution in the mobile phase to create a calibration curve.[15]
3. Sample Preparation
-
Collect a sample of your cell culture medium (can be fresh or used).
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter to prevent clogging of the HPLC column.
-
If the expected concentration is high, dilute the sample with the mobile phase to fall within the range of the calibration curve.
4. HPLC-UV Instrument Settings
-
Column: C18 reverse-phase column (e.g., 300 x 4.6 mm, 5 µm particle size).[14]
-
Flow Rate: 1.0 - 1.5 mL/min.[14]
-
Detection Wavelength: 290 nm.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[14]
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standards in order of increasing concentration to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve. The retention time for this compound should be consistent between standards and samples.
Mandatory Visualizations
This compound Photodegradation Pathway
Caption: Photodegradation pathway of this compound.[3][12][17]
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability in media.
References
- 1. researchgate.net [researchgate.net]
- 2. Folate deficiency in vitro induces uracil misincorporation and DNA hypomethylation and inhibits DNA excision repair in immortalized normal human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action spectrum for this compound photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RPMI 1640 Medium, no this compound - FAQs [thermofisher.com]
- 8. Folate Deficiency: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 9. This compound Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. This compound, ageing, depression, and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultraviolet photodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of folate losses during processing: diffusion vs. heat degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsi.org [ijpsi.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
Mitigating the impact of pH on folic acid stability in solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of pH on folic acid stability in solutions.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound solutions.
| Question | Possible Causes | Troubleshooting Steps |
| Why is my this compound solution rapidly losing potency? | Inappropriate pH: this compound is highly unstable in acidic conditions, particularly below pH 5.[1] Degradation is significant at pH values less than 4.[1] Exposure to Light: this compound is susceptible to photodegradation, a process accelerated at lower pH.[2] Presence of Oxidizing Agents or Other Vitamins: Riboflavin and thiamine (B1217682) can accelerate this compound decomposition.[3] Oxygen also contributes to degradation.[1] Elevated Temperature: Higher temperatures accelerate the degradation of this compound, and this effect is more pronounced at non-optimal pH values.[1][4] | 1. Adjust and Buffer pH: Maintain the pH of the solution between 6.0 and 8.0 for optimal stability.[5] Use appropriate buffer systems (e.g., phosphate (B84403) buffers). 2. Protect from Light: Store solutions in amber or opaque containers, or wrap containers in aluminum foil.[5] Conduct experiments under subdued light.[4] 3. Deoxygenate Solutions: If possible, purge solutions with an inert gas like nitrogen to minimize oxidative degradation.[3] 4. Control Temperature: Store stock solutions at refrigerated temperatures (4°C) and avoid prolonged exposure to high temperatures during experiments.[5] |
| I'm observing a color change in my this compound solution (e.g., turning darker yellow). | Degradation: The color change can be an indicator of this compound degradation into its constituent components, such as pterine derivatives.[3] Photochemical Reactions: In the presence of light, especially with compounds like riboflavin, photo-oxidation can occur, leading to colored degradation products.[3] | 1. Verify pH: Immediately check the pH of the solution and adjust if it's outside the optimal range. 2. Analytical Confirmation: Use UV-Vis spectrophotometry or HPLC to quantify the remaining this compound and identify potential degradation products. 3. Review Storage Conditions: Ensure the solution is protected from light and stored at the recommended temperature. |
| My this compound solution shows precipitation. | Low pH: this compound has low solubility in acidic aqueous solutions. Acidifying below pH 6 can lead to precipitation.[3][6] High Concentration: Exceeding the solubility limit at a given pH and temperature will cause precipitation. | 1. Increase pH: Adjust the pH to a more alkaline value (e.g., >7.0) to increase solubility.[6] 2. Use a Co-solvent: In some cases, a mixture of solvents like sorbitol, glycerin, and propylene (B89431) glycol can improve stability and solubility.[7][8][9] 3. Prepare a More Dilute Solution: If the experimental design allows, work with lower concentrations of this compound. |
| HPLC analysis shows unexpected peaks. | Degradation Products: The primary degradation products of this compound are pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[2] These will appear as separate peaks in the chromatogram. Impurities in the this compound Standard: The starting material may contain related substances. | 1. Run a Degradation Study: Intentionally degrade a sample of your this compound solution (e.g., by exposing it to strong acid or UV light) and run an HPLC analysis to identify the retention times of the degradation products. 2. Check the Purity of Your Standard: Analyze the this compound standard alone to identify any pre-existing impurity peaks. 3. Optimize HPLC Method: Adjust the mobile phase composition or gradient to achieve better separation of this compound from its degradation products and any impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound exhibits the greatest stability in neutral to slightly alkaline conditions. The optimal pH range is generally considered to be between 6.0 and 8.0.[5] Some studies indicate good stability up to pH 10.[1][5] Conversely, it is significantly less stable in acidic environments, with degradation rates increasing at pH values below 5.0.[1]
Q2: What are the main factors that cause this compound degradation?
A2: The primary factors influencing this compound stability are pH, light, temperature, and the presence of oxygen.[10][11] Acidic pH, exposure to UV light, and elevated temperatures are the most critical factors that accelerate its degradation.
Q3: What are the primary degradation products of this compound?
A3: The cleavage of the C9-N10 bond is the main degradation pathway. This results in the formation of pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[2]
Q4: How does temperature affect this compound stability at different pH values?
A4: The thermal degradation of this compound follows first-order kinetics, and the rate is highly dependent on pH.[1][4] It is most stable to heat under neutral to alkaline conditions (pH 7.0-9.2).[4] In acidic conditions (e.g., pH < 4), thermal degradation is significantly accelerated.[1]
Q5: Can I autoclave a this compound solution?
A5: Autoclaving this compound solutions can lead to significant degradation, especially at non-optimal pH. However, some studies have shown negligible decomposition when autoclaved for 15 minutes at 121°C in the pH range of 5 to 10.[5] It is crucial to verify the stability of your specific formulation under your autoclaving conditions.
Q6: How should I store this compound stock solutions?
A6: this compound stock solutions should be stored in a refrigerator at around 4°C.[5] The container should be opaque or wrapped in aluminum foil to protect it from light. For long-term storage, consider preparing the solution in a buffer with a pH between 7.0 and 8.0.
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Photodegradation Rate
| pH | Degradation Rate Constant (k) x 10⁻³ min⁻¹ |
| 2.5 | 5.04 |
| 10.0 | 0.155 |
| Data sourced from a study on the photodegradation of this compound in aqueous solution by ultraviolet radiation.[2] |
Table 2: Thermal Stability of this compound at 100°C
| pH Range | Stability |
| < 4.0 | Unstable, significant degradation |
| 5.0 - 12.0 | Stable for up to 10 hours |
| Compiled from thermal destruction studies of folacin.[1] |
Experimental Protocols
Protocol 1: UV-Spectrophotometric Analysis of this compound Stability
This protocol outlines a method for assessing this compound stability by monitoring its absorbance over time.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8, 10).
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in 0.1 M NaOH to create a concentrated stock solution. This compound has maximum absorption peaks at approximately 256 nm, 283 nm, and 365 nm in an alkaline solution.[12][13]
-
Preparation of Test Solutions: Dilute the this compound stock solution with each buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.2-0.8).
-
Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance of each test solution at the wavelength of maximum absorption (e.g., 283 nm or 365 nm).
-
Incubation: Store the test solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Measurements: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its absorbance.
-
Data Analysis: Plot absorbance versus time for each pH. The percentage of remaining this compound can be calculated as: (Absorbance at time t / Initial Absorbance) * 100.
Protocol 2: HPLC Method for this compound Stability Testing
This protocol provides a more specific and sensitive method for quantifying this compound and its degradation products.
-
HPLC System: A standard HPLC system with a UV detector and a C18 column is suitable.
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile. For example, a mobile phase of methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v) can be used.[14]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., 0.1 M NaOH) and dilute it to create a series of calibration standards.
-
Sample Preparation: Prepare this compound solutions in different pH buffers as described in the UV-spectrophotometry protocol. At each time point, take an aliquot and, if necessary, dilute it with the mobile phase to fall within the calibration range.
-
Chromatographic Conditions:
-
Analysis and Quantification: Inject the standards to create a calibration curve. Then, inject the samples from the stability study at various time points. The concentration of this compound in the samples can be determined from the peak area using the calibration curve. The appearance and increase of peaks at different retention times can be used to monitor the formation of degradation products.
Visualizations
Caption: this compound degradation pathway under stress conditions.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijsrp.org [ijsrp.org]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of this compound in Liquid Dosage Form: Formulation Development, Method Validation and Comparative Analysis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A spectrophotometric method for determining the amount of this compound in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Quantifying Polyglutamated Folates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of polyglutamated folates. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying polyglutamated folates so challenging?
A1: The quantification of polyglutamated folates is inherently complex due to several factors:
-
Inherent Instability: Folates are highly susceptible to degradation from heat, oxidation, light, and extreme pH levels.[1][2][3] This instability can lead to significant sample loss and inaccurate measurements if not handled properly.
-
Structural Diversity: Folates exist in numerous forms, or vitamers, which vary in the length of their polyglutamate tail and the one-carbon unit they carry.[3][4] This diversity makes comprehensive analysis difficult.
-
Low Concentrations: Folates are often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.[3][4]
-
Matrix Effects: The complex nature of biological matrices (e.g., tissues, plasma) can interfere with extraction and analysis, leading to ion suppression or enhancement in mass spectrometry.[5]
-
Lack of Commercial Standards: There is a limited availability of commercial standards for all polyglutamated folate forms, which complicates accurate quantification.[4][6]
Q2: What is the purpose of enzymatic deconjugation and why is it a critical step?
A2: Most naturally occurring folates are polyglutamated, meaning they have a tail of multiple glutamate (B1630785) residues. For many analytical methods, particularly microbiological assays and some HPLC methods, these polyglutamates need to be converted to their monoglutamate forms. This process is called enzymatic deconjugation and is typically carried out using a γ-glutamyl hydrolase enzyme (also known as conjugase).[7][8][9] This step is critical because incomplete deconjugation will lead to an underestimation of total folate content. The efficiency of this enzymatic reaction is highly dependent on factors like pH, temperature, and incubation time, making it a common source of variability in folate analysis.
Q3: Should I use HPLC with UV/Fluorescence detection or LC-MS/MS for folate analysis?
A3: Both techniques have their merits. HPLC with UV or fluorescence detection can be a robust and cost-effective method for quantifying the more common, monoglutamated folate forms.[10][11] However, for comprehensive profiling of multiple folate vitamers, including polyglutamates, and for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][6] LC-MS/MS can distinguish between different folate forms with greater accuracy, which is crucial for detailed metabolic studies.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal in LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Folate Degradation during Sample Preparation | * Action: Ensure all sample preparation steps are performed under subdued light and on ice to minimize light and heat-induced degradation.[3] * Action: Use freshly prepared extraction buffers containing antioxidants like ascorbic acid and/or 2-mercaptoethanol (B42355) to prevent oxidation.[2][3] |
| Inefficient Extraction from Matrix | * Action: For complex matrices like plant tissues or foods, a trienzyme treatment (α-amylase, protease, and conjugase) may be necessary to release bound folates.[7][8] * Action: Optimize the extraction buffer pH. A pH around 6.0 is often a good starting point for many biological samples.[3] |
| Poor Ionization in Mass Spectrometer | * Action: Check and optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). * Action: Evaluate the mobile phase composition. The pH of the mobile phase can significantly impact ionization efficiency. |
| Analyte Loss During Sample Clean-up | * Action: If using solid-phase extraction (SPE), ensure the chosen cartridge and elution solvents are appropriate for the target folate vitamers. In some cases, SPE can lead to significant analyte loss.[5] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | * Action: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[12] * Action: Always filter samples and mobile phases to prevent particulate matter from reaching the column.[12] |
| Inappropriate Mobile Phase or Gradient | * Action: For polyglutamated folates, which are highly hydrophilic, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better separation and peak shape than Reverse-Phase Liquid Chromatography (RPLC).[4] * Action: Adjust the mobile phase pH. The charge state of folates is pH-dependent, which affects their interaction with the stationary phase. |
| Injection of a Solvent Stronger than the Mobile Phase | * Action: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[12] |
| Column Void | * Action: A void at the head of the column can cause peak splitting. This can sometimes be addressed by reversing and flushing the column (check manufacturer's instructions). More often, the column needs to be replaced.[12] |
Issue 3: Inconsistent or Incomplete Enzymatic Deconjugation
| Possible Cause | Troubleshooting Step |
| Suboptimal pH for Enzyme Activity | * Action: The optimal pH for γ-glutamyl hydrolase can vary depending on the source of the enzyme (e.g., chicken pancreas, rat serum).[13] Determine the optimal pH for your specific enzyme and buffer system. * Action: Ensure the pH of the sample extract is adjusted to the optimal range for the enzyme before starting the incubation. |
| Insufficient Incubation Time or Temperature | * Action: Optimize the incubation time and temperature for your specific sample type and enzyme concentration. A typical starting point is 2-4 hours at 37°C.[7][8] |
| Enzyme Inhibition | * Action: Certain ions, such as citrate (B86180) and phosphate (B84403), can inhibit γ-glutamyl hydrolase activity.[13] Check your extraction buffer for potential inhibitors. |
| Inactive Enzyme | * Action: Ensure the enzyme has been stored correctly (typically at -20°C or below) and has not undergone multiple freeze-thaw cycles. Test the activity of a new batch of enzyme. |
Data Presentation
Table 1: Stability of Folate Forms under Different pH and Temperature Conditions
| Folate Vitamer | Condition | pH | Stability/Interconversion | Reference |
| 5-Methyltetrahydrofolate | Heat (100°C) | 2-10 | Relatively stable | [1][2] |
| Folic Acid | Heat (100°C) | 2-10 | Relatively stable | [1][2] |
| 10-Formylthis compound | Heat (100°C) | 2-10 | Relatively stable | [1][2] |
| Tetrahydrofolate | Heat (100°C) | < 4 | Unstable, degrades | [1][2] |
| 5-Formyltetrahydrofolate | Ambient | Variable | Interconverts with 5,10-methenyltetrahydrofolate | [1][2] |
| 5,10-Methenyltetrahydrofolate | Ambient | Variable | Interconverts with 5-formyltetrahydrofolate | [1][2] |
| Tetrahydrofolate | Incubation (37°C) | < 4 | Degrades | [1][2] |
| Dihydrofolate | Incubation (37°C) | < 4 | Degrades | [1][2] |
Table 2: Long-Term Storage Stability of Serum Folates at -70°C with Ascorbic Acid
| Folate Form | Estimated Average Percent Change after 4 Months | Reference |
| 5-Methyltetrahydrofolate | +0.52% | [14] |
| This compound | -2.36% | [14] |
| Tetrahydrofolate | +0.63% | [14] |
Experimental Protocols
Protocol 1: General Trienzyme Extraction for Folates from Food Matrices
This protocol is a general guideline and may need optimization for specific food types.
-
Homogenization: Homogenize a known weight of the food sample with an extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0) containing an antioxidant (e.g., 1% ascorbic acid).
-
Enzymatic Digestion (Starch and Protein):
-
Add α-amylase to the homogenate and incubate (e.g., at 37°C for 2-4 hours) to digest starch.
-
Add protease and incubate (e.g., at 37°C for 1-2 hours) to digest protein and release protein-bound folates.[7]
-
-
Heat Inactivation: Heat the sample in a boiling water bath (100°C) for 5-10 minutes to inactivate the enzymes. Cool immediately on ice.[4][7]
-
Deconjugation:
-
Adjust the pH of the extract to the optimal pH for your γ-glutamyl hydrolase (conjugase) (e.g., pH 4.9).[7]
-
Add the conjugase enzyme and incubate (e.g., at 37°C for 2-4 hours).
-
-
Final Heat Inactivation and Centrifugation:
-
Heat the sample again to inactivate the conjugase.
-
Centrifuge the sample to pellet any solid material.
-
-
Purification and Analysis: The supernatant can be further purified (e.g., by SPE) if necessary, and then analyzed by HPLC or LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Folates
This is an example of an LC-MS/MS method and will require optimization for your specific instrument and analytes.
-
Chromatography:
-
Column: A HILIC column is often suitable for separating the polar folate vitamers.[4]
-
Mobile Phase A: Water with an appropriate buffer (e.g., ammonium (B1175870) acetate) and acid/base to adjust the pH (e.g., pH 4.0 with acetic acid).[4]
-
Mobile Phase B: Acetonitrile (B52724).[4]
-
Gradient: A gradient starting with a high percentage of acetonitrile and decreasing over time to elute the more polar compounds.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), often in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each folate vitamer and monitoring for a specific product ion after fragmentation.
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is highly recommended for the most accurate quantification.[1][6]
-
Visualizations
Caption: Simplified diagram of one-carbon metabolism showing key folate interconversions.
Caption: General experimental workflow for the quantification of polyglutamated folates.
Caption: A logical troubleshooting workflow for folate quantification experiments.
References
- 1. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Folate determination in human health: UPLC-MS/MS is the emerging methodology of choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the trienzyme extraction for the microbiological assay of folate in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced γ-glutamyl hydrolase activity likely contributes to high folate levels in Periyakulam-1 tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. agilent.com [agilent.com]
- 13. Studies on the enzymatic hydrolysis of polyglutamyl folates by chicken liver folyl poly-gamma-glutamyl carboxypeptidase. I. Intracellular localization, purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Folic Acid Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of folic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot common issues encountered during the derivatization process.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound in its native form is a non-volatile and thermally labile compound. Direct injection into a GC-MS system would lead to decomposition at the high temperatures of the injection port and column, preventing it from reaching the detector. Derivatization converts this compound into a more volatile and thermally stable derivative, allowing for successful chromatographic separation and mass spectrometric detection.
Q2: What is the most common derivatization technique for this compound for GC-MS?
A2: The most prevalent method for derivatizing this compound for GC-MS analysis is silylation. This process involves replacing the active hydrogen atoms in the hydroxyl and carboxyl functional groups of the this compound molecule with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) group. This chemical modification reduces the polarity and increases the volatility of the analyte.[1][2]
Q3: Which are the most common silylating reagents used for this compound?
A3: Commonly used silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2] These reagents are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate.[1] For increased stability of the derivatives, reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tBDMS derivatives, can also be used.
Q4: What are the critical parameters to control during the silylation of this compound?
A4: The efficiency of the silylation reaction is highly dependent on several factors:
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. The presence of water will preferentially react with the reagent, reducing the yield of the desired this compound derivative and potentially leading to incomplete derivatization.[3] It is crucial to use dry solvents and glassware, and to ensure the sample is completely dry before adding the derivatization reagent.
-
Reaction Temperature and Time: The kinetics of the silylation reaction are influenced by both temperature and time. Optimization of these parameters is critical to ensure complete derivatization without causing degradation of the analyte or derivative.
-
Reagent-to-Analyte Ratio: A sufficient excess of the silylating reagent is necessary to drive the reaction to completion.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and subsequent GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very low peak intensity for this compound derivative | 1. Incomplete derivatization: Insufficient reagent, reaction time, or temperature. 2. Presence of moisture: Silylating reagent reacted with water instead of this compound. 3. Derivative degradation: Derivatives can be unstable, especially TMS derivatives if not analyzed promptly. 4. Analyte loss during sample preparation: this compound may have been lost during extraction or drying steps. | 1. Optimize derivatization conditions: Increase the amount of silylating reagent, prolong the reaction time, or increase the temperature (e.g., 70-100°C). Perform a time-course and temperature optimization study. 2. Ensure anhydrous conditions: Thoroughly dry the sample extract under a stream of nitrogen or by lyophilization. Use freshly opened, high-purity anhydrous solvents and reagents. Store reagents under an inert atmosphere.[3] 3. Analyze samples promptly: Analyze the derivatized samples as soon as possible. If storage is necessary, keep them at a low temperature (e.g., -20°C) in tightly sealed vials. Consider using MTBSTFA for more stable tBDMS derivatives. 4. Validate sample preparation: Perform recovery experiments by spiking a known amount of this compound standard into a blank matrix and processing it alongside the samples. |
| Multiple peaks for the this compound derivative | 1. Incomplete derivatization: Formation of partially silylated derivatives. 2. Tautomerization: this compound can exist in different isomeric forms, which can each be derivatized. 3. Derivative instability: Degradation of the derivative in the injection port or on the column. | 1. Force the reaction to completion: Use a higher temperature, longer reaction time, or a catalyst (e.g., TMCS) to ensure all active sites are derivatized. 2. Use a two-step derivatization: A methoximation step prior to silylation can help to stabilize tautomeric forms of related compounds, which may be applicable here.[3] 3. Optimize GC-MS parameters: Lower the injection port temperature to the minimum required for efficient volatilization. Ensure the column is inert and properly installed. |
| Peak tailing | 1. Active sites in the GC system: Interaction of the derivatized analyte with active sites in the injection port liner, column, or connections. 2. Column overload: Injecting too much sample. 3. Poor chromatography: Inappropriate column phase or temperature program. | 1. Deactivate the system: Use a deactivated injection port liner. Perform column conditioning as recommended by the manufacturer. Silanize the glassware used for sample preparation. 2. Dilute the sample: Reduce the concentration of the derivatized sample before injection. 3. Optimize the method: Ensure the column stationary phase is appropriate for the analysis of silylated compounds (e.g., a non-polar phase). Optimize the oven temperature ramp rate. |
| Poor reproducibility | 1. Inconsistent derivatization: Variations in reaction time, temperature, or reagent addition between samples. 2. Sample matrix effects: Interference from other components in the sample matrix affecting the derivatization efficiency. 3. Instrumental variability: Fluctuations in GC-MS performance. | 1. Standardize the protocol: Use a heating block or oven for precise temperature control. Use a timer for consistent reaction times. Use a calibrated pipette for accurate reagent addition. Consider using an autosampler for automated derivatization. 2. Use an internal standard: Add a stable isotope-labeled this compound internal standard at the beginning of the sample preparation to correct for variations in derivatization and analysis. 3. Perform regular system maintenance: Check for leaks, clean the ion source, and calibrate the mass spectrometer regularly. |
Experimental Protocols
Protocol: Silylation of this compound using BSTFA with 1% TMCS
1. Sample Preparation:
-
Ensure the this compound standard or sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization. The presence of water will significantly hinder the derivatization efficiency.[3]
2. Derivatization Reaction:
-
To the dried sample in a reaction vial, add 50-100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the residue.
-
Add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). A reagent-to-analyte molar excess is recommended to drive the reaction to completion.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the reaction mixture at 70-90°C for 60-90 minutes. The optimal time and temperature should be determined empirically.
3. GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane, dichloromethane) prior to analysis.
Quantitative Data Summary
Direct quantitative comparisons of derivatization efficiency for this compound using different silylating reagents for GC-MS are not extensively reported in the literature. However, general characteristics of common silylating reagents can be summarized to guide reagent selection.
| Silylating Reagent | Abbreviation | Derivative Formed | Relative Reactivity | Derivative Stability | Byproducts | Notes |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | High | Moderate | Volatile | Commonly used, good for general purpose silylation. Often used with 1% TMCS as a catalyst. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Very High | Moderate | Highly Volatile | More volatile byproducts than BSTFA, which can be advantageous in preventing chromatographic interference. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (tBDMS) | Moderate | High | Volatile | Forms more stable derivatives that are less susceptible to hydrolysis. May require more forcing reaction conditions. |
Visualizations
Experimental Workflow
Caption: Figure 1. General Experimental Workflow for this compound Derivatization and GC-MS Analysis.
Troubleshooting Logic
Caption: Figure 2. Troubleshooting Logic for Poor this compound Derivatization Results.
References
Minimizing interference from other B vitamins in folic acid assays
Welcome to the technical support center for folic acid assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the accurate measurement of this compound, particularly in the presence of other B vitamins.
Frequently Asked Questions (FAQs)
Q1: Which other B vitamins are most likely to interfere with my this compound assay?
The most common B vitamins that can interfere with this compound assays are Vitamin B12 and Vitamin B6. The degree and mechanism of interference depend on the specific assay method being used. For instance, in microbiological assays, other B vitamins might support the growth of the test organism to some extent. In immunoassays, there can be cross-reactivity if the antibodies are not highly specific. For chromatographic methods like HPLC, co-elution with other B vitamins can be a challenge if the separation is not optimized.[1][2] Riboflavin (Vitamin B2) is also a known interferent, particularly in assays that use fluorescence detection, as it is naturally fluorescent.[3]
Q2: My this compound results are inconsistent when analyzing multivitamin supplements. What could be the cause?
Inconsistent results when analyzing complex matrices like multivitamin supplements are often due to interference from other components in the sample. High concentrations of other B vitamins can lead to competition in certain assay formats or co-elution in chromatographic methods.[4] Additionally, fillers and excipients in tablets can interfere with the assay.[4] Sample preparation is a critical step to mitigate these effects. Inadequate extraction of this compound from the tablet matrix or degradation of this compound during sample preparation can also lead to variability.[4] It is crucial to use a validated sample preparation protocol that ensures the complete release of this compound and removes interfering substances.
Q3: Can high doses of biotin (B1667282) affect my this compound assay?
While biotin (Vitamin B7) is a B vitamin, its interference in this compound assays is less commonly reported compared to B6 and B12. However, some immunoassays for folate may be susceptible to biotin interference, especially if the assay design incorporates a biotin-streptavidin system. It is advisable to review the specifications of your immunoassay kit for any warnings regarding biotin interference.
Q4: How can I be sure that my microbiological assay for this compound is specific?
Microbiological assays for this compound typically use Lactobacillus rhamnosus (ATCC 7469), which requires folate for growth.[1][5][6] The specificity of this assay is generally considered good for total folate activity. However, it's important to note that this method measures total folate, including various folate isomers, which might not be distinguished from synthetic this compound.[1] To ensure specificity, it is crucial to use a highly purified basal medium that contains all necessary nutrients except for folate. Validation of the method should include testing for the growth response of the microorganism to other B vitamins at concentrations expected in the samples to confirm they do not support growth and interfere with the results.
Troubleshooting Guides
Issue 1: Poor recovery of this compound in spiked samples.
Possible Cause 1: Incomplete extraction from the sample matrix.
-
Solution: this compound can be strongly bound to the sample matrix, especially in fortified foods and complex supplements.[4] Employ a robust extraction procedure. This may involve enzymatic treatment (e.g., with amylase and protease) to break down carbohydrates and proteins that can trap this compound.[6] For multivitamin tablets, ensure complete dissolution, which may require sonication and the use of alkaline solutions as this compound is more soluble at higher pH.[7]
Possible Cause 2: Degradation of this compound during sample preparation.
-
Solution: this compound is sensitive to light and oxidation.[4] Protect samples from light throughout the entire procedure. The addition of antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the extraction buffer can help prevent oxidative degradation.[8]
Possible Cause 3: Inefficient clean-up leading to matrix effects.
-
Solution: Complex sample matrices can suppress the analytical signal. Utilize a sample clean-up step to remove interfering substances. Immunoaffinity chromatography (IAC) is a highly effective method for selectively isolating this compound from complex mixtures.[9][10][11]
Issue 2: Co-elution of peaks in HPLC analysis.
Possible Cause 1: Inadequate chromatographic separation.
-
Solution: Optimize the HPLC method to improve the resolution between this compound and other B vitamins. This can be achieved by:
-
Adjusting the mobile phase composition: Modifying the ratio of organic solvent to aqueous buffer can significantly alter the retention times of different vitamins.[2][12]
-
Using an ion-pair reagent: For highly polar B vitamins, adding an ion-pair reagent like hexane (B92381) sulfonic acid to the mobile phase can enhance retention and improve peak shape.[7]
-
Changing the column: Different stationary phases (e.g., C18, phenyl) exhibit different selectivities. If co-elution persists, switching to a column with a different chemistry may be necessary.[13]
-
Possible Cause 2: Overloading the column.
-
Solution: Injecting a sample with a very high concentration of vitamins can lead to broad, overlapping peaks. Dilute the sample extract to a concentration that is within the linear range of the column and detector.
Issue 3: Inaccurate results in immunoassays.
Possible Cause 1: Cross-reactivity with other B vitamins.
-
Solution: This is a limitation of the antibody used in the assay.
-
Confirm specificity: Review the manufacturer's data sheet for information on cross-reactivity with other B vitamins.
-
Use a more specific method: If cross-reactivity is suspected and cannot be avoided, consider using a more specific method like LC-MS/MS for confirmation.
-
Sample clean-up: Employing immunoaffinity chromatography (IAC) prior to the immunoassay can remove cross-reacting compounds.[9][10]
-
Quantitative Data Summary
Table 1: Recovery Rates of this compound using Immunoaffinity Chromatography (IAC)
| Sample Type | This compound Spiked (µg) | Recovery Rate (%) | Reference |
| Buffer Mixtures | 0.1 - 5 | >85 | [9] |
| Infant Milk Formula | Not specified | Not specified | [10] |
| Adult Nutritional Drink | Not specified | Not specified | [10] |
| NIST 1849a SRM | Not specified | Not specified | [10] |
Table 2: Linearity and Limits of Detection for this compound in HPLC and LC-MS/MS Methods
| Method | Linear Range | Limit of Detection (LOD) | Reference |
| HPLC-UV | 20 ng to 500 ng per injection | 3 ng per injection | [9] |
| LC-MS/MS | 13.17 ng/mL to 3657 ng/mL | 13.17 ng/mL (LLOQ) | [14] |
| LC-MS/MS | 1–100 µg/L | 0.71 µg/L | [15] |
Experimental Protocols
Protocol 1: Sample Preparation of Multivitamin Tablets for HPLC Analysis
-
Sample Pulverization: Weigh and finely pulverize a representative number of multivitamin tablets.
-
Extraction: Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
-
Dissolution: Add a small volume of 1 M NaOH to dissolve the this compound completely, as it is more soluble in alkaline conditions.[7]
-
Sonication: Sonicate the mixture for approximately 15 minutes to ensure complete dissolution of all vitamins.
-
Dilution: Dilute to the final volume with a suitable diluent (e.g., a mixture of water and methanol).
-
Filtration: Filter the extract through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[4]
Protocol 2: Immunoaffinity Column (IAC) Clean-up for this compound
-
Sample Extraction: Extract this compound from the sample matrix as described in Protocol 1 or another suitable method.
-
Dilution: Dilute the sample extract with a phosphate-buffered saline (PBS) solution.
-
Column Application: Apply the diluted extract to the this compound immunoaffinity column at a controlled flow rate (typically 1-3 mL/min) to allow for efficient binding of this compound to the antibodies on the column support.[9]
-
Washing: Wash the column with PBS to remove unbound interfering compounds, including other B vitamins.[9]
-
Elution: Elute the bound this compound from the column using a small volume of an appropriate elution solvent (e.g., a methanol-phosphoric acid solution).[9]
-
Analysis: The purified eluate can then be directly injected into an HPLC or LC-MS/MS system for quantification.
Protocol 3: Microbiological Assay using Lactobacillus rhamnosus
-
Sample Preparation: Extract total folate from the sample using a tri-enzyme treatment (amylase, protease, and conjugase) to release bound folate.[5]
-
Preparation of Assay Tubes: Prepare a series of tubes containing a basal medium with all essential nutrients for Lactobacillus rhamnosus except for this compound.
-
Standard Curve: Add known concentrations of a this compound standard to a set of tubes to generate a standard curve.
-
Sample Addition: Add aliquots of the prepared sample extracts to another set of tubes.
-
Inoculation: Inoculate all tubes with a standardized culture of Lactobacillus rhamnosus.
-
Incubation: Incubate the tubes at a controlled temperature until sufficient bacterial growth has occurred.
-
Measurement: Measure the turbidity (bacterial growth) in each tube using a spectrophotometer.
-
Quantification: Determine the this compound concentration in the samples by comparing their turbidity to the standard curve.[5]
Visualizations
Caption: Workflow for this compound Analysis in Multivitamins.
Caption: Troubleshooting Logic for Inaccurate this compound Results.
References
- 1. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. apexinstrument.me [apexinstrument.me]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method of Analysis for Vitamin B1, B2, B3, B6 & B9 | RP-HPLC – ReeSach [reesach.com]
- 8. researchgate.net [researchgate.net]
- 9. eaglebio.com [eaglebio.com]
- 10. ygeia.cl [ygeia.cl]
- 11. food.r-biopharm.com [food.r-biopharm.com]
- 12. benthamopen.com [benthamopen.com]
- 13. youtube.com [youtube.com]
- 14. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
Technical Support Center: Optimizing Folate Quantification in Human Lymphocytes In Vitro
Welcome to the technical support center for the optimization of folate quantification in human lymphocytes in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying folate in human lymphocytes?
A1: The primary methods for folate quantification in lymphocytes are the microbiological assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The microbiological assay is a traditional method that measures the growth of folate-dependent bacteria.[4][5][6] HPLC offers separation of different folate vitamers, while LC-MS/MS provides high sensitivity and specificity for quantifying various folate forms.[7][8][9]
Q2: Why am I seeing high variability in my folate measurements between samples?
A2: High variability can stem from several factors:
-
Incomplete Cell Lysis: Inadequate disruption of lymphocyte cell membranes can lead to incomplete folate extraction.
-
Folate Instability: Folates, particularly reduced forms like 5-methyltetrahydrofolate (5-MTHF), are susceptible to oxidation.[10] The use of antioxidants like ascorbic acid during sample preparation is crucial.
-
Inconsistent Sample Handling: Variations in the timing and temperature during sample processing can affect folate stability.[10]
-
Interfering Substances: The presence of antibiotics or other substances in the culture medium can interfere with the microbiological assay.[6]
Q3: My folate recovery is low. What are the potential causes and solutions?
A3: Low folate recovery can be attributed to:
-
Inefficient Extraction: The chosen extraction method may not be optimal for releasing all folate forms from the lymphocyte matrix. A tri-enzyme treatment can help liberate folates.[3][11]
-
Degradation during Storage: Improper storage conditions (e.g., temperature, light exposure) can lead to folate degradation. Samples should be stored at -80°C.
-
Matrix Effects in LC-MS/MS: Components in the cell lysate can suppress or enhance the ionization of folate analytes, leading to inaccurate quantification.[7] Using a stable isotope-labeled internal standard can help correct for matrix effects.[12]
Q4: Can folic acid supplementation in culture media affect the measurement of endogenous lymphocyte folate?
A4: Yes. High levels of synthetic this compound in culture media can influence intracellular folate metabolism and may not accurately reflect the physiological folate status.[13][14] It is crucial to use folate-free media supplemented with specific concentrations of the desired folate form to study its direct effects.[14]
Troubleshooting Guides
Issue 1: Inconsistent Results with the Microbiological Assay
| Symptom | Possible Cause | Suggested Solution |
| No or poor bacterial growth in all tubes (including standards) | Inactive bacterial strain (e.g., Lactobacillus rhamnosus) | Use a fresh, viable culture of the microorganism. Ensure proper storage and handling of the bacterial stock.[4] |
| Incorrect assay medium preparation | Double-check the composition and pH of the assay medium. | |
| High background growth in blank tubes | Contamination of the medium or glassware | Use aseptic techniques throughout the procedure. Ensure all glassware and reagents are sterile.[5] |
| Non-linear standard curve | Errors in standard dilution | Prepare fresh this compound standards and perform serial dilutions carefully.[4] |
| Presence of interfering substances | If samples contain antibiotics, consider using a chloramphenicol-resistant bacterial strain or pre-treating samples with β-lactamase.[5][6] |
Issue 2: Poor Peak Resolution or Sensitivity in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks | Column degradation | Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if necessary. |
| Inappropriate mobile phase pH | Optimize the pH of the mobile phase to ensure proper ionization and retention of folate vitamers. A pH of 5.5 has been used successfully.[11] | |
| Low signal intensity | Insufficient sample concentration | Concentrate the sample extract before injection. Affinity chromatography can be used for sample clean-up and concentration.[15] |
| Detector settings not optimized | Adjust the wavelength for UV detection or the excitation/emission wavelengths for fluorescence detection to the specific folate vitamer of interest.[15] | |
| Co-elution of folate vitamers | Mobile phase gradient is not optimal | Adjust the gradient profile (e.g., slope, duration) to improve the separation of different folate forms. |
Issue 3: Inaccurate Quantification with LC-MS/MS
| Symptom | Possible Cause | Suggested Solution |
| Signal suppression or enhancement | Matrix effects from the lymphocyte lysate | Incorporate a stable isotope-labeled internal standard for each folate vitamer being quantified to normalize the signal.[7][12] |
| Inefficient sample clean-up | Use solid-phase extraction (SPE) to remove interfering matrix components before LC-MS/MS analysis.[8] | |
| Poor linearity of calibration curve | Inaccurate standard concentrations | Use certified reference materials for folate standards. Prepare fresh calibration curves for each batch of samples. |
| Analyte degradation in the ion source | Harsh ionization conditions | Optimize the ion source parameters (e.g., temperature, gas flow rates) to minimize in-source degradation of labile folate vitamers. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Lymphoblastoid Cell Line (LCL) Proliferation and DNA Damage [14][16]
| This compound Concentration (nM) | Doubling Time (hours) | Micronuclei (per 1000 binucleated cells) |
| 12 (Deficient) | Increased proliferation time | Highest incidence of genomic damage |
| 180 (Optimal) | Normal proliferation | Low incidence of genomic damage |
| 300 (Optimal) | Normal proliferation | Lowest incidence of genomic damage |
| 2300 (Routine Supplementation) | Normal proliferation | Low incidence of genomic damage |
| 10,000 (Supraphysiological) | No significant difference from optimal | Significant increase in genomic damage |
Table 2: Linearity and Limits of Quantification for Folate Metabolites by LC-MS/MS [7]
| Analyte | Linear Range (ng/mg protein) | Limit of Quantification (ng/mg protein) |
| Homocysteine (Hcy) | 0.341 - 71.053 | 0.341 |
| This compound (FA) | 0.004 - 0.526 | 0.004 |
| 5-Methyltetrahydrofolate (5-Me-THF) | 0.003 - 0.526 | 0.003 |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Lymphocytes
-
Blood Collection: Obtain whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).[17]
-
Density Gradient Centrifugation: Carefully layer the whole blood onto a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.[17][18]
-
Centrifugation: Centrifuge at 500 x g for 45 minutes at room temperature with the brake off.[17][19]
-
PBMC Isolation: After centrifugation, a distinct layer of peripheral blood mononuclear cells (PBMCs), which includes lymphocytes, will be visible. Carefully aspirate this layer.[17]
-
Washing: Wash the isolated PBMCs with phosphate-buffered saline (PBS) by centrifuging at 500 x g for 5 minutes. Repeat the wash step.[19]
-
Cell Culture: Resuspend the PBMC pellet in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and a mitogen like phytohemagglutinin (PHA) to stimulate lymphocyte proliferation.[17]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[17]
Protocol 2: Folate Extraction from Lymphocytes
-
Cell Harvesting: After culture, harvest the lymphocytes by centrifugation.
-
Washing: Wash the cell pellet with PBS to remove any remaining culture medium.
-
Lysis and Extraction: Resuspend the cell pellet in an extraction buffer containing an antioxidant (e.g., 1% ascorbic acid) to prevent folate degradation.[10]
-
Cell Disruption: Lyse the cells by sonication or by using a lysis buffer.
-
Enzymatic Treatment (Optional): For total folate measurement, treat the lysate with a tri-enzyme solution (α-amylase, protease, and hog kidney conjugase) to release folates from food matrices and deconjugate polyglutamates to monoglutamates.[3][11]
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted folates for analysis.
Protocol 3: Microbiological Assay for Folate Quantification
-
Preparation of Standards: Prepare a series of this compound standards with known concentrations.[4]
-
Sample Preparation: Dilute the lymphocyte extracts to fall within the range of the standard curve.
-
Assay Setup: In a 96-well microtiter plate, add the standards, samples, and a blank control in duplicate.[5][6]
-
Addition of Medium and Inoculum: Add the folate-free assay medium and an inoculum of a folate-dependent bacterium (e.g., Lactobacillus rhamnosus) to each well.[4][5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the turbidity (bacterial growth) at 620 nm using a microplate reader.
-
Quantification: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use the standard curve to determine the folate concentration in the samples.
Visualizations
Caption: Experimental workflow for folate quantification in lymphocytes.
Caption: Simplified overview of one-carbon metabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Assay of this compound or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]
- 5. Microbiological assay on microtitre plates of folate in serum and red cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput method for the quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid LC-MS/MS method for the simultaneous quantification of 10 key folate cycle intermediates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High Dietary this compound Intake Is Associated with Genomic Instability in Peripheral Lymphocytes of Healthy Adults [mdpi.com]
- 14. Excessive this compound Mimics Folate Deficiency in Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 17. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to a Novel HPLC Method for Folic acid Analysis
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of folic acid against established alternatives. The information is intended for researchers, scientists, and drug development professionals seeking a robust and efficient analytical solution. All data is presented in accordance with International Council for Harmonisation (ICH) guidelines.
Performance Comparison of HPLC Methods
The following table summarizes the key performance characteristics of the new HPLC method in comparison to three previously validated methods.
| Parameter | New Validated Method | Method A[1] | Method B[2] | Method C[3] |
| Column | C18 (150 mm x 4.6 mm, 3.5 µm) | Inertsil C8 (250 x 4.6 mm, 5 µm) | Jasco Crestpak C-18 T-5 (250 mm x 4.6 mm, 5 µm) | C18 (150 mmx4. 6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (15:85, v/v) | Methanol:Phosphate Buffer (pH 6.4) (12:88, v/v) | Methanol:Water (60%:40%) | Methanol:Acetate Buffer (pH 5.2) (50:50 v:v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 282 nm | 280 nm | 280 nm | 240 nm |
| Retention Time | ~2.5 min | Not Specified | Not Specified | ~1.8 minutes |
| Linearity (r²) | ≥ 0.999 | Not Specified | 0.9997 | 0.9999 |
| Accuracy (% Recovery) | 99.5 - 101.2% | Not Specified | 98.33 - 103.47% | 99 - 101% |
| Precision (%RSD) | < 1.5% | Not Specified | < 2.035% (Intraday) | < 2% |
| LOD (µg/mL) | 0.05 | Not Specified | 0.362 | Not Specified |
| LOQ (µg/mL) | 0.15 | Not Specified | 0.996 | Not Specified |
Experimental Protocol for the New Validated HPLC Method
This section details the methodology for the new HPLC method for this compound analysis.
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.
Chemicals and Reagents
This compound reference standard was of pharmacopeial grade. Acetonitrile (HPLC grade), potassium dihydrogen phosphate, and ortho-phosphoric acid were of analytical grade. High-purity water was used throughout the analysis.
Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Phosphate Buffer (pH 3.0, adjusted with ortho-phosphoric acid) in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 282 nm
-
Injection Volume: 10 µL
Preparation of Standard Solutions
A stock solution of this compound (100 µg/mL) was prepared by dissolving the reference standard in the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 20 µg/mL.
Sample Preparation
For tablet analysis, a quantity of powdered tablets equivalent to 10 mg of this compound was accurately weighed and transferred to a 100 mL volumetric flask. The mobile phase was added, and the flask was sonicated for 15 minutes. The solution was then diluted to volume with the mobile phase and filtered through a 0.45 µm nylon filter.
Method Validation
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was confirmed by analyzing a placebo solution, which showed no interfering peaks at the retention time of this compound.
-
Linearity: The linearity was established over a concentration range of 1-20 µg/mL, with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be between 99.5% and 101.2%.
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (%RSD) for both peak area and retention time was less than 1.5%.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.05 µg/mL and 0.15 µg/mL, respectively, based on the signal-to-noise ratio.
Workflow for this compound Analysis by HPLC
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: Workflow of the HPLC method for this compound analysis.
References
A Researcher's Guide to Folic Acid Measurement: An Inter-laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate measurement of folic acid is paramount. This guide provides an objective comparison of common methodologies, supported by experimental data, to aid in the selection of the most appropriate assay for your needs.
Folate, a crucial B vitamin, plays a vital role in numerous metabolic processes, including DNA synthesis and repair. Its accurate quantification in biological matrices is essential for nutritional assessment, disease diagnosis, and monitoring therapeutic interventions. However, significant variability has been observed in folate measurements across different laboratories and methodologies, underscoring the need for a thorough understanding of the available analytical techniques.[1] This guide delves into the three primary methods for this compound measurement: the microbiological assay, protein-binding assays, and chromatographic techniques, presenting their principles, performance characteristics, and experimental workflows.
Performance Characteristics of this compound Measurement Methods
The choice of a this compound assay depends on a variety of factors, including the required specificity, sensitivity, throughput, and cost. The following table summarizes the key performance characteristics of the major analytical methods, compiled from various inter-laboratory comparison studies.
| Parameter | Microbiological Assay (MA) | Protein-Binding Assays (PBA) / Immunoassays | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the growth of folate-dependent bacteria (Lactobacillus rhamnosus), which is proportional to the folate concentration.[1] | Competitive binding between labeled this compound and sample folate for a limited amount of folate-binding protein. | Separation of folate forms by liquid chromatography followed by detection and quantification using mass spectrometry.[2][3] |
| Specificity | Measures total biologically active folates.[1] | Specificity can vary between kits, with some showing cross-reactivity with different folate forms.[4][5] | High specificity, allowing for the quantification of individual folate vitamers.[1][6] |
| Accuracy | Considered accurate and is the basis for many established reference ranges.[1][7] | Accuracy can be questionable due to differences in the binding affinity of various folate forms.[1] | High accuracy and precision, especially with the use of isotopically labeled internal standards.[6][8] |
| Precision (CV%) | Generally good, but can be influenced by laboratory-specific conditions. | Typically good (~5% CV), though some automated assays show higher imprecision at low concentrations.[1][9][10] | Good precision, with median imprecision for 5-methylTHF ranging from 1.7% to 11% in an international round-robin study.[6] |
| Linearity | Good linearity over a defined concentration range. | Some automated methods have shown higher systematic errors in linearity studies.[9][10] | Excellent linearity over a wide concentration range.[11][12] |
| Throughput | Low throughput due to the long incubation period. | High throughput, suitable for routine clinical analysis.[13] | High throughput is achievable with modern UPLC systems and short run times.[12][14] |
| Cost | Relatively inexpensive instrumentation.[1] | Can be cost-effective for large sample numbers due to automation. | High initial instrument cost and requires skilled personnel.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the comparability of results between laboratories. Below are generalized methodologies for the key this compound measurement techniques.
Microbiological Assay (MA)
The microbiological assay, often considered a "gold standard," relies on the principle that the growth of Lactobacillus rhamnosus is directly proportional to the amount of folate present in the sample.
Key Experimental Steps:
-
Sample Preparation: Serum or whole blood samples are treated to release folate from binding proteins and deconjugate polyglutamate forms to monoglutamates using enzymes like conjugase.
-
Assay Setup: A series of tubes are prepared containing a basal medium devoid of folate, to which standards with known this compound concentrations and the prepared samples are added.
-
Inoculation and Incubation: Each tube is inoculated with a standardized culture of Lactobacillus rhamnosus. The tubes are then incubated at 37°C for 18-24 hours.[1]
-
Measurement: The bacterial growth is quantified by measuring the turbidity of the culture using a spectrophotometer.
-
Quantification: A standard curve is generated by plotting the turbidity against the known this compound concentrations of the standards. The folate concentration in the samples is then determined by interpolating their turbidity values on the standard curve.
Protein-Binding Assays (PBA) / Immunoassays
These assays are widely used in clinical laboratories due to their ease of use and automation. The most common format is the competitive binding immunoassay.
Key Experimental Steps:
-
Sample Pre-treatment: Folate is released from endogenous binding proteins, often by treatment with a releasing agent.
-
Competitive Binding: The treated sample is incubated with a known amount of labeled this compound (e.g., enzyme-labeled or radio-labeled) and a limited amount of a specific folate-binding protein (e.g., from milk or porcine). The folate in the sample competes with the labeled this compound for binding to the protein.
-
Separation: The protein-bound and free labeled this compound are separated.
-
Detection: The amount of labeled this compound bound to the protein is measured. The signal is inversely proportional to the concentration of folate in the sample.
-
Quantification: The folate concentration is calculated based on a standard curve generated with known concentrations of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest specificity and allows for the simultaneous measurement of different folate vitamers.
Key Experimental Steps:
-
Sample Preparation: This often involves protein precipitation to remove larger molecules, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[14] The addition of antioxidants like ascorbic acid or 2-mercaptoethanol (B42355) is crucial to prevent the degradation of labile folate forms.[11]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Different folate vitamers are separated on a column (e.g., C18) based on their physicochemical properties.[3][12]
-
Ionization: The separated compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The mass spectrometer selects and fragments the parent ions of the specific folate vitamers of interest.
-
Detection and Quantification: The resulting fragment ions are detected and quantified. The concentration of each folate vitamer is determined by comparing its signal to that of a corresponding isotopically labeled internal standard.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the microbiological assay and a typical LC-MS/MS method.
Conclusion
The measurement of this compound is complicated by the existence of multiple analytical methods that often yield disparate results. The microbiological assay, while having low throughput, remains a valuable reference method due to its ability to measure total bioactive folate. Protein-binding assays offer a high-throughput, automated solution for clinical settings, but their accuracy can be a concern. For research and drug development, where the specific quantification of individual folate vitamers is often required, LC-MS/MS stands out as the most specific and accurate method, despite its higher cost and complexity.
The harmonization of this compound measurement methods is an ongoing effort. By understanding the principles, performance characteristics, and workflows of each technique, researchers can make informed decisions to select the most suitable assay for their studies, contributing to more reliable and comparable data across the scientific community.
References
- 1. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analyzed by LCMS - AppNote [mtc-usa.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 6. [PDF] Two International Round-Robin Studies Showed Good Comparability of 5-Methyltetrahydrofolate but Poor Comparability of this compound Measured in Serum by Different High-Performance Liquid Chromatography-Tandem Mass Spectrometry Methods. | Semantic Scholar [semanticscholar.org]
- 7. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of five automated serum and whole blood folate assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation of this compound and 5-methyltetrahydrothis compound in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Microbiological and Chromatographic Folate Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of microbiological and chromatographic assays for the determination of folate. It offers an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
The accurate quantification of folates, a group of B vitamins essential for various metabolic processes, is critical in nutrition, clinical diagnostics, and drug development. The two most common analytical approaches for measuring folate concentrations are the traditional microbiological assay (MA) and modern chromatographic techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The microbiological assay, considered the "gold standard" for many years, relies on the growth of folate-dependent bacteria.[1] In contrast, chromatographic methods offer a more direct and specific measurement of individual folate vitamers.[2] This guide delves into the methodologies of both assays, presents a comparative analysis of their performance, and provides data to support informed decision-making.
Experimental Protocols
Microbiological Assay (MA)
The microbiological assay measures the total biologically active folates in a sample. The principle lies in the observation that the growth of certain microorganisms, such as Lactobacillus rhamnosus (formerly Lactobacillus casei), is directly proportional to the amount of folate present in the growth medium.[3][4]
Sample Preparation (Tri-enzyme Extraction): [3][5]
-
Homogenization: The sample is homogenized in a phosphate (B84403) buffer.
-
Heat Extraction: The homogenate is heated to extract folates.
-
Enzymatic Digestion: A tri-enzyme treatment is employed:
-
Inactivation and Centrifugation: The enzymes are inactivated by heat, and the sample is centrifuged to remove solid debris.[6]
-
Dilution: The sample extract is diluted and added to a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized culture of Lactobacillus rhamnosus.
-
Incubation: The plate is incubated at 37°C for 24-48 hours.
-
Turbidity Measurement: The growth of the bacteria is measured as turbidity using a microplate reader at a specific wavelength (e.g., 610 nm).
-
Quantification: The folate concentration in the sample is determined by comparing its turbidity to a standard curve generated with known concentrations of folic acid or 5-methyltetrahydrofolate (5-methylTHF).[9]
Chromatographic Assay (HPLC/LC-MS/MS)
Chromatographic assays separate and quantify individual folate vitamers with high specificity.[2] HPLC coupled with various detectors (UV, fluorescence, or mass spectrometry) is the most common approach.
-
Extraction: Similar to the microbiological assay, a tri-enzyme extraction is typically performed to release and deconjugate folates.
-
Purification and Concentration: The extract is purified to remove interfering substances. This is often achieved using:
-
Injection: A small volume of the purified extract is injected into the HPLC system.
-
Separation: The folates are separated on a reversed-phase column (e.g., C18) using a gradient mobile phase, typically consisting of a buffer and an organic solvent like acetonitrile.[5][10]
-
Detection:
-
UV Detection: this compound can be detected at around 290 nm.[7]
-
Fluorescence Detection: Reduced folates like 5-methylTHF are naturally fluorescent and can be detected with high sensitivity.[7][10]
-
Mass Spectrometry (MS/MS): This provides the highest specificity and allows for the identification and quantification of multiple folate vitamers in a single run.[11]
-
-
Quantification: The concentration of each folate vitamer is determined by comparing the peak area to that of a corresponding standard.
Performance Comparison
The choice between microbiological and chromatographic assays depends on the specific research question, the required level of specificity, and the available resources.
| Parameter | Microbiological Assay (MA) | Chromatographic Assay (HPLC/LC-MS/MS) |
| Specificity | Measures total biologically active folates. Responds to most folate vitamers but may not differentiate between them.[12][13] | Highly specific for individual folate vitamers.[2][12] Can distinguish between this compound, 5-methylTHF, and other forms.[7] |
| Sensitivity | Generally sensitive, with a limit of quantitation around 0.8 µ g/100g for total folates.[3] | Highly sensitive, especially with fluorescence or MS/MS detection. HPLC can be the most sensitive for this compound.[12][13] |
| Accuracy & Correlation | Considered the "gold standard" for total folate, but results can be influenced by non-folate compounds that promote or inhibit bacterial growth.[1][14] High correlation with HPLC has been reported (r² = 0.986 in one study), but absolute values may differ.[5] | Generally provides high accuracy for specific vitamers. Results can vary between laboratories due to differences in extraction and clean-up methods.[15] |
| Precision (CV%) | Good intra- and inter-assay precision can be achieved (CV% < 5%).[16] | Excellent precision is attainable. Intra- and inter-assay CVs for this compound and 5-methylTHF have been reported to be between 2.0% and 7.3%.[5] |
| Throughput | High-throughput is possible with the use of 96-well plates.[16] | Can be automated, but sample preparation can be time-consuming. |
| Cost & Complexity | Relatively low cost and requires standard microbiology laboratory equipment.[4] However, maintaining a viable bacterial culture can be laborious.[1] | Higher initial instrument cost and requires more specialized expertise.[4] |
Quantitative Data Summary
Several studies have compared the folate values obtained by both methods. The results can vary depending on the food matrix and the specific protocols used.
| Study Finding | Reference |
| HPLC values were, on average, 17% higher than those from the microbiological assay in fortified foods.[5] | [5] |
| HPLC results can be 30-40% lower than microbiological results.[12] | [12] |
| Good agreement between LC-MS/MS and microbiological assay for whole blood folate when 5-methylTHF is used as the calibrator for the MA.[9] | [9] |
| For some foods, 5-methylTHF values were in excellent agreement (±6%) between two labs using different HPLC sample preparation techniques. However, for other foods, differences were evident.[15] | [15] |
The discrepancies in results can be attributed to several factors, including the inability of the microbiological assay to distinguish between different folate vitamers, which may have varying biological activity, and the potential for incomplete recovery or degradation of certain vitamers during the more extensive sample preparation for chromatography.[11]
Mandatory Visualizations
Caption: Workflow of the Microbiological Folate Assay.
Caption: Workflow of the Chromatographic Folate Assay.
Conclusion
Both microbiological and chromatographic assays are valuable tools for folate analysis, each with its own set of advantages and limitations. The microbiological assay provides a measure of total biologically available folate and is well-suited for high-throughput screening and nutritional studies where an overall folate status is of interest.[1][4] Chromatographic methods, particularly LC-MS/MS, offer unparalleled specificity and are the methods of choice for identifying and quantifying individual folate vitamers, which is crucial for metabolic research, clinical diagnostics of specific folate deficiencies, and the analysis of fortified foods.[4][11]
The cross-validation of these methods reveals that while they can be highly correlated, direct comparison of absolute values should be done with caution due to the fundamental differences in what they measure. Researchers should carefully consider their analytical needs and the information presented in this guide to select the most appropriate assay for their studies.
References
- 1. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic assays for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medallionlabs.com [medallionlabs.com]
- 4. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. bevital.no [bevital.no]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 13. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ars.usda.gov [ars.usda.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Uptake Efficiency of Synthetic Folic Acid Versus Natural Folates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and efficiency of synthetic folic acid and natural folates. The information presented is supported by experimental data to aid in research, experimental design, and drug development.
Executive Summary
Folate, an essential B vitamin, is critical for numerous physiological processes, including DNA synthesis, repair, and methylation. It exists in various forms, broadly categorized as natural folates (found in foods, with 5-methyltetrahydrofolate (5-MTHF) being the most biologically active form) and synthetic this compound (used in supplements and fortified foods). While both forms are vital for preventing folate deficiency, their efficiency at the cellular level differs significantly due to distinct transport mechanisms and metabolic pathways. This guide delves into these differences, presenting quantitative data on their uptake kinetics and detailed experimental protocols for their assessment.
Cellular Transport Mechanisms: A Tripartite System
The cellular uptake of folates is primarily mediated by three distinct transport systems:
-
Reduced Folate Carrier (RFC): This is the major transport system for folates in most mammalian cells and tissues. It is an anion exchanger that functions optimally at a neutral pH (7.4). RFC has a higher affinity for reduced folates, such as 5-MTHF, compared to the oxidized synthetic this compound.
-
Proton-Coupled Folate Transporter (PCFT): PCFT is the primary transporter for folate absorption in the acidic environment of the proximal small intestine. It is a proton symporter that functions optimally at an acidic pH (around 5.5). PCFT transports both this compound and reduced folates.
-
Folate Receptors (FRα and FRβ): These are high-affinity receptors that bind folate and transport it into the cell via endocytosis. Folate receptors, particularly FRα, have a very high affinity for this compound, even higher than for the natural 5-MTHF.
Quantitative Comparison of Uptake Efficiency
The efficiency of cellular uptake for this compound and natural folates varies depending on the transport mechanism. The following tables summarize key quantitative data from experimental studies.
| Folate Form | Transporter/Receptor | Cell Type/System | Kinetic Parameter (K_m) / Affinity (IC_50) | Reference(s) |
| This compound | PCFT | Goat brush-border membrane vesicles | 62.9 µM | [1] |
| Folate Receptor α | - | 0.53 nM | [2] | |
| Folate Receptor β | - | 0.81 nM | [2] | |
| 5-Methyl-THF | PCFT | Goat brush-border membrane vesicles | 50.9 µM | [1] |
| Folate Receptor α | - | 2.1 nM | [2] | |
| Folate Receptor β | - | 5.4 nM | [2] | |
| Folinic Acid | Folate Receptor α | - | 2,300 nM | [2] |
| Folate Receptor β | - | 1,200 nM | [2] |
Table 1: Comparison of Michaelis-Menten constants (K_m) and half-maximal inhibitory concentrations (IC_50) for the uptake of this compound and natural folates. A lower K_m or IC_50 value indicates a higher affinity of the transporter/receptor for the substrate.
| Study Synopsis | Cell Line | Experimental Condition | Finding | Reference(s) |
| Investigation of the effect of this compound on the uptake of the dominant circulatory folate, 5-methyltetrahydrofolate (5-MTHF). | HUVEC | Acute (10 min) and long-term (3 passages) exposure to this compound. | Acute exposure to 20 nM this compound reduced 5-MTHF uptake by 57%. Long-term exposure reduced uptake by 41%. | [3] |
| Comparison of the transport of this compound and 5-MTHF across Caco-2 cell monolayers. | Caco-2 | 2-hour incubation with 1 µM folate solutions (pH 7). | The apparent permeability of this compound was slightly higher than that of 5-MTHF. |
Table 2: Summary of comparative cellular uptake studies.
Signaling Pathways and Intracellular Metabolism
The intracellular fate of synthetic this compound differs significantly from that of natural folates.
Caption: Cellular uptake and metabolic pathways of this compound versus natural folates.
Synthetic this compound must undergo reduction by the enzyme dihydrofolate reductase (DHFR) to become metabolically active tetrahydrofolate (THF).[4] In contrast, natural folates like 5-MTHF can directly enter the folate metabolic cycle.[4] This enzymatic conversion step for this compound can be a rate-limiting factor, especially in individuals with common genetic polymorphisms in the MTHFR gene.
Experimental Protocols
In Vitro Folate Uptake Assay Using Caco-2 Cells
This protocol is adapted from methodologies used to study intestinal folate absorption.
Objective: To quantify and compare the cellular uptake of radiolabeled this compound and natural folates in a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Krebs-Ringer buffer (pH adjusted to 5.5 for PCFT-mediated uptake or 7.4 for RFC-mediated uptake)
-
Radiolabeled folates (e.g., [³H]-folic acid, [¹⁴C]-5-methyltetrahydrofolate)
-
Unlabeled this compound and natural folates
-
Scintillation cocktail and liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density (e.g., 2 x 10⁵ cells/well) and allow them to differentiate for 18-21 days, with media changes every 2-3 days. Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Uptake Experiment: a. Wash the cell monolayers with pre-warmed Krebs-Ringer buffer at the desired pH. b. Pre-incubate the cells in the buffer for 20-30 minutes at 37°C. c. Initiate the uptake by adding the Krebs-Ringer buffer containing the radiolabeled folate at the desired concentration to the apical chamber. For competition assays, include a surplus of unlabeled folate. d. Incubate for a predetermined time course (e.g., 5, 15, 30, 60 minutes) at 37°C. e. Terminate the uptake by rapidly washing the monolayers three times with ice-cold Krebs-Ringer buffer.
-
Cell Lysis and Quantification: a. Lyse the cells by adding cell lysis buffer to the apical chamber and incubating for 1 hour at room temperature. b. Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. c. Determine the protein concentration of the cell lysate using a protein assay kit.
-
Data Analysis: Express the folate uptake as pmol or nmol of folate per mg of cell protein. Calculate kinetic parameters (K_m and V_max) by performing uptake assays with varying concentrations of the folate substrate and fitting the data to the Michaelis-Menten equation.
Caption: General workflow for an in vitro folate uptake assay.
Quantification of Intracellular Folates by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify different folate forms within cells.
Materials:
-
Cell pellet
-
Extraction buffer (e.g., HEPES or phosphate (B84403) buffer containing ascorbic acid and dithiothreitol (B142953) as antioxidants)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
HPLC system with a C18 reverse-phase column and UV or fluorescence detector
-
Mobile phase (e.g., a gradient of phosphate buffer and acetonitrile)
-
Folate standards (this compound, 5-MTHF, etc.)
Procedure:
-
Sample Preparation: a. Harvest cells and wash with PBS to remove extracellular folates. b. Resuspend the cell pellet in ice-cold extraction buffer. c. Lyse the cells by sonication or freeze-thawing. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Solid-Phase Extraction (Optional): For complex samples, pass the supernatant through an SPE cartridge to remove interfering substances and concentrate the folates.
-
HPLC Analysis: a. Inject the prepared sample onto the HPLC system. b. Elute the folates using a suitable mobile phase gradient. c. Detect the different folate forms based on their retention times and response to the UV or fluorescence detector.
-
Quantification: Create a standard curve using known concentrations of folate standards. Quantify the amount of each folate form in the sample by comparing its peak area to the standard curve.
Conclusion
The cellular uptake of synthetic this compound and natural folates is a complex process involving multiple transport systems with distinct affinities and operating conditions. While synthetic this compound exhibits very high affinity for folate receptors, natural folates like 5-MTHF are generally preferred substrates for the ubiquitously expressed Reduced Folate Carrier. Furthermore, the direct entry of 5-MTHF into the metabolic cycle, bypassing the DHFR reduction step required for this compound, suggests a potential metabolic advantage. For researchers and drug development professionals, understanding these differences is paramount for designing experiments, interpreting data, and developing novel therapeutic strategies that leverage folate transport pathways for targeted delivery. The choice of folate form in experimental settings and for supplementation should be carefully considered based on the specific research question and the cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Bioavailability of Different Folate Forms
For Researchers, Scientists, and Drug Development Professionals
Folate, an essential B-vitamin, plays a critical role in numerous physiological processes, including DNA synthesis, repair, and methylation. Its deficiency is implicated in a range of health issues, from neural tube defects to cardiovascular disease. Supplementation and food fortification programs predominantly use the synthetic form, folic acid. However, naturally occurring folates in food and other supplemental forms, such as 5-methyltetrahydrofolate (5-MTHF) and folinic acid, are also available. Understanding the in vivo bioavailability of these different forms is paramount for researchers, scientists, and drug development professionals to optimize therapeutic strategies and public health initiatives. This guide provides an objective comparison of the bioavailability of various folate forms, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pharmacokinetic Parameters
The bioavailability of different folate forms can be quantitatively assessed by examining key pharmacokinetic parameters following oral administration. These parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time as measured by the area under the plasma concentration-time curve (AUC). The following table summarizes data from various in vivo human studies, offering a comparative overview of the bioavailability of this compound, 5-methyltetrahydrofolate (5-MTHF), and folinic acid.
| Folate Form | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Study Population | Reference |
| This compound | 1.1 mg | 59.7 ± 18.4 | 1.2 ± 0.4 | 147.6 ± 52.8 | Healthy Women | [1] |
| 5 mg | 273.3 ± 56.3 | 1.8 ± 0.4 | 997.5 ± 271.9 | Healthy Women | [1] | |
| 5 mg | 14.1 ± 9.4 (for 6[S] 5-MTHF) | - | - | Cardiovascular Patients | [2] | |
| 5-Methyltetrahydrofolate (5-MTHF) | 500 µg | 31.8 ± 3.9 nmol/L | 0.5 - 3 | Not significantly different from this compound | Healthy Men | [3] |
| 5 mg | 129 ± 42.4 (for 6[S] 5-MTHF) | - | - | Cardiovascular Patients | [2] | |
| 416 µg | - | - | 2.29-fold higher for plasma (6S)-5-MTHF vs this compound | Women with reduced MTHFR activity | ||
| Folinic Acid (Leucovorin) | 15 mg (oral) | - | 1 - 2 | Saturation of absorption and metabolism observed | Lymphoma Patients | [4] |
| 25 mg (oral) | Lower than i.v. | Rapid | Similar total (-)-folates AUC to i.v. | Healthy Subjects | [5] | |
| 500 mg/m²/day (i.v. infusion) | 3.25 µM (steady state) | - | - | Cancer Patients | [6] |
Note: Direct comparison between studies should be made with caution due to variations in dosage, study design, analytical methods, and patient populations. Some studies report concentrations of the active metabolite (5-MTHF) after administration of the parent compound.
Experimental Protocols
The assessment of folate bioavailability in vivo relies on well-defined experimental protocols. The following outlines a generalized methodology synthesized from various human clinical trials.
Subject Selection and Preparation
-
Inclusion Criteria: Healthy adult volunteers are typically recruited. Specific studies may target populations with certain genetic variations (e.g., MTHFR polymorphism) or health conditions.
-
Exclusion Criteria: Individuals with gastrointestinal disorders, malabsorption syndromes, or those taking medications known to interfere with folate metabolism are usually excluded.
-
Folate Saturation: To ensure that the measured increase in plasma folate is a direct result of the administered dose, subjects often undergo a "saturation" period. This involves daily supplementation with a standard dose of this compound for a defined period (e.g., 14 days) before the study begins.[7]
-
Fasting: Subjects are typically required to fast overnight (e.g., 6-10 hours) before the administration of the folate supplement to minimize food-folate interactions.[1]
Study Design
-
Cross-over Design: A common and robust design is the randomized, double-blind, cross-over study.[3][7] In this design, each subject receives each of the different folate forms (and a placebo) in a random order, with a washout period between each treatment to allow for the elimination of the previous dose. This design minimizes inter-individual variability.
-
Single-Dose Studies: Many studies employ a single-dose design where pharmacokinetic parameters are measured after the administration of a single oral dose of the folate form.[1]
-
Longer-term Intervention Studies: Some studies assess the effects of continuous supplementation over several weeks to evaluate changes in steady-state folate concentrations in plasma and red blood cells.[8]
Dosing and Administration
-
Dosage: Doses can range from physiological amounts (e.g., 400-500 µg) to pharmacological doses (e.g., 5 mg or higher).[1][2][3]
-
Administration: The folate supplement is administered orally as a capsule or tablet with a standardized volume of water.
Sample Collection and Analysis
-
Blood Sampling: Venous blood samples are collected at multiple time points before and after the administration of the folate dose. A typical schedule might include a baseline sample (0 hours) and samples at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours post-dose.[1][3]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Methods: Plasma folate concentrations are typically measured using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or fluorescence detection.[7] Microbiological assays are also used, particularly in longer-term studies to assess total folate status.[9]
Visualizing the Process: Experimental Workflow and Metabolic Pathways
To better understand the experimental process and the metabolic fate of different folate forms, the following diagrams are provided.
Caption: A typical experimental workflow for an in vivo folate bioavailability study.
Caption: A simplified diagram of folate metabolism and absorption pathways.
Discussion and Conclusion
The in vivo bioavailability of folate is a complex process influenced by the chemical form of the vitamin, the food matrix, and individual metabolic differences.[10]
This compound , the synthetic form, is a monoglutamate and is generally considered to have high bioavailability, especially when consumed as a supplement on an empty stomach. However, it must be reduced and methylated in the body to the active form, 5-MTHF.[11] This conversion is dependent on the enzyme dihydrofolate reductase (DHFR), and there is evidence that high intakes of this compound can lead to the presence of unmetabolized this compound in the circulation, the long-term consequences of which are not fully understood.
5-Methyltetrahydrofolate (5-MTHF) is the predominant form of folate found in food and is the primary circulating form of folate in the body.[11] As it is already in its active form, it does not require reduction by DHFR. Several studies suggest that 5-MTHF is at least as, and in some cases more, bioavailable than this compound.[2][12] This may be particularly advantageous for individuals with polymorphisms in the MTHFR gene, which can impair the conversion of other folate forms to 5-MTHF.
Folinic acid (5-formyltetrahydrofolate) is another metabolically active form of folate. It can be converted to 5,10-methenyl-THF and subsequently enter the folate cycle. It is often used in clinical settings to counteract the effects of antifolate drugs like methotrexate (B535133). Its oral bioavailability is dose-dependent and can be affected by first-pass metabolism in the intestine and liver.[5][13]
References
- 1. jptcp.com [jptcp.com]
- 2. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and this compound in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and this compound are equivalent in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of folinic acid and 5-methyltetrahydrofolic metabolite after repeated oral administration of calcium folinate following methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of (-)-folinic acid after oral and intravenous administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of diastereoisomers of (6R,S)-folinic acid (leucovorin) in humans during constant high-dose intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate bioavailability from foods rich in folates assessed in a short term human study using stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of (6S)-5-methyltetrahydrothis compound v. This compound as the reference folate in longer-term human dietary intervention studies assessing the relative bioavailability of natural food folates: comparative changes in folate status following a 16-week placebo-controlled study in healthy adults | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Folate bioavailability: implications for establishing dietary recommendations and optimizing status1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Folate Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and this compound in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established mouse models used to study folic acid-related neural tube defects (NTDs). We offer a comprehensive overview of folate-responsive and folate-resistant models, including supporting experimental data, detailed protocols for key validation experiments, and visualizations of implicated signaling pathways and experimental workflows.
Comparison of Validated Mouse Models for this compound-Related NTDs
The selection of an appropriate mouse model is critical for investigating the mechanisms of NTDs and for the preclinical evaluation of preventative therapies. Below is a summary of commonly used models, categorized by their responsiveness to this compound supplementation.
| Mouse Model | Gene/Locus | Phenotype | This compound Response | Key Signaling Pathways Implicated | Alternative Effective Agents |
| Folate-Responsive Models | |||||
| Crooked tail (Cd) | Lrp6 | Exencephaly, spina bifida | Responsive[1] | Wnt, Planar Cell Polarity (PCP)[2] | Not applicable |
| Splotch (Sp) | Pax3 | Exencephaly, spina bifida, pigmentation defects | Responsive[1][3] | Wnt, Pax3-related pathways | Thymidine[3] |
| Cart1 knockout | Cart1 | Exencephaly | Responsive[1] | Mesenchymal differentiation pathways | Not extensively studied |
| Cited2 knockout | Cited2 | Cranial NTDs | Responsive[1] | TGF-β signaling | Not extensively studied |
| Lrp2 knockout | Lrp2 | Exencephaly | Responsive to high-dose injection, not dietary supplementation[4] | Folate transport, Wnt | Not applicable |
| Folate-Resistant Models | |||||
| Curly tail (ct) | Multigenic | Spina bifida, curled tail | Resistant[1][5] | PCP, Notch | Inositol[1][5] |
| Axial defects (Axd) | Unknown | Posterior NTDs | Resistant[5] | Unknown | Methionine[5] |
| Ephrin-A5 knockout | EphA5 | Exencephaly | Resistant[1] | Ephrin signaling | Not extensively studied |
| Slc25a32 knockout | Slc25a32 | Craniorachischisis | Resistant | Mitochondrial folate transport | Formate[6][7] |
Key Experimental Protocols
Accurate validation of a mouse model for this compound-related NTDs relies on standardized and rigorous experimental procedures.
Dietary this compound Supplementation
Objective: To determine the effect of maternal this compound intake on the incidence of NTDs in a specific mouse model.
Methodology:
-
Animal Husbandry and Diet Acclimation:
-
House female mice (e.g., C57BL/6J or the specific genetic background of the model) in a controlled environment (12:12 hour light-dark cycle, constant temperature and humidity).
-
Upon arrival or at least 2-4 weeks prior to mating, randomly assign females to one of two or more defined diets:
-
Control Diet: Standard chow with a baseline level of this compound (e.g., 2 parts per million, ppm).
-
This compound-Supplemented Diet: Identical to the control diet but with an elevated level of this compound (e.g., 10 ppm).[8]
-
-
Provide ad libitum access to the assigned diet and water.
-
-
Timed Pregnancies:
-
House female mice with stud males of the appropriate genotype overnight.
-
Check for the presence of a vaginal plug the following morning, designating this as embryonic day 0.5 (E0.5).
-
Continue to maintain pregnant females on their respective diets throughout gestation.
-
-
Embryo Collection and Analysis:
-
At a specific embryonic day (typically E9.5-E12.5 for neural tube closure analysis), euthanize the pregnant females by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect the uterine horns and isolate the decidua.
-
Carefully dissect the embryos from the yolk sac and amnion in phosphate-buffered saline (PBS).
-
Determine the frequency of NTDs (e.g., exencephaly, spina bifida, craniorachischisis) in each litter under a stereomicroscope.
-
Document findings with photomicrographs.
-
Collect yolk sacs or tail snips for genotyping to correlate phenotype with genotype.
-
Intraperitoneal this compound Injection
Objective: To bypass potential issues with dietary absorption and deliver a high dose of this compound during the critical window of neurulation.
Methodology:
-
Timed Pregnancies: Establish timed pregnancies as described above. Maintain all females on a control diet.
-
This compound Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., 0.9% saline, with pH adjustment).
-
Injections:
-
Embryo Collection and Analysis: Collect and analyze embryos at the desired gestational age as described in the dietary study protocol.
Analysis of Neural Tube Defects
Objective: To qualitatively and quantitatively assess the presence and severity of NTDs.
Methodology:
-
Gross Morphological Examination:
-
Examine embryos under a stereomicroscope for failure of neural tube closure.
-
Exencephaly: The cranial neural folds fail to fuse, leaving the brain exposed.
-
Spina Bifida: The spinal neural folds fail to fuse in the posterior region.
-
Craniorachischisis: A contiguous opening of the brain and spinal cord.
-
Score embryos as affected or unaffected and calculate the percentage of NTDs per genotype per treatment group.
-
-
Histological Analysis:
-
Fix embryos in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Process embryos for paraffin (B1166041) embedding.
-
Section the embryos (e.g., 5-10 µm thickness) in the transverse or sagittal plane.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology and cellular organization of the neural tube and surrounding structures.
-
-
Whole-Mount In Situ Hybridization:
-
To assess the expression of genes involved in neural tube patterning and closure (e.g., Shh, Pax3), perform whole-mount in situ hybridization on embryos at the relevant developmental stages. This can reveal changes in gene expression domains that precede overt morphological defects.
-
Visualizing Key Pathways and Workflows
Experimental Workflow for Mouse Model Validation
Caption: Workflow for validating a this compound-responsive NTD mouse model.
Folate Metabolism and its Influence on Neural Tube Closure
Caption: Intersection of folate metabolism with processes vital for neurulation.
Simplified Wnt/PCP Signaling in Neural Tube Closure
Caption: Wnt/PCP pathway's role in neural tube closure and potential folate influence.
Simplified Sonic Hedgehog (Shh) Signaling in Neural Tube Patterning
Caption: Shh signaling in neurulation and its potential epigenetic regulation by folate.
References
- 1. The concept of this compound supplementation and its role in prevention of neural tube defect among pregnant women: PRISMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction - this compound Supplementation to Prevent Neural Tube Defects: A Limited Systematic Review Update for the U.S. Preventive Services Task Force - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prevention of Neural Tube Defects in Lrp Mutant Mouse Embryos by this compound Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into folate supplementation from Crooked tail and other NTD-prone mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Closing In on Mechanisms of Open Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does dietary this compound supplementation in mouse NTD models affect neural tube development or gamete preference at fertilization? - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different extraction methods for food folate analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of folates in food is critical for nutritional assessment, food labeling, and clinical research. The diverse chemical forms of folate and their entrapment within complex food matrices present significant analytical challenges. The extraction phase is paramount as it dictates the recovery and subsequent accuracy of folate measurement. This guide provides an objective comparison of prevalent folate extraction methodologies, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications.
Principles of Folate Extraction
Naturally occurring folates in foods are predominantly in the polyglutamyl form, which must be enzymatically hydrolyzed to monoglutamates for most analytical techniques. Furthermore, folates are often physically trapped within starch and protein matrices. Therefore, effective extraction protocols typically involve enzymatic digestion to break down these matrices and to deconjugate the folate polyglutamates.
Key enzymatic steps include:
-
α-amylase: To hydrolyze starch.
-
Protease: To digest proteins.
-
Conjugase (γ-glutamyl hydrolase): To cleave the polyglutamate chain to monoglutamates.
Extraction methods can be broadly categorized based on the combination of these enzymatic treatments.
Comparison of Extraction Method Performance
The choice of extraction method significantly impacts the measured folate content. The tri-enzyme extraction method, which combines α-amylase, protease, and conjugase, has been shown to provide a more complete release of folates from the food matrix compared to single-enzyme (conjugase only) methods.[1][2]
| Extraction Method | Principle | Reported Folate Recovery/Increase | Precision (RSDr) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Single-Enzyme (Conjugase) | Uses only conjugase to deconjugate polyglutamates. | Baseline for comparison. | Not explicitly found, but generally considered less precise than tri-enzyme methods. | Not explicitly found. | Not explicitly found. | Simpler and faster than tri-enzyme methods. | May underestimate folate content due to incomplete release from the food matrix.[3] |
| Tri-Enzyme (Amylase, Protease, Conjugase) | Sequential or simultaneous digestion with α-amylase, protease, and conjugase. | Mean increase of 19% to 58% over single-enzyme methods.[1][3] Specific increases: Tuna (51%), Yogurt (33%), Egg (219%).[3][4] | 7.4% to 21.6% for fortified cereal products.[5] <15% for various standard reference materials.[6] | 0.3 µ g/100 g (microplate assay).[7] | 0.6 µ g/100 g (microplate assay).[7] | More complete extraction from complex matrices, leading to higher and more accurate folate values.[8] | More complex, time-consuming, and requires careful optimization of pH and incubation times for each enzyme.[1] |
| Tri-Enzyme with Solid-Phase Extraction (SPE) | Tri-enzyme extraction followed by a cleanup and concentration step using SPE cartridges (e.g., SAX, WAX). | High recovery rates (e.g., 94-108% for 5-MTHF).[9] | Coefficient of variation below 3.9%.[9] | 5 pg/mL for 5-MTHF.[9] | Not explicitly found. | Removes interfering matrix components, improves sensitivity, and is compatible with LC-MS/MS analysis.[10][11] | Adds an extra step to the protocol, and cartridges can be a source of variability. |
Experimental Protocols
Single-Enzyme (Conjugase) Extraction Protocol
This method is a more traditional approach and may be suitable for simpler food matrices or when a tri-enzyme setup is not available.
-
Homogenization: Homogenize a known weight of the food sample in an extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing an antioxidant such as ascorbic acid (e.g., 1% w/v).
-
Heat Treatment: Heat the homogenate in a boiling water bath for 10-15 minutes to inactivate endogenous enzymes and release folates from binding proteins. Cool rapidly on ice.
-
Enzymatic Digestion (Deconjugation): Adjust the pH of the extract to the optimal pH for the conjugase enzyme (e.g., pH 7.0 for rat plasma conjugase). Add the conjugase solution and incubate at 37°C for 2-3 hours.
-
Termination: Stop the enzymatic reaction by heating the mixture in a boiling water bath for 5 minutes.
-
Centrifugation and Filtration: Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.45 µm filter before analysis.
Tri-Enzyme Extraction Protocol (Based on AOAC Official Method 2011.06 principles)
This is the recommended method for most food matrices to ensure a comprehensive extraction.
-
Homogenization: Homogenize the food sample in an extraction buffer (e.g., CHES/HEPES buffer, pH 7.85) containing antioxidants like ascorbic acid and 2-mercaptoethanol.
-
Heat Treatment: Heat the homogenate in a boiling water bath for 10-15 minutes and cool rapidly on ice.
-
α-Amylase Digestion: Add α-amylase solution and incubate at 37°C for 1-2 hours.
-
Protease Digestion: Add protease solution and incubate at 37°C for 1-3 hours.
-
Conjugase Digestion (Deconjugation): Adjust the pH if necessary for the conjugase enzyme. Add conjugase solution (e.g., from chicken pancreas or rat plasma) and incubate at 37°C for 2-3 hours.
-
Termination and Clarification: Terminate the reaction by heating. Centrifuge and filter the extract.
Solid-Phase Extraction (SPE) Cleanup Protocol (using Strong Anion Exchange - SAX)
This protocol is used for purifying the extract obtained from enzymatic digestion, particularly before HPLC or LC-MS/MS analysis.
-
Cartridge Conditioning: Condition a SAX SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Load the filtered food extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak buffer (e.g., sodium acetate) to remove non-retained matrix components.
-
Elution: Elute the bound folates from the cartridge using a stronger buffer or a buffer with a higher pH (e.g., phosphate buffer, pH 9).
-
Collection: Collect the eluate containing the purified folates for analysis.
Visualizing the Folate Extraction and Analysis Workflow
The following diagram illustrates the typical workflow for the tri-enzyme extraction method coupled with HPLC or LC-MS/MS analysis.
Caption: Workflow of the tri-enzyme extraction and analysis method for food folate.
Conclusion
The scientific literature strongly supports the use of the tri-enzyme extraction method for the accurate determination of total folate in a wide variety of food matrices. While more labor-intensive than the single-enzyme approach, its superior recovery is essential for reliable nutritional data. For analyses requiring high sensitivity and specificity, such as LC-MS/MS, coupling the tri-enzyme extraction with a solid-phase extraction cleanup step is highly recommended. The choice of the specific protocol should be guided by the nature of the food matrix and the analytical endpoint. Proper validation of the chosen method within the user's laboratory is crucial to ensure accurate and reproducible results.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of a tri-enzyme extraction for total folate determination in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of Total Folates in Complex Nutritional Drinks and Supplements Using a Tri-Enzyme Microbiological Method and Michaelis-Menten Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single laboratory method performance evaluation for the analysis of total food folate by trienzyme extraction and microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
Accuracy and precision of direct chemiluminescence assays for folate
A Comparative Guide to the Accuracy and Precision of Direct Chemiluminescence Assays for Folate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of folate is paramount for a variety of applications, from clinical diagnostics to nutritional studies. Direct chemiluminescence immunoassays (CLIA) have emerged as a widely adopted automated method for folate determination. This guide provides an objective comparison of the performance of these assays against other common methodologies, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
Principle of Direct Chemiluminescence Folate Assays
Direct chemiluminescence immunoassays for folate are competitive binding assays. In these assays, folate from a sample competes with a known amount of labeled folate (e.g., acridinium-labeled pteroic acid) for a limited number of binding sites on a folate-binding protein (FBP) coated onto paramagnetic microparticles. Following an incubation period, a wash step removes unbound materials. Subsequently, trigger solutions are added to initiate a chemiluminescent reaction. The amount of light produced is inversely proportional to the concentration of folate in the sample. A higher folate concentration in the sample results in less labeled folate binding to the FBP, leading to a lower light signal.[1][2][3]
Performance of Direct Chemiluminescence Folate Assays
The performance of automated direct chemiluminescence folate assays is often evaluated based on their precision (repeatability and reproducibility), accuracy (comparison to a reference method), and linearity.
Precision
Precision is a measure of the random error of an assay and is typically expressed as the coefficient of variation (CV%). Repeatability (intra-assay precision) assesses the variation within a single assay run, while reproducibility (inter-assay precision) evaluates the variation between different runs.
A study evaluating the Abbott Alinity ci® analyzer, which utilizes a chemiluminescent microparticle immunoassay (CMIA), demonstrated excellent precision.[4][5] The repeatability (intra-assay CVs) for low, medium, and high folate concentrations were 4.84%, 3.41%, and 1.89%, respectively.[4][5] The reproducibility (inter-assay CVs) for the same levels were 10.25%, 8.58%, and 9.13%.[4][5] Generally, a CV of less than 10% is considered acceptable for most clinical applications.[6]
Another study comparing five automated folate assays, including several chemiluminescence-based systems (Access, Advia Centaur, ARCHITECT i2000, and IMMULITE 2000), found that the imprecision of all methods was generally acceptable (CV < 10%), even at low folate concentrations.[6][7] An exception was the Elecsys 2010, which showed a CV of 16% at low concentrations.[6][7]
Table 1: Precision of Various Direct Chemiluminescence Folate Assays
| Assay Platform | Sample Type | Analyte Level | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Abbott Alinity ci® (CMIA) | Serum | Low | 4.84 | 10.25 | [4][5] |
| Medium | 3.41 | 8.58 | [4][5] | ||
| High | 1.89 | 9.13 | [4][5] | ||
| Tosoh AIA-900 | Serum/Plasma | Not Specified | 1.5 - 9.1 | 3.4 - 8.1 | [8] |
| Roche Elecsys 2010 | Serum | Low | 16 | Not Specified | [6][7] |
Accuracy and Comparison with Other Methods
The accuracy of an assay refers to the closeness of a measured value to a standard or known value. In the context of folate assays, accuracy is often assessed by comparing the results of a chemiluminescence assay to those obtained from a reference method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), microbiological assays, or radioimmunoassays (RIA).
Comparison with LC-MS/MS: LC-MS/MS is often considered a reference method due to its high specificity and ability to measure different folate vitamers. A study comparing a chemiluminescence assay (Siemens FOLA) with a validated LC-MS/MS method for measuring folate in breast milk found a good correlation (R² = 0.807).[9][10] However, it's important to note that the chemiluminescence assay measures all folate forms that bind to FBP, whereas the specific LC-MS/MS method quantified only 5-methyltetrahydrofolate (5-MeTHF) and folic acid.[9] Another study comparing four immunoassays with an ID-LC-MS/MS method found good correlations (correlation coefficients > 0.97) but also noted significant biases, indicating a lack of good agreement between the methods.[11]
Comparison with Microbiological Assays (MA): The microbiological assay, typically using Lactobacillus rhamnosus, has historically been a standard method for folate determination.[12] A study comparing a chemiluminescence immunoassay (Access Immunoassay Systems) with the Lactobacillus rhamnosus MA found a significant correlation for both plasma (r=0.85) and erythrocyte (r=0.87) folate.[13] However, the mean plasma folate measured by MA was significantly higher than that by CLIA, while the mean erythrocyte folate was lower, highlighting systematic differences between the two methods.[13]
Comparison with Radioimmunoassays (RIA): Before the advent of chemiluminescence assays, RIA was a common automated method. A study comparing five automated non-isotopic methods (including four CLIAs) to the QuantaPhase II radioassay found calibration differences between some of the automated methods and the RIA.[6][7] Another study comparing an electrochemiluminescence immunoassay (ECLIA) with RIA found a strong positive correlation (r=0.97) and no significant difference in the results.[14]
Table 2: Comparison of Direct Chemiluminescence Folate Assays with Other Methods
| CLIA Platform | Comparison Method | Sample Type | Correlation (r or R²) | Key Findings | Reference |
| Siemens FOLA | LC-MS/MS | Breast Milk | R² = 0.807 | Good correlation, but CLIA measures total FBP-binding folates while LC-MS/MS was specific for 5-MeTHF and this compound. | [9][10] |
| Multiple (Roche, Abbott, Beckman, Mindray) | ID-LC-MS/MS | Serum | r > 0.97 | Good correlations but significant biases and lack of agreement. | [11] |
| Access Immunoassay Systems | Microbiological Assay | Plasma/Erythrocytes | r = 0.85 (Plasma), r = 0.87 (Erythrocytes) | Significant correlation but systematic differences in mean folate concentrations. | [13] |
| Multiple (Access, Advia Centaur, ARCHITECT, IMMULITE) | Radioimmunoassay | Serum/Whole Blood | Variable | Calibration differences observed between some automated methods and RIA. | [6][7] |
| Roche ECLIA | Radioimmunoassay | Serum | r = 0.97 | Strong positive correlation and no significant difference. | [14] |
Experimental Protocols
Sample Preparation
Proper sample handling is crucial for accurate folate measurement.
-
Serum/Plasma: Collect blood in a serum separator tube or a tube containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge to separate serum or plasma. If not analyzed immediately, samples should be stored frozen and protected from light, as folate is light-sensitive.[15] Hemolyzed specimens should be avoided.[15]
-
Red Blood Cell (RBC) Folate: For RBC folate, a whole blood sample is required. A hemolysate is prepared by lysing the red blood cells to release the intracellular folate. This typically involves diluting the whole blood with a lysing agent containing an antioxidant like ascorbic acid to prevent folate degradation.[2]
General Direct Chemiluminescence Immunoassay Protocol
The following is a generalized protocol for a direct competitive chemiluminescence folate assay on an automated analyzer. Specific steps and reagents will vary depending on the manufacturer and instrument.
-
Pre-treatment: The sample (serum, plasma, or hemolysate) is incubated with a releasing agent (e.g., dithiothreitol (B142953) or an alkaline solution) to dissociate folate from endogenous binding proteins.[1][2]
-
Competitive Binding: The pre-treated sample is then mixed with paramagnetic microparticles coated with folate-binding protein (FBP) and a known amount of folate derivative labeled with a chemiluminescent molecule (e.g., an acridinium (B8443388) ester). During this incubation, the folate from the sample and the labeled folate compete for the limited binding sites on the FBP-coated microparticles.[2]
-
Magnetic Separation and Washing: The reaction mixture is subjected to a magnetic field, which captures the microparticles. Unbound material is then washed away.[2]
-
Signal Generation: Pre-trigger and trigger solutions (e.g., hydrogen peroxide and sodium hydroxide) are added to the washed microparticles. This initiates a chemical reaction that causes the acridinium ester to emit light.[2]
-
Detection: A luminometer measures the intensity of the emitted light, which is expressed in relative light units (RLUs). The RLU signal is inversely proportional to the concentration of folate in the original sample.
-
Quantification: A calibration curve is generated using calibrators of known folate concentrations. The folate concentration in the unknown samples is determined by interpolating their RLU values from this curve.
Visualizing the Assay Principle and Workflow
To better understand the underlying mechanisms and processes, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Competitive binding in a direct chemiluminescence folate assay.
Caption: Workflow of a direct chemiluminescence folate assay.
Conclusion
Direct chemiluminescence assays offer a rapid, automated, and high-throughput solution for folate quantification. They generally demonstrate good precision, with CVs typically below 10%.[4][5][6][7] However, when compared to reference methods like LC-MS/MS and traditional microbiological assays, systematic differences and biases can exist.[11][13] These discrepancies may arise from differences in calibration, specificity for various folate vitamers, and susceptibility to matrix effects. Therefore, it is crucial for laboratories to perform thorough validation studies and be aware of the specific performance characteristics of their chosen assay. For studies requiring the differentiation of folate vitamers, LC-MS/MS remains the gold standard. However, for routine clinical screening and large-scale epidemiological studies where total folate concentration is the primary interest, direct chemiluminescence assays provide a reliable and efficient option.
References
- 1. Development of a Sensitive Chemiluminescence Immunoassay for the Quantification of this compound in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medilinkltd.com [medilinkltd.com]
- 3. The Application of Chemiluminescence Immunoassay (CLIA) [axispharm.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Verification of the analytical performance of the serum Folate assay on the Abbott Alinity ci® | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. Comparison of five automated serum and whole blood folate assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid Chemiluminescence Assay for Measurement of Folate in Small Volumes of Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of four different immunoassays and a rapid isotope-dilution liquid chromatography-tandem mass spectrometry assay for serum folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blood folate concentrations analyzed by microbiological assay and chemiluminescent immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, Serum | MLabs [mlabs.umich.edu]
A Researcher's Guide to Folic Acid Quantification: A Comparative Analysis of Key Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of folic acid is paramount. This guide provides a comprehensive comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs.
This compound, a synthetic form of the B vitamin folate, plays a crucial role in numerous biological processes, including DNA synthesis, repair, and methylation. Its accurate measurement in various matrices, from pharmaceutical formulations to biological samples, is essential for quality control, pharmacokinetic studies, and nutritional assessment. This guide delves into the established reference materials and compares the performance of key quantification methods: Microbiological Assay, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.
Certified Reference Materials: The Foundation of Accurate Quantification
The basis of any accurate quantitative analysis is the use of certified reference materials (CRMs). For this compound, several internationally recognized standards are available to ensure the traceability and reliability of measurements. These CRMs are produced and certified under stringent guidelines, such as ISO 17034 and ISO/IEC 17025.
Key providers of this compound CRMs include:
-
United States Pharmacopeia (USP): Offers a this compound Reference Standard.
-
European Pharmacopoeia (EP): Provides a this compound Reference Standard.
-
Sigma-Aldrich and Cerilliant: Supply pharmaceutical secondary standards and certified reference materials.[1]
These reference standards are essential for method validation, calibration of instruments, and quality control, providing a benchmark against which all measurements are compared.
Comparative Analysis of Quantification Methods
The choice of quantification method depends on various factors, including the sample matrix, required sensitivity and selectivity, sample throughput, and available instrumentation. The following sections provide a detailed comparison of the most commonly employed techniques.
| Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Microbiological Assay | Measures the growth response of this compound-dependent microorganisms (e.g., Lactobacillus casei) to the vitamin. | >0.99 | 98.3%[2] | 2.0–5.6%[2] | ~0.1 ng/mL[3] | Not explicitly stated |
| HPLC-UV | Separates this compound from other components based on its physicochemical properties, followed by quantification using UV absorbance. | >0.999[1][4] | 99.04%[1] | <2%[4] | 6.66 µg/L[5] | 20.13 µg/L[5] |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. | >0.995[6] | 90.26% - 104.67%[6] | 3.14% - 13.15%[6] | pg/mL levels[7] | 13.17 ng/mL[6] |
| Spectrophotometry | Measures the absorbance of light by this compound at specific wavelengths. | ≥0.9996[8][9] | 98-104%[8][9] | 0.2 - 4.8%[8][9] | 0.64 - 0.75 mg/L[8][9] | 1.80 - 2.85 mg/L[8][9] |
Experimental Protocols
Microbiological Assay
This traditional method relies on the principle that the growth of certain bacteria, such as Lactobacillus casei ATCC 7469, is directly proportional to the amount of this compound present in the growth medium.
Methodology:
-
Sample Preparation: Samples are extracted and treated with enzymes (e.g., protease, α-amylase, and conjugase) to liberate bound folate and convert polyglutamates to monoglutamates.[10]
-
Inoculum Preparation: A standardized culture of the test organism is prepared.
-
Assay: A series of tubes containing a basal medium devoid of this compound are prepared. Standard solutions of this compound and the prepared sample extracts are added to these tubes. The tubes are then inoculated with the test organism.
-
Incubation: The tubes are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 18-24 hours).[3]
-
Measurement: The bacterial growth is measured by turbidimetry (absorbance) using a spectrophotometer.
-
Quantification: The this compound concentration in the sample is determined by comparing its growth response to a standard curve generated from the known concentrations of this compound.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound in various samples, including pharmaceutical preparations and fortified foods.
Methodology:
-
Sample Preparation: Solid samples are typically dissolved in a suitable solvent, such as a methanol-water mixture or an alkaline solution. Food samples may require enzymatic extraction. The solution is then filtered before injection.
-
Chromatographic Separation: A specific volume of the prepared sample is injected into the HPLC system. This compound is separated from other components on a reversed-phase column (e.g., C18) using a mobile phase, which is often a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][4]
-
Detection: As the separated components elute from the column, they pass through a UV detector. This compound is detected by its absorbance at a specific wavelength, typically around 280 nm.[4]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for complex matrices and low concentrations of this compound.
Methodology:
-
Sample Preparation: Similar to HPLC, but may involve a protein precipitation step for biological samples (e.g., plasma) using an organic solvent like acetonitrile.[6] An internal standard (e.g., this compound-d4) is often added to improve accuracy.
-
Chromatographic Separation: The sample is injected into an LC system for separation on a reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. This compound molecules are ionized (e.g., by electrospray ionization - ESI) and then fragmented. Specific parent-to-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.[6]
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound based on a calibration curve.[6]
Spectrophotometry
This method is a simpler and more cost-effective technique, suitable for the quantification of this compound in pharmaceutical formulations where the concentration is relatively high and the matrix is less complex.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically an alkaline solution like 0.1 M NaOH, to ensure complete dissolution of this compound.[9]
-
Measurement: The absorbance of the resulting solution is measured at a specific wavelength where this compound exhibits maximum absorbance (e.g., 256 nm, 283 nm, or 365 nm) using a UV-Visible spectrophotometer.[9]
-
Quantification: The concentration of this compound is calculated using a calibration curve prepared from standard solutions of known concentrations.[9]
Visualizing the Processes
To better understand the methodologies and the biological context of this compound, the following diagrams illustrate key workflows and pathways.
Caption: Simplified this compound Metabolism Pathway.
Caption: General Workflow for this compound Quantification by HPLC.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Conclusion
The selection of an appropriate method for this compound quantification is a critical decision in research and development. While microbiological assays have been a historical standard, modern chromatographic techniques like HPLC and LC-MS/MS offer enhanced specificity, precision, and throughput. LC-MS/MS, in particular, stands out for its superior sensitivity and selectivity, making it the method of choice for complex sample matrices and trace-level analysis. Spectrophotometry remains a viable, cost-effective option for simpler formulations with higher concentrations of this compound. By understanding the principles, performance characteristics, and procedural workflows of each method, researchers can confidently select the most suitable approach to achieve reliable and accurate this compound quantification in their studies.
References
- 1. ijpsi.org [ijpsi.org]
- 2. cambridge.org [cambridge.org]
- 3. himedialabs.com [himedialabs.com]
- 4. Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
The Double-Edged Sword of Folic Acid: A Comparative Guide to Low vs. High-Dose Supplementation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of low- versus high-dose folic acid supplementation. It synthesizes experimental data on one-carbon metabolism, glycemic control, and lipid profiles, offering detailed insights into the dose-dependent impact of this essential B vitamin.
This compound, the synthetic form of folate, is widely recommended for the prevention of neural tube defects and is crucial for various metabolic processes. However, emerging evidence suggests that the dose of this compound supplementation can significantly alter its metabolic consequences, with high doses potentially leading to unintended and sometimes paradoxical effects. This guide dissects the scientific literature to compare the metabolic outcomes of low- and high-dose this compound intake, presenting quantitative data, experimental methodologies, and visual representations of the key metabolic pathways involved.
Quantitative Metabolic Effects: A Tabular Comparison
The following tables summarize the key quantitative findings from studies comparing low- and high-dose this compound supplementation on various metabolic biomarkers.
Table 1: One-Carbon Metabolism Biomarkers
| Biomarker | Low-Dose this compound | High-Dose this compound | Key Findings | Study Population |
| Serum Unmetabolized this compound (UMFA) | Median: 1.9 nmol/L | Median: 4.6 nmol/L | High-dose supplementation significantly increases circulating UMFA, suggesting saturation of the metabolic capacity of the enzyme dihydrofolate reductase (DHFR).[1][2][3] | Pregnant Women[1][2][3] |
| Serum Total Folate | Median: 122.8 nmol/L | Median: 148.4 nmol/L | High-dose supplementation leads to higher serum total folate concentrations.[1][2][3] | Pregnant Women[1][2][3] |
| Red Blood Cell (RBC) Folate | Median: 2701 nmol/L | Median: 2701 nmol/L | No significant difference was observed between low and high doses, suggesting tissue saturation at lower intake levels.[1][2][3] | Pregnant Women[1][2][3] |
| Plasma Homocysteine | Decreased levels | Maximal reduction achieved at ≥0.8 mg/day | Doses of 0.2 mg and 0.4 mg achieve approximately 60% and 90% of the maximal homocysteine-lowering effect, respectively.[4] | General Adult Population[4] |
Table 2: Glycemic Control Markers
| Biomarker | This compound Supplementation Effect | Dose-Response Relationship | Key Findings | Study Population |
| Fasting Blood Glucose (FBG) | Significant reduction (WMD: -2.17 mg/dL) | No linear relationship with dose or duration.[5][6][7] | This compound supplementation can lead to small but statistically significant reductions in FBG.[5][6][7] | Adults (meta-analysis)[5][6][7] |
| Fasting Insulin (B600854) | Significant reduction (WMD: -1.63 pmol/L) | No linear relationship with dose or duration.[5][6][7] | Supplementation is associated with decreased fasting insulin levels.[5][6][7] | Adults (meta-analysis)[5][6][7] |
| HOMA-IR | Significant reduction (WMD: -0.40) | Non-linear reduction observed.[5][6][7][8] | This compound supplementation can improve insulin resistance, as indicated by a reduction in HOMA-IR.[5][6][7][8] | Adults (meta-analysis)[5][6][7][8] |
Table 3: Lipid Profile Markers
| Biomarker | Low-Dose this compound (0.4 mg/day) | High-Dose this compound | Key Findings | Study Population |
| Total Cholesterol | Significant reduction observed in both males and females.[9] | Low-dose supplementation may have a beneficial effect on total cholesterol levels.[9] | Individuals with atherosclerosis risk factors[9] | |
| LDL-C | Significant reduction observed in both males and females.[9] | Low-dose this compound may contribute to lower LDL-C concentrations.[9] | Individuals with atherosclerosis risk factors[9] | |
| HDL-C | A non-linear relationship was observed with dietary folate intake.[10] | An optimal dietary folate intake is associated with favorable HDL-C levels.[10] | US Adults (NHANES)[10] |
Experimental Protocols
This compound Clinical Trial (FACT) - Ancillary Study
This study aimed to determine the impact of high-dose this compound supplementation on biomarkers of folate status and one-carbon metabolism in pregnant women.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Pregnant women were randomized at 8-16 gestational weeks.
-
Intervention:
-
High-Dose Group: Received 4.0 mg/day of this compound in addition to their usual supplementation (up to 1.1 mg/day).
-
Low-Dose Group: Received a placebo in addition to their usual supplementation (≤1.1 mg/day).
-
-
Data Collection: Non-fasting blood samples were collected at 24-26 gestational weeks.
-
Biomarkers Measured: Red blood cell and serum total folate, serum unmetabolized this compound (UMFA), tetrahydrofolate (THF), 5-methyltetrahydrofolate (5-methylTHF), and plasma total homocysteine were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][11]
Meta-Analysis of this compound on Glycemic Control
This systematic review and meta-analysis investigated the effects of this compound supplementation on markers of glycemic control in adults.
-
Study Design: A systematic review and dose-response meta-analysis of randomized controlled trials.
-
Data Sources: Studies were identified from Scopus, PubMed, Embase, and ISI Web of Science up to March 2021.
-
Inclusion Criteria: Randomized controlled trials that reported on fasting blood glucose (FBG), fasting insulin, hemoglobin A1C (HbA1C), and Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).
-
Statistical Analysis: Weighted mean differences (WMD) were calculated to estimate the effect size. Meta-regression and non-linear dose-response analyses were used to assess the relationship between this compound dosage, duration, and the outcomes.[5][6][7]
Signaling Pathways and Metabolic Workflows
The metabolic fate of this compound is intrinsically linked to the one-carbon metabolism pathway. The dose of this compound can significantly influence the efficiency of this pathway.
One-Carbon Metabolism Pathway
This compound is a synthetic pro-vitamin that requires reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active tetrahydrofolate (THF). THF and its derivatives are essential for the transfer of one-carbon units in various metabolic reactions, including DNA synthesis and methylation.
References
- 1. Impact of high-dose this compound supplementation in pregnancy on biomarkers of folate status and 1-carbon metabolism: An ancillary study of the this compound Clinical Trial (FACT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of high-dose this compound supplementation in pregnancy on biomarkers of folate status and 1-carbon metabolism: An ancillary study of the this compound Clinical Trial (FACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Supplementation Improves Glycemic Control for Diabetes Prevention and Management: A Systematic Review and Dose-Response Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Supplementation Improves Glycemic Control for Diabetes Prevention and Management: A Systematic Review and Dose-Response Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Association between low-dose this compound supplementation and blood lipids concentrations in male and female subjects with atherosclerosis risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The associations of dietary folate and serum folate with lipid profiles: findings from the national health and nutrition examination survey 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sensusimpact.com [sensusimpact.com]
A Comparative Guide to Biomarkers for Assessing Folic Acid Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary biomarkers used to assess folic acid status: serum folate, red blood cell (RBC) folate, and plasma total homocysteine. The selection of an appropriate biomarker is critical for accurate assessment in clinical research and drug development, as each has distinct characteristics and clinical implications. This document outlines their performance, supported by experimental data, to aid in the selection of the most suitable biomarker for specific research needs.
At a Glance: Comparison of this compound Biomarkers
The following table summarizes the key performance characteristics of the three main biomarkers for assessing folate status.
| Biomarker | Principle | Turnaround Time | Cost | Advantages | Disadvantages |
| Serum/Plasma Folate | Measures the concentration of folate in the liquid portion of the blood. | Rapid (hours to 1 day) | Low | Good indicator of recent dietary folate intake; widely available and automated. | Can fluctuate significantly with recent diet; may not accurately reflect long-term tissue stores. |
| Red Blood Cell (RBC) Folate | Measures the concentration of folate within red blood cells. | Longer (1-3 days) | Moderate | Reflects long-term folate status and body stores (over the preceding ~4 months); less influenced by recent dietary intake.[1] | More labor-intensive and costly than serum folate; higher analytical variability.[2] |
| Plasma Total Homocysteine | Measures the concentration of the amino acid homocysteine, which accumulates when folate is deficient. | Moderate (1-3 days) | Moderate to High | A functional indicator of folate status at the cellular level; reflects metabolic impairment due to folate deficiency. | Not specific to folate deficiency (also elevated in vitamin B12 and B6 deficiencies, and renal failure); requires specialized equipment. |
Quantitative Performance Data
The table below presents a summary of quantitative data comparing the performance of serum folate, RBC folate, and homocysteine in assessing folate status. It is important to note that direct head-to-head comparisons of sensitivity and specificity across all three markers in a single study are limited. The data presented are compiled from various sources to provide a comparative overview.
| Performance Metric | Serum Folate | RBC Folate | Plasma Total Homocysteine |
| Sensitivity for Folate Deficiency | Moderate | High (reported as 96%) | High (reported as 94.7%)[3] |
| Specificity for Folate Deficiency | Moderate to High | Moderate to High | Low to Moderate |
| Correlation with RBC Folate | r = 0.5 to 0.6[4] | - | Negative correlation |
| Correlation with Homocysteine | r = -0.37[5] | r = -0.28[5] | - |
Signaling Pathways and Metabolic Relationships
The assessment of this compound status is intrinsically linked to one-carbon metabolism. Folate, in its active form tetrahydrofolate (THF), is a crucial coenzyme in the transfer of one-carbon units for various metabolic processes, including the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.
A deficiency in folate disrupts this cycle, leading to an accumulation of homocysteine. Vitamin B12 is also a critical cofactor for methionine synthase, the enzyme that catalyzes the remethylation of homocysteine. Therefore, a deficiency in either folate or vitamin B12 can lead to elevated homocysteine levels.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of each biomarker.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. RBC Folate Vs Serum Folate Testing | Metropolis Healthcare [metropolisindia.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate-homocysteine interrelations: potential new markers of folate status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Solid-Phase Extraction Cartridges for Folate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of folates in various biological matrices is crucial for clinical diagnostics, nutritional monitoring, and pharmaceutical research. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of folates prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of SPE cartridge is a critical determinant of recovery, reproducibility, and overall assay performance. This guide provides an objective comparison of different SPE cartridges for folate analysis, supported by experimental data and detailed protocols.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE sorbent depends on the specific folate derivatives being analyzed and the complexity of the sample matrix. The following table summarizes the performance of various SPE cartridge types based on data from several studies. The primary mechanisms of retention for folates include anion exchange, reversed-phase, and mixed-mode interactions.
| SPE Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism | Folate Analytes | Average Recovery (%) | Reproducibility (RSD%) | Key Considerations |
| Strong Anion Exchange (SAX) | Quaternary Amine | Anion Exchange | Folic Acid, 5-Methyl-THF | 78 - 97%[1][2] | < 2.3 - 5%[1][3] | Most commonly used for folate extraction. Provides clean extracts.[4] |
| Weak Anion Exchange (WAX) | Primary, Secondary, or Tertiary Amine | Anion Exchange | Folate monoglutamates | Quantitative recovery reported[5] | Not specified | Offers an alternative to SAX with different selectivity. |
| Reversed-Phase C18 | Octadecylsilane | Hydrophobic (Nonpolar) | 5-Methyl-THF | Not specified | Not specified | Less frequently used for broad folate panels but can be effective for specific analytes like 5-Methyl-THF.[4][6] |
| Phenyl | Phenyl-bonded silica | Hydrophobic & π-π interactions | Dietary folates | High recovery reported[4] | Not specified | Studied for its retention capacities and recoveries of dietary folates.[4] |
| Aminopropyl (-NH2) | Aminopropyl-bonded silica | Weak Anion Exchange & Normal Phase | Folate monoglutamates | Quantitative recovery reported[5] | Not specified | Can be used for selective recovery of folate monoglutamates.[5] |
| Hydrophilic-Lipophilic-Balanced (HLB) | Divinylbenzene and N-vinylpyrrolidone copolymer | Mixed-Mode (Hydrophobic & Hydrophilic) | Folates | Not specified | Not specified | Tested for applicability in folate metabolomics studies.[4] |
Note: Recovery and RSD% can vary significantly based on the specific folate derivative, sample matrix, and the detailed experimental protocol. The data presented is a summary from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed and optimized experimental protocols are critical for achieving high recovery and reproducibility. Below are representative protocols for anion exchange and reversed-phase SPE.
Protocol 1: Strong Anion Exchange (SAX) SPE for this compound
This protocol is adapted for the extraction of this compound from fortified food samples.[2]
-
Sorbent Evaluation:
-
Prepare SPE cartridges with varying amounts of SAX sorbent (e.g., 0.1 g to 0.4 g) to determine the optimal mass for sufficient extraction capacity. A mass of 0.3 g was found to be optimal in one study.[2]
-
-
Sample Preparation:
-
For complex matrices like food, an enzymatic digestion may be necessary to release folates.[4]
-
Adjust the pH of the sample to ensure the folate molecules are charged for effective binding to the anion exchange sorbent.
-
-
SPE Procedure:
-
Conditioning: Condition the SAX cartridge.
-
Equilibration: Equilibrate the cartridge with an appropriate buffer.
-
Sample Loading: Load the prepared sample onto the cartridge at a controlled flow rate.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the bound folates with a suitable elution solvent. The choice of elution solvent is critical for complete desorption of the analytes.[2]
-
-
Analysis:
-
Analyze the eluate using HPLC-UV or LC-MS/MS.
-
Protocol 2: Aminopropyl (-NH2) SPE for Folate Monoglutamates from Liver Tissue
This protocol is designed for the trace enrichment and selective recovery of folate monoglutamates.[5]
-
Sample Preparation:
-
Homogenize liver tissue and obtain a clear supernatant.
-
Treat the supernatant with a conjugase enzyme to release folate monoglutamates from their polyglutamated forms.[5]
-
-
SPE Procedure:
-
Cartridge Selection: Use an aminopropyl (-NH2) extraction cartridge.
-
Sample Loading: Load the enzyme-treated sample onto the -NH2 cartridge. This step allows for the selective adsorption of folate monoglutamates.
-
Elution: Elute the retained folates. This procedure also serves to concentrate the sample, often by a factor of 10.[5]
-
-
Analysis:
-
The concentrated eluate can be directly analyzed by HPLC with UV detection.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the solid-phase extraction of folates from a biological sample.
Caption: General workflow for folate analysis using solid-phase extraction.
Conclusion
The choice of solid-phase extraction cartridge for folate analysis is pivotal for achieving accurate and reproducible results. Strong anion exchange (SAX) cartridges are the most frequently utilized and have demonstrated high recovery and good reproducibility for a range of folates.[2][4] However, other sorbents such as weak anion exchange, reversed-phase, and mixed-mode cartridges can offer advantages for specific applications and folate derivatives.[4][5] It is imperative for researchers to select an SPE method based on the specific folates of interest and the sample matrix, and to optimize the protocol accordingly. The use of stable isotope-labeled internal standards is also recommended to compensate for any variability in the extraction process and matrix effects.[7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. A parallel processing solid phase extraction protocol for the determination of whole blood folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trace enrichment of biological folates on solid-phase adsorption cartridges and analysis by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction-electrospray ionization mass spectrometry for the quantification of folate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Specificity of Folate-Binding Proteins in Assays
For researchers, scientists, and drug development professionals, the precise measurement of folate levels and the specific targeting of folate receptors are critical for advancements in diagnostics and therapeutics. Folate-binding proteins (FBPs), including folate receptors, are central to these applications. This guide provides a comparative analysis of the specificity of various FBPs in common assay formats, supported by experimental data and detailed protocols to aid in the selection and implementation of the most appropriate methods for your research needs.
Understanding Folate-Binding Protein Specificity
Folate-binding proteins are a group of proteins that bind to folate and its derivatives with high affinity. The two major isoforms of the membrane-bound folate receptor, folate receptor alpha (FRα) and folate receptor beta (FRβ), are of particular interest due to their differential expression in normal and diseased tissues. FRα is often overexpressed in various cancers of epithelial origin, while FRβ is primarily found on activated macrophages and is associated with inflammatory conditions.[1][2][3] This differential expression makes them attractive targets for drug delivery and diagnostic imaging. The specificity of these proteins for different folate derivatives is a crucial factor in the reliability of folate assays and the efficacy of targeted therapies.
Comparative Analysis of Binding Affinities
The affinity of a folate-binding protein for its ligand is a key determinant of its specificity in an assay. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a higher binding affinity. The following table summarizes the binding affinities of bovine folate-binding protein (FBP) for various folate derivatives, as determined by surface plasmon resonance.[4][5]
| Folate Derivative | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (pM) |
| Folic Acid | 1.0 x 10⁶ | 3.2 x 10⁻³ | 20 |
| (6R)-5-CH₃-H₄folate | Not Reported | Not Reported | 160 |
| (6S)-H₄folate | Not Reported | Not Reported | 250 |
| (6S)-5-CH₃-H₄folate | Not Reported | Not Reported | 2000 |
| (6S)-5-HCO-H₄folate | Not Reported | Not Reported | 12000 |
Data sourced from studies on bovine folate-binding protein.[4][5]
These data indicate that bovine FBP has the highest affinity for this compound, a synthetic form of folate. The affinity for the naturally occurring and biologically active form, (6S)-5-methyltetrahydrofolate, is significantly lower. This highlights the importance of considering which folate derivatives are being measured in an assay and the specificity of the FBP being used.
Performance Comparison of Commercial Folate Assay Kits
Several automated, non-isotopic immunoassays are commercially available for the measurement of serum and whole blood folate. A comparison of five such automated methods revealed variations in their analytical performance.
| Assay Method | Linearity | Imprecision (CV%) | Agreement with Comparison Method (Serum) | Agreement with Comparison Method (Whole Blood) |
| Access | Higher systematic errors | < 10% | Calibration differences | Poorer agreement |
| Advia Centaur | Good | < 10% | Good | Poorer agreement |
| ARCHITECT i2000 | Good | < 10% | Good | Best agreement |
| Elecsys 2010 | Good | 16% (at low concentrations) | Calibration differences | Poorer agreement |
| IMMULITE 2000 | Higher systematic errors | < 10% | Good | Poorer agreement |
This table summarizes findings from a comparative study of automated folate assays.[6] The QuantaPhase II radioassay was used as the comparison method.
The ARCHITECT i2000 demonstrated the best overall analytical performance in this particular study.[6] The poorer agreement observed with whole blood samples across most platforms suggests that differences in hemolysate preparation and calibration can significantly impact results.[6]
Experimental Protocols and Workflows
The following sections provide detailed methodologies for key assays used in the evaluation of folate-binding protein specificity.
Competitive Protein Binding Assay (CPBA) for Folate Measurement
Competitive protein binding assays are widely used to determine folate concentrations in biological samples.[7] The principle of this assay is the competition between unlabeled folate in the sample and a known amount of labeled folate for a limited number of binding sites on a folate-binding protein.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Competitive Binding Reaction:
-
The prepared sample (containing unlabeled folate) is incubated with a known amount of labeled folate (e.g., tritiated this compound or a fluorescently tagged folate derivative) and a limited amount of a specific folate-binding protein (often from milk or porcine plasma).[8]
-
During incubation, the unlabeled folate from the sample and the labeled folate compete for the binding sites on the FBP.
-
-
Separation:
-
After incubation, the FBP-bound labeled folate is separated from the free (unbound) labeled folate. This can be achieved using methods like charcoal adsorption, which binds the free labeled folate.[9]
-
-
Detection and Quantification:
-
The amount of radioactivity or fluorescence in either the bound or free fraction is measured.
-
The concentration of folate in the original sample is inversely proportional to the amount of labeled folate that binds to the FBP. A standard curve is generated using known concentrations of unlabeled folate to quantify the sample's folate concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Folate
ELISA is another common method for quantifying folate, which can be adapted to use folate-binding protein instead of antibodies.
Experimental Workflow:
References
- 1. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations | PLOS One [journals.plos.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Human Serum Folate Can Be Measured Using Folate Binding Protein Linked To Enzyme-labeled Protein Ligand Binding Assay (Elplba) AS Well AS Elisa - Neliti [neliti.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations | PLOS One [journals.plos.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Folic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals, including folic acid, is a critical component of maintaining a safe and environmentally responsible workspace. While this compound is not generally classified as a hazardous substance, proper disposal procedures should still be followed to minimize environmental impact and ensure workplace safety.[1][2] This guide provides step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle this compound with appropriate care. Although not highly toxic, inhalation of dust or direct contact with eyes and skin should be avoided.[3] In the event of a spill, the area should be cleaned by mechanically collecting the powder to prevent dust formation.[3][4][5][6]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and the form of the waste (e.g., pure substance, contaminated materials).
1. Small Quantities of Uncontaminated this compound:
For very small, uncontaminated quantities, some guidelines suggest that disposal with regular household waste may be permissible.[7] However, for a laboratory setting, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
2. Larger Quantities and Contaminated Waste:
For larger quantities of this compound, or for materials contaminated with this compound (such as personal protective equipment, paper towels, or glassware), the following procedure should be followed:
-
Containment: Carefully place the this compound waste into a suitable, clearly labeled container.[3] Ensure the container is sealed to prevent leakage or the release of dust.
-
Labeling: Label the waste container clearly as "this compound Waste" and include any other relevant information as required by your institution.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[8]
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed disposal company.[1][2][9] Your institution's EHS department will typically manage this process.
3. Aqueous Solutions Containing this compound:
Disposal of aqueous solutions containing this compound into the sanitary sewer is generally discouraged, as large quantities can be harmful to aquatic life.[3][9] It is crucial to prevent the material from entering drains or water courses.[9] Consult your local regulations and institutional policies for guidance on the disposal of aqueous chemical waste.
Disposal of Empty Containers
Properly managing empty containers that once held this compound is also important:
-
Non-contaminated containers: If the container is completely empty and clean, it may be recycled.[4][5]
-
Contaminated containers: If the container has residual this compound, it should be treated as this compound waste and disposed of accordingly.[4][5]
Quantitative Data Summary
Specific quantitative limits for the disposal of this compound are not widely established and can vary based on local regulations. The following table summarizes the qualitative guidelines found in safety data sheets.
| Waste Type | Recommended Disposal Guideline |
| Small, uncontaminated solid | May be permissible for disposal with household waste, but consultation with EHS is recommended.[7] |
| Large, uncontaminated solid | Place in a labeled container and dispose of through a licensed hazardous waste contractor.[1][2][9] |
| Contaminated materials | Handle in the same manner as the substance itself. Place in a sealed, labeled container for professional disposal.[4][5] |
| Aqueous solutions | Avoid discharge into drains, water courses, or onto the ground.[9] Consult local regulations for disposal of aqueous chemical waste. |
| Empty, clean containers | Can be recycled.[4][5] |
| Empty, uncleaned containers | Treat as chemical waste and dispose of accordingly.[4][5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. punchout.medline.com [punchout.medline.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dsm.com [dsm.com]
Essential Safety and Logistical Information for Handling Folic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals, including folic acid, is paramount. While this compound is not classified as a hazardous substance according to multiple safety data sheets, adhering to standard laboratory safety protocols is essential to minimize any potential risks, particularly when handling the powdered form.[1][2] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The consistent recommendation across various safety data sheets is the use of standard laboratory PPE when handling this compound.[3] The primary concern is the potential for dust generation when working with the powdered form, which necessitates measures to avoid inhalation and contact with eyes and skin.[3][4][5]
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles.[4] | To prevent eye contact with this compound dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To avoid direct skin contact.[1][6] |
| Body Protection | Laboratory coat or disposable gown.[3][6] | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95). | Required when dusts are generated to prevent inhalation.[3][5] |
Operational Plans: Handling and Storage
Safe Handling Procedures:
-
Ventilation: Work in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation when handling quantities of this compound powder that may generate dust.[1][3]
-
Minimize Dust: Handle this compound carefully to minimize dust generation.[3][5]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[3][4] Do not ingest or breathe the dust.[4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3] Contaminated clothing should be laundered separately before reuse.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Protect from light, as this compound can be light-sensitive.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
PPE Selection and Donning/Doffing Workflow
To ensure proper protection, a systematic approach to PPE selection and use is critical. The following diagrams illustrate the recommended workflows.
Disposal Plans
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination.[7] this compound should not be flushed down the drain or disposed of in regular trash without taking precautions.[8][9]
Disposal of Unused this compound:
-
Take-Back Programs: The most reliable method for disposing of unused vitamins and supplements is through authorized take-back programs or events.[8][9] These may be available at pharmacies, hospitals, or law enforcement agencies.[9]
-
Licensed Disposal Company: For larger quantities, it is recommended to contact a licensed professional waste disposal service.[2]
-
Trash Disposal (for small quantities): If a take-back program is not available for small quantities, the following steps should be taken:
-
Remove the this compound from its original container.[8][10]
-
Mix it with an undesirable substance such as used coffee grounds or cat litter to discourage consumption.[8][10]
-
Place the mixture in a sealed container (e.g., a sealable bag or an empty can).[8][10]
-
Dispose of the sealed container in the household trash.[8]
-
Disposal of Contaminated PPE and Materials:
-
Contaminated gloves, wipes, and other disposable materials should be placed in a sealed bag or container and disposed of according to your institution's chemical waste procedures.
-
Empty containers should be decontaminated before disposal or recycling.[7] Handle uncleaned containers as you would the product itself.
By adhering to these safety and logistical guidelines, researchers can handle this compound safely and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. How Do You Dispose of Old Vitamins? | Medical Waste Pros [medicalwastepros.com]
- 9. How to Dispose Vitamins & Supplements | Fullscript [fullscript.com]
- 10. athensservices-2bin.recyclist.co [athensservices-2bin.recyclist.co]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
